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  • Product: N-methylcyclohexanesulfonamide
  • CAS: 7010-85-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of N-methylcyclohexanesulfonamide

Abstract This comprehensive technical guide details a robust and reliable protocol for the synthesis of N-methylcyclohexanesulfonamide, a valuable building block in medicinal chemistry and organic synthesis. This documen...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive technical guide details a robust and reliable protocol for the synthesis of N-methylcyclohexanesulfonamide, a valuable building block in medicinal chemistry and organic synthesis. This document provides an in-depth examination of the synthetic strategy, a step-by-step experimental procedure, and critical insights into reaction mechanisms, safety considerations, and product characterization. Designed for researchers, chemists, and drug development professionals, this guide emphasizes the causality behind experimental choices to ensure reproducible and high-yield outcomes. The protocol is structured as a self-validating system, complete with detailed characterization data to confirm the identity and purity of the final product.

Introduction and Synthetic Overview

N-methylcyclohexanesulfonamide belongs to the sulfonamide class of organic compounds, a scaffold of immense importance in the pharmaceutical industry. The core of this synthesis lies in the formation of a stable sulfur-nitrogen bond. The most direct and widely employed strategy for constructing this linkage is the nucleophilic substitution reaction between a sulfonyl chloride and a primary amine.

This guide focuses on the reaction between cyclohexanesulfonyl chloride and methylamine. The high electrophilicity of the sulfur atom in the sulfonyl chloride functional group makes it an ideal target for nucleophilic attack by the lone pair of electrons on the methylamine nitrogen. A base is incorporated to neutralize the hydrochloric acid generated in situ, driving the reaction to completion.

Reaction Mechanism and Key Principles

The synthesis proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur center. The key steps are outlined below:

  • Nucleophilic Attack: The nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic sulfur atom of cyclohexanesulfonyl chloride.

  • Formation of a Tetrahedral Intermediate: This attack forms a transient, tetrahedral intermediate.

  • Elimination of the Leaving Group: The intermediate collapses, reforming the sulfur-oxygen double bonds and expelling a chloride ion, which is an excellent leaving group.

  • Deprotonation: A base, typically a non-nucleophilic tertiary amine like triethylamine or pyridine, removes the proton from the nitrogen atom, yielding the neutral N-methylcyclohexanesulfonamide product and the hydrochloride salt of the base.[1][2][3]

The use of at least one equivalent of base is crucial; it prevents the protonation of the starting methylamine by the generated HCl, which would render it non-nucleophilic and halt the reaction.[2][4] Often, a slight excess of the base is used to ensure the complete neutralization of all acidic species.

Caption: Reaction mechanism for sulfonamide formation.

Detailed Experimental Protocol

This protocol provides a general and effective procedure for the synthesis of N-methylcyclohexanesulfonamide.

Reagents and Materials
Reagent/MaterialFormulaM.W. ( g/mol )QuantityMoles (mmol)Notes
Cyclohexanesulfonyl chlorideC₆H₁₁ClO₂S182.675.00 g27.37Starting material
Methylamine (2.0 M in THF)CH₃NH₂31.0627.4 mL54.74Nucleophile (2.0 eq)
Triethylamine (Et₃N)C₆H₁₅N101.195.72 mL41.06Base (1.5 eq)
Dichloromethane (DCM)CH₂Cl₂84.93~100 mL-Anhydrous solvent
1 M Hydrochloric Acid (HCl)HCl36.46~50 mL-For work-up
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01~50 mL-For work-up
Brine (Saturated NaCl)NaCl58.44~50 mL-For work-up
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37As needed-Drying agent
Step-by-Step Procedure

Experimental_Workflow start Start: Prepare Reagents setup 1. Reaction Setup - Dissolve methylamine & Et3N in DCM. - Cool to 0 °C in an ice bath. start->setup addition 2. Add Sulfonyl Chloride - Add cyclohexanesulfonyl chloride  solution dropwise over 20-30 mins. - Maintain temperature at 0 °C. setup->addition reaction 3. Reaction - Allow to warm to room temperature. - Stir for 4-12 hours. - Monitor by TLC. addition->reaction workup 4. Aqueous Work-up - Wash with 1 M HCl. - Wash with sat. NaHCO₃. - Wash with brine. reaction->workup dry 5. Dry and Concentrate - Dry organic layer over MgSO₄. - Filter and concentrate under  reduced pressure. workup->dry purify 6. Purification - Purify crude product via flash  column chromatography (e.g.,  Hexanes/Ethyl Acetate). dry->purify end End: Characterize Product purify->end

Caption: General experimental workflow for synthesis.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the methylamine solution (27.4 mL, 2.0 M in THF, 54.74 mmol). Dilute with 50 mL of anhydrous dichloromethane (DCM). Add triethylamine (5.72 mL, 41.06 mmol). Cool the resulting solution to 0 °C using an ice-water bath.

  • Addition of Sulfonyl Chloride: In a separate flask, dissolve cyclohexanesulfonyl chloride (5.00 g, 27.37 mmol) in 20 mL of anhydrous DCM. Transfer this solution to a dropping funnel. Add the cyclohexanesulfonyl chloride solution dropwise to the stirred amine solution over 20-30 minutes, ensuring the internal temperature remains below 5 °C. A white precipitate (triethylamine hydrochloride) will form.[5]

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 4-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the cyclohexanesulfonyl chloride spot.

  • Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 25 mL) to remove excess amines, saturated aqueous NaHCO₃ (2 x 25 mL) to remove any remaining acidic impurities, and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-methylcyclohexanesulfonamide as a pure solid or oil.

Safety and Handling Precautions

It is imperative to conduct a thorough risk assessment before beginning this synthesis. All operations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Cyclohexanesulfonyl Chloride: This reagent is corrosive and lachrymatory. It reacts exothermically with water and moisture to produce corrosive hydrochloric acid and sulfonic acid.[1] Avoid contact with skin and eyes, and prevent inhalation of vapors.

  • Methylamine: Methylamine is a flammable and corrosive gas/liquid. It can cause severe skin and eye irritation.[5] Use in a well-ventilated area is mandatory.

  • Triethylamine: A flammable liquid with a strong, unpleasant odor. It is corrosive and can cause burns.

  • Quenching: Any excess sulfonyl chloride must be carefully quenched before disposal. This can be achieved by slowly adding the reaction mixture to a stirred, cold solution of a weak base like sodium bicarbonate.[6]

Characterization and Validation (Self-Validating System)

To confirm the successful synthesis of N-methylcyclohexanesulfonamide, a combination of spectroscopic methods should be employed. The data below is predicted based on the analysis of structurally similar compounds and established principles of NMR and IR spectroscopy.[7]

Predicted Spectroscopic Data

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 4.3 - 4.5Broad Singlet1H-SO₂-NH -
~ 2.8 - 2.9Triplet1H-SO₂-CH -
~ 2.75Doublet3H-NH-CH₃
~ 2.0 - 2.2Multiplet2HCyclohexyl-H (axial, adjacent to CH-SO₂)
~ 1.7 - 1.9Multiplet2HCyclohexyl-H
~ 1.5 - 1.7Multiplet2HCyclohexyl-H
~ 1.1 - 1.4Multiplet4HCyclohexyl-H

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~ 62-SO₂-C H-
~ 30-NH-C H₃
~ 26Cyclohexyl-C H₂
~ 25.5Cyclohexyl-C H₂
~ 25Cyclohexyl-C H₂

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration
~ 3300N-HStretching
~ 2930, 2855C-H (Aliphatic)Stretching
~ 1320S=OAsymmetric Stretching
~ 1160S=OSymmetric Stretching

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis of N-methylcyclohexanesulfonamide. By understanding the underlying reaction mechanism and adhering to the procedural and safety guidelines, researchers can reliably produce this valuable compound. The inclusion of predictive characterization data offers a robust framework for product validation, ensuring the integrity and success of the synthesis.

References

  • BenchChem. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines. BenchChem.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information: Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. The Royal Society of Chemistry.
  • García Ruano, J. L., Parra, A., Yuste, F., & Mastranzo, V. M. (2008). Mild and General Method for the Synthesis of Sulfonamides. Synthesis, 2008(02), 311-312.
  • BenchChem. (2025). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. BenchChem.
  • Kharb, R., Sharma, P. C., & Yar, M. S. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-216.
  • University of Washington. (n.d.). Standard Operating Procedure: Methylamine.
  • Gnanasekaran, R., & Pandey, H. D. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds.
  • SkeC. (2017).
  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses.
  • Roth, C. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Carl ROTH.
  • SpectraBase. (2024). N-Cyclohexyl-N-methyl-2-nitrobenzenesulfonamide - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. BenchChem.
  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines.
  • Pérez, Y., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7567.
  • Pearson. (n.d.). Show how you would use appropriate acyl chlorides and amines to synthesize....
  • BloomTech. (2024, December 16). What Chemical Reactions Can Methylamine Hydrochloride Undergo?.
  • Biron, E., et al. (2012). Synthesis of N-methylated cyclic peptides.
  • Naoum, J., et al. (2025, May 23). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Organic Letters.
  • Kulyk, K., et al. (2021). Synthesis of 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide. Chemistry of Heterocyclic Compounds, 57(5), 519-521.

Sources

Exploratory

Physicochemical Properties and Synthetic Utility of N-Methylcyclohexanesulfonamide (CAS: 7010-85-7): A Technical Guide

Executive Summary As drug discovery pipelines increasingly prioritize molecules with high sp³ character to improve clinical success rates, alicyclic building blocks like N-methylcyclohexanesulfonamide have emerged as cri...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pipelines increasingly prioritize molecules with high sp³ character to improve clinical success rates, alicyclic building blocks like N-methylcyclohexanesulfonamide have emerged as critical intermediates. Unlike their planar aromatic counterparts, alicyclic sulfonamides offer enhanced metabolic stability and unique spatial vectors, making them highly valuable in the synthesis of complex therapeutics, such as [1].

This whitepaper provides an in-depth technical analysis of N-methylcyclohexanesulfonamide. As a Senior Application Scientist, I have structured this guide to move beyond basic specifications, detailing the structural nuances, causality behind its unique reactivity, and field-proven synthetic workflows required to successfully integrate this molecule into advanced drug scaffolds.

Physicochemical Profiling

Understanding the baseline physical and chemical properties of N-methylcyclohexanesulfonamide is the first step in predicting its behavior in both biological systems and synthetic reactors. The quantitative data is summarized below for rapid reference.

PropertyValue
Chemical Name N-methylcyclohexanesulfonamide
CAS Registry Number 7010-85-7
Molecular Formula C₇H₁₅NO₂S
Molecular Weight 177.26 g/mol
SMILES String CNS(=O)(=O)C1CCCCC1
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Estimated pKa ~11.5
Physical State Solid
Storage Conditions 2–8 °C (Refrigerated)

Structural and Mechanistic Insights

When designing a synthetic route or a novel pharmacophore, the choice to use an N-methyl cycloalkyl sulfonamide over a traditional aryl sulfonamide is driven by three mechanistic pillars:

  • Metabolic Stability : Benzenesulfonamides are notorious for undergoing CYP450-mediated aromatic oxidation. The saturated cyclohexyl ring of N-methylcyclohexanesulfonamide entirely bypasses this metabolic liability, extending the biological half-life of the resulting drug candidate.

  • Steric Tuning : The bulky cyclohexyl group, combined with the N-methyl substitution, provides a distinct 3D spatial vector. This sp³ character allows the molecule to more effectively navigate and bind to deep, hydrophobic protein pockets (e.g., disrupting KEAP1-Nrf2 protein-protein interactions)[1].

  • Acidity & Reactivity (The pKa Challenge) : The electron-donating nature of the saturated cyclohexyl ring increases the electron density on the sulfonamide nitrogen. This raises its pKa to approximately 11.5. In contrast, aryl sulfonamides typically have a pKa of ~10. This reduced acidity fundamentally alters its reactivity, rendering standard alkylation protocols ineffective and necessitating specialized coupling conditions[2].

Synthetic Workflows: The ADDP/PBu₃ Mitsunobu Protocol

The Causality of Reagent Selection

Direct alkylation of secondary alcohols via standard Sₙ2 displacements (using mesylates or tosylates) frequently suffers from competing E2 elimination pathways, particularly when introducing a sterically demanding nucleophile like N-methylcyclohexanesulfonamide. The elegantly circumvents this by allowing direct coupling with clean stereochemical inversion[3].

However, a critical failure point arises here: standard Mitsunobu conditions (DEAD/PPh₃) will fail. The classical DEAD/PPh₃ system has a strict operational threshold of pKa < 11[4]. Because N-methylcyclohexanesulfonamide has a pKa of ~11.5, the betaine intermediate generated by DEAD is insufficiently basic to deprotonate it. Consequently, the catalytic cycle arrests, and the activated alcohol erroneously alkylates the reduced DEAD byproduct instead[2].

The Solution: We utilize 1,1'-(azodicarbonyl)dipiperidine (ADDP) and tributylphosphine (PBu₃). ADDP generates a significantly more basic phosphonium betaine, ensuring quantitative deprotonation of the sulfonamide. Simultaneously, the highly nucleophilic PBu₃ accelerates the formation of the critical alkoxyphosphonium intermediate, driving the reaction to completion[5].

Self-Validating Experimental Protocol

Note: This procedure is optimized for the stereoinvertive coupling of N-methylcyclohexanesulfonamide to a secondary alcohol.

  • Preparation & Assembly : In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the secondary alcohol substrate (1.0 eq) and N-methylcyclohexanesulfonamide (1.1 eq) in anhydrous THF to achieve a 0.2 M concentration[3].

  • Betaine Activation : Add ADDP (1.5 eq) in one single portion. Immediately cool the reaction mixture to 0 °C using an ice-water bath[2][3].

  • Controlled Phosphine Addition : Dropwise add tributylphosphine (PBu₃) (1.5 eq) over 10 to 15 minutes.

    • Causality Check: PBu₃ is highly reactive. Slow addition at 0 °C controls the exothermic formation of the betaine intermediate and prevents the premature thermal degradation of the phosphine[3].

  • Reaction Propagation : Stir the mixture at 0 °C for 40 minutes. During this time, a white precipitate of reduced ADDP will begin to form, serving as a visual validation that the redox cycle has initiated. Remove the ice bath, warm to room temperature, and stir for 24–66 hours. Monitor progression via LC-MS until the alcohol substrate is fully consumed[3].

  • Workup & Isolation : Concentrate the mixture under reduced pressure. Dissolve the crude residue in cold Ethyl Acetate (EtOAc). The reduced ADDP byproduct is poorly soluble in cold EtOAc and can be partially removed by vacuum filtration. Wash the filtrate with brine, dry over MgSO₄, and purify via silica gel chromatography[2][3].

Mechanistic Visualization

The following diagram maps the logical flow and intermediate generation of the ADDP-mediated Mitsunobu coupling described in the protocol above.

ADDP_Mitsunobu Substrate Alcohol Substrate (R-OH) Phosphonium Alkoxyphosphonium Ion + Deprotonated Sulfonamide Substrate->Phosphonium OH attacks P Reagents ADDP + PBu3 (Betaine Formation) Betaine Basic Phosphonium Betaine Reagents->Betaine Nucleophilic Attack Sulfonamide N-methylcyclohexanesulfonamide (pKa > 11) Sulfonamide->Phosphonium Provides Nucleophile Betaine->Phosphonium Deprotonates Sulfonamide Activates R-OH Product Coupled Sulfonamide Product (Inverted Stereocenter) Phosphonium->Product SN2 Displacement (- Bu3P=O)

Mechanistic workflow of the ADDP/PBu3-mediated Mitsunobu coupling of N-methylcyclohexanesulfonamide.

Analytical Characterization Standards

To validate the integrity of the synthesized N-methylcyclohexanesulfonamide derivatives, utilize the following analytical benchmarks:

  • ¹H NMR (CDCl₃, 400 MHz) : The N-methyl group is highly diagnostic, typically appearing as a sharp singlet at δ 2.70–2.90 ppm in tertiary coupled products. The cyclohexyl methine proton adjacent to the sulfonyl group (CH-SO₂) resonates as a complex multiplet around δ 2.95–3.10 ppm .

  • Mass Spectrometry (LC-MS) : Positive electrospray ionization (ESI+) of the parent uncoupled sulfonamide will yield a prominent[M+H]⁺ pseudo-molecular ion at m/z 178.2 .

References

  • WO2015092713A1 - Nrf2 Regulators Source: Google Patents URL
  • N, N, N', N'-Tetramethylazodicarboxamide (TMAD), A New Versatile Reagent for Mitsunobu Reaction Source: Chemistry Letters (Oxford University Press) URL:[Link]

  • 1,1'-(Azodicarbonyl)dipiperidine (ADDP) Application Guide Source: Common Organic Chemistry URL:[Link]

  • N-methylcyclohexanesulfonamide Product Specifications Source: Jiehua Pharma URL:[Link]

Sources

Foundational

N-methylcyclohexanesulfonamide CAS number and structure

N-Methylcyclohexanesulfonamide (CAS 7010-85-7): Structural Dynamics, Synthesis, and Application in Nrf2 Modulator Development Executive Summary N-methylcyclohexanesulfonamide (CAS: 7010-85-7) is a highly versatile second...

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Author: BenchChem Technical Support Team. Date: March 2026

N-Methylcyclohexanesulfonamide (CAS 7010-85-7): Structural Dynamics, Synthesis, and Application in Nrf2 Modulator Development

Executive Summary

N-methylcyclohexanesulfonamide (CAS: 7010-85-7) is a highly versatile secondary sulfonamide building block utilized extensively in modern medicinal chemistry. Its unique aliphatic ring system combined with a methyl-substituted sulfonamide moiety provides specific steric and electronic properties that are highly valued in drug discovery, particularly in the synthesis of bis-aryl analogs targeting the Nrf2/KEAP1 pathway[1]. This technical guide provides a comprehensive analysis of its physicochemical properties, de novo synthesis, and its advanced application in Mitsunobu coupling reactions for the development of cytoprotective therapeutics.

Physicochemical Profiling & Structural Analysis

Understanding the structural baseline of N-methylcyclohexanesulfonamide is critical for predicting its behavior in complex coupling reactions. The secondary nature of the sulfonamide nitrogen (pKa ~11.7) dictates the specific catalytic conditions required for its functionalization[2].

Table 1: Physicochemical Properties of N-Methylcyclohexanesulfonamide

PropertyValue
Chemical Name N-methylcyclohexanesulfonamide
CAS Registry Number 7010-85-7[3]
Molecular Formula C7H15NO2S[3]
Molecular Weight 177.269 g/mol [3]
SMILES String CNS(=O)(=O)C1CCCCC1
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2

De Novo Synthesis Protocol

The synthesis of the N-methylcyclohexanesulfonamide building block relies on the nucleophilic substitution of cyclohexanesulfonyl chloride with methylamine.

G SM1 Cyclohexanesulfonyl Chloride Reaction DCM, 0 °C to RT 20 hours SM1->Reaction SM2 Methylamine (2.0 M in THF) SM2->Reaction Workup Wash: 10% NaHCO3 & Brine Reaction->Workup Quench Drying Dry over MgSO4 & Filter Workup->Drying Organic Phase Product N-methylcyclohexane- sulfonamide Drying->Product Concentrate

Figure 1: Step-by-step workflow for the de novo synthesis of N-methylcyclohexanesulfonamide.

Step-by-Step Methodology[5]
  • Initiation: Dissolve cyclohexanesulfonyl chloride (2.46 mmol) in anhydrous dichloromethane (DCM, 5 mL). Cool the reaction vessel to 0 °C using an ice bath under a nitrogen atmosphere.

  • Amidation: Dropwise, add Methylamine (2.0 M solution in THF, 2.5 mL, 5.0 mmol). The excess amine acts as both the nucleophile and the base to scavenge the generated HCl.

  • Propagation: Remove the ice bath and allow the solution to stir continuously at room temperature (RT) for 20 hours.

  • Quench & Extraction: Dilute the mixture with additional DCM. Wash the organic layer sequentially with 10% aqueous NaHCO₃ solution and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Self-Validation & Quality Control:

  • Causality of Workup: The 10% NaHCO₃ wash is critical; it neutralizes any residual HCl and partitions the water-soluble methylamine hydrochloride byproduct into the aqueous phase, leaving the highly pure sulfonamide in the organic layer[4].

  • Analytical Check: Confirm product formation via LC-MS (Target[M+H]⁺ = 178.2) and the disappearance of the highly reactive sulfonyl chloride via TLC.

Mechanistic Application: Mitsunobu Coupling in Nrf2 Regulator Synthesis

N-methylcyclohexanesulfonamide is frequently used to synthesize bis-aryl Nrf2 regulators by coupling it to complex benzylic alcohols[1].

The Causality of Reagent Selection (Expertise Insight)

Standard Mitsunobu conditions utilize Diethyl azodicarboxylate (DEAD) and Triphenylphosphine (PPh₃). However, this classical system fails when the nucleophile has a pKa > 11[5]. Because N-alkyl sulfonamides like N-methylcyclohexanesulfonamide possess a pKa of approximately 11.7, they are poor substrates for DEAD/PPh₃. To overcome this thermodynamic barrier, Tsunoda's reagent system—1,1′-(Azodicarbonyl)dipiperidine (ADDP) and Tributylphosphine (TBP)—is employed[6]. The phosphorane intermediate formed by ADDP and TBP is significantly more basic, enabling the successful deprotonation and subsequent alkylation of the weakly acidic sulfonamide[5].

Step-by-Step Methodology[5]
  • Preparation: To a flame-dried flask under nitrogen, add the target benzylic alcohol (~0.8 mmol), N-methylcyclohexanesulfonamide (183 mg, 1.03 mmol), and ADDP (207 mg, 0.82 mmol) in anhydrous THF (5 mL). Cool to 0 °C.

  • Activation: Slowly add tributylphosphine (0.2 mL, 0.81 mmol) dropwise.

  • Complexation: Stir the mixture at 0 °C for 40 minutes.

  • Coupling: Allow the reaction to warm to RT and stir for 66 hours to ensure complete conversion of the sterically hindered substrates.

  • Purification: Remove the solvent under reduced pressure. Dissolve the residue in EtOAc, wash with brine, and dry over MgSO₄. Purify the crude mixture via reverse-phase HPLC (e.g., YMC C18 column, 10% to 90% CH₃CN/H₂O with 0.1% TFA gradient) to isolate the pure Nrf2 modulator.

Self-Validation & Quality Control:

  • Visual Cue: During step 3, a white precipitate will form. This is the reduced hydrazine byproduct of ADDP (1,1'-(hydrazodicarbonyl)dipiperidine). Its appearance is a self-validating indicator that the active betaine intermediate has successfully formed and the redox cycle is progressing[4].

  • Chromatographic Rationale: ADDP byproducts can co-elute with non-polar products on standard silica. Reverse-phase HPLC is mandated here to ensure the absolute purity required for downstream biological assays[4].

Biological Context: The Nrf2/KEAP1 Pathway

The ultimate goal of synthesizing these N-methylcyclohexanesulfonamide derivatives is to modulate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Under basal conditions, Nrf2 is sequestered in the cytosol by the repressor protein KEAP1, which targets it for ubiquitination and proteasomal degradation[1].

G Keap1 KEAP1 (Cytosolic Repressor) Nrf2_Cyt Nrf2 (Cytosol) Keap1->Nrf2_Cyt Binds & Inhibits Ub Ubiquitination & Degradation Nrf2_Cyt->Ub Basal State Nrf2_Nuc Nrf2 (Nucleus) Nrf2_Cyt->Nrf2_Nuc Translocation (Active State) Modulator Nrf2 Modulator (Synthesized Drug) Modulator->Keap1 Disrupts Interaction ARE ARE (Antioxidant Response Element) Nrf2_Nuc->ARE Binds Transcription Cytoprotective Gene Expression ARE->Transcription Activates

Figure 2: Mechanism of action for Nrf2 modulators disrupting the KEAP1-Nrf2 complex.

By introducing the synthesized bis-aryl sulfonamide modulators, the KEAP1-Nrf2 protein-protein interaction is disrupted. This allows Nrf2 to translocate to the nucleus and bind to the Antioxidant Response Element (ARE), driving the expression of cytoprotective genes. This mechanism is highly sought after for treating oxidative stress-driven diseases such as Chronic Obstructive Pulmonary Disease (COPD), Multiple Sclerosis (MS), and acute kidney injury[1].

Conclusion

N-methylcyclohexanesulfonamide is more than a simple building block; its specific pKa and structural geometry require precise chemical logic to utilize effectively. By substituting classical Mitsunobu reagents with the ADDP/TBP system, chemists can seamlessly integrate this sulfonamide into complex molecular architectures, unlocking potent new therapies for neurodegenerative and respiratory diseases.

References

  • [3] ChemShuttle. CERTIFICATE OF ANALYSIS - N-methylcyclohexanesulfonamide. Retrieved from:

  • [1] Google Patents / World Intellectual Property Organization. WO2015092713A1 - Nrf2 regulators. Retrieved from:

  • [4] Google Patents / World Intellectual Property Organization. WO2015092713A1 - Nrf2 regulators (Synthesis Protocols). Retrieved from:

  • Jiehua Pharma. Alicyclics - N-methylcyclohexanesulfonamide. Retrieved from:

  • [2] Chemistry Letters / Oxford Academic. N, N, N', N'-Tetramethylazodicarboxamide (TMAD), A New Versatile Reagent for Mitsunobu Reaction. Retrieved from:

  • [6] Tsunoda T., Yamamiya Y., Ito S. (1993). 1,1′-(azodicarbonyl)dipiperidine-tributylphosphine, a new reagent system for mitsunobu reaction. Tetrahedron Letters / Semantic Scholar. Retrieved from:

  • [5] National Institutes of Health (PMC). ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. Retrieved from:

Sources

Exploratory

Solvation Thermodynamics and Empirical Solubility of N-Methylcyclohexanesulfonamide in Organic Solvents

Executive Summary N-methylcyclohexanesulfonamide (NMCHS) is a highly specialized lipophilic intermediate utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the deve...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-methylcyclohexanesulfonamide (NMCHS) is a highly specialized lipophilic intermediate utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the development of Nrf2 (NF-E2 related factor 2) regulators[1]. For researchers and drug development professionals, understanding the solubility profile of NMCHS across various organic solvents is paramount. Its solvation behavior dictates the optimization of homogeneous reaction conditions (such as Mitsunobu couplings) and the design of high-yield liquid-liquid extraction protocols. This whitepaper synthesizes the thermodynamic principles governing its solubility, provides empirical solubility data, and establishes a self-validating experimental protocol for rigorous quantification.

Molecular Architecture & Solvation Thermodynamics

The solubility of any sulfonamide is a delicate thermodynamic balance between its crystal lattice energy (enthalpy of fusion, $ \Delta_{fus}H $) and its ability to form favorable intermolecular interactions with solvent molecules.

  • Hydrophobic Bulk: The presence of the cyclohexyl ring imparts significant lipophilicity to the molecule. This hydrophobic bulk drives non-ideal behavior in highly polar aqueous systems but heavily enhances London dispersion interactions with non-polar and moderately polar organic solvents.

  • Hydrogen Bonding Alterations: Unsubstituted primary sulfonamides (e.g., methanesulfonamide) possess two hydrogen bond donors (-NH₂), allowing them to form strong, rigid intermolecular networks that severely limit their solubility in aprotic solvents[2]. In contrast, the N-methylation in NMCHS removes one hydrogen bond donor. This critical structural modification introduces steric hindrance, lowers the crystal lattice energy, and entropically favors dissolution in aprotic solvents like dichloromethane (DCM) and tetrahydrofuran (THF).

  • Thermodynamic Precedents: Studies on related sulfonamides in non-polar solvents like cyclohexane demonstrate that baseline sulfonamide solubility is generally low (in the order of 10−6 mole fraction) due to the lack of hydrogen-bond accepting capability of the solvent[3]. However, the N-methyl group in NMCHS shifts the partition coefficient favorably towards organic phases compared to primary sulfonamides, allowing it to dissolve readily in moderately polar organic environments[3].

Empirical Solubility Profile in Organic Solvents

Due to the proprietary nature of specific thermodynamic datasets for NMCHS, its solubility profile is best extrapolated from empirical synthetic data and comparative structural analysis. In the synthesis of Nrf2 regulators, NMCHS must be completely solubilized to participate as a nucleophile. Empirical data demonstrates that NMCHS is readily solubilized in THF at concentrations exceeding 0.2 M (approx. 35 mg/mL) at 0 °C during Mitsunobu reactions with 1,1'-(azodicarbonyl)dipiperidine (ADDP) and tributylphosphine[1]. Furthermore, it demonstrates high solubility in DCM during its initial preparation from cyclohexanesulfonyl chloride and methylamine[1].

Table 1: Estimated Solubility Profile of N-methylcyclohexanesulfonamide at 298.15 K

SolventDielectric Constant (ε)Empirical Solubility CategoryEstimated Concentration (mg/mL)Application in Synthesis
Dichloromethane (DCM) 8.93Highly Soluble> 100Primary reaction solvent[1]
Tetrahydrofuran (THF) 7.58Highly Soluble> 50Mitsunobu reaction solvent[1]
Ethyl Acetate (EtOAc) 6.02Soluble> 50Organic extraction phase[1]
Cyclohexane 2.02Sparingly Soluble< 5Crystallization anti-solvent[3]
Water 80.10Insoluble< 0.1Aqueous wash phase[1]

Experimental Methodology: Equilibrium Solubility Determination

To establish a rigorous thermodynamic profile for NMCHS in a novel solvent system, the isothermal saturation shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) remains the gold standard[2].

Causality & Self-Validation Mechanisms
  • Isothermal Control: Solubility is highly temperature-dependent. Thermostatic water baths ensure isothermal conditions, preventing supersaturation artifacts that occur during temperature fluctuations.

  • Solid Verification (Self-Validation): The visual confirmation of undissolved solid at the end of the equilibration period is a critical self-validating checkpoint. If no solid remains, the solution is not saturated, and the resulting quantitative data is invalid[2].

  • Internal Standard (IS) Calibration: Using an IS during HPLC quantification corrects for any volumetric errors during sample dilution or injection, ensuring the trustworthiness of the final concentration data.

Step-by-Step Protocol
  • Saturation: Add an excess of NMCHS solid (approx. 200 mg) to a 5 mL borosilicate glass vial.

  • Solvent Addition: Accurately pipette 2.0 mL of the target organic solvent (e.g., THF, EtOAc) into the vial.

  • Equilibration: Seal the vial with a PTFE-lined cap and agitate in a thermostatic orbital shaker at 298.15 K (±0.1 K) for 48 hours to ensure complete solid-liquid equilibrium[4].

  • Phase Separation: Remove the vial and allow it to stand isothermally for 2 hours to let larger particulates settle. Extract the supernatant using a pre-warmed glass syringe and filter through a 0.45 µm PTFE syringe filter. (Note: PTFE is strictly chosen over Nylon to prevent filter degradation and sample contamination by organic solvents).

  • Dilution & Spiking: Accurately weigh an aliquot of the filtered solution and dilute it with the HPLC mobile phase. Spike the sample with a known concentration of an internal standard (e.g., toluene or a structurally distinct sulfonamide).

  • Quantification: Analyze via HPLC-UV (e.g., at 220 nm). Calculate the mole fraction solubility ( x2​ ) using a validated calibration curve.

G N1 Excess NMCHS Solid (Solute) N3 Thermostatic Equilibration (Shake-Flask, 298.15 K) N1->N3 N2 Organic Solvent (e.g., THF, DCM) N2->N3 N4 Phase Separation (0.45 µm PTFE Filtration) N3->N4 After 48h N5 HPLC-UV Quantification (with Internal Standard) N4->N5 Isothermal Transfer

Figure 1: Workflow for the isothermal shake-flask determination of NMCHS solubility.

Synthetic Utility & Pathway Integration

The solubility of NMCHS directly dictates its utility in complex synthetic pathways. For instance, in the development of Nrf2 regulators—compounds vital for reversing high altitude-induced cellular damage and COPD exacerbations[5]—NMCHS acts as a critical nucleophile. Its high solubility in THF allows for a homogeneous reaction mixture during the initial stages of the Mitsunobu coupling, ensuring rapid kinetics before the final product precipitates[1]. Conversely, its insolubility in water allows for aggressive aqueous washing (using NaHCO₃ and brine) to remove water-soluble byproducts without sacrificing the yield of the highly lipophilic target compound[1].

Pathway A Cyclohexanesulfonyl Chloride C N-methylcyclohexane- sulfonamide (NMCHS) A->C Amination (0 °C to RT) B Methylamine (in THF) B->C D Mitsunobu Coupling (ADDP, Bu3P, THF) C->D Solubilized Intermediate E Nrf2 Regulator Target Compound D->E Precipitation & Extraction (EtOAc)

Figure 2: Synthetic utility of NMCHS in the preparation of Nrf2 regulators.

References

  • SciELO - Thermodynamic study of the solubility of some sulfonamides in cyclohexane.
  • Benchchem - A Technical Guide to the Solubility of Methanesulfonamide in Organic Solvents.
  • Google Patents - WO2015092713A1 - Nrf2 regulators.

Sources

Foundational

An In-depth Technical Guide to N-methylcyclohexanesulfonamide: Synthesis, Characterization, and Applications

Foreword: Navigating the Nomenclature The term "N-methylcyclohexanesulfonamide" can be ambiguous. For the purposes of this comprehensive guide, we will focus on the structure where the methyl group is attached to the nit...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Nomenclature

The term "N-methylcyclohexanesulfonamide" can be ambiguous. For the purposes of this comprehensive guide, we will focus on the structure where the methyl group is attached to the nitrogen atom of the sulfonamide functional group, and the cyclohexyl moiety is directly bonded to the sulfur atom. This guide is intended for researchers, scientists, and professionals in drug development, providing a robust framework for understanding, synthesizing, and utilizing this class of compounds.

Molecular Identity and Physicochemical Properties

N-methyl-1-cyclohexanesulfonamide is a saturated aliphatic sulfonamide. The core of this molecule is a cyclohexane ring, which imparts a distinct lipophilic character.

Chemical Structure and Formula
  • Chemical Name: N-methyl-1-cyclohexanesulfonamide

  • Molecular Formula: C₇H₁₅NO₂S

  • Molecular Weight: 177.27 g/mol

Physicochemical Data Summary
PropertyValueSource
Molecular Formula C₇H₁₅NO₂SCalculated
Molecular Weight 177.27 g/mol Calculated
Appearance White to off-white solid (Predicted)General knowledge of similar compounds
Solubility Soluble in most organic solvents; sparingly soluble in water (Predicted)General knowledge of similar compounds
LogP ~1.5 (Predicted)General knowledge of similar compounds

The Significance of the Sulfonamide Moiety in Drug Discovery

The sulfonamide functional group is a cornerstone in medicinal chemistry.[1][2][3] Since the discovery of the antibacterial properties of prontosil, sulfonamide-containing compounds ("sulfa drugs") have been pivotal in treating a wide array of diseases.[4] Their utility extends far beyond antimicrobial agents, with applications as anticancer, antiviral, anti-inflammatory, and diuretic agents.[2][3] The ability of the sulfonamide group to act as a hydrogen bond donor and acceptor, and its stereoelectronic properties, allow it to mimic the transition state of various enzymatic reactions, making it a valuable pharmacophore.[1]

Synthesis of N-methyl-1-cyclohexanesulfonamide

The synthesis of N-alkyl-alkanesulfonamides can be achieved through several established routes. The most common and direct method involves the reaction of a sulfonyl chloride with an appropriate amine.

Synthetic Workflow Overview

reagent1 Cyclohexanesulfonyl chloride reaction Reaction (Base, Solvent) reagent1->reaction reagent2 Methylamine reagent2->reaction product N-methyl-1-cyclohexanesulfonamide reaction->product

Caption: General synthetic scheme for N-methyl-1-cyclohexanesulfonamide.

Experimental Protocol: Synthesis from Cyclohexanesulfonyl Chloride and Methylamine

This protocol outlines the synthesis of N-methyl-1-cyclohexanesulfonamide from commercially available starting materials.

Materials:

  • Cyclohexanesulfonyl chloride

  • Methylamine (40% in water or as a gas)

  • Triethylamine or Pyridine (as a base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexanesulfonyl chloride (1.0 eq) in the chosen solvent (e.g., DCM).

  • Addition of Base: Add the base (e.g., triethylamine, 1.2 eq) to the solution.

  • Addition of Amine: Slowly add methylamine (1.1 eq) to the reaction mixture at 0 °C. If using methylamine gas, bubble it through the solution. If using an aqueous solution, ensure vigorous stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield pure N-methyl-1-cyclohexanesulfonamide.

This method is a standard and reliable way to form the sulfonamide bond.[5]

Analytical Characterization

The structural confirmation and purity assessment of the synthesized N-methyl-1-cyclohexanesulfonamide are critical. A combination of spectroscopic and chromatographic techniques should be employed.

Characterization Workflow

product Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (LC-MS, HRMS) product->ms ir FT-IR Spectroscopy product->ir purity Purity Assessment (HPLC, Elemental Analysis) product->purity

Caption: Analytical workflow for the characterization of N-methyl-1-cyclohexanesulfonamide.

Spectroscopic and Chromatographic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a multiplet for the cyclohexyl protons, a singlet for the N-methyl protons, and a broad singlet for the N-H proton.

    • ¹³C NMR: Expected signals would correspond to the carbons of the cyclohexyl ring and the N-methyl group. The carbon attached to the sulfonyl group will be deshielded.[6]

  • Mass Spectrometry (MS):

    • LC-MS: To confirm the molecular weight of the product.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the molecule.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Characteristic absorption bands for the S=O stretching of the sulfonamide group (around 1350-1300 cm⁻¹ and 1160-1130 cm⁻¹) and the N-H stretching (around 3300 cm⁻¹) should be observed.[6]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A variety of columns and mobile phases can be used for the analysis of sulfonamides.[7][8]

  • Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur, and to confirm the empirical formula.[6]

Potential Applications in Research and Drug Development

While specific applications for N-methyl-1-cyclohexanesulfonamide are not extensively documented, its structural motifs suggest several areas of potential utility for researchers.

As a Synthetic Building Block

N-methyl-1-cyclohexanesulfonamide can serve as a versatile intermediate in the synthesis of more complex molecules. The sulfonamide nitrogen can be further functionalized, and the cyclohexyl ring can be modified to introduce additional pharmacophores.

In Fragment-Based Drug Discovery (FBDD)

With a low molecular weight and a combination of lipophilic (cyclohexyl) and polar (sulfonamide) groups, this compound is an ideal candidate for fragment-based screening campaigns to identify starting points for novel drug discovery programs.

As a Probe for Structure-Activity Relationship (SAR) Studies

In the context of a known active series of sulfonamide-based drugs, N-methyl-1-cyclohexanesulfonamide could be used as a non-aromatic, saturated analog to probe the importance of the aryl group typically found in many sulfonamide drugs. This can provide valuable insights into the SAR of the target.

Conclusion

N-methyl-1-cyclohexanesulfonamide, while not a widely studied compound itself, belongs to the critically important class of sulfonamides. The synthetic and analytical protocols outlined in this guide provide a solid foundation for its preparation and characterization. Its potential as a building block and a research tool in drug discovery underscores the continuing importance of exploring novel chemical space around established pharmacophores. This guide serves as a starting point for researchers to further investigate the properties and applications of this and related N-alkyl-cycloalkanesulfonamides.

References

  • The recent progress of sulfonamide in medicinal chemistry. (2020). SciSpace. Retrieved from [Link]

  • Sulphonamides Unveiled: A Comprehensive Review of Mechanisms, Applications, and Therapeutic Insights. (2023). Authorea. Retrieved from [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B. Retrieved from [Link]

  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020). Preprints.org. Retrieved from [Link]

  • What is the method of analysis of sulphonamides? (2023). Quora. Retrieved from [Link]

  • A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. (2023). Taylor & Francis Online. Retrieved from [Link]

  • Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2017). ACS Publications. Retrieved from [Link]

  • Syntheses of N‐alkyl sulfonamides 8 a,b (a) and primary... (n.d.). ResearchGate. Retrieved from [Link]

  • Exploiting trans-Sulfinylation for the Synthesis of Diverse N-Alkyl Sulfinamides via... (2024). PubMed. Retrieved from [Link]

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. (2022). MDPI. Retrieved from [Link]

  • (PDF) Exploiting trans‐Sulfinylation for the Synthesis of Diverse N‐Alkyl Sulfinamides via Decarboxylative Sulfinamidation. (2024). ResearchGate. Retrieved from [Link]

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. (n.d.). PMC. Retrieved from [Link]

Sources

Exploratory

The Discovery, Evolution, and Mechanistic Foundations of N-Substituted Sulfonamides

Executive Summary Sulfonamides represent a watershed moment in the history of pharmacology, marking the advent of the first broad-spectrum synthetic antimicrobial agents. While the initial discovery of these compounds re...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfonamides represent a watershed moment in the history of pharmacology, marking the advent of the first broad-spectrum synthetic antimicrobial agents. While the initial discovery of these compounds relied on empirical screening of industrial dyes, subsequent iterations were driven by rational drug design. This whitepaper provides an in-depth technical analysis of the evolution of N-substituted sulfonamides, detailing the causality behind their chemical modifications, their precise mechanism of action, and the self-validating experimental protocols used in their synthesis and evaluation.

Historical Genesis: From Azo Dyes to Magic Bullets

The sulfonamide era was inaugurated in 1932 when Gerhard Domagk discovered that Prontosil (sulfamidochrysoidine), a red azo dye synthesized by Bayer, exhibited remarkable in vivo antibacterial efficacy against Streptococcus infections in mice[1]. Despite its success in living organisms, Prontosil was mysteriously inactive in vitro.

In 1935, researchers at the Pasteur Institute—including Ernest Fourneau, Jacques Tréfouël, and Daniel Bovet—elucidated the causality behind this discrepancy. They discovered that Prontosil was merely a prodrug. In the mammalian gut, azoreductase enzymes cleaved the azo bond of the dye to release a colorless, active moiety: sulfanilamide (p-aminobenzenesulfonamide)[2]. This revelation decoupled the antibacterial property from the dye structure, liberating the core pharmacophore and launching a massive, decentralized effort to synthesize superior derivatives[1].

The Chemical Evolution: Rationale for N-Substitution

While sulfanilamide was groundbreaking, it suffered from severe physicochemical and pharmacokinetic limitations. Unmodified sulfanilamide possesses a pKa of approximately 10.4. At physiological pH (7.4) and particularly in the mildly acidic environment of urine (pH ~6.0), the drug remains almost entirely unionized. This lack of ionization resulted in poor aqueous solubility, leading to crystalluria —the dangerous precipitation of drug crystals in the renal tubules, which caused severe kidney damage[3].

To engineer a safer and more potent molecule, medicinal chemists targeted the two nitrogen atoms on the sulfanilamide scaffold: the sulfonamide nitrogen (N1) and the para-amino nitrogen (N4). Structure-activity relationship (SAR) studies established a critical rule: the N4 amino group must remain unsubstituted (or be a cleavable prodrug) to retain antibacterial activity, as it is essential for mimicking the target substrate[4]. Conversely, modifying the N1 position unlocked the drug's true potential.

The Causality of N1-Substitution

Substituting the N1 position with electron-withdrawing heterocyclic rings (e.g., pyridine, pyrimidine, or isoxazole) profoundly improved the drug profile. The electron-withdrawing nature of the N1-heterocycle increases the acidity of the remaining sulfonamide proton. For example, substituting a 5-methylisoxazole ring yields sulfamethoxazole, shifting the pKa down to 5.6[5]. This single modification achieves two critical outcomes:

  • Pharmacokinetic Rescue: At a urine pH of 6.0, a significant fraction of the N1-substituted sulfonamide is ionized (anionic), drastically increasing its aqueous solubility and effectively eliminating the risk of crystalluria.

  • Pharmacodynamic Enhancement: The ionized sulfonamide group more closely mimics the electron distribution and steric profile of the carboxylate group on p-aminobenzoic acid (PABA), thereby increasing its binding affinity to the target enzyme[6].

Mechanism of Action: DHPS Inhibition and Folate Depletion

Sulfonamides are bacteriostatic agents that disrupt the de novo synthesis of folic acid (Vitamin B9)[7]. Unlike mammalian cells, which actively transport preformed dietary folate across their membranes, most bacteria must synthesize folate intracellularly to survive[4].

Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS) , the bacterial enzyme responsible for condensing PABA with dihydropteroate diphosphate[7]. Because the N1-substituted sulfonamide structurally mimics PABA, it binds to the active site of DHPS, halting the production of dihydropteroic acid[6]. This downstream depletion of tetrahydrofolate (THF) starves the bacteria of the essential single-carbon donors required for purine and thymidine biosynthesis, ultimately arresting DNA replication[5]. To prevent resistance and achieve bactericidal synergy, sulfonamides are frequently co-administered with trimethoprim, an inhibitor of the downstream enzyme dihydrofolate reductase (DHFR)[4].

FolatePathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropteroate Diphosphate DHPP->DHPS DHP Dihydropteroic Acid DHPS->DHP DHF Dihydrofolic Acid DHP->DHF Dihydrofolate Synthase THF Tetrahydrofolic Acid (Active Folate) DHF->THF Dihydrofolate Reductase (DHFR) Sulfa N-Substituted Sulfonamides Sulfa->DHPS Competitive Inhibition TMP Trimethoprim TMP->DHF Inhibits DHFR

Fig 1. Bacterial folate synthesis pathway and dual inhibition by sulfonamides and trimethoprim.

Experimental Methodologies

Step-by-Step Synthesis of N1-Substituted Sulfonamides

The synthesis of N-substituted sulfonamides relies on a classic protecting-group strategy to prevent the highly reactive N4-amine from participating in unwanted side reactions during chlorosulfonation.

SynthesisWorkflow Step1 1. Chlorosulfonation Acetanilide + ClSO3H (60°C) Step2 2. Intermediate Isolation p-Acetamidobenzenesulfonyl chloride Step1->Step2 Step3 3. N1-Substitution Add Primary Amine in Pyridine Step2->Step3 Step4 4. Deprotection Alkaline/Acidic Hydrolysis of N4-Acetyl Step3->Step4 Step5 5. Final Product N1-Substituted Sulfonamide Step4->Step5

Fig 2. Step-by-step chemical synthesis workflow for N1-substituted sulfonamides.

Protocol: Synthesis of Sulfamethoxazole

  • Protection: Begin with acetanilide (aniline protected by an acetyl group) to shield the N4 position.

  • Chlorosulfonation: React acetanilide with an excess of chlorosulfonic acid (ClSO₃H) at 60°C for 2 hours. This electrophilic aromatic substitution yields p-acetamidobenzenesulfonyl chloride (PASC). Pour the mixture over crushed ice to precipitate the PASC, then filter and wash with cold water.

  • N1-Substitution (Amidation): Dissolve the isolated PASC in anhydrous pyridine. Slowly add 3-amino-5-methylisoxazole (the primary amine). The pyridine acts as both a solvent and a base to neutralize the HCl byproduct. Stir at room temperature for 12 hours.

  • Deprotection: Isolate the N4-acetylated intermediate. To remove the acetyl protecting group, reflux the intermediate in a 2M NaOH solution (alkaline hydrolysis) for 1 hour.

  • Validation & Purification: Monitor the deprotection via Thin-Layer Chromatography (TLC). The disappearance of the acetylated intermediate confirms completion. Adjust the pH to ~5.5 using dilute HCl to precipitate the final sulfamethoxazole product. Recrystallize from ethanol to achieve >95% purity.

Minimum Inhibitory Concentration (MIC) Determination with PABA Rescue

To validate the on-target mechanism of the synthesized sulfonamide, a broth microdilution assay coupled with a mechanistic rescue control is employed[7].

Protocol: MIC and Target Validation

  • Preparation: Prepare a two-fold serial dilution of the sulfonamide (from 512 µg/mL to 0.25 µg/mL) in Mueller-Hinton (MH) broth across a 96-well microtiter plate. Crucial: Ensure the MH broth is free of thymidine and exogenous folate, which would bypass the DHPS blockade.

  • Inoculation: Standardize a culture of Escherichia coli (ATCC 25922) to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute and inoculate each well to achieve a final concentration of 5 x 10⁵ CFU/mL[7].

  • Causality Control (PABA Rescue): In a parallel set of identical wells, supplement the media with 100 µg/mL of exogenous PABA.

  • Incubation & Readout: Incubate the plates at 37°C for 18-24 hours. The MIC is defined as the lowest concentration exhibiting no visible turbidity[7].

  • Validation: In the standard plate, the sulfonamide should exhibit a low MIC (e.g., 1-4 µg/mL). In the PABA-supplemented plate, bacterial growth should be rescued (MIC > 512 µg/mL). This competitive rescue definitively proves that the drug's bacteriostatic effect is caused specifically by DHPS inhibition.

Quantitative Pharmacokinetics and Efficacy

The structural tuning of the N1 position directly dictates the physicochemical and pharmacokinetic properties of the resulting drug. Table 1 summarizes the impact of N1-substitution on pKa, half-life, and in vitro efficacy.

Table 1: Comparative Physicochemical and Pharmacokinetic Properties of Key Sulfonamides

CompoundN1-SubstituentpKaSerum Half-Life (hrs)Typical MIC against E. coli (µg/mL)
Sulfanilamide None (H)10.49.064 - 128
Sulfapyridine Pyridine8.49.016 - 32
Sulfadiazine Pyrimidine6.510.04 - 8
Sulfamethoxazole 5-Methylisoxazole5.69.0 - 11.01 - 4

(Data synthesized from standard pharmacological profiling[5][8])

References

  • The Repurposing of Sulfonamides: A Legacy of Serendipity and Scientific Innovation in Modern Medicine. The Pharmacy Newsletter.1

  • Sulfonamide Antibacterial Agents. Basicmedical Key.2

  • Antibiotics Sulfonamides. Scribd.3

  • Sulfonamides, Trimethoprim-Sulfamethoxazole, Quinolones, and Agents for Urinary Tract Infections. Goodman and Gilman's Manual of Pharmacology and Therapeutics, 2e | AccessPharmacy.4

  • In-depth Technical Guide on the Core Mechanism of Action of Sulfonamides. Benchchem.7

  • Synthesis, Mechanism of action And Characterization of Sulphonamide. International Journal of Pharmaceutical Sciences.6

  • Deprim Suspension - NEW ZEALAND DATA SHEET. Medsafe.8

  • Sulfamethoxazole. Wikipedia.5

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Foundational

N-methylcyclohexanesulfonamide structural analogs and derivatives

Engineering N-Methylcyclohexanesulfonamide Analogs: A Technical Guide to Design, Synthesis, and Target Modulation in Drug Discovery Structural Biology and Pharmacophore Rationale In contemporary medicinal chemistry, esca...

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Author: BenchChem Technical Support Team. Date: March 2026

Engineering N-Methylcyclohexanesulfonamide Analogs: A Technical Guide to Design, Synthesis, and Target Modulation in Drug Discovery

Structural Biology and Pharmacophore Rationale

In contemporary medicinal chemistry, escaping the "flatland" of sp2-hybridized aromatic rings is a critical strategy for improving the clinical success rates of small molecules. Sulfonamides are a ubiquitous pharmacophore, but traditional arylsulfonamides often suffer from poor solubility and off-target promiscuity. The transition to alicyclic systems, specifically utilizing the N-methylcyclohexanesulfonamide core and its derivatives, introduces a highly flexible, sp3-rich scaffold[1].

The cyclohexane ring provides essential steric bulk and lipophilicity, allowing the molecule to navigate and anchor into deep, hydrophobic enzymatic pockets. Concurrently, the sulfonamide moiety acts as a robust hydrogen-bond acceptor and donor (when unmethylated), or as a precise dipole director (in N-methylated analogs). This dual nature allows cyclohexanesulfonamide derivatives to act as highly selective inhibitors across diverse biological targets, ranging from lipid metabolism enzymes to metallo-β-lactamases[2].

Key Therapeutic Targets and Mechanistic Pathways

Dual 5-LOX and sEH Inhibition (Anti-Inflammatory)

The arachidonic acid (AA) cascade is a primary driver of inflammation. While inhibiting a single node often leads to pathway shunting, dual inhibition of 5-Lipoxygenase (5-LOX) and soluble Epoxide Hydrolase (sEH) offers a synergistic anti-inflammatory and pro-resolving effect.1 have been engineered to occupy the catalytic sites of both enzymes[1]. The cyclohexyl group optimally fills the hydrophobic tunnel of sEH, preventing the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs), while simultaneously blocking 5-LOX from generating pro-inflammatory leukotrienes[1].

Pathway AA Arachidonic Acid LOX 5-LOX Enzyme AA->LOX CYP CYP450 Enzyme AA->CYP LTs Leukotrienes (Pro-inflammatory) LOX->LTs EETs EETs (Anti-inflammatory) CYP->EETs sEH sEH Enzyme EETs->sEH DHETs DHETs (Inactive) sEH->DHETs Drug Cyclohexanesulfonamide Derivative Drug->LOX Inhibits Drug->sEH Inhibits

Dual inhibition of 5-LOX and sEH pathways by cyclohexanesulfonamide derivatives.

Glyoxalase 1 (GLO1) and Kinase Inhibition

Beyond inflammation, cyclohexanesulfonamides are emerging as potent metal-binding pharmacophores. For instance, 3 acts as a targeted inhibitor of Glyoxalase 1 (GLO1), a cytosolic Zn2+-dependent isomerase implicated in anxiety and depression[3]. Furthermore, alkyne-functionalized derivatives, such as N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclohexanesulfonamide, are actively investigated for their ability to disrupt kinase signaling pathways critical to cancer cell proliferation[4].

Quantitative Profiling of Cyclohexanesulfonamide Derivatives

To guide structure-activity relationship (SAR) optimization, the following table synthesizes the quantitative binding and application data of key cyclohexanesulfonamide analogs across different therapeutic domains:

Compound / DerivativePrimary TargetBiological ApplicationKey Metric / Affinity
N-(1-(4-Fluorobenzyl)indolin-5-yl)cyclohexanesulfonamide 5-LOX / sEHAnti-inflammatoryDual Inhibition (Low µM IC50)
N-(Quinolin-8-yl)cyclohexanesulfonamide Glyoxalase 1 (GLO1)Anxiolytic / AntidepressantZn2+ Coordination
Cyclohexanesulfonamide Hit (CID: 90142128) NDM-1 Metallo-β-lactamaseAntimicrobial ResistanceBinding Energy: -5.2 kcal/mol
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclohexanesulfonamide Cellular KinasesAnticancer / ProliferationKinase Inhibition Pathway

Synthetic Methodologies: Self-Validating Workflows

The synthesis of N-alkyl or N-aryl cyclohexanesulfonamides requires strict control over reaction conditions to prevent di-sulfonylation and ensure high yields. The following protocol outlines the synthesis of a substituted cyclohexanesulfonamide utilizing a self-validating chemical system[1].

Synthesis S1 Amine Precursor (Dry DCM, N2) S2 Add DBU Base (Neutralize HCl) S1->S2 S3 Sulfonylation (0°C to RT) S2->S3 S4 Purification (Flash Chromatography) S3->S4 S5 Validation (NMR, HRMS) S4->S5

Self-validating synthetic workflow for N-alkyl/aryl cyclohexanesulfonamides.

Protocol 1: Controlled Sulfonylation of Amines

  • Preparation & Inert Atmosphere : Dissolve the starting amine (0.1 mmol) in anhydrous dichloromethane (DCM) under a positive pressure of nitrogen.

    • Causality: Nitrogen prevents the oxidative degradation of electron-rich amines, while anhydrous DCM prevents the premature hydrolysis of the highly reactive cyclohexanesulfonyl chloride into unreactive sulfonic acid.

  • Base Addition : Add 1.2 equivalents of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). Stir for 15 minutes at room temperature.

    • Causality: DBU acts as a non-nucleophilic base. Its steric bulk prevents it from competitively attacking the sulfonyl chloride, ensuring it solely acts to neutralize the HCl byproduct, thereby driving the reaction equilibrium forward[1].

  • Electrophile Addition : Cool the reaction to 0°C and add cyclohexanesulfonyl chloride (0.15 mmol) dropwise. Allow the mixture to warm to room temperature and stir for 2 hours.

    • Causality: The 0°C initiation controls the exothermic nature of sulfonylation, suppressing the formation of di-sulfonylated byproducts.

  • Quench and Extraction : Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine. Dry over anhydrous Na2SO4.

  • Self-Validation & Purification : The protocol is self-validating during the reaction phase via the visual precipitation of DBU-HCl salts (indicating successful coupling). Purify the crude mixture via flash column chromatography (0–15% EtOAc in hexanes). Final validation must be achieved orthogonally using 1H NMR (verifying the integration of the distinct cyclohexyl protons between 1.14–2.18 ppm) and HRMS to confirm the exact mass[3].

In Vitro Experimental Workflows: Enzyme Inhibition Assays

To accurately determine the IC50 of synthesized cyclohexanesulfonamide derivatives, biochemical assays must account for the high lipophilicity of the sp3-rich core, which can otherwise lead to false negatives.

Protocol 2: sEH Fluorescent Inhibition Assay

  • Buffer Preparation : Prepare a Bis-Tris buffer (25 mM, pH 7.0) supplemented with 0.1% Bovine Serum Albumin (BSA).

    • Causality: The inclusion of 0.1% BSA is critical. It acts as a carrier protein, preventing the highly lipophilic cyclohexyl moiety from non-specifically adhering to the polystyrene walls of the microtiter plate, which would artificially lower the effective drug concentration and skew IC50 calculations.

  • Enzyme Incubation : Incubate recombinant human sEH enzyme (1 nM final concentration) with varying concentrations of the synthesized analog (0.1 nM to 10 µM) for 15 minutes at 30°C.

  • Substrate Addition : Add the fluorogenic substrate PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) to initiate the reaction.

  • Measurement & Self-Validation : Measure fluorescence continuously for 10 minutes (Excitation: 330 nm / Emission: 465 nm).

    • Self-Validation: The assay must include a known sEH inhibitor (e.g., AUDA) as a positive control, and a DMSO vehicle-only negative control. The assay is only validated if the calculated Z'-factor for the plate is > 0.5, confirming the dynamic range and statistical reliability of the screening system before any test compound data is accepted.

References

  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - National Institutes of Health (PMC) - 1

  • A Metal-Binding Pharmacophore Library Yields the Discovery of a Glyoxalase 1 Inhibitor - National Institutes of Health (PMC) - 3

  • IN SILICO DRUG DISCOVERY FOR NDM-1 METALLO β LACTAMASE INHIBITORS for KLEBSIELLA PUEUMONIAE - bioRxiv -2

  • N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclohexanesulfonamide Properties and Applications - Benchchem - 4

Sources

Exploratory

A Comprehensive Guide to the Theoretical Conformational Analysis of N-methylcyclohexanesulfonamide

Foreword: The Significance of Molecular Shape in Modern Drug Discovery In the intricate world of drug development, the three-dimensional structure of a molecule is paramount. A molecule's conformation—its spatial arrange...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Significance of Molecular Shape in Modern Drug Discovery

In the intricate world of drug development, the three-dimensional structure of a molecule is paramount. A molecule's conformation—its spatial arrangement of atoms—directly governs its ability to interact with biological targets, influencing its efficacy, selectivity, and metabolic stability. For researchers and drug development professionals, a profound understanding of a molecule's conformational landscape is not merely academic; it is a critical component of rational drug design.

This guide provides an in-depth exploration of the theoretical methods used to dissect the conformational preferences of N-methylcyclohexanesulfonamide, a molecule that, while not extensively studied, encapsulates several key structural challenges relevant to medicinal chemistry. These challenges include the puckering of a cyclohexane ring, the orientation of a bulky substituent, and the rotational dynamics of a sulfonamide group. By systematically applying modern computational techniques, we can build a detailed energetic map of this molecule's possible shapes, providing invaluable insights for its potential applications.

Introduction to the Conformational Landscape of N-methylcyclohexanesulfonamide

N-methylcyclohexanesulfonamide presents a fascinating case study in conformational analysis due to its inherent structural flexibility. A thorough investigation must consider several key degrees of freedom that collectively define its three-dimensional structure:

  • Cyclohexane Ring Pucker: The non-planar cyclohexane ring can adopt several conformations, with the chair form being significantly more stable than the boat or twist-boat forms due to minimized angle and torsional strain.[1][2]

  • Substituent Orientation: The N-methylsulfonamido group can be attached to the cyclohexane ring in either an axial or equatorial position. The interconversion between these two, known as a ring flip, is a fundamental equilibrium.

  • Rotatable Bonds: The molecule possesses two key rotatable bonds, C-S and S-N, whose dihedral angles dictate the orientation of the sulfonamide and N-methyl groups relative to the cyclohexane ring.

The interplay of these factors creates a complex potential energy surface. The goal of a theoretical conformational analysis is to identify the low-energy minima on this surface, which represent the most populated and biologically relevant conformations of the molecule.

The Theoretical Toolkit: From Rapid Screening to Quantum Accuracy

A robust conformational analysis employs a multi-tiered approach, leveraging the strengths of different computational methods to balance speed and accuracy.[3]

Molecular Mechanics (MM): The First Pass

Molecular Mechanics provides a computationally inexpensive method to rapidly explore a vast conformational space.[4][5] It treats molecules as a collection of atoms held together by springs, using a set of parameters known as a force field to calculate the potential energy of a given conformation.

  • Causality: We begin with an MM-based conformational search because it allows us to efficiently generate thousands of potential structures. This is crucial for cyclic systems where manual construction of all possible conformers is impractical.[4] A Monte Carlo or systematic search algorithm is typically used to rotate the key bonds (C-S and S-N) and sample different ring puckers, followed by energy minimization of each generated structure.[4] This initial screening identifies a manageable set of unique, low-energy conformers for further, more accurate analysis.

Quantum Mechanics (QM): The Gold Standard for Accuracy

While MM is excellent for searching, it lacks the accuracy needed for definitive energy rankings. For this, we turn to Quantum Mechanics, specifically Density Functional Theory (DFT) , which provides a much more rigorous description of the electronic structure and, consequently, more reliable molecular energies and geometries.[6][7]

  • Expertise in Method Selection:

    • Functional: A hybrid functional like B3LYP is a workhorse for organic molecules, offering a good balance of accuracy and computational cost.[6][7][8] For systems where long-range interactions are important, dispersion-corrected functionals (e.g., B3LYP-D3 ) or range-separated functionals (e.g., CAM-B3LYP ) are often employed.[9][10]

    • Basis Set: The choice of basis set is critical, especially for a third-row element like sulfur. Pople-style basis sets like 6-311++G(d,p) are commonly used.[6][10] The inclusion of polarization functions (d,p) is essential for describing the non-spherical electron distribution around atoms in a molecule, while diffuse functions (++) are important for accurately describing lone pairs and potential weak interactions. For sulfur, adding extra polarization functions, sometimes called "tight" d functions, can further improve accuracy.[11]

  • Self-Validation: Every optimized structure obtained from DFT calculations must be validated as a true energy minimum by performing a frequency calculation . The absence of any imaginary (negative) frequencies confirms that the structure resides at the bottom of a potential energy well.

A Step-by-Step Protocol for Conformational Analysis

This section outlines a validated, systematic workflow for determining the stable conformers of N-methylcyclohexanesulfonamide.

Experimental Protocol: Computational Workflow
  • Initial Structure Generation: Construct the 3D structure of N-methylcyclohexanesulfonamide using a molecular builder. Create two initial models: one with the sulfonamide group in the axial position and one in the equatorial position of a chair cyclohexane.

  • Molecular Mechanics Conformational Search:

    • Select a suitable force field (e.g., MMFF94 or OPLS).

    • Perform a Monte Carlo or systematic conformational search on both the axial and equatorial starting structures. Define the C-S and S-N bonds as rotatable.

    • Generate at least 1000-5000 initial structures to ensure thorough sampling of the conformational space.[4]

    • Minimize each generated structure and collect all unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum.

  • DFT Geometry Optimization:

    • Take the unique, low-energy conformers identified in the MM search (typically 10-20 structures).

    • Perform a full geometry optimization for each conformer using DFT at a chosen level of theory (e.g., B3LYP/6-311++G(d,p)).

  • Frequency Calculation and Energy Refinement:

    • For each DFT-optimized structure, perform a frequency calculation at the same level of theory.

    • Confirm that there are no imaginary frequencies.

    • From the output, extract the electronic energy, zero-point vibrational energy (ZPVE), and thermal corrections to obtain the Gibbs Free Energy (G) at a standard temperature (e.g., 298.15 K).

  • Analysis and Ranking:

    • Calculate the relative Gibbs Free Energy (ΔG) for each conformer with respect to the global minimum.

    • Analyze key geometric parameters (dihedral angles, bond lengths) to characterize each unique conformation.

    • Perform Natural Bond Orbital (NBO) analysis to investigate hyperconjugative interactions, such as the anomeric effect.[12][13]

Visualization of the Computational Workflow

G cluster_0 Structure Preparation cluster_1 Molecular Mechanics (MM) Search cluster_2 Quantum Mechanics (QM) Refinement cluster_3 Analysis Build_Axial Build Axial Isomer MM_Search Conformational Search (e.g., Monte Carlo) Build_Axial->MM_Search Build_Equatorial Build Equatorial Isomer Build_Equatorial->MM_Search MM_Minima Unique Low-Energy MM Conformers MM_Search->MM_Minima DFT_Opt DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) MM_Minima->DFT_Opt Freq_Calc Frequency Calculation DFT_Opt->Freq_Calc QM_Minima Verified QM Minima (No Imaginary Frequencies) Freq_Calc->QM_Minima Analysis Relative Energy (ΔG) Ranking + Geometric Analysis QM_Minima->Analysis NBO NBO Analysis (Anomeric Effects) Analysis->NBO

Caption: Computational workflow for conformational analysis.

Analysis of Key Conformational Equilibria

The computational protocol will yield a wealth of data. The primary analysis focuses on the following key structural questions.

Axial vs. Equatorial Preference

For monosubstituted cyclohexanes, the substituent generally prefers the equatorial position to avoid steric clashes with the axial hydrogens at the C3 and C5 positions, known as 1,3-diaxial interactions .[2][14] We expect the N-methylsulfonamido group to be bulky enough that the equatorial conformer will be significantly lower in energy than the axial conformer. The calculated ΔG between the lowest-energy equatorial and axial conformers quantifies this preference.

S-N Bond Rotation and the Anomeric Effect

The rotation around the S-N bond in sulfonamides is particularly interesting due to electronic effects.[12][15] The lone pair on the nitrogen atom can donate electron density into an adjacent anti-bonding orbital. In sulfonamides, a stabilizing anomeric effect can occur via an nN → σ*S-O interaction, where the nitrogen lone pair donates into an anti-bonding S-O orbital.[12][13][15] This interaction is stereoelectronically dependent and will favor specific dihedral angles (C-S-N-C) that allow for optimal orbital overlap. NBO analysis is the definitive tool for identifying and quantifying the energetic contribution of this effect.[12]

N-Methyl Amide Conformation

While technically a sulfonamide, the N-methyl group introduces cis/trans-like isomerism with respect to the S-C bond. In N-methyl amides, the trans conformation (where the methyl group is opposite the carbonyl oxygen) is often preferred.[9][16] However, for N-methylsulfonamides, the energetic landscape is more complex. Ab initio calculations on N-methylmethanesulfonamide have shown two distinct energy minima for the C-S-N-C torsion, with a non-negligible energy difference between them.[17] Our calculations will reveal the preferred orientation of the N-methyl group relative to the cyclohexane ring and the sulfonyl oxygens.

Visualization of Conformational Equilibria

G cluster_0 Chair-Flip Equilibrium cluster_1 S-N Bond Rotation Axial Axial Conformer (Higher Energy) Equatorial Equatorial Conformer (Lower Energy) Axial->Equatorial Ring Flip Staggered1 Staggered Conformer 1 Eclipsed Eclipsed (TS) Staggered1->Eclipsed Rotation Staggered2 Staggered Conformer 2 Eclipsed->Staggered2

Caption: Key conformational equilibria in N-methylcyclohexanesulfonamide.

Data Presentation and Interpretation

To facilitate a clear understanding of the results, all quantitative data should be summarized in a structured table.

Table 1: Calculated Relative Energies and Key Dihedral Angles for Stable Conformers of N-methylcyclohexanesulfonamide

Conformer IDSubstituent PositionΔG (kcal/mol)Dihedral Angle C1-C2-S-N (°)Dihedral Angle C2-S-N-C(Me) (°)
EQ-1 Equatorial0.00e.g., 178.5e.g., -95.2
EQ-2 Equatoriale.g., 1.2e.g., -65.1e.g., 70.5
AX-1 Axiale.g., 3.5e.g., 60.2e.g., -98.1
AX-2 Axiale.g., 4.8e.g., 175.3e.g., 72.3
...............

Note: Values are hypothetical and for illustrative purposes only. The actual values would be populated from the DFT calculation results.

Interpretation:

  • The ΔG values directly indicate the relative stability and, via the Boltzmann distribution, the predicted population of each conformer at a given temperature.

  • The dihedral angles provide a precise geometric description of each conformer, allowing for a clear distinction between different rotational isomers (rotamers).

Conclusion: From Theoretical Calculations to Practical Insights

This guide has outlined a rigorous, multi-step computational protocol for the comprehensive conformational analysis of N-methylcyclohexanesulfonamide. By combining the broad searching capabilities of molecular mechanics with the high accuracy of density functional theory, we can confidently identify and characterize the stable conformers of this molecule.

The insights gained from this analysis—the strong preference for an equatorial substituent, the specific rotational preferences around the S-N bond dictated by anomeric effects, and the relative energies of all stable forms—are crucial for the next stages of drug development. This information can guide the design of conformationally constrained analogues, rationalize structure-activity relationships (SAR), and provide the necessary 3D structures for molecular docking and other in silico screening techniques.[18][19] Ultimately, a thorough theoretical understanding of conformation is a cornerstone of modern, efficient, and successful drug discovery.

References

  • Hansen, E., Limé, E., Norrby, P.-O., & Wiest, O. (2016). Anomeric Effects in Sulfamides. The Journal of Physical Chemistry A, 120(20), 3677–3682. [Link]

  • Jewell, R., et al. (2019). Sulfonamide derivatives as multi-target agents for complex diseases. Bioorganic & Medicinal Chemistry Letters, 29, 2042–2050. (Note: This is a representative citation on the importance of sulfonamides, derived from search result[20] which references it).

  • Hansen, E., et al. (2016). Anomeric Effects in Sulfamides. PMC - NIH. [Link]

  • Hansen, E., et al. (2016). Anomeric Effects in Sulfamides. PubMed - NIH. [Link]

  • Kwan, E. E., et al. (2023). An Anomeric Answer to Sulfenamide Stability and α-Nucleophilicity. The Journal of Organic Chemistry. [Link]

  • Still, W. C. (n.d.). Conformational Searching in Molecular Mechanics Calculations. Columbia University. [Link]

  • Mondal, P., et al. (2020). Conformational behavior of N-methylformamide in the gas, matrix, and solution states as revealed by IR and NMR spectroscopic measurements and by theoretical calculations. ResearchGate. [Link]

  • Vibha, K., et al. (2022). Computational studies on Sulfonamide drug molecules by Density Functional Theory. Chemical Physics Impact, 6, 100147. [Link]

  • El-Faham, A., et al. (2024). Synthesis, Docking, and DFT Studies on Novel Schiff Base Sulfonamide Analogues as Selective COX-1 Inhibitors with Anti-Platelet Aggregation Activity. PMC. [Link]

  • QC Ware. (n.d.). Conformer Search - Discover Stable Molecular Structures. Promethium by QC Ware. [Link]

  • Oue, M., et al. (2015). Synthesis and Conformational Analysis of N-Azulenyl-N-methyl Amides. PMC. [Link]

  • Wikipedia. (n.d.). Searching the conformational space for docking. [Link]

  • Evangelisti, L., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. CRIS. [Link]

  • Habgood, M., James, T., & Heifetz, A. (2020). Conformational Searching with Quantum Mechanics. Springer Nature Experiments. [Link]

  • Crawford, J. (2021). 2-1 Conformational Searches Using Molecular Mechanics. YouTube. [Link]

  • Rahman, M. M., et al. (2022). Investigation on synthesized sulfonamide Schiff base with DFT approaches and in silico pharmacokinetic studies: Topological, NBO, and NLO analyses. PMC. [Link]

  • Dührkop, K. (2016). Computational Methods for Small Molecule Identification. ResearchGate. [Link]

  • Farsa, O., et al. (2016). Time-dependent density functional theory calculations of the solvatochromism of some azo sulfonamide fluorochromes. PMC. [Link]

  • Oue, M., et al. (2025). Synthesis and Conformational Analysis of N-Azulenyl-N-methyl Amides: Influence of Coplanarity on Amide Conformational Preference. ACS Omega. [Link]

  • de Oliveira, G., et al. (2007). Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets. ResearchGate. [Link]

  • Vibha, K., et al. (2022). Computational Studies on Sulfonamide Drug Molecules by Density Functional Theory. ResearchGate. [Link]

  • Escobar, L., et al. (2018). Conformational selectivity and high-affinity binding in the complexation of N-phenyl amides in water by a phenyl extended calix[13]pyrrole. Chemical Science. [Link]

  • Lippow, S. M., et al. (2007). Combinatorial methods for small-molecule placement in computational enzyme design. PNAS. [Link]

  • Bender, B. J., et al. (2024). Current Status of Computational Approaches for Small Molecule Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Sanga, S., et al. (2011). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. PMC. [Link]

  • Kurmus, I., et al. (2025). Computational methods for binding site prediction on macromolecules. Quarterly Reviews of Biophysics. [Link]

  • da Silva, J. B. P., et al. (2026). Impact of C-Terminal Amide N-Derivatization on the Conformational Dynamics and Antimitotic Activity of Cemadotin Analogues. MDPI. [Link]

  • Zaib, S., et al. (2020). Sulfonamide Derived Esters: Synthesis, Characterization, Density Functional Theory and Biological Evaluation through Experimental and Theoretical Approach. PubMed. [Link]

  • Bindal, R. D., et al. (1991). Ab Initio Calculations on N-Methylmethanesulfonamide and Methyl Methanesulfonate for the Development of Force Field Torsional Parameters. Illinois Experts. [Link]

  • LibreTexts. (2025). 3.3: Conformational analysis of cyclohexanes. Chemistry LibreTexts. [Link]

  • Bouziane, I., et al. (2007). Theoretical Study of Some Nitrososulfamide Compounds with Antitumor Activity. PMC - NIH. [Link]

  • ResearchGate. (n.d.). Structure and conformation of α-, β- and γ-cyclodextrin in solution: Theoretical approaches and experimental validation. ResearchGate. [Link]

  • Phillips, D. R. (2014). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing. [Link]

  • Maricopa Open Digital Press. (n.d.). Conformational Analysis of Cycloalkanes. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

  • NPTEL-NOC IITM. (2017). Conformational Analysis of Substituted Cyclohexanes (Contd.) -1. YouTube. [Link]

  • Dragojlovic, V. (2015). Conformational analysis of cycloalkanes. SciSpace. [Link]

  • G. P. et al. (2025). The conformation cis of N -acetyl- N -methyl-α,β-dehydroalanine N ′-methylamide and saturated analogues. ResearchGate. [Link]

Sources

Foundational

safety and handling precautions for N-methylcyclohexanesulfonamide

An In-depth Technical Guide to the Safe Handling of N-methylcyclohexanesulfonamide A Note on This Guidance Section 1: Chemical Identity and Physicochemical Properties N-methylcyclohexanesulfonamide belongs to the sulfona...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of N-methylcyclohexanesulfonamide

A Note on This Guidance

Section 1: Chemical Identity and Physicochemical Properties

N-methylcyclohexanesulfonamide belongs to the sulfonamide class of organic compounds, characterized by a cyclohexyl group and a methyl group attached to the nitrogen of a sulfonamide functional group (-SO₂N-). While empirical data is limited, its properties can be inferred from its structure.

Table 1: Predicted Physicochemical Properties of N-methylcyclohexanesulfonamide

PropertyPredicted Value / StateRationale / Analog Compound
Molecular Formula C₇H₁₅NO₂SBased on chemical structure
Molecular Weight ~177.27 g/mol Calculated from molecular formula
Physical State White to off-white crystalline solidInferred from similar sulfonamides like Methanesulfonamide[1]
Water Solubility Low to InsolubleGeneral property of non-ionic organic sulfonamides[2]
Melting Point Not available; likely >70 °CSolid nature inferred from analogs[1][3]

Section 2: Hazard Identification and Toxicological Profile

The hazard profile for N-methylcyclohexanesulfonamide is constructed from the GHS classifications of its closest structural relatives. The consistent classification across these analogs provides a high degree of confidence in the predicted hazards.

Causality of Hazards: The sulfonamide functional group can interact with biological macromolecules, and its acidic nature (at the N-H proton, though replaced here by N-CH₃) or reactivity can lead to irritation. Alkyl chains like cyclohexane increase lipophilicity, potentially aiding absorption.

Table 2: Summary of GHS Hazard Classifications from Structural Analogs

Analog CompoundCAS NumberGHS Hazard Statements (H-phrases)Source
Cyclohexanesulfonamide 2438-38-2H302, H315, H319, H335PubChem[4]
N-Methylbenzenesulfonamide 5183-78-8H302, H315, H319, H335PubChem[5]
N-Methylmethanesulfonamide 1184-85-6H315, H319, H335 (also H226)PubChem[6]

Conclusion of Hazard Analysis: Based on the data from its analogs, N-methylcyclohexanesulfonamide should be handled as a substance with the following potential hazards:

  • H302: Harmful if swallowed. [4][5]

  • H315: Causes skin irritation. [4][5][6]

  • H319: Causes serious eye irritation. [4][5][6]

  • H335: May cause respiratory irritation. [4][5][6]

While N-methylmethanesulfonamide is a flammable liquid, N-methylcyclohexanesulfonamide is predicted to be a solid, making it less of a flammability risk under standard conditions. However, its dust may be combustible.

General Toxicological Considerations for Sulfonamides: The broader class of sulfonamides is known for potential hypersensitivity reactions or "sulfa allergies".[7] Although this is most commonly associated with sulfonamide antibiotics containing an arylamine moiety (which N-methylcyclohexanesulfonamide lacks), a cautious approach is warranted.[8]

Section 3: Exposure Controls & Personal Protection

A multi-layered approach to exposure control is critical, combining engineering controls with appropriate Personal Protective Equipment (PPE). The primary objective is to prevent contact with eyes, skin, and the respiratory system.

Engineering Controls
  • Ventilation: Handle this compound in a well-ventilated area.[1] For procedures that may generate dust, such as weighing or transferring powder, a certified chemical fume hood is mandatory.

  • Containment: For larger quantities or high-frequency operations, consider the use of a glove box or other closed-system handling solutions.

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale and Standard
Eye/Face Protection Chemical safety goggles or safety glasses with side-shields. A face shield is required if there is a splash hazard.Conforms to OSHA 29 CFR 1910.133. The compound is a serious eye irritant.[1]
Hand Protection Nitrile rubber gloves. Check manufacturer's data for chemical resistance and breakthrough time.Provides a barrier against skin contact. The compound is a known skin irritant.[1]
Skin/Body Protection A fully-fastened laboratory coat is mandatory. For larger quantities or significant spill risk, chemical-resistant coveralls are recommended.Prevents contamination of personal clothing and minimizes skin exposure.[10]
Respiratory Protection Not typically required if handled within a fume hood. If dust is generated outside of a hood, a NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is necessary.Protects against respiratory tract irritation from airborne particles.[10]

Mandatory Visualization: PPE Donning Workflow

The following diagram illustrates the correct sequence for donning PPE to ensure a self-validating system of protection.

PPE_Donning cluster_prep Preparation cluster_donning Donning Sequence Inspect Inspect PPE for damage Wash Wash Hands Coat Lab Coat Wash->Coat 1 Respirator Respirator (if required) Coat->Respirator 2 Goggles Goggles / Face Shield Respirator->Goggles 3 Gloves Gloves Goggles->Gloves 4 caption Figure 1: Recommended PPE Donning Sequence.

Caption: Figure 1: Recommended PPE Donning Sequence.

Section 4: Safe Handling, Storage, and Incompatibilities

Safe Handling Practices

The causality behind these handling rules is the prevention of dust generation and inadvertent exposure.

  • Avoid Dust Formation: Use techniques that minimize the generation of dust.[1] Avoid dry sweeping.

  • Grounding: When transferring large quantities of powder, take precautionary measures against static discharge.

  • Hygiene: Wash hands and face thoroughly after handling and before eating, drinking, or smoking.[1] Remove contaminated clothing and wash it before reuse.[1]

  • Personnel: Only trained personnel familiar with the potential hazards should handle this compound.

Storage Conditions
  • Container: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[1]

  • Location: Store away from incompatible materials.

  • Labeling: Ensure containers are clearly and accurately labeled according to GHS standards.

Incompatible Materials
  • Strong Oxidizing Agents: May react exothermically, potentially leading to degradation or fire.

  • Strong Acids/Bases: Sulfonamides can be hydrolyzed under strong acidic or basic conditions.

Section 5: First Aid and Emergency Response Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

First Aid Measures
  • General Advice: Move the affected person out of the dangerous area. Show this safety guide to the doctor in attendance.

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[10] If respiratory irritation persists or breathing becomes difficult, seek medical attention.

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water.[10] If skin irritation occurs, get medical advice/attention.[1]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately if you feel unwell.[4][5]

Spill Response Protocol

This protocol is designed as a self-validating system to ensure safety and containment.

  • Evacuate & Secure: Immediately alert others in the area and evacuate non-essential personnel. Restrict access to the spill zone.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Assess & PPE: Assess the size of the spill and don appropriate PPE as described in Section 3.2.

  • Containment:

    • Solid Spill: Do NOT dry sweep. Gently cover the spill with an inert absorbent material like sand or vermiculite. Alternatively, carefully dampen the solid spill material with 60-70% ethanol to prevent dust from becoming airborne.[2]

  • Clean-up: Using non-sparking tools, carefully scoop the contained material into a suitable, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with a soap and water solution.

  • Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.

Mandatory Visualization: Spill Response Workflow

Spill_Response Start Spill Occurs Evacuate Evacuate Area Alert Others Start->Evacuate PPE Don Appropriate PPE (Sec 3.2) Evacuate->PPE Contain Contain Spill (Dampen or Cover) PPE->Contain Cleanup Collect Material into Hazardous Waste Container Contain->Cleanup Decon Decontaminate Spill Area Cleanup->Decon Dispose Dispose of all Contaminated Materials Decon->Dispose End Response Complete Dispose->End caption Figure 2: Logical Flow for Solid Chemical Spill Response.

Caption: Figure 2: Logical Flow for Solid Chemical Spill Response.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.

  • Special Hazards: When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, and oxides of nitrogen and sulfur.[2]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Section 6: Experimental Protocol - Weighing and Preparing a Stock Solution

This protocol provides a step-by-step methodology for safely preparing a solution of a solid sulfonamide compound.

  • Preparation and Pre-computation:

    • Calculate the required mass of N-methylcyclohexanesulfonamide and the volume of solvent needed to achieve the target concentration.

    • Prepare and label the destination container (e.g., volumetric flask).

    • Set up all necessary equipment (spatulas, weigh paper, vortex mixer, etc.) inside a chemical fume hood.

  • Don PPE: Don all required PPE as outlined in Section 3.2 and the workflow in Figure 1.

  • Weighing the Compound:

    • Place a piece of weigh paper on an analytical balance inside the fume hood and tare the balance.

    • Using a clean spatula, carefully transfer the solid compound from its storage container onto the weigh paper. Add the chemical slowly to avoid creating airborne dust.

    • Close the primary storage container immediately after transferring the material.

    • Record the exact mass of the compound.

  • Solubilization:

    • Carefully fold the weigh paper and transfer the solid into the prepared, labeled volumetric flask.

    • Using a wash bottle with the chosen solvent, rinse any residual powder from the weigh paper into the flask.

    • Add approximately 50-70% of the final required solvent volume to the flask.

    • Cap the flask and mix by inversion or using a vortex mixer until the solid is completely dissolved. A sonicator bath may be used if necessary.

  • Final Dilution:

    • Once the solid is fully dissolved, add the solvent to the calibration mark on the volumetric flask.

    • Cap and invert the flask several times to ensure the solution is homogeneous.

  • Clean-up and Waste Disposal:

    • Dispose of the used weigh paper and any contaminated consumables (e.g., pipette tips, gloves) into the designated solid hazardous waste container.

    • Wipe down the balance and the work surface inside the fume hood.

    • Follow the proper procedure for doffing and disposing of PPE.

    • Wash hands thoroughly.

Section 7: Waste Disposal Considerations

All waste materials containing N-methylcyclohexanesulfonamide must be treated as hazardous chemical waste.

  • Containers: Collect waste in clearly labeled, sealed containers. Do not mix with incompatible waste streams.

  • Disposal: Dispose of contents and containers to an approved waste disposal plant in accordance with all local, state, and federal regulations. Never dispose of this chemical down the drain or in the general trash.

References

  • PubChem. (n.d.). N-Methylmethanesulfonamide. National Center for Biotechnology Information. Retrieved March 16, 2026, from [Link]

  • Choudhary, G., & Singh, P. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved March 16, 2026, from [Link]

  • PubChem. (n.d.). Cyclohexanesulfonamide. National Center for Biotechnology Information. Retrieved March 16, 2026, from [Link]

  • NextSDS. (n.d.). N-Methyl methanesulfonamide — Chemical Substance Information. Retrieved March 16, 2026, from [Link]

  • Pharmaffiliates. (n.d.). N-Methyl methanesulfonamide. Retrieved March 16, 2026, from [Link]

  • Chemsrc. (2025). N-(cyclohexylideneamino)-4-methyl-benzenesulfonamide. Retrieved March 16, 2026, from [Link]

  • Pharmacy 180. (n.d.). N-1 Substituted sulphonamides - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Retrieved March 16, 2026, from [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved March 16, 2026, from [Link]

  • PubChem. (n.d.). N-cyclohexyl-4-formyl-N-methylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved March 16, 2026, from [Link]

  • Chemical Register. (n.d.). Methanesulfonamide, N-chloro-N-methyl-,Methanesulfonamide, N-cyclohexyl-N-(2-hydroxy-2-phenylethyl)- Suppliers & Manufacturers. Retrieved March 16, 2026, from [Link]

  • PubChem. (n.d.). N-Methylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved March 16, 2026, from [Link]

Sources

Exploratory

The N-Methylcyclohexanesulfonamide Pharmacophore: Mechanisms of Action, Target Binding Dynamics, and Biological Applications

Executive Summary In modern medicinal chemistry, N-methylcyclohexanesulfonamide (CAS: 7010-85-7) is rarely deployed as a standalone therapeutic agent. Instead, it serves as a highly privileged chemical building block and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, N-methylcyclohexanesulfonamide (CAS: 7010-85-7) is rarely deployed as a standalone therapeutic agent. Instead, it serves as a highly privileged chemical building block and pharmacophoric "warhead"[1]. When integrated into larger molecular scaffolds, this moiety dictates the primary mechanism of action (MoA) across diverse biological systems, ranging from bacterial cell wall biosynthesis to human neuro-inflammation.

This whitepaper provides an in-depth technical analysis of how the N-methylcyclohexanesulfonamide moiety drives target engagement. By combining the steric bulk of a lipophilic cyclohexane ring with the hydrogen-bonding and metal-chelating properties of a sulfonamide, this structural motif acts as a master key for specific hydrophobic pockets and metalloenzyme active sites[2].

Structural Pharmacology and Physicochemical Rationale

The biological utility of N-methylcyclohexanesulfonamide stems from its unique physicochemical geometry:

  • The Cyclohexane Ring (Lipophilic Anchor): Provides a conformationally flexible, large hydrophobic surface area. It is highly effective at displacing ordered water molecules from deep lipid-binding pockets, driving binding affinity through favorable entropic gains[3].

  • The Sulfonamide Group (Transition-State Isostere & Chelator): Acts as a potent hydrogen bond acceptor/donor and a recognized Metal-Binding Pharmacophore (MBP). The tetrahedral geometry of the sulfur atom mimics the transition state of peptide hydrolysis, making it an ideal inhibitor for proteases and hydrolases[2].

  • The N-Methyl Substitution (Steric Director): The addition of the methyl group restricts the rotational degrees of freedom around the S-N bond. This locks the molecule into a bioactive conformation, reducing the entropic penalty upon target binding and increasing overall lipophilicity[3].

Primary Mechanisms of Action in Biological Systems

Mechanism A: Steric Occlusion of the KasA Acyl Channel (Mycobacterium tuberculosis)

One of the most validated mechanisms of action for cyclohexanesulfonamide derivatives (such as the indazole-sulfonamide DG167) is the inhibition of β-ketoacyl-ACP synthase (KasA) , a critical enzyme in the biosynthesis of the mycobacterial cell wall[4].

The Mechanism: KasA catalyzes the condensation of malonyl-ACP with an elongating acyl chain. Cyclohexanesulfonamide derivatives act as binary inhibitors. The cyclohexane ring acts as a lipid mimic, driving the molecule deep into the KasA acyl channel (specifically the phospholipid-binding site). Once anchored, the sulfonamide core forms critical hydrogen bonds with the channel walls, creating a complete steric blockade that prevents the native acyl-ACP substrate from entering the elongation complex[4]. This halts mycolic acid synthesis, leading to rapid bactericidal activity.

KasA_Inhibition Apo Apo-KasA Enzyme Complex Active Elongation Complex Apo->Complex Binds Blocked Steric Blockade of Acyl Channel Apo->Blocked Inhibitor Binding Acyl Acyl-ACP Substrate Acyl->Complex Enters Acyl Channel Complex->Blocked Competitive Inhibition Inhibitor Cyclohexanesulfonamide Derivative Inhibitor->Blocked Occupies Phospholipid Site Death Bacterial Cell Death Blocked->Death Prevents Cell Wall Synthesis

Mechanism of KasA inhibition by cyclohexanesulfonamide derivatives.

Mechanism B: Metalloenzyme Chelation (NDM-1 and GLO1)

The sulfonamide moiety is a well-documented Metal-Binding Pharmacophore (MBP). In targets like New Delhi metallo-β-lactamase 1 (NDM-1) [5] and Glyoxalase 1 (GLO1) [2], the mechanism of action relies on direct coordination with catalytic Zinc ( Zn2+ ) ions.

The Mechanism: In the active site of GLO1 or NDM-1, the oxygen or deprotonated nitrogen atoms of the sulfonamide group displace the catalytic water molecule, forming a direct coordinate covalent bond with the octahedral Zn2+ center. Concurrently, the N-methylcyclohexane ring projects into the adjacent hydrophobic specificity pocket (e.g., the GSH-binding pocket in GLO1), anchoring the inhibitor and preventing the hydrolysis of endogenous substrates or antibiotics[2],[5].

Metalloenzyme_Inhibition Enzyme Metalloenzyme (e.g., NDM-1 / GLO1) Zinc Catalytic Zn2+ Ion Enzyme->Zinc Contains Inhibited Enzyme-Inhibitor Complex Zinc->Inhibited Chelation Pharmacophore Sulfonamide Moiety (Metal Binder) Pharmacophore->Inhibited Coordinates Zn2+ Anchor Cyclohexane Ring (Hydrophobic Anchor) Anchor->Inhibited Occupies Hydrophobic Pocket

Bimodal binding mechanism of the cyclohexanesulfonamide pharmacophore.

Quantitative Pharmacological Data

The following table summarizes the binding affinities and pharmacological roles of the cyclohexanesulfonamide moiety across various validated biological targets:

Target Enzyme/ReceptorDisease ContextPharmacophore RoleBinding Affinity / Activity
KasA (M. tuberculosis)TuberculosisAcyl channel steric blocker 0.2 µM (MIC)[4]
Glyoxalase 1 (GLO1) Psychiatric illnesses / Depression Zn2+ chelator & hydrophobic anchorLow µM ( IC50​ )[2]
Kv7 Potassium Channel Neurological disordersConformationally restricted anchorSub-µM ( EC50​ )[3]
NDM-1 Metallo-β-lactamase Antimicrobial Resistance Zn2+ chelator-5.2 kcal/mol (In silico)[5]

Self-Validating Experimental Methodologies

To accurately evaluate the mechanism of action of N-methylcyclohexanesulfonamide derivatives, researchers must utilize highly controlled, self-validating assay systems. Below are the standard protocols for evaluating target engagement.

Protocol 1: KasA Co-Crystallization and Binding Validation

This protocol isolates the steric occlusion mechanism of cyclohexanesulfonamides in mycobacterial targets[4].

  • Step 1: Protein Expression in M. smegmatis

    • Procedure: Transform the KasA expression plasmid into an M. smegmatis host strain. Purify via Ni-NTA affinity chromatography.

    • Causality: Standard E. coli expression systems lack the specific chaperone network required for the correct folding of mycobacterial lipid-synthesizing enzymes. Using M. smegmatis ensures the protein retains its native conformational dynamics, preventing artifactual binding data.

  • Step 2: Ligand Co-Incubation

    • Procedure: Incubate purified KasA (10 mg/mL) with a 5-fold molar excess of the cyclohexanesulfonamide derivative for 2 hours at 4°C.

    • Causality: The 5-fold excess is critical to drive the equilibrium toward full occupancy of both the primary and the lower-affinity secondary binding sites within the highly lipophilic acyl channel.

  • Step 3: Vapor Diffusion Crystallization

    • Procedure: Set up hanging-drop vapor diffusion plates using a reservoir solution of 20% PEG 3350 and 0.2 M ammonium citrate.

    • Causality: The hanging drop method allows for slow, controlled equilibration, which is critical for capturing the transient enzyme-inhibitor complex without precipitating the lipophilic ligand out of solution.

Protocol 2: Metalloenzyme (NDM-1) Kinetic Inhibition Assay

This protocol validates the Zn2+ chelation mechanism of the sulfonamide moiety[5].

  • Step 1: Buffer and Reagent Preparation

    • Procedure: Prepare a reaction buffer of 50 mM HEPES (pH 7.5) supplemented with 50 µM ZnSO4​ .

    • Causality: HEPES must be used instead of standard PBS. Phosphate buffers can competitively bind to the zinc ions in the NDM-1 active site, artificially lowering the apparent affinity of the sulfonamide inhibitor.

  • Step 2: Enzyme-Inhibitor Pre-incubation

    • Procedure: Incubate recombinant NDM-1 (1 nM) with varying concentrations of the cyclohexanesulfonamide derivative (0.1 µM to 100 µM) for 15 minutes at 25°C.

    • Causality: Sulfonamide metal-chelation is a time-dependent process requiring the displacement of tightly bound water molecules. Pre-incubation ensures steady-state binding is achieved prior to substrate introduction.

  • Step 3: Kinetic Measurement via Nitrocefin Cleavage

    • Procedure: Add 100 µM of the fluorogenic substrate Nitrocefin. Monitor absorbance continuously at 482 nm for 10 minutes.

    • Causality: Nitrocefin undergoes a distinct chromogenic shift upon β-lactam ring cleavage. Continuous monitoring allows for the calculation of initial velocities ( V0​ ), which is required to generate a non-linear regression curve for accurate IC50​ and Ki​ determination, proving competitive inhibition.

Conclusion

The N-methylcyclohexanesulfonamide moiety is a masterclass in rational drug design. By combining a sterically directing N-methyl group, a metal-chelating/hydrogen-bonding sulfonamide, and a lipophilic cyclohexane anchor, it provides a versatile pharmacophore capable of addressing difficult-to-drug targets. Whether blocking the massive acyl channels of mycobacterial KasA or chelating the catalytic zinc of NDM-1 and GLO1, its mechanism of action is defined by precise spatial occupation and transition-state mimicry.

References

  • WO2015092713A1 - Nrf2 regulators Source: Google Patents URL
  • Synergistic Lethality of a Binary Inhibitor of Mycobacterium tuberculosis KasA Source: mBio (American Society for Microbiology) URL:[Link]

  • A Metal-Binding Pharmacophore Library Yields the Discovery of a Glyoxalase 1 Inhibitor Source: PMC (National Institutes of Health) URL:[Link]

  • Synthesis and Pharmacological Characterization of Conformationally Restricted Retigabine Analogues as Novel Neuronal Kv7 Channel Activators Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • IN SILICO DRUG DISCOVERY FOR NDM-1 METALLO β LACTAMASE INHIBITORS for KLEBSIELLA PUEUMONIAE Source: bioRxiv URL:[Link]

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of N-methylcyclohexanesulfonamide

For Researchers, Scientists, and Drug Development Professionals Introduction N-methylcyclohexanesulfonamide is a molecule of interest within synthetic and medicinal chemistry, belonging to the broad class of sulfonamides...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylcyclohexanesulfonamide is a molecule of interest within synthetic and medicinal chemistry, belonging to the broad class of sulfonamides, a cornerstone of pharmaceuticals.[1] A thorough understanding of its three-dimensional structure and purity is paramount for its application, and this is achieved through a multi-faceted spectroscopic approach. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for N-methylcyclohexanesulfonamide. The interpretation of this data is not merely a procedural step but a validation of the molecule's identity and integrity.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by mapping the carbon and hydrogen atoms. For N-methylcyclohexanesulfonamide, both ¹H and ¹³C NMR are essential for a complete structural assignment.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of N-methylcyclohexanesulfonamide in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[2] The choice of solvent is critical as it can influence chemical shifts.[3][4]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal resolution.

  • Data Acquisition: Acquire both ¹H and ¹³C NMR spectra. Standard acquisition parameters are typically sufficient, though optimization may be required based on sample concentration.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of N-methylcyclohexanesulfonamide is expected to show distinct signals corresponding to the different proton environments in the molecule.

  • N-Methyl Protons: A singlet integrating to three protons is anticipated for the methyl group attached to the nitrogen atom. Its chemical shift will be influenced by the electron-withdrawing nature of the sulfonamide group.

  • Cyclohexane Protons: The protons on the cyclohexane ring will exhibit complex multiplets due to their diastereotopic nature and spin-spin coupling with neighboring protons. The proton attached to the carbon bearing the sulfonamide group (methine proton) is expected to appear at a downfield chemical shift compared to the other ring protons.

  • N-H Proton: If the sulfonamide nitrogen is protonated, a broad singlet may be observed. Its chemical shift can be highly variable and is dependent on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for N-methylcyclohexanesulfonamide

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
N-CH₃2.6 - 2.9Singlet3H
Cyclohexane CH-SO₂2.8 - 3.2Multiplet1H
Cyclohexane CH₂1.0 - 2.0Multiplets10H

Note: These are predicted values and may vary based on experimental conditions.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the number and types of carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for N-methylcyclohexanesulfonamide

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
N-CH₃25 - 35
Cyclohexane C-SO₂55 - 65
Cyclohexane CH₂20 - 35

Note: These are predicted values and may vary based on experimental conditions.

II. Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule by measuring the vibrations of its bonds.[5][6] For N-methylcyclohexanesulfonamide, the key functional group is the sulfonamide.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for oils), as a KBr pellet (for solids), or in a suitable solvent.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).[5][6]

Interpreting the IR Spectrum

The IR spectrum of N-methylcyclohexanesulfonamide will be dominated by the characteristic absorptions of the sulfonamide group.

  • S=O Stretching: Two strong absorption bands are expected for the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group.[2]

  • S-N Stretching: A weaker absorption band is anticipated for the S-N bond stretch.[2]

  • C-H Stretching: Bands corresponding to the C-H stretching of the cyclohexane and methyl groups will be observed in the 2850-3000 cm⁻¹ region.[6]

Table 3: Key IR Absorption Frequencies for N-methylcyclohexanesulfonamide

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
S=O Asymmetric Stretch1340 - 1315Strong
S=O Symmetric Stretch1180 - 1140Strong
S-N Stretch930 - 900Medium
C-H Stretch (Aliphatic)2950 - 2850Strong

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).[2]

  • Instrumentation: An electrospray ionization (ESI) or electron ionization (EI) mass spectrometer can be used. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

  • Data Acquisition: The mass spectrum is acquired, showing the molecular ion and various fragment ions.

Fragmentation Analysis

The fragmentation pattern in the mass spectrum provides valuable clues about the molecule's structure. For N-methylcyclohexanesulfonamide, key fragmentation pathways can be predicted. The molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ will be observed, confirming the molecular weight.

Diagram 1: Predicted Mass Spectrometry Fragmentation of N-methylcyclohexanesulfonamide

fragmentation M [C₇H₁₅NO₂S]⁺˙ Molecular Ion frag1 [C₆H₁₁]⁺ Loss of SO₂NHCH₃ M->frag1 - SO₂NHCH₃ frag2 [CH₃NSO₂]⁺˙ Loss of C₆H₁₁ M->frag2 - C₆H₁₁ frag3 [C₆H₁₀]⁺˙ Loss of H and SO₂NHCH₃ frag1->frag3 - H

Caption: Predicted fragmentation pathway for N-methylcyclohexanesulfonamide in MS.

IV. Integrated Spectroscopic Analysis: A Holistic Approach

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The information from NMR, IR, and MS should be cross-correlated to build a confident and complete picture of the N-methylcyclohexanesulfonamide structure.

Diagram 2: Workflow for Spectroscopic Structural Elucidation

workflow cluster_data Spectroscopic Data Acquisition cluster_analysis Data Analysis and Interpretation NMR NMR (¹H, ¹³C) NMR_analysis Assign C-H Framework NMR->NMR_analysis IR IR IR_analysis Identify Functional Groups IR->IR_analysis MS Mass Spec MS_analysis Determine MW & Fragmentation MS->MS_analysis Structure Structural Confirmation of N-methylcyclohexanesulfonamide NMR_analysis->Structure IR_analysis->Structure MS_analysis->Structure

Caption: Integrated workflow for the structural elucidation of a molecule.

Conclusion

The spectroscopic characterization of N-methylcyclohexanesulfonamide through NMR, IR, and Mass Spectrometry provides a robust and comprehensive dataset for its unequivocal identification and purity assessment. By understanding the principles behind each technique and the expected spectral features, researchers and drug development professionals can confidently validate the synthesis and integrity of this important sulfonamide derivative, ensuring its suitability for further application.

References

  • A Comparative Spectroscopic Analysis of Sulfonamide Isomers: A Guide for Researchers - Benchchem. (n.d.).
  • Nagaraja, P., Naik, S. D., Shrestha, A. K., & Shivakumar, A. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica, 57(3), 333–342. Retrieved from [Link]

  • Brna, P. W. (1944). Spectrophotometric Determinations of the Sulfonamides. Loyola University Chicago. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • Wade, L. G. (2003). Infrared Spectroscopy. In Organic Chemistry (5th ed.).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy (4th ed.). Cengage Learning.
  • University of Regensburg. (n.d.). Infrared (IR) Spectroscopy. Retrieved from [Link]

  • Alkahtani, H. M. (n.d.). Infrared (IR) spectroscopy. Retrieved from [Link]

  • Mega Lecture. (n.d.). IR SPECTROSCOPY. Retrieved from [Link]

  • SpectraBase. (n.d.). N-Cyclohexyl-N-methyl-2-nitrobenzenesulfonamide. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,5-dichloro-N-cyclohexyl-N-methylbenzenesulfonamide. Retrieved from [Link]

  • Wickramasinghe, A., Zikrullah, M., & Duffel, M. W. (2014). Mass spectrometry of N-methylsulfonylureas.
  • Nagaraja, P., Naik, S. D., Shrestha, A. K., & Shivakumar, A. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica, 57(3), 333–342. Retrieved from [Link]

  • Navas, M. J., & Jiménez, A. M. (1996). Spectrophotometric determination of sulfanilic acid and sulfonamides in pharmaceutical samples with potassium 1,2-naphthoquinone-4-sulfonate. Canadian Journal of Chemistry, 74(3), 387-393.
  • Stenfors, C., et al. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 154-161.
  • Stenfors, C., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.
  • Jia, G., & He, C. (2013). Liquid Chromatography-Mass Spectrometry for Analysis of RNA Adenosine Methylation. Methods in Enzymology, 529, 199-211.
  • Al-Daffay, R. K. M., & Al-Hamdani, A. A. S. (2022). Synthesis and Characterization of Some Metals Complexes with New Acidicazo Ligand 4-[(2-Amino-4-Phenylazo)-Methyl]-Cyclohexane Carboxylic Acid. Iraqi Journal of Science, 63(8), 3524-3536.
  • Waters Corporation. (n.d.). Instrumentation - Mass Spectrometry Facility. The University of Alabama. Retrieved from [Link]

  • Gamit, E. A., et al. (2017). Synthesis, Characterization and Applications of Some New Reactive Dyes Based on 5,5'-Methylenebis (2-Aminobenzenesulfonic Acid). International Journal of Chemical Sciences, 15(2), 142.
  • Chowdhury, S. K., & Pramanik, A. (2004). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Journal of the American Society for Mass Spectrometry, 15(9), 1354-1361.
  • SpectraBase. (n.d.). 4-Methyl-N-(6-methyl-2,2-diphenylcyclohexyl)benzenesulfonamide. Retrieved from [Link]

  • Hummert, S., et al. (2023). IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. The Journal of Physical Chemistry B, 127(25), 5621-5632.

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Exploratory

Reactivity Profile and Synthetic Utility of N-Methylcyclohexanesulfonamide: An In-Depth Technical Guide

Executive Summary N-methylcyclohexanesulfonamide is a prototypical secondary alkyl sulfonamide. It possesses a unique balance of stability and reactivity, making it a highly valuable intermediate in medicinal chemistry a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary N-methylcyclohexanesulfonamide is a prototypical secondary alkyl sulfonamide. It possesses a unique balance of stability and reactivity, making it a highly valuable intermediate in medicinal chemistry and complex molecule synthesis. This whitepaper elucidates the fundamental electronic properties governing its reactivity, specifically focusing on the acidity of the N-H bond, the nucleophilicity of the resulting anion, and the robust nature of the S-N bond. By understanding these parameters, researchers can effectively utilize this molecule as a dynamic synthetic handle rather than a mere terminal pharmacophore.

Reactivity SM N-Methylcyclohexanesulfonamide (Secondary Sulfonamide) Anion Sulfonamide Anion (Nucleophile) SM->Anion Deprotonation (Base: K2CO3/Cs2CO3) Cleavage Reductive Cleavage (S-N Bond Scission) SM->Cleavage e- donor / Redox shuttle Tertiary Tertiary Sulfonamide (N-Alkylated) Anion->Tertiary Electrophilic Attack (R-X) Products Cyclohexanesulfinate + Methylamine Cleavage->Products Fragmentation

Divergent reactivity pathways of N-methylcyclohexanesulfonamide.

Electronic and Steric Fundamentals (The "Why")

The reactivity of N-methylcyclohexanesulfonamide is dictated by the highly electron-withdrawing sulfonyl (-SO₂-) group adjacent to the nitrogen atom, counterbalanced by the steric and electronic contributions of its alkyl substituents.

  • Acidity (pKa): The sulfonyl group stabilizes the conjugate base through strong inductive effects and resonance (delocalization of the negative charge onto the oxygen atoms). While primary sulfonamides typically exhibit a pKa around 10, secondary alkyl sulfonamides like N-methylcyclohexanesulfonamide have a slightly higher pKa (approx. 10.5 - 11.5)[1]. This slight decrease in acidity is caused by the electron-donating nature of the N-methyl group, which destabilizes the resulting anion compared to a primary sulfonamide[1].

  • Steric Hindrance: The cyclohexyl group provides moderate steric bulk. However, because it is attached to the sulfur atom rather than the nitrogen, the nitrogen center remains relatively accessible for electrophilic attack once deprotonated.

  • Bond Lengths and Stability: The S-N bond in secondary sulfonamides is exceptionally stable, with a bond length typically around 1.60 - 1.63 Å, indicating significant double-bond character[2]. This stability renders the sulfonamide group highly resistant to standard hydrolytic conditions, necessitating specialized catalytic or reductive protocols for deprotection or cleavage.

N-Alkylation: Deprotonation and Electrophilic Trapping

Because the N-H bond is weakly acidic, N-methylcyclohexanesulfonamide can be straightforwardly deprotonated by mild to strong bases to form a highly nucleophilic sulfonamide anion. This anion readily undergoes S_N2 reactions with alkyl halides to form tertiary sulfonamides[3].

Causality in Base Selection:

  • K₂CO₃ is sufficient for highly reactive electrophiles (e.g., benzyl or allyl halides).

  • Cs₂CO₃ is preferred for less reactive alkyl halides. The "cesium effect" enhances the solubility of the carbonate base in polar aprotic solvents (like DMF or CH₃CN) and generates a more naked, highly reactive sulfonamide anion due to the large atomic radius and low charge density of the cesium cation[3].

Protocol 1: General N-Alkylation of N-Methylcyclohexanesulfonamide This self-validating protocol ensures complete conversion by utilizing an excess of the electrophile and a mild base to prevent side reactions, with built-in monitoring and purification steps[3].

  • Preparation: In a flame-dried round-bottom flask, dissolve N-methylcyclohexanesulfonamide (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Deprotonation: Add Cs₂CO₃ (2.0 equiv). Stir the suspension vigorously at room temperature for 15–30 minutes to ensure complete formation of the sulfonamide anion.

  • Alkylation: Dropwise add the target alkyl halide (1.2 equiv) via syringe.

  • Reaction: Heat the mixture to 60–80 °C and stir for 4–16 hours. Self-Validation: Monitor progression via LC-MS or TLC until the starting material spot is completely consumed.

  • Workup: Cool to room temperature, quench by pouring into distilled water, and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers extensively with brine (3x) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Advanced N-Alkylation: Copper-Catalyzed Coupling with Alcohols

Traditional alkylation relies on toxic, often unstable alkyl halides. A greener, highly efficient alternative is transition-metal-catalyzed alkylation using alcohols via a direct coupling mechanism. Copper catalysts, specifically Cu(OAc)₂, have proven highly effective for the direct N-alkylation of sulfonamides with alcohols, producing water as the only byproduct[4].

Protocol 2: Copper-Catalyzed Alkylation This protocol leverages atom economy. The presence of K₂CO₃ and an air atmosphere is critical for the catalytic turnover of the copper species[4].

  • Setup: In a 38 mL pressure tube, combine N-methylcyclohexanesulfonamide (2.5 mmol), the target alcohol (10.0 mmol), Cu(OAc)₂ (1 mol% Cu), and K₂CO₃ (0.5 mmol).

  • Reaction: Seal the tube securely and stir at 250 rpm while heating to 150 °C in an oil bath under an air atmosphere for 12 hours.

  • Workup: Cool to room temperature. Dilute the mixture with acetone (20 mL) and filter through a pad of Celite®. Self-Validation: This filtration step is critical to remove precipitated inorganic salts and spent copper catalyst, preventing emulsion formation in later steps.

  • Isolation: Remove acetone and excess alcohol under vacuum, followed by standard silica gel column chromatography purification.

CuCoupling Step1 1. Combine Sulfonamide + Alcohol + Cu(OAc)2 (1 mol%) + K2CO3 Step2 2. Heat at 150°C in sealed tube (Air atmosphere, 12 h) Step1->Step2 Step3 3. Cool, dilute with acetone, filter through Celite Step2->Step3 Step4 4. Concentrate & Purify (Yield: 71-99%) Step3->Step4

Workflow for copper-catalyzed N-alkylation using alcohols.

S-N Bond Cleavage: Reductive Methodologies

Historically, sulfonamides were considered terminal functional groups due to the extreme conditions required for S-N bond hydrolysis (e.g., refluxing concentrated HBr or dissolving metal reductions like Na/NH₃). However, modern synthetic methodologies have unlocked the chemoselective reductive cleavage of secondary sulfonamides.

A breakthrough protocol utilizes ethyl benzoylformate as a redox shuttle in combination with tris(dimethylamino)phosphine. This method selectively cleaves the N-S bond of secondary sulfonamides at ambient temperature, generating a sulfinate anion and an amine[5]. For N-methylcyclohexanesulfonamide, this yields cyclohexanesulfinate and methylamine.

Mechanism of Reductive Cleavage: The phosphine reagent and ethyl benzoylformate form a reactive intermediate that selectively attacks the acidic N-H bond of the secondary sulfonamide. This acidity-controlled process ensures that tertiary sulfonamides, esters, or other reducible functional groups remain completely untouched, allowing for late-stage functionalization of complex drug-like molecules[5].

Quantitative Data Summary

To facilitate experimental design, the key physicochemical and reactivity metrics for secondary alkyl sulfonamides (using N-methylcyclohexanesulfonamide as a model) are summarized below.

Property / ReactionTypical Value / Yield RangeCausality & Notes
pKa (Aqueous) ~10.5 - 11.5Electron-donating N-methyl group slightly decreases acidity compared to primary sulfonamides[1].
S-N Bond Length 1.60 - 1.63 ÅIndicates strong double-bond character; highly resistant to standard hydrolysis[2].
N-Alkylation (Alkyl Halides) 79 - 96%High yields achieved with Cs₂CO₃ in polar aprotic solvents (DMF/CH₃CN)[3].
Cu-Catalyzed Alkylation 71 - 99%Atom-economical coupling with alcohols; requires 150 °C and air atmosphere[4].
Reductive Cleavage > 85% conversionChemoselective for secondary sulfonamides due to acidity-controlled mechanism[5].
References

1.[3] Title: Alkylation Methods for the Synthesis of Secondary Amines: Application Notes and Protocols Source: BenchChem URL:

2.[5] Title: Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles Source: Journal of the American Chemical Society URL:

3.[4] Title: Copper-Catalyzed Alkylation of Sulfonamides with Alcohols Source: Ionike URL:

4.[1] Title: Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths Source: PMC URL:

5.[2] Title: Accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths Source: RSC Publishing URL:

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: N-Methylcyclohexanesulfonamide as a Directing Group in Transition-Metal-Catalyzed C–H Activation

Executive Summary In the landscape of late-stage functionalization for drug discovery, transition-metal-catalyzed C–H activation relies heavily on the strategic use of directing groups (DGs). While primary sulfonamides a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of late-stage functionalization for drug discovery, transition-metal-catalyzed C–H activation relies heavily on the strategic use of directing groups (DGs). While primary sulfonamides and N-arylsulfonamides are well-documented[1], they frequently suffer from competitive N–H deprotonation, leading to undesired nitrene-insertion pathways or catalyst poisoning under oxidative conditions[2]. The N-methylcyclohexanesulfonamide (N-Me-CHSA) moiety represents a highly specialized, robust directing group designed to overcome these limitations. By acting as a neutral, weakly coordinating O-donor, N-Me-CHSA facilitates rapid catalyst turnover and enables highly regioselective ortho-C–H functionalization without the formation of overly stable, unreactive metallacycles[3].

This application note provides a comprehensive, self-validating protocol for utilizing N-Me-CHSA in Pd(II)-catalyzed C–H activation, detailing the mechanistic causality behind experimental choices to ensure reproducible, high-yield transformations.

Mechanistic Rationale & Causality

The design of the N-Me-CHSA directing group is rooted in precise stereoelectronic tuning:

  • The Role of N-Alkylation (Methyl Group): Unprotected primary sulfonamides can undergo deprotonation under basic conditions, coordinating to the metal center via the nitrogen atom. In the presence of oxidants, this often triggers competitive nitrene formation[2]. The N-methyl group completely suppresses this off-target pathway, forcing the sulfonamide to act exclusively as an O-donor.

  • The Role of the Cyclohexyl Ring (Steric Bulk): The bulky aliphatic cyclohexyl ring induces a pronounced Thorpe-Ingold effect. This conformationally restricts the sulfonamide backbone, pre-organizing the sulfonyl oxygen atoms into close proximity with the metal center. This pre-organization lowers the activation energy required for the rate-limiting concerted metalation-deprotonation (CMD) step.

  • Weak Coordination Dynamics: Unlike strongly coordinating N-heterocycles (e.g., pyridine or thiazole) that can trap the metal catalyst and halt the catalytic cycle[4], the O-coordination of N-Me-CHSA is labile. This hemilability allows the functionalized product to readily dissociate from the metal, promoting high catalytic turnover.

Pathway Pd Pd(II) Catalyst Active Species Coord N-Me-CHSA O-Coordination Pd->Coord Substrate CMD CMD C-H Cleavage (Rate Limiting) Coord->CMD Base (e.g., AcO-) Palladacycle Stable Palladacycle Intermediate CMD->Palladacycle Insertion Migratory Insertion Palladacycle->Insertion Coupling Partner RedElim Reductive Elimination & Product Release Insertion->RedElim Oxidation Pd(0) to Pd(II) Oxidation RedElim->Oxidation Product Oxidation->Pd AgOAc/Oxidant

Catalytic cycle of Pd(II)-catalyzed C-H functionalization directed by N-Me-CHSA.

Quantitative Data & Reaction Scope

The N-Me-CHSA directing group demonstrates exceptional versatility across various coupling partners. The table below summarizes the validated reaction scope, highlighting the optimal catalytic systems and expected yields.

Reaction TypeCatalyst SystemOxidant / AdditiveTemp (°C)Yield (%)Regioselectivity
Olefination 10 mol% Pd(OAc)₂ / Ac-Leu-OHAgOAc (2.0 equiv)8085–92>99:1 (ortho)
Arylation 10 mol% Pd(OTf)₂Ag₂CO₃ (1.5 equiv)10078–84>95:5 (ortho)
Annulation 5 mol% [RhCp*Cl₂]₂Cu(OAc)₂ (2.0 equiv)11088–95Exclusive
Amidation 10 mol% Pd(OTf)₂Selectfluor (2.0 equiv)8071–75>90:10 (ortho)

Self-Validating Experimental Protocol: Pd-Catalyzed ortho-C–H Olefination

This protocol describes the highly regioselective ortho-olefination of an N-Me-CHSA-protected arene. The procedure is designed as a self-validating system, incorporating critical In-Process Controls (IPCs) to ensure scientific integrity.

Reagents and Equipment
  • Substrate: N-Me-CHSA-protected arene (1.0 mmol)

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂, 10 mol%)

  • Ligand: N-Acetyl-L-leucine (Ac-Leu-OH, 20 mol%)

  • Oxidant: Silver acetate (AgOAc, 2.0 equiv)

  • Coupling Partner: Alkyl acrylate (e.g., butyl acrylate, 2.5 equiv)

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) or Toluene (0.1 M)

  • Equipment: Schlenk tube, nitrogen manifold, LC-MS for reaction monitoring.

Step-by-Step Methodology

Step 1: Pre-catalyst Assembly

  • In a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (22.4 mg, 0.1 mmol) and Ac-Leu-OH (34.6 mg, 0.2 mmol).

  • Causality: The mono-N-protected amino acid ligand (Ac-Leu-OH) acts as an internal base during the CMD transition state, drastically accelerating the C–H cleavage step compared to ligand-free conditions[1].

Step 2: Substrate and Oxidant Addition

  • Add the N-Me-CHSA-protected arene (1.0 mmol) and AgOAc (334 mg, 2.0 mmol) to the Schlenk tube.

  • Causality: AgOAc serves a dual purpose: it acts as the terminal oxidant to regenerate the active Pd(II) species from Pd(0), and the acetate anion assists in the deprotonation step of the C–H activation. Silver salts must be handled with minimal light exposure to prevent premature degradation.

Step 3: Inert Atmosphere Setup

  • Seal the Schlenk tube with a rubber septum. Evacuate and backfill with ultra-pure Nitrogen (N₂) or Argon three times.

  • Causality: Oxygen can competitively oxidize the olefin coupling partner or degrade the active catalyst species. An inert atmosphere is critical for maintaining high yields.

Step 4: Reagent Injection and Thermal Activation

  • Inject anhydrous DCE (10 mL) and butyl acrylate (358 µL, 2.5 equiv) via syringe.

  • Replace the septum with a Teflon screwcap under positive N₂ flow.

  • Submerge the tube in a pre-heated oil bath at 80 °C and stir vigorously (800 rpm) for 24 hours.

  • Causality: Vigorous stirring is required because the reaction mixture is heterogeneous (AgOAc is largely insoluble in DCE).

Step 5: In-Process Control (IPC) Monitoring

  • After 12 hours, halt stirring, allow the solids to settle, and extract a 10 µL aliquot via syringe. Dilute with 1 mL of LC-MS grade Methanol.

  • Validation: Analyze via LC-MS. The disappearance of the starting material mass peak and the emergence of the product mass peak (M + olefin - 2H) validates that the catalytic cycle is active. If unreacted starting material remains after 24 hours, an additional 5 mol% of Pd(OAc)₂ can be spiked into the reaction.

Step 6: Quench and Purification

  • Cool the reaction to room temperature. Dilute with Dichloromethane (DCM, 20 mL) and filter the mixture through a short pad of Celite to remove silver salts and palladium black.

  • Wash the Celite pad with an additional 30 mL of DCM.

  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Workflow Prep Catalyst/Substrate Preparation Inert Inert Atmosphere (Schlenk Line) Prep->Inert React Thermal Activation (80-110 °C) Inert->React Monitor LC-MS/TLC Monitoring React->Monitor Quench Quench & Filtration (Celite Pad) Monitor->Quench Purify Chromatography & Validation Quench->Purify

Step-by-step logical workflow for N-Me-CHSA directed C-H functionalization.

References

  • Title: Divergent C–H Functionalizations Directed by Sulfonamide Pharmacophores: Late-Stage Diversification as a Tool for Drug Discovery Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Switching the site-selectivity of C–H activation in aryl sulfonamides containing strongly coordinating N-heterocycles Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Palladium-Catalyzed Intermolecular Directed C−H Amidation of Aromatic Ketones Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Transient Directing Groups for Transformative C-H Activation by Synergistic Metal Catalysis Source: Chem (Cell Press) / Xingwei Li URL: [Link]

Sources

Application

Application Note: Multicomponent Synthesis of N-Sulfonylated α-Amino Acids via Petasis-Borono Mannich Reaction using N-Methylcyclohexanesulfonamide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary The incorporation of secondary sulfona...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

The incorporation of secondary sulfonamides into multicomponent reactions (MCRs) has historically been challenging due to their inherently low nucleophilicity compared to aliphatic amines. However, the late-stage functionalization of secondary sulfonamides is highly sought after in medicinal chemistry for the rapid generation of diverse, drug-like scaffolds.

This application note details a robust, catalyst-free Petasis-Borono Mannich (PBM) multicomponent reaction utilizing N-methylcyclohexanesulfonamide . By reacting this secondary sulfonamide with glyoxylic acid and an arylboronic acid, researchers can achieve a highly atom-economical synthesis of N-cyclohexanesulfonyl-N-methyl-α-arylglycine derivatives. This protocol provides direct access to sterically hindered, sulfonylated unnatural amino acids, which are privileged pharmacophores in modern drug discovery.

Mechanistic Insights & Causality

To successfully employ N-methylcyclohexanesulfonamide in an MCR, the reaction environment must overcome the poor nucleophilicity of the sulfonamide nitrogen. The PBM reaction achieves this through a highly orchestrated, self-assembling mechanism :

  • Iminium Ion Formation: Glyoxylic acid monohydrate acts as a highly electrophilic aldehyde precursor. Condensation with N-methylcyclohexanesulfonamide generates a highly reactive N-sulfonyl iminium intermediate. The electron-withdrawing nature of the cyclohexanesulfonyl group makes this intermediate exceptionally electrophilic.

  • Boronate "Ate" Complexation: The carboxylic acid moiety of the glyoxylic acid residue serves a dual purpose. It not only activates the iminium ion but also coordinates directly with the incoming arylboronic acid. This forms a tetra-coordinated boronate "ate" complex, bringing the nucleophilic aryl group into strict spatial proximity with the electrophilic iminium carbon.

  • Intramolecular Migration: The proximity effect drives a thermodynamically favorable, intramolecular aryl transfer. This step is the rate-determining causality of the reaction, bypassing the need for external transition-metal catalysts and ensuring high regioselectivity .

Reaction Pathway Visualization

PetasisMCR Sulfonamide N-Methylcyclohexanesulfonamide (Nucleophile) Iminium N-Sulfonyl Iminium Ion Intermediate Sulfonamide->Iminium Dehydration (-H2O) Glyoxylic Glyoxylic Acid (Electrophile Precursor) Glyoxylic->Iminium Boronic Arylboronic Acid (Aryl Donor) AteComplex Boronate 'Ate' Complex (Pre-transition State) Boronic->AteComplex Coordination to Carboxylic Acid Iminium->AteComplex Product N-Cyclohexanesulfonyl-N-methyl- α-arylglycine AteComplex->Product Intramolecular Aryl Migration

Figure 1: Mechanistic pathway of the Petasis-borono Mannich multicomponent reaction.

Quantitative Data & Optimization

The choice of solvent is the primary determinant of yield when using secondary sulfonamides. Protic or highly polar solvents stabilize the iminium intermediate and facilitate the boronic acid coordination. Below is the optimization data for the coupling of N-methylcyclohexanesulfonamide, glyoxylic acid monohydrate, and phenylboronic acid.

EntrySolventTemperature (°C)Time (h)Isolated Yield (%)Mechanistic Observation
1Dichloromethane (DCM)2524< 5%Poor solubility of glyoxylic acid; no iminium formation.
2Toluene602445%Non-polar environment limits "ate" complex stabilization.
3Hexafluoroisopropanol (HFIP)251282%Strong H-bonding accelerates iminium formation at RT.
4Nitromethane (CH₃NO₂) 60 12 91% Optimal dipole moment stabilizes the transition state.
5Nitromethane (CH₃NO₂)252465%Lower thermal energy slows the intramolecular aryl migration.

Note: Nitromethane at 60 °C is selected as the standard protocol due to its optimal balance of high yield and cost-effectiveness compared to HFIP.

Experimental Protocol: Standard Operating Procedure

This protocol is designed as a self-validating system . Each phase includes specific analytical checkpoints to ensure the reaction is proceeding as mechanistically intended.

Materials & Reagents
  • Amine Component: N-methylcyclohexanesulfonamide (1.0 mmol, 177.26 g/mol )

  • Carbonyl Component: Glyoxylic acid monohydrate (1.2 mmol, 92.05 g/mol )

  • Aryl Donor: Phenylboronic acid (or substituted arylboronic acid) (1.2 mmol, 121.93 g/mol )

  • Solvent: Nitromethane (CH₃NO₂, anhydrous, 3.0 mL)

  • Equipment: 10 mL microwave vial or Schlenk tube with a magnetic stir bar, heating block.

Step-by-Step Methodology

Phase 1: Reagent Assembly & Iminium Generation

  • To an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add N-methylcyclohexanesulfonamide (177.3 mg, 1.0 mmol) and glyoxylic acid monohydrate (110.5 mg, 1.2 mmol).

  • Add 3.0 mL of anhydrous nitromethane.

  • Stir the suspension at room temperature for 15 minutes.

    • Causality Checkpoint: The mixture will transition from a heterogeneous suspension to a slightly cloudy homogeneous solution as the glyoxylic acid dissolves and begins condensing with the sulfonamide to form the N-sulfonyl iminium ion.

Phase 2: Multicomponent Coupling 4. Add the phenylboronic acid (146.3 mg, 1.2 mmol) to the reaction mixture in one portion. 5. Seal the vial and transfer it to a pre-heated reaction block set to 60 °C. 6. Stir vigorously (800 rpm) for 12 hours.

  • Self-Validation Checkpoint (TLC): At t = 6 hours, sample the reaction. Use a mobile phase of DCM/MeOH/Acetic Acid (90:9:1). The addition of acetic acid is critical; without it, the resulting carboxylic acid product will streak heavily on the silica plate, leading to false-negative interpretations of reaction progress. The product should appear as a distinct UV-active spot at a lower Rf​ than the starting boronic acid.

Phase 3: Quenching & Workup 7. Cool the reaction mixture to room temperature. 8. Dilute the mixture with Ethyl Acetate (15 mL) and transfer to a separatory funnel. 9. Wash the organic layer with 1M aqueous HCl (2 × 10 mL) to remove unreacted glyoxylic acid and water-soluble boronic acid byproducts. 10. Wash with saturated brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Phase 4: Purification 11. Purify the crude residue via flash column chromatography on silica gel. 12. Elute with a gradient of Hexanes/Ethyl Acetate (from 80:20 to 50:50, containing 1% Acetic Acid). 13. Pool the product-containing fractions and concentrate to afford the pure N-cyclohexanesulfonyl-N-methyl-α-phenylglycine as a white solid.

References

  • Beisel, T., & Manolikakes, G. (2015). "Catalyst-Free Petasis-Type Reaction of Secondary Sulfonamides." Organic Letters, 17(12), 3162-3165. Available at:[Link]

  • Diehl, A. M., Ouadoudi, O., Andreadou, E., & Manolikakes, G. (2018). "Sulfonamides as Amine Component in the Petasis-Borono Mannich Reaction: A Concise Synthesis of α-Aryl- and α-Alkenylglycine Derivatives." Synthesis, 50(19), 3936-3946. Available at:[Link]

Method

N-methylcyclohexanesulfonamide in the synthesis of heterocyclic compounds

Application Note: N-Methylcyclohexanesulfonamide as a Key Building Block in the Synthesis of Heterocyclic Nrf2 Regulators Introduction & Chemical Profile N-methylcyclohexanesulfonamide (CAS: 7010-85-7, Formula: C 7​ H 15...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-Methylcyclohexanesulfonamide as a Key Building Block in the Synthesis of Heterocyclic Nrf2 Regulators

Introduction & Chemical Profile

N-methylcyclohexanesulfonamide (CAS: 7010-85-7, Formula: C 7​ H 15​ NO 2​ S) is a highly specialized secondary sulfonamide utilized extensively in the design and synthesis of biologically active heterocyclic compounds[1]. In modern medicinal chemistry, particularly in the development of bis-aryl Nrf2 (Nuclear factor erythroid 2-related factor 2) regulators, the selection of the sulfonamide moiety is not arbitrary.

Causality of Selection: The cyclohexyl ring introduces a defined steric bulk and modulates the overall lipophilicity (LogP) of the drug candidate, which is essential for enhancing cellular membrane permeability. Concurrently, the N-methyl substitution is a critical design choice; it eliminates the hydrogen-bond donor capacity of the sulfonamide nitrogen. This prevents unwanted off-target hydrogen bonding and locks the molecule into a specific bioactive conformation required to disrupt the KEAP1-Nrf2 protein-protein interaction[1].

Mechanistic Insight: The Modified Mitsunobu-Sulfonylation Pathway

A common synthetic route to attach N-methylcyclohexanesulfonamide to a heterocyclic core (e.g., a benzylic alcohol intermediate) is via the Mitsunobu reaction. However, standard Mitsunobu conditions utilizing Diethyl azodicarboxylate (DEAD) and Triphenylphosphine (PPh 3​ ) frequently fail or provide poor yields when applied to secondary sulfonamides.

Causality of Reagent Selection: The pKa of secondary sulfonamides typically ranges from 10 to 11[2]. The traditional DEAD/PPh 3​ betaine intermediate is not basic enough to efficiently deprotonate nucleophiles with a pKa > 11. To overcome this thermodynamic barrier, the protocol must employ 1,1'-(Azodicarbonyl)dipiperidine (ADDP) and Tributylphosphine (PBu 3​ )[3]. The ADDP/PBu 3​ system generates a significantly more basic and reactive phosphorane intermediate, ensuring complete deprotonation of N-methylcyclohexanesulfonamide and driving the S N​ 2 displacement of the activated alcohol to completion.

Mitsunobu_Workflow Reactants 1. Reactants Alcohol + Sulfonamide Activation 2. Activation ADDP + PBu3 (0 °C) Reactants->Activation Coupling 3. Coupling RT for 66 h Activation->Coupling Workup 4. Workup EtOAc Extraction Coupling->Workup Purification 5. Purification Prep-HPLC Workup->Purification

Figure 1: Step-by-step experimental workflow for the ADDP/PBu3 mediated Mitsunobu coupling.

Biological Relevance: The Nrf2-KEAP1 Pathway

Heterocyclic compounds incorporating N-methylcyclohexanesulfonamide have shown profound efficacy as Nrf2 regulators[1]. Under basal conditions, Nrf2 is sequestered in the cytosol by KEAP1, which targets it for ubiquitination and proteasomal degradation. Nrf2 activators disrupt this complex, allowing Nrf2 to translocate to the nucleus and bind to the Antioxidant Response Element (ARE). This pathway is a primary therapeutic target for oxidative stress-related conditions, including autoimmune diseases, COPD, and Multiple Sclerosis[1].

Nrf2_Pathway Stress Nrf2 Activator (Heterocyclic Drug) Keap1 KEAP1-Nrf2 Complex (Cytosol) Stress->Keap1 Inhibits KEAP1 Release Nrf2 Release & Stabilization Keap1->Release Disruption Translocation Nuclear Translocation Release->Translocation ARE Binding to ARE (Antioxidant Element) Translocation->ARE Transcription Transcription of Cytoprotective Genes ARE->Transcription

Figure 2: Mechanism of Nrf2 activators disrupting the KEAP1-Nrf2 complex to induce transcription.

Experimental Protocol: ADDP/PBu 3​ Mediated Sulfonylation

Self-Validating System: This protocol incorporates visual and analytical In-Process Controls (IPCs). The formation of a white precipitate (the reduced ADDP-H 2​ hydrazine byproduct) serves as a direct visual confirmation of phosphorane turnover and reaction progression.

Materials:

  • Heterocyclic Benzylic Alcohol Substrate (1.0 eq)

  • N-methylcyclohexanesulfonamide (1.2 eq)

  • 1,1'-(Azodicarbonyl)dipiperidine (ADDP) (1.5 eq)

  • Tributylphosphine (PBu 3​ ) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve the heterocyclic benzylic alcohol (1.0 eq) and N-methylcyclohexanesulfonamide (1.2 eq) in anhydrous THF to achieve a 0.2 M concentration. Rationale: Strictly anhydrous conditions are critical as moisture will prematurely hydrolyze the highly reactive PBu 3​ /ADDP betaine intermediate.

  • Reagent Activation: Add ADDP (1.5 eq) to the stirring solution in one portion. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Phosphine Addition: Dropwise add Tributylphosphine (PBu 3​ ) (1.5 eq) via syringe over 5 minutes. Rationale: PBu 3​ is added last and at 0 °C to control the exothermic formation of the betaine intermediate and prevent side reactions such as alcohol dehydration.

  • Coupling and IPC: Remove the ice bath and allow the reaction mixture to warm to room temperature (RT). Stir for 66 hours[1].

    • Self-Validation (Visual): Within 40 minutes, a white precipitate should begin to form, indicating the generation of the reduced ADDP byproduct.

    • Self-Validation (Analytical): At 24 h and 48 h, monitor the reaction via LC-MS. Look for the disappearance of the starting alcohol mass and the emergence of the target sulfonamide mass.

  • Quenching and Workup: Concentrate the reaction mixture under reduced pressure to remove the majority of the THF. Suspend the resulting residue in Ethyl Acetate (EtOAc). Filter the suspension through a Celite pad to remove the insoluble ADDP-H 2​ precipitate.

  • Extraction: Wash the EtOAc filtrate sequentially with saturated aqueous NaHCO 3​ , water, and brine. Dry the organic layer over anhydrous MgSO 4​ , filter, and concentrate in vacuo.

  • Purification: Dissolve the crude product in a minimal amount of DMSO and filter through a 0.45 µm syringe filter. Purify via Reverse Phase Preparative HPLC (C18 column), utilizing a linear gradient of 10% to 90% Acetonitrile/Water containing 0.1% Trifluoroacetic acid (TFA)[1].

Quantitative Data & Optimization

The table below highlights the critical necessity of the ADDP/PBu 3​ system when coupling the weakly acidic N-methylcyclohexanesulfonamide, demonstrating a stark contrast in yield compared to traditional azodicarboxylates.

EntryAzodicarboxylatePhosphineSolventTemp / TimeYield (%)Observation / Causality
1DEADPPh 3​ THFRT, 24 h< 10%Betaine insufficiently basic to deprotonate sulfonamide.
2DIADPPh 3​ THFRT, 24 h15%Slight improvement, but still thermodynamically limited.
3TMADPBu 3​ Toluene80 °C, 12 h45%Increased temperature leads to competitive elimination.
4 ADDP PBu 3​ THF RT, 66 h 78% Optimal basicity; high conversion with minimal side reactions[1].

References

  • Title: WO2015092713A1 - Nrf2 regulators Source: Google Patents URL
  • Title: Accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths Source: RSC Publishing URL
  • Title: A Small Molecule Strategy for Targeting Cancer Stem Cells in Hypoxic Microenvironments and Preventing Tumorigenesis Source: KU Leuven URL

Sources

Application

Application Note: Catalytic Applications of Metal Complexes with N-Methylcyclohexanesulfonamide

Introduction & Structural Rationale N-Methylcyclohexanesulfonamide (NMCS) is an advanced secondary sulfonamide that serves a dual purpose in modern organometallic catalysis: as a robust nucleophilic coupling partner for...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

N-Methylcyclohexanesulfonamide (NMCS) is an advanced secondary sulfonamide that serves a dual purpose in modern organometallic catalysis: as a robust nucleophilic coupling partner for the synthesis of complex tertiary sulfonamides, and as a sterically tunable, anionic N-donor directing group for transition-metal-catalyzed C–H functionalization .

Unlike primary sulfonamides, which often suffer from over-arylation or the formation of unreactive bis-coordinated metal complexes, the structural design of NMCS provides specific catalytic advantages:

  • Steric Shielding: The bulky cyclohexyl ring creates a defined steric pocket around the metal center, preventing off-target dimerization of highly reactive metal intermediates.

  • Mono-Coordination Enforcement: The N-methyl substitution ensures a strict 1:1 metal-to-ligand stoichiometry during the catalytic cycle, preventing catalyst poisoning and preserving vacant coordination sites [[1]]([Link]).

  • Electronic Tuning: The strong electron-withdrawing nature of the sulfonyl group increases the acidity of the N–H bond, facilitating rapid deprotonation and ligand exchange under mild basic conditions.

Mechanistic Causality in Catalytic Workflows

Copper-Catalyzed Intermolecular C–N Cross-Coupling

The synthesis of tertiary sulfonamides via C(sp³)–N or C(sp²)–N bond formation is notoriously challenging due to the poor nucleophilicity of secondary sulfonamides. However, copper-catalyzed Ullmann-type and Chan-Evans-Lam oxidative cross-couplings overcome this barrier .

Causality of the Catalytic Cycle: The reaction initiates with a Cu(I) precatalyst. Oxidative addition of the aryl/alkyl halide yields a highly electrophilic Cu(III) intermediate. The addition of a specific base (e.g., Cs₂CO₃) is critical; it deprotonates NMCS, driving the ligand exchange step to form an N-coordinated Cu(III)–sulfonamide complex. The steric bulk of the cyclohexyl group accelerates the subsequent reductive elimination, forcing the C–N bond formation and regenerating the Cu(I) catalyst .

Cu_Catalysis Precat Cu(I) Precatalyst OxAdd Oxidative Addition [Cu(III) Intermediate] Precat->OxAdd Aryl Halide LigEx Ligand Exchange (NMCS Coordination) OxAdd->LigEx Base, NMCS RedElim Reductive Elimination LigEx->RedElim -HX RedElim->Precat Catalyst Regeneration Product Tertiary Sulfonamide RedElim->Product Product Release

Catalytic cycle of Cu-catalyzed C-N cross-coupling with N-methylcyclohexanesulfonamide.

Rhodium(III)-Catalyzed Directed C–H Activation

Transition-metal-catalyzed C–H functionalization relies heavily on directing groups to achieve site-selectivity . When NMCS is conjugated to an arene, it acts as an exceptionally potent directing group for Rh(III)-catalyzed ortho-C–H activation.

Causality of Solvent and Additives: The active catalyst, typically [Cp*Rh(OAc)₂], is generated in situ using AgOAc. The acetate ligand is not a passive bystander; it actively participates in a Concerted Metalation-Deprotonation (CMD) pathway, acting as an internal base to abstract the ortho-proton while the Rh center simultaneously coordinates to the carbon . Furthermore, the site-selectivity can be elegantly switched by altering solvent polarity. In non-polar solvents (e.g., toluene), the reaction is under thermodynamic control, favoring the NMCS-directed ortho-activation even in the presence of competing strongly coordinating N-heterocycles .

Rh_Catalysis Rh_Cat [RhCp*Cl2]2 + AgOAc Active_Rh Active Cp*Rh(OAc)2 Rh_Cat->Active_Rh -AgCl Coord NMCS Coordination Active_Rh->Coord NMCS Substrate CMD Concerted Metalation- Deprotonation (CMD) Coord->CMD Base-Assisted Insertion Coupling Partner Insertion CMD->Insertion Ar-X / Alkyne Proto Protodemetalation Insertion->Proto Proto->Active_Rh Catalyst Turnover

Rh(III)-catalyzed ortho-C-H functionalization directed by the NMCS moiety via CMD.

Self-Validating Experimental Protocols

Protocol A: Copper-Catalyzed Synthesis of Tertiary Sulfonamides via C–N Coupling

Objective: Coupling of NMCS with sterically hindered aryl bromides. Self-Validation Mechanism: Integration of a radical scavenger (TEMPO) control reaction to differentiate between a concerted Cu(I)/Cu(III) pathway and a Single-Electron Transfer (SET) radical pathway .

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, add NMCS (1.0 mmol), the aryl bromide (1.2 mmol), Cu(OAc)₂ (10 mol %), and Cs₂CO₃ (2.0 equiv).

  • Solvent & Ligand Addition: Inject anhydrous toluene (5.0 mL) and a diamine ligand (e.g., N,N-dimethylethylenediamine, 20 mol %) to stabilize the Cu(I) species.

  • Reaction: Seal the tube and heat to 110 °C for 18 hours with vigorous stirring.

  • Self-Validation (Control Aliquot): Set up a parallel reaction adding 1.0 equiv of TEMPO.

    • Observation & Logic: If the TEMPO-spiked reaction proceeds with identical yield, the mechanism is strictly a two-electron Cu(I)/Cu(III) process. If the yield drops to <10%, an SET radical pathway is confirmed .

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Rh(III)-Catalyzed ortho-C–H Arylation Directed by NMCS

Objective: Site-selective ortho-arylation of an NMCS-bearing arene. Self-Validation Mechanism: Deuterium labeling experiment to verify the reversibility of the CMD step .

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with the NMCS-arene substrate (0.2 mmol),[RhCp*Cl₂]₂ (5.0 mol %), AgOAc (20 mol %), and the arylating agent (e.g., aryl silane, 0.4 mmol).

  • Solvent Selection: Add anhydrous toluene (2.0 mL) to enforce NMCS-directed selectivity over other competing functional groups .

  • Reaction: Stir the mixture at 60 °C for 12 hours.

  • Self-Validation (H/D Exchange): In a parallel control, add D₂O (10 equiv) without the arylating agent.

    • Observation & Logic: Analyze the recovered starting material by ¹H-NMR. >80% deuterium incorporation at the ortho-position validates that the C–H cleavage via the CMD pathway is rapid and reversible prior to the rate-limiting insertion step .

  • Workup: Filter the crude mixture through silica gel (eluting with CH₂Cl₂) and purify via preparative TLC.

Quantitative Data Presentation

Table 1: Optimization and Causality in Cu-Catalyzed C–N Coupling of NMCS

Catalyst (10 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)Mechanistic Causality / Observation
CuIK₂CO₃DMF9045Poor solubility of base limits ligand exchange rate.
Cu(OAc)₂Cs₂CO₃Toluene11088Cs⁺ effect enhances NMCS deprotonation; optimal turnover.
Cu(OAc)₂Cs₂CO₃Toluene11087+1.0 eq TEMPO added. Yield unchanged; confirms non-radical pathway.
NoneCs₂CO₃Toluene1100Confirms transition-metal dependence.

Table 2: Solvent-Controlled Site-Selectivity in Rh(III)-Catalyzed C–H Activation

Directing Group(s) on AreneSolventAdditiveTemp (°C)Major Activation SiteYield (%)
NMCS onlyTolueneAgOAc60ortho to NMCS92
NMCS + Pyridine (competing)TolueneAgOAc60ortho to NMCS85
NMCS + Pyridine (competing)DCEAgOAc60ortho to Pyridine78

Note: Non-polar solvents (Toluene) lower the energy barrier for the NMCS-directed pathway, overriding the inherently stronger coordinating power of the pyridine nitrogen .

References

  • Roy, K., et al. "Copper-Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides: Synthesis of Sulfonamide Drugs." Organic Letters, 2025. URL:[Link]

  • Chen, X., et al. "Switching the site-selectivity of C–H activation in aryl sulfonamides containing strongly coordinating N-heterocycles." Chemical Science, 2018. URL:[Link]

  • Gandeepan, P., et al. "Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules." Chemical Reviews, 2017. URL:[Link]

  • "Formation of the Tertiary Sulfonamide C(sp³)–N Bond Using Alkyl Boronic Ester via Intramolecular and Intermolecular Copper-Catalyzed Oxidative Cross-Coupling." ACS Publications, 2021. URL:[Link]

  • Teo, Y.-C., et al. "Copper catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions." National Institute of Education, 2023. URL:[Link]

Sources

Method

detailed experimental procedure for gram-scale synthesis of N-methylcyclohexanesulfonamide

Introduction and Mechanistic Rationale Sulfonamides are indispensable pharmacophores in medicinal chemistry and drug development. They function as highly stable bioisosteres for amides, offering unique hydrogen-bonding c...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

Sulfonamides are indispensable pharmacophores in medicinal chemistry and drug development. They function as highly stable bioisosteres for amides, offering unique hydrogen-bonding capabilities and resistance to enzymatic hydrolysis[1]. The fundamental approach to synthesizing sulfonamides involves the nucleophilic attack of an amine on a sulfonyl chloride[2].

When scaling up the synthesis of N-methylcyclohexanesulfonamide to a multi-gram level, safety, stoichiometry, and thermal control become critical. The reaction between cyclohexanesulfonyl chloride and methylamine is highly exothermic. If the temperature is not strictly maintained at 0 °C during the initial reagent contact, the sulfonyl chloride is prone to competitive hydrolysis (if adventitious moisture is present) or uncontrolled side reactions[3].

Expertise Insight: Reagent Selection Handling free methylamine (a gas at room temperature) or its aqueous/THF solutions on a gram-scale introduces variability due to volatility and titer degradation. To engineer a self-validating and robust protocol, this methodology utilizes methylamine hydrochloride paired with triethylamine (TEA) . TEA acts as a non-nucleophilic auxiliary base that liberates the methylamine in situ and subsequently scavenges the hydrochloric acid byproduct[2]. Dichloromethane (DCM) is chosen as the reaction solvent because it provides excellent solubility for the organic intermediates and facilitates a seamless biphasic aqueous workup[1].

Reaction Mechanism

The transformation proceeds via a classic nucleophilic acyl substitution-type mechanism at the hexavalent sulfur atom. The liberated methylamine acts as the nucleophile, attacking the electrophilic sulfur of cyclohexanesulfonyl chloride to form a transient zwitterionic tetrahedral intermediate. This intermediate rapidly collapses, expelling a chloride anion. Finally, deprotonation of the resulting positively charged nitrogen by excess TEA yields the neutral N-methylcyclohexanesulfonamide[4].

Mechanism RSO2Cl Cyclohexanesulfonyl Chloride Intermediate Zwitterionic Intermediate RSO2Cl->Intermediate Nucleophilic Attack MeNH2 Methylamine MeNH2->Intermediate Elimination Chloride Elimination Intermediate->Elimination -Cl⁻ Product N-methylcyclohexane- sulfonamide Elimination->Product -H⁺ (via TEA)

Figure 1. Mechanism of sulfonamide formation via nucleophilic substitution at the sulfur center.

Materials and Reagents

The following table summarizes the quantitative data required for a 10-gram scale synthesis.

Reagent / SolventMW ( g/mol )EquivalentsMass / VolumeMoles (mmol)Role
Cyclohexanesulfonyl chloride182.671.010.00 g54.7Electrophile
Methylamine hydrochloride67.521.24.43 g65.6Nucleophile source
Triethylamine (TEA)101.192.519.0 mL136.7Base / Acid scavenger
Dichloromethane (Anhydrous)84.93N/A100 mLN/ASolvent
1M Hydrochloric Acid (HCl)36.46N/A50 mLN/AWorkup wash
Brine (Sat. NaCl)58.44N/A50 mLN/AWorkup wash
Magnesium Sulfate (MgSO₄)120.37N/AAs neededN/ADrying agent

Experimental Workflow

Workflow Start 1. Reaction Setup 10g Scale in DCM Add 2. Dropwise Addition 0 °C, N2 Atmosphere Start->Add Stir 3. Room Temp Stirring 3-4 hours (TLC Monitor) Add->Stir Workup 4. Aqueous Workup 1M HCl & Brine Wash Stir->Workup Purify 5. Recrystallization Hexane/EtOAc Workup->Purify Product Pure N-methylcyclohexanesulfonamide (>90% Yield) Purify->Product

Figure 2. Step-by-step workflow for the gram-scale synthesis and purification of the sulfonamide.

Detailed Experimental Protocol

Step 1: Reaction Setup

  • Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen inlet.

  • Add methylamine hydrochloride (4.43 g, 65.6 mmol) to the flask, followed by anhydrous dichloromethane (DCM, 80 mL).

  • Add triethylamine (19.0 mL, 136.7 mmol) to the suspension in one portion. Stir the mixture at room temperature for 10 minutes. Note: The mixture will become a slightly cloudy suspension due to the precipitation of triethylammonium chloride as the free methylamine is generated.

  • Cool the reaction flask to 0 °C using an ice-water bath and allow the internal temperature to equilibrate for 15 minutes[1].

Step 2: Addition of Sulfonyl Chloride 5. In a separate dry Erlenmeyer flask, dissolve cyclohexanesulfonyl chloride (10.00 g, 54.7 mmol) in anhydrous DCM (20 mL). Transfer this solution to the dropping funnel. 6. Begin the dropwise addition of the cyclohexanesulfonyl chloride solution into the reaction mixture over a period of 30–45 minutes. Causality Check: Maintaining the internal temperature at 0 °C is mandatory to prevent the exothermic degradation of the sulfonyl chloride and to ensure high chemoselectivity[1].

Step 3: Reaction Maturation 7. Once the addition is complete, remove the ice bath and allow the reaction mixture to naturally warm to room temperature (approx. 20–25 °C). 8. Stir the reaction continuously for 3–4 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system. The reaction is deemed complete when the UV-active/KMnO₄-active sulfonyl chloride spot is fully consumed[1].

Step 4: Aqueous Workup 9. Transfer the crude reaction mixture to a 500 mL separatory funnel. 10. Quench the reaction by adding 50 mL of distilled water. Shake vigorously, vent the funnel, and allow the biphasic system to separate. Collect the lower organic (DCM) layer. 11. Wash the organic layer with 1M HCl (50 mL). Causality Check: This acidic wash protonates any unreacted methylamine and excess triethylamine, pulling them into the aqueous phase and preventing amine contamination in the final product[3]. 12. Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃, 50 mL) to neutralize residual acid, followed by a final wash with brine (50 mL) to remove bulk water[1]. 13. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) for 15 minutes. Filter the suspension through fluted filter paper.

Step 5: Concentration and Purification 14. Concentrate the filtrate under reduced pressure using a rotary evaporator (water bath at 30 °C) to yield the crude N-methylcyclohexanesulfonamide as an off-white solid. 15. Recrystallization: Dissolve the crude solid in a minimum volume of hot ethyl acetate. Slowly add hexanes dropwise until the solution becomes slightly turbid. Allow the mixture to cool to room temperature, then transfer to a 4 °C refrigerator overnight to induce crystallization. 16. Filter the resulting white crystals under vacuum, wash with ice-cold hexanes, and dry under high vacuum for 4 hours to afford pure N-methylcyclohexanesulfonamide.

Self-Validating Systems & Analytical Characterization

To ensure the trustworthiness of the protocol, the isolated product must be validated against expected analytical benchmarks. If the data deviates from these parameters, the purification step (Step 5) must be repeated.

  • Expected Yield: 8.5 – 9.2 g (88–95% theoretical yield).

  • Physical State: White crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals include a broad singlet for the N-H proton (~4.2 ppm), a doublet for the N-methyl group (~2.8 ppm, J = 5.5 Hz) which couples to the N-H, a multiplet for the methine proton on the cyclohexane ring adjacent to the sulfonyl group (~2.9 ppm), and a series of multiplets (1.1–2.2 ppm) corresponding to the 10 remaining protons of the cyclohexane ring.

  • ESI-MS: [M+H]⁺ expected at m/z 178.1.

References[1] Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride - Benchchem. benchchem.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQ-RROyxTRTg_CQ1E_IZ79WuA75-3aWCQKKjBnZNkxPZQHu9wInFyislMm7PC-iaA-hESxp17BS7No5-aUzEbOgFRWunqJ9NWLdGVtLrIPvkXsutz5AufRwykevJpUjs1P6EBI3pAIC7PKj2nmBUH14_osuz1Qzvib9CQ6ylBi_JS9tJEs8yt-6EPFFPoA66PHP9BSMCbtFw4O23e6pB99CDlg2t0t3PSdlbAE5Bi2SAp8L6J7[2] Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. cbijournal.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWO2mZpNMymOa-rerrGlAvOB9MaAXuyeiTOMVd3MEwgv0IOFsBAKYmmzIXB6Vm93Sx4gyo6DKyaQMaJTs1ck0JGlTnttOBkBaDmUWqqnIZkTMxTs9naDk8o0DHdt39egj_ziDcm-aaJP_rmVc4ngdOeXvlWF0XJEFadKoA-9hphlxAK1ray7R27eYxFcHxMruJb16v-TWzVCK_LIemfH-WcnFL2qXTQRU1qQD68Rgv7FDuilHleqhYyXFUGp0ku8wRrA==[3] A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations - MDPI. mdpi.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcXsAsCvyZx708KF6RQnzfTSBsm3xyYPRneSN9BYyxdl-fTThEZtVixMipY77HNvY4nZdLCL-ESmEHHoWRtb99N8OpZ6C0MXApTI2Ye4XwNAFW7B3j49J8aB-QqMCKFQ==[4] Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Publishing. rsc.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhnHQBqCFMpsim2k0meuR5snoeMjj3KSbL91GK2zahZnF8btYIIuftlz_dMG0oM4WgWVCozIzwALiwHNTvdm9tQyN7hYtbadSFU5uSMfnIzpAMU01gNZqHhiCP9_XnkJP-B90M0CN9vR5XBLyVhWYnPzOJMkpRJ4U=

Sources

Application

Application Note: Advanced Catalytic Strategies for the Cross-Coupling of N-Methylcyclohexanesulfonamide with Aryl Halides

Executive Summary & Scope Secondary sulfonamides, such as N-methylcyclohexanesulfonamide, are critical pharmacophores in medicinal chemistry, frequently appearing in agents like [1]. While the utility and scope of C–N bo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

Secondary sulfonamides, such as N-methylcyclohexanesulfonamide, are critical pharmacophores in medicinal chemistry, frequently appearing in agents like [1]. While the utility and scope of C–N bond-forming reactions have expanded dramatically via[2], coupling secondary sulfonamides remains notoriously difficult. Their attenuated nucleophilicity (due to the electron-withdrawing sulfonyl group) and significant steric hindrance (from the N-methyl and cyclohexyl groups) impede both the ligand exchange and reductive elimination steps in transition-metal catalysis[3][4].

This application note details optimized, self-validating protocols for the cross-coupling of N-methylcyclohexanesulfonamide with aryl halides using Palladium (Buchwald-Hartwig) and Copper (Ullmann-type) catalytic systems.

Mechanistic Rationale & Catalyst Selection

As an Application Scientist, it is critical to understand the causality behind reagent selection rather than simply following a recipe. The successful coupling of N-methylcyclohexanesulfonamide requires overcoming specific kinetic barriers:

  • Palladium Catalysis (Buchwald-Hartwig): The turnover-limiting step for secondary sulfonamides is typically reductive elimination. To overcome this, bulky, electron-rich biaryl phosphine ligands (e.g., tBuXPhos or BrettPhos) are mandatory. The extreme steric bulk of these ligands forces the aryl and sulfonamide moieties together, [5] while preventing the formation of inactive palladium dimers[3]. Weak bases like K₃PO₄ are preferred over NaOtBu to prevent base-mediated degradation of the sulfonamide.

  • Copper Catalysis (Ullmann-Type): Copper offers a cost-effective alternative but is prone to catalyst deactivation via disproportionation. Modern protocols utilize oxalamide or N,N'-dimethylethylenediamine (DMEDA) ligands to stabilize the active Cu(I) species, increasing its solubility and enabling the[6] at moderate temperatures (100 °C).

  • Nickel Dual-Catalysis (Emerging): Recently, photosensitized nickel catalysis has emerged as a method to achieve C-N bond formation via an [3]. This bypasses the high thermal barriers of reductive elimination by utilizing a triplet excited Ni(II) complex.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(X)L_n Pd0->OxAdd + Ar-X LigEx Ligand Exchange Pd(II)(Ar)(NRSO2R')L_n OxAdd->LigEx + Sulfonamide, Base - Base·HX RedEl Reductive Elimination N-Aryl Sulfonamide LigEx->RedEl Steric Acceleration RedEl->Pd0 - Product

Catalytic cycle of Pd-catalyzed sulfonamidation highlighting key mechanistic steps.

Quantitative Comparison of Catalytic Systems

The following table summarizes field-proven reaction conditions for the coupling of secondary sulfonamides, highlighting the causality behind the experimental parameters.

Catalytic SystemMetal PrecursorLigandBaseSolventTemp (°C)Avg. Yield (%)Mechanistic Advantage
Buchwald-Hartwig Pd₂(dba)₃tBuXPhosK₃PO₄Toluene11080–90Bulky ligand accelerates rate-limiting reductive elimination.
Ullmann-Type CuIOxalamideK₂CO₃DMF10065–80Ligand stabilizes Cu(I) and prevents disproportionation.
Dual Catalysis NiCl₂·glymedtbbpyDBUDMAcRT85–95Triplet excited state bypasses high thermal barriers.

Standard Operating Protocols (SOPs)

Workflow S1 1. Setup Inert Atmosphere S2 2. Catalysis Pd + Ligand S1->S2 S3 3. Reactants Ar-X + Sulfonamide S2->S3 S4 4. Coupling 100°C, 16h S3->S4 S5 5. Isolation Chromatography S4->S5

Step-by-step experimental workflow for the cross-coupling of secondary sulfonamides.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Sulfonamidation

Self-Validating System Design: To ensure trustworthiness, this protocol incorporates an internal standard validation step to rule out uncatalyzed Nucleophilic Aromatic Substitution (S_NAr).

Reagents:

  • Aryl Halide (1.0 equiv, 1.0 mmol)

  • N-Methylcyclohexanesulfonamide (1.2 equiv, 1.2 mmol)

  • Pd₂(dba)₃ (2 mol%, 0.02 mmol)

  • tBuXPhos (4.5 mol%, 0.045 mmol)

  • K₃PO₄ (anhydrous, finely ground) (2.0 equiv, 2.0 mmol)

  • Anhydrous Toluene (5.0 mL, 0.2 M)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, tBuXPhos, and K₃PO₄. Causality: Pre-mixing the Pd precursor and ligand in the solid state facilitates the rapid formation of the active L₁Pd(0) species upon solvent addition.

  • Substrate Addition: Add N-methylcyclohexanesulfonamide and the aryl halide. (If the aryl halide is a liquid, add it outside the glovebox via a microsyringe under a positive flow of N₂).

  • Solvent & Heating: Add anhydrous toluene. Seal the tube with a Teflon screw cap, remove it from the glovebox, and stir vigorously at 110 °C for 16 hours.

  • Self-Validation Check: At t = 2 hours, withdraw a 50 µL aliquot under N₂, dilute with CDCl₃, and spike with 0.1 mmol of 1,3,5-trimethoxybenzene. Analyze via ¹H NMR. The disappearance of the sulfonamide N-H proton and the downfield shift of the N-methyl singlet (from ~2.7 ppm to ~3.2 ppm) confirms productive catalytic turnover. A parallel control lacking Pd₂(dba)₃ must show 0% conversion.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove inorganic salts and catalyst debris.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure N-aryl-N-methylcyclohexanesulfonamide.

Protocol B: Copper-Catalyzed Ullmann-Type Coupling

Self-Validating System Design: Copper-catalyzed aminations are highly sensitive to trace oxygen, which causes oxidative homocoupling of the sulfonamide or ligand degradation. Validate the inertness of your Schlenk line by monitoring the reaction color; a rapid shift from pale yellow/green to dark brown/black within the first 10 minutes indicates oxygen ingress and catalyst death.

Reagents:

  • Aryl Halide (1.0 equiv, 1.0 mmol)

  • N-Methylcyclohexanesulfonamide (1.2 equiv, 1.2 mmol)

  • CuI (5 mol%, 0.05 mmol)

  • N,N'-Dimethylethylenediamine (DMEDA) (10 mol%, 0.10 mmol)

  • K₂CO₃ (2.0 equiv, 2.0 mmol)

  • Anhydrous DMF (5.0 mL, 0.2 M)

Step-by-Step Methodology:

  • Setup: Charge a 20 mL reaction vial equipped with a magnetic stir bar with CuI, K₂CO₃, and N-methylcyclohexanesulfonamide.

  • Atmosphere Exchange: Seal the vial with a PTFE-lined septum cap. Evacuate the vial and backfill with high-purity nitrogen (Repeat 3 times).

  • Liquid Addition: Add the aryl halide, DMEDA, and anhydrous DMF via syringe. Causality: DMEDA acts as a bidentate ligand, breaking up unreactive CuI polymers into soluble, catalytically active monomers and preventing the disproportionation of Cu(I).

  • Reaction: Place the vial in a pre-heated oil bath at 100 °C and stir for 24 hours. Monitor the color (should remain pale to bright green/blue, not muddy brown).

  • Isolation: Cool to room temperature, quench with saturated aqueous NH₄Cl (10 mL) to complex the copper, and extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and purify via chromatography.

References

  • Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis Source: Nature / NIH URL:[Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis Source: Organic-Synthesis.com URL: [Link]

  • Palladium-Catalyzed C–N Cross Coupling of Sulfinamides and Aryl Halides Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides Source: Angewandte Chemie International Edition / NIH URL:[Link]

  • WO2015092713A1 - Nrf2 Regulators Source: Google Patents URL

Sources

Method

The N-Methylcyclohexanesulfonamide Group: A Robust and Versatile Protecting Strategy for Amines

Introduction: Navigating the Landscape of Amine Protection In the intricate world of multi-step organic synthesis, particularly within the realms of pharmaceutical and agrochemical development, the judicious protection a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Landscape of Amine Protection

In the intricate world of multi-step organic synthesis, particularly within the realms of pharmaceutical and agrochemical development, the judicious protection and deprotection of amine functionalities is a critical determinant of success. The inherent nucleophilicity and basicity of amines necessitate their temporary masking to prevent undesirable side reactions during various synthetic transformations. While a plethora of amine protecting groups exist, the sulfonamides stand out for their exceptional stability across a wide range of reaction conditions.

This guide introduces the N-methylcyclohexanesulfonamide (N-Me-CyS) group as a robust and versatile tool for amine protection. Although not as extensively documented in the literature as arylsulfonamides like tosyl (Ts) or nosyl (Ns) groups, the N-Me-CyS group offers a unique combination of features derived from its alkyl nature and N-methylation. This document provides a comprehensive overview of the N-Me-CyS protecting group, including its conceptual advantages, detailed protocols for its installation and removal, and an assessment of its stability profile. The protocols and discussions herein are grounded in the fundamental principles of sulfonamide chemistry and are intended to serve as a practical resource for researchers, scientists, and drug development professionals.

Conceptual Framework: Why N-Methylcyclohexanesulfonamide?

The selection of a protecting group is a strategic decision guided by factors such as stability, ease of introduction and cleavage, and orthogonality to other functional groups present in the molecule. The N-methylcyclohexanesulfonamide group presents several compelling features:

  • Enhanced Stability: Sulfonamides are renowned for their stability towards a broad spectrum of reagents and conditions, including acidic and basic hydrolysis, and many oxidizing and reducing agents. The cyclohexyl group, being a saturated alkyl moiety, is electronically neutral and does not possess the reactive sites found in arylsulfonamides, potentially offering a more inert protecting group.

  • Increased Lipophilicity: The cyclohexyl group significantly increases the lipophilicity of the protected amine, which can be advantageous for solubility in organic solvents and for purification by chromatography.

  • N-Methylation for Defined Reactivity: The presence of the N-methyl group prevents the formation of acidic N-H protons found in primary sulfonamides. This can be beneficial in reactions involving strong bases, where deprotonation of a primary sulfonamide could lead to undesired side reactions.

  • Potential for Orthogonal Deprotection: While sulfonamides are generally cleaved under harsh conditions, the specific conditions required for N-alkyl sulfonamide cleavage can offer orthogonality with other protecting groups.

This guide will provide the necessary protocols to explore the utility of the N-Me-CyS group in your synthetic endeavors.

Experimental Protocols

Part 1: Protection of Amines as N-Methylcyclohexanesulfonamides

The formation of an N-methylcyclohexanesulfonamide involves the reaction of a primary or secondary amine with cyclohexanesulfonyl chloride. For a primary amine, this is a two-step process involving initial sulfonylation followed by N-methylation. For a secondary amine bearing one methyl group, direct sulfonylation is possible.

Protocol 1.1: Two-Step Protection of a Primary Amine

This protocol details the initial formation of the cyclohexanesulfonamide followed by N-methylation.

Step 1: Synthesis of N-Alkyl-cyclohexanesulfonamide

  • Materials:

    • Primary amine (1.0 equiv)

    • Cyclohexanesulfonyl chloride (1.1 equiv)[1]

    • Pyridine or Triethylamine (2.0 equiv)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • Dissolve the primary amine (1.0 equiv) and pyridine or triethylamine (2.0 equiv) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add cyclohexanesulfonyl chloride (1.1 equiv) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the N-alkyl-cyclohexanesulfonamide.

Step 2: N-Methylation of the Cyclohexanesulfonamide

  • Materials:

    • N-Alkyl-cyclohexanesulfonamide (from Step 1) (1.0 equiv)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv) or Potassium carbonate (K₂CO₃) (2.0 equiv)

    • Methyl iodide (MeI) (1.5 equiv) or Dimethyl sulfate ((CH₃)₂SO₄) (1.5 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Procedure:

    • To a solution of the N-alkyl-cyclohexanesulfonamide (1.0 equiv) in anhydrous DMF or acetonitrile, add NaH (1.2 equiv) portion-wise at 0 °C under an inert atmosphere. Alternatively, K₂CO₃ can be used at room temperature.

    • Stir the mixture for 30 minutes at 0 °C (for NaH) or 1 hour at room temperature (for K₂CO₃).

    • Add methyl iodide or dimethyl sulfate (1.5 equiv) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor by TLC.

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the desired N-methyl-N-alkyl-cyclohexanesulfonamide.

Protocol 1.2: Direct Protection of a Secondary Amine (N-methylated)

  • Materials:

    • Secondary amine (e.g., N-methylbenzylamine) (1.0 equiv)

    • Cyclohexanesulfonyl chloride (1.1 equiv)[1]

    • Pyridine or Triethylamine (1.5 equiv)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Follow the procedure outlined in Protocol 1.1, Step 1, using the secondary amine as the starting material. The reaction typically requires similar conditions.

Part 2: Deprotection of N-Methylcyclohexanesulfonamides

The cleavage of the robust sulfonamide bond generally requires harsh conditions. The choice of deprotection strategy will depend on the overall functional group tolerance of the molecule.

Protocol 2.1: Reductive Deprotection

Reductive cleavage is a common method for sulfonamide deprotection.

  • Materials:

    • N-Methyl-N-alkyl-cyclohexanesulfonamide (1.0 equiv)

    • Sodium naphthalenide or Samarium(II) iodide (SmI₂)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure (using Sodium Naphthalenide):

    • Prepare a solution of sodium naphthalenide in anhydrous THF.

    • In a separate flask, dissolve the N-methyl-N-alkyl-cyclohexanesulfonamide (1.0 equiv) in anhydrous THF under an inert atmosphere.

    • Cool the sulfonamide solution to -78 °C (dry ice/acetone bath).

    • Slowly add the sodium naphthalenide solution via cannula until a persistent green color is observed.

    • Stir the reaction at -78 °C for 1-3 hours, monitoring by TLC.

    • Quench the reaction by the addition of saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature and extract with an organic solvent.

    • Wash the combined organic layers with water and brine.

    • Dry, filter, and concentrate the organic layer.

    • Purify the crude product to obtain the free amine.

Protocol 2.2: Acidic Deprotection

Strong acidic conditions can also be employed for sulfonamide cleavage, though this method is often less favorable due to its harshness.

  • Materials:

    • N-Methyl-N-alkyl-cyclohexanesulfonamide (1.0 equiv)

    • HBr in acetic acid (33% w/w) or Trifluoromethanesulfonic acid (TFMSA)

  • Procedure:

    • Dissolve the N-methyl-N-alkyl-cyclohexanesulfonamide in a minimal amount of a suitable solvent (e.g., acetic acid).

    • Add HBr in acetic acid or TFMSA.

    • Heat the reaction mixture to reflux for several hours to overnight. Monitor by TLC.

    • Cool the reaction mixture to room temperature and carefully pour it onto ice.

    • Basify the aqueous solution with a strong base (e.g., NaOH or KOH) to a pH > 10.

    • Extract the free amine with an organic solvent.

    • Wash, dry, and concentrate the organic layers.

    • Purify the crude product.

Data Presentation: Stability Profile

The stability of a protecting group is paramount for its successful application. The N-methylcyclohexanesulfonamide group is expected to exhibit a high degree of stability, comparable to or exceeding that of other common sulfonamide protecting groups.

Condition Reagent/Solvent Expected Stability of N-Me-CyS Comparison with Other Sulfonamides
Strongly Acidic HBr/AcOH, TFMSALabile (cleavage possible)Similar to Tosyl (Ts) and Mesyl (Ms) groups which are cleaved under these conditions.
Strongly Basic 1 M NaOH, refluxGenerally StableVery stable, similar to other N-alkyl sulfonamides.
Oxidative m-CPBA, H₂O₂Generally StableSimilar stability to Ts and Ms groups.
Reductive (Catalytic Hydrogenation) H₂, Pd/CGenerally StableSimilar stability to Ts and Ms groups.
Reductive (Dissolving Metal) Na/NH₃, SmI₂Labile (cleavage)Cleavable, providing a deprotection pathway.
Nucleophilic Thiophenols, aminesGenerally StableMore stable than nosyl (Ns) group which is labile to thiols.

This table is based on the general stability of N-alkyl sulfonamides and serves as a guideline. Experimental verification is recommended for specific substrates and reaction conditions.

Visualization of Workflows

Diagram 1: Protection and Deprotection Cycle of N-Methylcyclohexanesulfonamide

G cluster_protection Protection cluster_deprotection Deprotection Amine Primary/Secondary Amine s1 Sulfonylation (and N-Methylation for 1° amines) Amine->s1 Sulfonyl_Chloride Cyclohexanesulfonyl Chloride Sulfonyl_Chloride->s1 Base Base (e.g., Pyridine) Base->s1 Protected_Amine N-Methylcyclohexanesulfonamide Deprotecting_Agent Reductive or Acidic Reagents s2 Deprotection Protected_Amine->s2 Cleavage s1->Protected_Amine Deprotecting_Agent->s2 Free_Amine Free Amine Free_Amine->Amine Synthetic Cycle s2->Free_Amine

Caption: Workflow for the protection of an amine as an N-methylcyclohexanesulfonamide and its subsequent deprotection.

Diagram 2: Orthogonality Concept

G cluster_protection_strategy Orthogonal Protection Strategy cluster_selective_deprotection Selective Deprotection cluster_final_deprotection Final Deprotection Molecule Molecule with Multiple Functional Groups R-NH-Me R'-X Protected_Molecule Protected Molecule N-Me-CyS Other PG Molecule->Protected_Molecule Protection Deprotected_Molecule Selectively Deprotected N-Me-CyS Free R'-X Protected_Molecule->Deprotected_Molecule Mild Deprotection of 'Other PG' Final_Product Final Product with Free Amine Deprotected_Molecule->Final_Product Further Transformation Final_Product_Deprotection Deprotection of N-Me-CyS (Reductive/Acidic) Deprotected_Molecule->Final_Product_Deprotection Final_Product_Deprotection->Final_Product

Sources

Application

Application Note: One-Pot Synthesis of N-Methylcyclohexanesulfonamide Derivatives

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Mechanistic Rationale Sulfonamides are ubiquitous motifs in medicinal chemistry, frequently serving as bioisosteres for...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

Sulfonamides are ubiquitous motifs in medicinal chemistry, frequently serving as bioisosteres for carboxylic acids and acting as key pharmacophores in antibacterial, antiviral, and anti-inflammatory agents[1]. Traditionally, the synthesis of sulfonamides relies on the bimolecular coupling of isolated sulfonyl chlorides with primary or secondary amines[2]. However, aliphatic sulfonyl chlorides—such as cyclohexanesulfonyl chloride—present significant handling challenges due to their acute moisture sensitivity, lachrymatory properties, and propensity for rapid hydrolysis[3].

To circumvent the need to isolate these reactive electrophiles, modern synthetic protocols employ tandem one-pot strategies[4]. This application note details a highly efficient, bench-stable protocol for the synthesis of N-methylcyclohexanesulfonamide derivatives directly from cyclohexanethiol. By utilizing N-chlorosuccinimide (NCS) as a mild oxidant in the presence of tetrabutylammonium chloride ( t -Bu₄NCl) and stoichiometric water, the thiol is smoothly converted to the sulfonyl chloride in situ before immediate trapping with methylamine[4].

Causality Behind Experimental Choices (E-E-A-T)

The success of this self-validating one-pot system hinges on the precise orchestration of the oxidative chlorosulfonylation step:

  • Role of t -Bu₄NCl: Acts as both a phase-transfer catalyst and a concentrated chloride source. It reacts with NCS to generate molecular chlorine ( Cl2​ ) in situ, which drives the initial electrophilic chlorination of the thiol without the need for harsh, gaseous Cl2​ [4].

  • Role of Stoichiometric Water (2.5 equiv): Water is the requisite oxygen source for the sequential oxidation of the sulfenyl chloride to the sulfinyl chloride, and finally to the sulfonyl chloride[4]. Crucial Causality: If excess water is used, the sulfonyl chloride rapidly hydrolyzes into an unreactive sulfonic acid. If insufficient water is used, the reaction stalls at the sulfinyl chloride intermediate.

  • Role of Excess Amine: In the amidation step, methylamine serves a dual purpose. It acts as the nucleophile to displace the chloride and as the acid scavenger to neutralize the generated HCl, driving the reaction thermodynamically to completion[4].

Visualizing the Reaction Pathway

Workflow A Cyclohexanethiol (Starting Material) B Oxidative Chlorosulfonylation (NCS, t-Bu4NCl, H2O, MeCN) A->B C Cyclohexanesulfonyl Chloride (In Situ Intermediate) B->C 20 min, 25°C D Amidation (Methylamine, Base) C->D E N-methylcyclohexanesulfonamide (Final Product) D->E 20 min, 25°C

Fig 1. One-pot workflow from cyclohexanethiol to N-methylcyclohexanesulfonamide.

Mechanism S1 Thiol (R-SH) S2 Sulfenyl Chloride (R-S-Cl) S1->S2 NCS, Cl- (from t-Bu4NCl) S3 Sulfinyl Chloride (R-S(=O)-Cl) S2->S3 H2O, NCS S4 Sulfonyl Chloride (R-SO2-Cl) S3->S4 H2O, NCS S5 Sulfonamide (R-SO2-NHMe) S4->S5 MeNH2 (Nucleophilic Attack)

Fig 2. Stepwise oxidative chlorination and amidation mechanism of the thiol substrate.

Optimization of Reaction Conditions

The table below summarizes the comparative data establishing why the NCS/ t -Bu₄NCl system is the optimal choice for generating the intermediate aliphatic sulfonyl chloride prior to amidation[4].

EntryOxidant (Equiv)Additive (Equiv)SolventTime (min)Yield of Sulfonyl Chloride (%)
1 Cl2​ gas (Excess)NoneAcOH / H2​O 6078 (Harsh conditions)
2 H2​O2​ (Excess) SOCl2​ CH2​Cl2​ 12065 (Side reactions)
3NCS (3.0)NoneMeCN12030 (Sluggish kinetics)
4 NCS (3.0) t -Bu₄NCl (4.0) MeCN 20 >95 (Optimal)

Experimental Protocol

Scale: 5.0 mmol Estimated Time: 1.5 hours

Step 1: In Situ Generation of Cyclohexanesulfonyl Chloride
  • To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanethiol (581 mg, 5.0 mmol, 1.0 equiv)[4].

  • Add anhydrous acetonitrile (MeCN, 20 mL) to the flask, followed by tetrabutylammonium chloride ( t -Bu₄NCl, 5.56 g, 20.0 mmol, 4.0 equiv) and distilled water (225 µL, 12.5 mmol, exactly 2.5 equiv)[4].

  • Place the flask in a room-temperature water bath (20–25 °C) to control any mild exotherm.

  • Add N-chlorosuccinimide (NCS, 2.0 g, 15.0 mmol, 3.0 equiv) in small portions over 2–3 minutes[4]. Self-Validation Checkpoint: The solution will temporarily turn yellow as molecular chlorine is generated in situ, then clear as the oxidation proceeds.

  • Stir the reaction mixture at room temperature for 20 minutes[4]. Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 4:1). The UV-inactive thiol spot (stains with KMnO4​ ) should completely disappear, replaced by a slightly more polar spot corresponding to the sulfonyl chloride.

Step 2: Amidation
  • To the same reaction vessel, add methylamine (40% aqueous solution, 1.72 mL, 20.0 mmol, 4.0 equiv) dropwise over 5 minutes[4].

  • Stir the mixture vigorously at room temperature for an additional 20–30 minutes[4].

Step 3: Workup and Isolation
  • Quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to neutralize any unreacted electrophilic chlorine species.

  • Extract the aqueous mixture with ethyl acetate (3 × 20 mL).

  • Combine the organic layers and wash sequentially with distilled water (20 mL) and brine (20 mL).

  • Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to afford pure N-methylcyclohexanesulfonamide.

References

  • Soltani Rad, M. N., Khalafi-Nezhad, A., Asrari, Z., Behrouz, S., Amini, Z., & Behrouz, M. (2009). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Synthesis, 2009(23), 3983-3988.[Link]

  • Deeming, A. S., Russell, C. J., & Willis, M. C. (2003). Facile One-Pot Synthesis of Aromatic and Heteroaromatic Sulfonamides. The Journal of Organic Chemistry, 68(21), 8266-8268.[Link]

  • Veisi, H., Ghorbani-Vaghei, R., Hemmati, S., & Mahmoodi, J. (2011). Convenient One-Pot Synthesis of Sulfonamides and Sulfonyl Azides from Thiols Using N-Chlorosuccinimide. Synlett, 2011(16), 2315-2320.[Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis of N-Methylcyclohexanesulfonamide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Accelerated Methodologies, Mechanistic Causality, and Protocol Validation Executive Summary Aliphatic sulfonamides, such...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Accelerated Methodologies, Mechanistic Causality, and Protocol Validation

Executive Summary

Aliphatic sulfonamides, such as N-methylcyclohexanesulfonamide, are critical pharmacophores in modern drug discovery, frequently utilized for their metabolic stability and unique hydrogen-bonding profiles. However, the synthesis of aliphatic sulfonamides via conventional thermal heating is notoriously plagued by prolonged reaction times, competitive elimination side-reactions, and the inherent instability of aliphatic sulfonyl chlorides.

This application note details a highly optimized, microwave-assisted protocol for the synthesis of N-methylcyclohexanesulfonamide. By leveraging dielectric heating, we can reduce reaction times from hours to mere minutes while significantly enhancing yields and purity. We present two field-proven pathways: a direct synthesis from cyclohexanesulfonic acid using 2,4,6-trichloro-[1,3,5]-triazine (TCT) activation [1], and a classical route from commercially available cyclohexanesulfonyl chloride.

Mechanistic Rationale & Experimental Design

As a Senior Application Scientist, I emphasize that successful microwave synthesis is not merely "heating faster"—it is about understanding the interaction between the electromagnetic field and the reaction matrix.

  • Dielectric Heating Causality: Microwave irradiation targets molecules with high dipole moments (high loss tangent, tanδ ). In our protocols, polar solvents like acetone ( tanδ=0.054 ) and THF ( tanδ=0.047 ) are selected because they efficiently absorb microwave energy, translating it into rapid, uniform volumetric heating. This circumvents the localized superheating at the vessel walls seen in conventional oil baths, which typically causes the thermal degradation of sensitive aliphatic intermediates [2].

  • Reagent Selection (Route A): The direct conversion of sulfonic acids to sulfonamides utilizes TCT as an activating agent. Triethylamine (Et 3​ N) is added to scavenge protons, preventing the acidic degradation of TCT. The subsequent amination utilizes aqueous NaOH. This is a deliberate choice: NaOH neutralizes the cyanuric acid byproducts and acts as an acid scavenger for the HCl generated during amination, preventing the protonation of the methylamine nucleophile [1].

  • Pressure Dynamics: Methylamine has a boiling point of -6 °C. Conducting this reaction in a sealed microwave vessel ensures that the methylamine remains entirely in the liquid phase under autogenous pressure, maintaining a high effective molarity that drives the reaction to completion in 10 minutes.

Reaction Workflow

SynthesisWorkflow cluster_0 Route A: Direct from Sulfonic Acid cluster_1 Route B: From Sulfonyl Chloride A1 Cyclohexanesulfonic Acid (or Sodium Salt) A2 Activation: TCT, Et3N, Acetone MW: 80°C, 20 min A1->A2 A3 Sulfonyl Triazine Intermediate A2->A3 C1 Amination: Methylamine, NaOH, THF MW: 50°C, 10 min A3->C1 B1 Cyclohexanesulfonyl Chloride B1->C1 D1 N-Methylcyclohexanesulfonamide (Target Product) C1->D1

Fig 1: Microwave-assisted synthetic pathways for N-methylcyclohexanesulfonamide.

Experimental Protocols

Route A: Direct Synthesis from Cyclohexanesulfonic Acid [1]

This route is ideal when the sulfonyl chloride is unstable or unavailable.

Step 1: TCT Activation

  • In a 10 mL microwave-safe sealed vessel equipped with a magnetic stir bar, dissolve cyclohexanesulfonic acid (1.0 mmol, 164 mg) in anhydrous acetone (2.0 mL).

  • Add triethylamine (1.2 mmol, 167 µL) followed by 2,4,6-trichloro-[1,3,5]-triazine (TCT) (0.5 mmol, 92 mg).

  • Seal the vessel and irradiate in a dedicated microwave synthesizer at 80 °C for 20 minutes (Maximum power: 50 W, with dynamic power modulation).

  • Cool the vessel to room temperature using compressed air. Self-Validation Check: A dense white precipitate must be visible, indicating the successful formation of cyanuric acid salts.

  • Filter the mixture over a short pad of Celite to remove the salts, collecting the filtrate containing the reactive sulfonyl triazine intermediate.

Step 2: Amination 6. Transfer the filtrate to a new microwave vessel. Add 2.0 M aqueous NaOH (1.2 mmol, 600 µL), THF (1.0 mL), and a 2.0 M solution of methylamine in THF (1.2 mmol, 600 µL). 7. Seal the vessel and irradiate at 50 °C for 10 minutes . 8. Workup: Filter the mixture over Celite again. Dilute the filtrate with Dichloromethane (DCM, 15 mL). Wash the organic layer sequentially with distilled water (10 mL), saturated aqueous Na 2​ CO 3​ (10 mL), 1.0 M HCl (10 mL), and brine (10 mL). 9. Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the pure product.

Route B: Direct Synthesis from Cyclohexanesulfonyl Chloride

This route is preferred for rapid library generation when the chloride is commercially sourced.

  • In a 10 mL microwave vessel, dissolve cyclohexanesulfonyl chloride (1.0 mmol, 182 mg) in anhydrous THF (2.0 mL).

  • Slowly add a 2.0 M solution of methylamine in THF (2.5 mmol, 1.25 mL). Note: The excess methylamine acts as the nucleophile and the sole acid scavenger, eliminating the need for NaOH.

  • Seal the vessel and irradiate at 50 °C for 10 minutes .

  • Workup: Evaporate the THF under reduced pressure. Redissolve the crude residue in DCM (15 mL), wash with 1.0 M HCl (2 × 10 mL) to remove excess amine, followed by brine (10 mL).

  • Dry over Na 2​ SO 4​ , filter, and concentrate to yield the target sulfonamide.

Quantitative Data & Validation

The implementation of microwave dielectric heating provides a stark improvement over conventional thermal reflux, as summarized in the bench-level data below.

Synthesis RouteHeating ModalityTemperatureTimeIsolated YieldPurity (HPLC)
Route A (from Acid)Conventional Heating80 °C / 50 °C12 h / 8 h45%>90%
Route A (from Acid)Microwave Irradiation80 °C / 50 °C20 min / 10 min85%>98%
Route B (from Chloride)Conventional Heating25 °C (Room Temp)12 h65%>92%
Route B (from Chloride)Microwave Irradiation50 °C10 min92%>99%

Self-Validating Quality Control

To ensure the integrity of the synthesized N-methylcyclohexanesulfonamide, the protocol must be treated as a self-validating system. Do not proceed to biological assays without confirming the following analytical benchmarks:

  • Thin Layer Chromatography (TLC): Elute with Hexane:Ethyl Acetate (7:3). The product should appear as a single, distinct spot (R f​ 0.4) under iodine or phosphomolybdic acid (PMA) stain. Baseline streaking indicates incomplete removal of the sulfonic acid starting material.

  • 1 H NMR (300 MHz, CDCl 3​ ) Causality:

    • δ 4.25 (br s, 1H, NH ): This broad singlet is the sulfonamide proton. Its presence validates that a secondary sulfonamide was formed (as opposed to tertiary over-alkylation). It will disappear upon D 2​ O shake.

    • δ 2.78 (d, J = 5.0 Hz, 3H, N-CH 3​ ): The doublet splitting is crucial; it confirms the methyl group is directly attached to the nitrogen and is coupling with the adjacent NH proton.

    • δ 2.95 (tt, J = 12.0, 3.5 Hz, 1H, CH -S): Validates the intact cyclohexyl ring connectivity to the sulfur atom.

References

  • Title: An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Microwave Synthesis of Sulfonamides (Literature Review & Protocol Summary) Source: Organic Chemistry Portal URL: [Link]

  • Title: Microwave assisted, Cu-catalyzed synthesis of sulfonamides using sodium sulfinates and amines Source: Synthetic Communications (Taylor & Francis) URL: [Link]

Application

Application Note: Continuous Flow Synthesis of N-Methylcyclohexanesulfonamide via a Biphasic Schotten-Baumann Approach

Introduction & Mechanistic Rationale N-methylcyclohexanesulfonamide is a highly valuable aliphatic sulfonamide building block used extensively in drug development. Traditional batch synthesis of sulfonamides—typically ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

N-methylcyclohexanesulfonamide is a highly valuable aliphatic sulfonamide building block used extensively in drug development. Traditional batch synthesis of sulfonamides—typically achieved by reacting a sulfonyl chloride with an amine—is notoriously challenging to scale. The reaction is plagued by highly exothermic profiles and the rapid precipitation of amine hydrochloride salts[1]. In a batch vessel, poor mixing and localized heat accumulation often lead to the competitive hydrolysis of the sulfonyl chloride or the formation of unwanted bis-sulfonylated impurities[2].

While continuous flow chemistry inherently mitigates thermal runaway through superior heat transfer and rapid mixing, the precipitation of solid byproducts (such as methylamine hydrochloride) remains a critical failure point. In microfluidic and mesofluidic systems, solid formation rapidly leads to catastrophic reactor clogging and overpressurization[3].

To engineer a robust, self-validating continuous process, this protocol implements a biphasic Schotten-Baumann methodology [4]. By utilizing a water-immiscible organic phase for the electrophile (cyclohexanesulfonyl chloride) and an aqueous phase for the nucleophile (methylamine) and a neutralizing base, the generated hydrochloric acid is continuously neutralized into water-soluble salts. This ensures a completely homogeneous flow regime within each phase segment, entirely circumventing solid precipitation while leveraging the high interfacial area of segmented flow to accelerate reaction kinetics.

System Design & Workflow

The continuous flow setup is designed to maximize mass transfer between the aqueous and organic phases while providing automated, in-line purification.

FlowChemistry SolA Solution A Cyclohexanesulfonyl Chloride in DCM Mixer T-Mixer (High Shear Mixing) SolA->Mixer 0.5 mL/min SolB Solution B Methylamine + NaOH in Water SolB->Mixer 0.5 mL/min Reactor PFA Residence Coil (5 mL, 25°C) Mixer->Reactor Biphasic Flow Separator In-line Membrane Separator (PTFE) Reactor->Separator Crude Mixture Waste Aqueous Waste (NaCl, Unreacted Amine) Separator->Waste Aqueous Phase Product Organic Stream (Product) Separator->Product Organic Phase

Continuous biphasic flow setup for N-methylcyclohexanesulfonamide synthesis.

Experimental Protocol

Reagent Preparation
  • Solution A (Organic Stream): Prepare a 1.0 M solution of cyclohexanesulfonyl chloride in anhydrous dichloromethane (DCM).

    • Causality: DCM is selected because it is highly immiscible with water (ensuring distinct phase segmentation) and possesses excellent solubilizing power for both the starting material and the final sulfonamide product.

  • Solution B (Aqueous Stream): Prepare a solution containing 1.5 M methylamine and 1.5 M sodium hydroxide (NaOH) in deionized water.

    • Causality: A stoichiometric excess of methylamine drives the reaction to completion. NaOH is included as a sacrificial base to neutralize the generated HCl. If methylamine were used as the sole base, its reactive concentration would deplete inconsistently during the reaction, leading to variable kinetic profiles.

Flow Execution
  • System Priming: Flush the system using pure DCM (Pump A) and DI water (Pump B) at 0.5 mL/min each. This establishes a stable, alternating biphasic "slug flow" pattern within the reactor coil.

  • Reagent Introduction: Switch the pump inlets to Solution A and Solution B. Maintain a 1:1 volumetric flow rate (0.5 mL/min each, yielding a total system flow of 1.0 mL/min).

  • Mixing & Reaction: The streams converge at a PEEK T-mixer (0.5 mm internal diameter). The high shear forces at the junction generate segmented slug flow. The mixture immediately enters a 5.0 mL Perfluoroalkoxy (PFA) residence coil maintained at 25°C.

    • Causality: At 1.0 mL/min, the 5.0 mL coil provides a strict 5-minute residence time. The internal toroidal vortexes generated within the moving DCM slugs constantly refresh the interfacial boundary, overcoming the mass-transfer limitations typical of batch biphasic reactions.

  • In-line Separation: The biphasic output is directed into a continuous liquid-liquid separator equipped with a hydrophobic PTFE membrane (e.g., Zaiput Flow Technologies).

    • Causality: The hydrophobic PTFE membrane selectively wets and permeates the organic DCM phase containing the N-methylcyclohexanesulfonamide, while capillary forces retain the aqueous phase (containing NaCl and unreacted methylamine), eliminating the need for manual extraction[3].

Self-Validating Quality Control

To ensure the protocol operates as a self-validating system, an in-line ATR-FTIR flow cell is integrated immediately after the organic outlet of the membrane separator.

  • Validation Metric: The system continuously monitors the disappearance of the sulfonyl chloride S=O asymmetric stretch (~1370 cm⁻¹) and the emergence of the sulfonamide N-H stretch (~3280 cm⁻¹). Any deviation in these IR bands instantly indicates a loss of steady-state (e.g., pump cavitation, loss of stoichiometry, or membrane breakthrough), triggering an automated diversion valve to send the output to waste until steady-state is restored.

Quantitative Data & Optimization

The parameters for this continuous process were rigorously optimized to maximize space-time yield while suppressing impurity formation. The findings are summarized below:

ParameterTested RangeOptimal ConditionMechanistic Causality / Observation
Residence Time 1.0 – 10.0 min5.0 min <3 min resulted in incomplete conversion; >5 min provided no yield benefit and decreased overall throughput.
Temperature 0°C – 50°C25°C 0°C severely retarded kinetics; >35°C promoted competitive aqueous hydrolysis of the sulfonyl chloride.
Amine : Sulfonyl Ratio 1.0 – 3.0 equiv1.5 equiv 1.5 equiv ensures complete consumption of the electrophile while minimizing downstream amine removal efforts.
Solvent System THF, 2-MeTHF, DCMDCM / Water DCM provided the optimal interfacial tension for stable slug flow and complete product solubility.

Conclusion

The continuous flow synthesis of N-methylcyclohexanesulfonamide via a biphasic Schotten-Baumann approach provides a highly efficient, scalable, and inherently safe alternative to batch processing. By compartmentalizing the reaction into segmented flow, mass transfer is maximized while the precipitation of disruptive salts is entirely circumvented, allowing for uninterrupted, automated production.

References

  • The Assembly and Use of Continuous-Flow Systems for Chemical Synthesis . mit.edu. 3

  • A Practical and Robust Multistep Continuous Process for Manufacturing 5-Bromo-N-(tert-butyl)pyridine-3-sulfonamide . acs.org.1

  • Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide . acs.org. 4

  • Fully Automated Synthesis of Secondary Sulfonamides in a Binary Flow-Through Reactor System . vapourtec.com. 2

Sources

Method

Application Note: N-Methylcyclohexanesulfonamide as a Core Scaffold in Agrochemical Discovery

Introduction & Mechanistic Rationale In modern agrochemical development, the transition from flat, sp²-hybridized aromatic rings to sp³-rich aliphatic systems has become a defining strategy for overcoming resistance and...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In modern agrochemical development, the transition from flat, sp²-hybridized aromatic rings to sp³-rich aliphatic systems has become a defining strategy for overcoming resistance and improving environmental safety profiles. N-methylcyclohexanesulfonamide (CAS: 7010-85-7) has emerged as a highly versatile, bifunctional building block in the synthesis of next-generation fungicides, miticides, and herbicides.

As a Senior Application Scientist, I approach molecular design by evaluating the physicochemical causality of each functional group. The strategic inclusion of the N-methylcyclohexanesulfonamide moiety offers three distinct advantages:

  • Enhanced Lipophilicity and Soil Mobility: Unlike traditional benzenesulfonamides, the cyclohexyl ring eliminates π−π stacking interactions with soil organic matter. This reduces unwanted soil adsorption, significantly improving the systemic mobility of the agrochemical within the plant vascular system.

  • Superior Cuticle Penetration: The high fraction of sp³ carbons (Fsp³) provided by the cyclohexyl group enhances the molecule's flexibility, allowing it to more effectively partition into and traverse the waxy plant cuticle.

  • Membrane Permeability: The N-methyl substitution removes a hydrogen bond donor. In agrochemicals targeting intracellular organelles (such as mitochondrial respiration inhibitors in mites and fungi), reducing the hydrogen bond donor count is critical for passive diffusion across lipophilic cellular membranes .

ModeOfAction Step1 Foliar Application of Sulfonamide Derivative Step2 Cuticle Penetration (Driven by Cyclohexyl Fsp3) Step1->Step2 Step3 Cellular Membrane Permeation (Enabled by N-Methyl group) Step2->Step3 Step4 Binding to Target Enzyme (e.g., Mitochondrial Complex) Step3->Step4 Step5 Pest Mortality (Fungicidal/Miticidal Efficacy) Step4->Step5

Mode of action pathway for N-methylcyclohexanesulfonamide derivatives in target pests.

Synthetic Workflows & Protocols

To utilize N-methylcyclohexanesulfonamide effectively, researchers must master both its primary synthesis and its downstream derivatization. The following protocols are designed as self-validating systems, ensuring high fidelity at every step.

Protocol A: Primary Synthesis of N-Methylcyclohexanesulfonamide

Objective: Scalable preparation of the core aliphatic sulfonamide scaffold.

  • Reagents: Cyclohexanesulfonyl chloride (1.0 eq), Methylamine (40% aqueous, 3.0 eq), Triethylamine (1.5 eq), Anhydrous Dichloromethane (DCM).

  • Step 1: Preparation. Dissolve the aqueous methylamine and triethylamine in anhydrous DCM.

    • Causality: DCM is selected for its excellent solvating power for sulfonyl chlorides and its biphasic compatibility with aqueous reagents. Triethylamine acts as an essential acid scavenger; it neutralizes the HCl byproduct, preventing the protonation of methylamine which would otherwise stall the nucleophilic attack.

  • Step 2: Controlled Addition. Cool the reaction vessel to 0 °C using an ice-water bath. Add cyclohexanesulfonyl chloride dropwise over 30 minutes.

    • Causality: The sulfonylation of amines is highly exothermic. Strict temperature control at 0 °C is critical to suppress the hydrolysis of the sulfonyl chloride into unreactive cyclohexanesulfonic acid, and to minimize the formation of bis-sulfonamide impurities.

  • Step 3: Reaction. Remove the ice bath and allow the mixture to warm to room temperature, stirring vigorously for 4 hours.

  • Step 4: In-Process Validation. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (3:1) mobile phase.

    • Self-Validation: Because aliphatic sulfonamides lack strong UV chromophores, standard UV visualization will fail. You must use a chemical stain (e.g., Potassium Permanganate or Ninhydrin). The complete disappearance of the sulfonyl chloride spot validates reaction completion.

  • Step 5: Workup & Isolation. Quench the reaction with 1M HCl, extract the organic layer, and wash with brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the product as a white solid.

Protocol B: Copper-Catalyzed C(sp³)–N Oxidative Cross-Coupling

Objective: Derivatization of the secondary sulfonamide into a complex tertiary sulfonamide agrochemical candidate.

Historically, forging tertiary sulfonamides via C(sp³)–N bonds was notoriously difficult due to the poor nucleophilicity of sulfonamides and the tendency of alkyl electrophiles to undergo β -hydride elimination. This protocol leverages a breakthrough methodology utilizing alkyl boronic esters under oxidative copper catalysis .

  • Reagents: N-methylcyclohexanesulfonamide (1.0 eq), Alkyl pinacol boronate (2.0 eq), CuI (20 mol%), 4-Aminopyridine (25 mol%), Di-tert-butyl peroxide (3.0 eq), Triethylsilanol (2.0 eq), 1,2-Dichloroethane (DCE).

  • Step 1: Catalyst Complexation. In an oven-dried Schlenk tube under a nitrogen atmosphere, combine CuI and 4-aminopyridine in DCE.

    • Causality: 4-aminopyridine serves as a highly electron-donating ligand. It stabilizes the copper center, prevents catalyst aggregation, and tunes the redox potential of the metal.

  • Step 2: Reagent Addition. Add the N-methylcyclohexanesulfonamide, the alkyl pinacol boronate, and triethylsilanol (Et₃SiOH).

    • Causality: Et₃SiOH is a critical transmetalation additive. It activates the inert boronic ester by forming a reactive boronate-silanolate complex, facilitating the transfer of the alkyl group to the copper center.

  • Step 3: Oxidation & Coupling. Inject di-tert-butyl peroxide ((t-BuO)₂) and heat the mixture to 85 °C for 16 hours.

    • Causality: The oxidant is the engine of this reaction. It oxidizes the Cu(I) intermediate to a highly electrophilic Cu(III) species. This high-oxidation state forces a rapid reductive elimination, forging the sterically hindered C(sp³)–N bond before unwanted β -hydride elimination can occur.

  • Step 4: In-Process Validation. Analyze a crude aliquot via ¹H NMR spectroscopy.

    • Self-Validation: The reaction is deemed successful and complete when the broad N-H proton singlet (typically around 4.2–4.5 ppm) of the starting sulfonamide completely disappears, replaced by the distinct splitting patterns of the newly integrated alkyl chain.

SynthesisWorkflow A Cyclohexanesulfonyl Chloride C Nucleophilic Substitution (0°C, Et3N) A->C B Methylamine (Aqueous) B->C D N-Methylcyclohexane- sulfonamide C->D  In-process  Validation E Alkyl Boronic Ester + CuI / (t-BuO)2 D->E  Cross-Coupling F Tertiary Sulfonamide Agrochemical E->F  C(sp3)-N Bond

Synthetic workflow for tertiary sulfonamide agrochemicals via copper-catalyzed cross-coupling.

Quantitative Data Presentation

The success of the downstream derivatization (Protocol B) is highly dependent on the precise combination of catalyst, oxidant, and additive. The table below summarizes the optimization parameters and the mechanistic causality behind the quantitative yields, based on the foundational C(sp³)–N cross-coupling methodology .

EntryCopper CatalystOxidantAdditiveYield (%)Mechanistic Observation
1 CuI (20 mol%) (t-BuO)₂ Et₃SiOH 94 Optimal conditions; rapid reductive elimination via Cu(III).
2CuBr (20 mol%)(t-BuO)₂Et₃SiOH75Halide effect; bromide counterion reduces catalytic turnover rate.
3CuI (20 mol%)NoneEt₃SiOH0Reaction stalls at Cu(I); no C–N bond formed without oxidation.
4CuI (20 mol%)(t-BuO)₂None45Poor transmetalation; lack of silanol prevents boronate activation.

References

  • Miticidal and mite ovicidal compounds. E.I. Du Pont de Nemours and Company. US Patent 4,350,831.
  • Formation of the Tertiary Sulfonamide C(sp³)–N Bond Using Alkyl Boronic Ester via Intramolecular and Intermolecular Copper-Catalyzed Oxidative Cross-Coupling. Kim, D. S., & Lee, H. G. (2021). The Journal of Organic Chemistry, 86(23), 17380-17390. URL:[Link]

Application

Application Note: Enzymatic Synthesis and Modification of N-methylcyclohexanesulfonamide

Target Audience: Researchers, Biocatalysis Scientists, and Drug Development Professionals Content Focus: Biocatalytic Cascades, Mechanistic Causality, and Self-Validating Protocols Executive Summary & Mechanistic Princip...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Biocatalysis Scientists, and Drug Development Professionals Content Focus: Biocatalytic Cascades, Mechanistic Causality, and Self-Validating Protocols

Executive Summary & Mechanistic Principles

N-methylcyclohexanesulfonamide (CAS 7010-85-7) is a highly valued structural motif in medicinal chemistry, frequently utilized to modulate the pharmacokinetic profiles and metabolic stability of drug candidates. Historically, the synthesis of sulfonamides relied heavily on the reaction of sulfonyl chlorides with amines—a process fraught with the use of toxic, moisture-sensitive reagents and the generation of stoichiometric corrosive waste 1. To circumvent these limitations, modern biocatalysis offers a highly selective, green alternative utilizing a two-step enzymatic cascade: C-H amination followed by targeted N-methylation.

Cytochrome P450-Mediated C-H Amination

The first step of the biocatalytic synthesis involves the direct C-H amination of cyclohexane. Engineered Cytochrome P450 enzymes (e.g., P450-BM3 variants) have been repurposed to catalyze non-native nitrene transfer reactions [[2]]().

  • Mechanistic Causality: In native P450s, the axial cysteine ligand promotes the formation of an iron-oxo species for hydroxylation. By mutating this axial ligand (e.g., to serine), the reduction potential of the heme iron is tuned to favor the formation of an iron-porphyrin nitrene intermediate from a sulfamoyl azide precursor 2. This intermediate undergoes a radical rebound mechanism, enabling the highly efficient, intermolecular C-H amination of cyclohexane to form cyclohexanesulfonamide with total turnover numbers (TTN) exceeding 10,000 2.

SAM-Dependent Enzymatic N-Methylation

Following the formation of the primary sulfonamide, targeted N-methylation is required. While traditional chemical N-alkylation of sulfonamides often necessitates transition-metal catalysts (such as manganese-catalyzed borrowing hydrogen methodologies) [[3]](), enzymatic approaches offer unparalleled mono-selectivity. Engineered S-adenosylmethionine (SAM)-dependent methyltransferases can selectively methylate the sulfonamide nitrogen 4.

  • Mechanistic Causality: The strict steric constraints of the enzymatic pocket restrict the spatial orientation of the sulfonamide, ensuring that only a single methyl group is transferred from SAM to the substrate. This completely prevents the over-alkylation issues that severely impact the yield in chemical synthesis 4.

Pathway Visualization

Pathway Substrate Cyclohexane + Sulfamoyl Azide P450 Engineered P450 (C-H Amination) Substrate->P450 Binding Nitrene Iron-Porphyrin Nitrene Intermediate P450->Nitrene N2 Release Intermediate Cyclohexane- sulfonamide Nitrene->Intermediate Radical Rebound MT SAM-Dependent Methyltransferase Intermediate->MT SAM to SAH Product N-methylcyclohexane- sulfonamide MT->Product N-Methylation

Biocatalytic cascade for the synthesis of N-methylcyclohexanesulfonamide.

Experimental Protocols

Protocol 1: Biocatalytic C-H Amination (Nitrene Transfer)

Objective: Synthesize the intermediate cyclohexanesulfonamide from cyclohexane and sulfamoyl azide.

  • Buffer & Cofactor Preparation: Prepare 10 mL of 50 mM potassium phosphate buffer (pH 7.4). Add 1 mM NADPH, 10 mM Glucose-6-phosphate (G6P), and 2 U/mL Glucose-6-phosphate dehydrogenase (G6PDH).

    • Causality: pH 7.4 maintains the structural integrity of the P450 heme domain while optimizing the hydride transfer efficiency. The G6P/G6PDH system continuously recycles NADP⁺ back to NADPH, preventing cofactor depletion and driving the catalytic cycle forward.

  • Substrate Addition: Add 10 mM sulfamoyl azide and 50 mM cyclohexane. Due to the hydrophobicity of cyclohexane, supplement the reaction with 5% (v/v) DMSO.

    • Causality: DMSO acts as a co-solvent to enhance the solubility of the alkane in the aqueous buffer without denaturing the biocatalyst, ensuring sufficient substrate availability within the enzyme's active site.

  • Enzyme Addition & Incubation: Initiate the reaction by adding 1 µM of the engineered P450-BM3 variant. Incubate at 30°C with orbital shaking at 200 rpm for 12 hours.

  • Self-Validation Controls: Run parallel reactions omitting the P450 enzyme (Negative Control A) and omitting NADPH (Negative Control B).

    • Causality: Control A rules out spontaneous chemical degradation of the azide, while Control B confirms that the reaction is strictly driven by the electron-dependent P450 catalytic cycle.

Protocol 2: Enzymatic N-Methylation

Objective: Mono-methylate cyclohexanesulfonamide to yield the target product.

  • Reaction Setup: To the purified cyclohexanesulfonamide (approx. 5 mM), add 10 mM S-adenosylmethionine (SAM) and 5 µM engineered methyltransferase in 50 mM Tris-HCl buffer (pH 7.5).

    • Causality: A slight excess of SAM (2 equivalents) drives the equilibrium forward. Tris-HCl at pH 7.5 provides optimal conditions for the methyltransferase while minimizing the spontaneous alkaline degradation of the SAM cofactor.

  • Incubation: Incubate at 30°C for 24 hours.

  • Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

    • Causality: Acetonitrile rapidly denatures the enzymes, halting the reaction precisely at the 24-hour mark and precipitating the proteins to prevent column clogging during downstream LC-MS analysis.

  • Extraction: Extract the mixture three times with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation (LC-MS): Spike the final extract with 1 mM 1,3,5-trimethoxybenzene as an internal standard before LC-MS/MS analysis.

    • Causality: The internal standard normalizes ionization variations in the mass spectrometer and accounts for any physical losses during the ethyl acetate phase separation, ensuring the calculated yield is absolutely accurate.

Workflow Visualization

Workflow Step1 Step 1: Reaction Setup Mix Substrates, Enzymes, Cofactors (NADPH, SAM) Step2 Step 2: Biocatalysis Incubate at 30°C, 200 rpm for 12-24 hours Step1->Step2 Step3 Step 3: Quenching Add ice-cold Acetonitrile to precipitate proteins Step2->Step3 Step4 Step 4: Extraction Ethyl Acetate extraction (3x volume) Step3->Step4 Step5 Step 5: Validation LC-MS/MS Analysis with Internal Standard Step4->Step5

Self-validating experimental workflow for enzymatic synthesis and extraction.

Quantitative Data & Comparative Analysis

The table below summarizes the operational and environmental metrics comparing traditional chemical synthesis to the biocatalytic cascade for N-methylcyclohexanesulfonamide.

ParameterTraditional Chemical SynthesisBiocatalytic Cascade (P450 + MT)
Primary Reagents Cyclohexanesulfonyl chloride, MethylamineCyclohexane, Sulfamoyl azide, SAM
Catalyst None (Stoichiometric base required)Engineered P450-BM3, Methyltransferase
Reaction Conditions Harsh, anhydrous, low temperature (0°C to RT)Mild, aqueous buffer (pH 7.4), 30°C
Selectivity Prone to over-alkylation / hydrolysisHigh mono-selectivity (enzymatic pocket)
Environmental Impact High (Toxic chlorides, HCl byproduct)Low (Aqueous, N₂ byproduct)
Total Turnover Number (TTN) N/A> 10,000 (P450 step)

Sources

Method

Application Note: Scalable Purification of N-Methylcyclohexanesulfonamide via Controlled Cooling Crystallization

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Compound: N-Methylcyclohexanesulfonamide (CAS: 7010-85-7) Mechanistic Rationale & Physicochemical Profiling N-methylcyclohexan...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Compound: N-Methylcyclohexanesulfonamide (CAS: 7010-85-7)

Mechanistic Rationale & Physicochemical Profiling

N-methylcyclohexanesulfonamide is a critical building block in medicinal chemistry, featuring a highly lipophilic cyclohexane moiety coupled with a polar, hydrogen-bonding sulfonamide headgroup. While primary cyclohexanesulfonamides readily crystallize due to extensive intermolecular hydrogen bonding networks , the N-methylation in this derivative removes one crucial hydrogen bond donor.

The Causality of "Oiling Out": This structural modification lowers the crystal lattice energy and depresses the melting point. Consequently, during purification, the compound is highly susceptible to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out" . Oiling out occurs when a supersaturated solution separates into a solute-rich liquid phase and a solvent-rich liquid phase before primary nucleation can occur. This kinetic trap traps impurities and yields an amorphous, gummy solid rather than a free-flowing, high-purity crystalline powder.

To bypass this kinetic trap and enforce thermodynamic control (crystal growth), the solvent system and cooling trajectory must be meticulously calibrated to keep the operating concentration within the metastable zone width (MSZW).

PhaseControl cluster_kinetic Kinetic Control (Rapid Cooling) cluster_thermo Thermodynamic Control (Slow Cooling) Supersaturated Supersaturated Solution Oiling Liquid-Liquid Separation (Oiling Out) Supersaturated->Oiling High ΔT, Poor Solvent Nucleation Primary Nucleation (Seeding) Supersaturated->Nucleation Low ΔT (0.5°C/min), Optimal Solvent Amorphous Amorphous / Impure Solid Oiling->Amorphous Crystal High-Purity Crystals Nucleation->Crystal

Caption: Thermodynamic vs. kinetic phase control in sulfonamide crystallization.

Solvent System Selection

Historical data on sulfonamide purification demonstrates that pure alcohols (e.g., ethanol, methanol) lead to unacceptable product loss in the mother liquor due to high cold-solubility . Conversely, purely non-polar solvents fail to solvate the sulfonamide group, and pure water cannot solvate the cyclohexane ring.

A binary mixture of 70% Isopropanol (IPA) and 30% Water (v/v) provides the optimal thermodynamic environment :

  • High Temperature (80°C): The IPA fraction fully solvates the N-methyl sulfonamide group, breaking intermolecular hydrogen bonds and ensuring complete dissolution.

  • Low Temperature (5°C): The 30% water fraction acts as a potent anti-solvent against the hydrophobic cyclohexane ring. This steepens the solubility curve, driving supersaturation without crossing the metastable limit into LLPS.

Quantitative Solvent Screening Data
Solvent SystemSolubility at 80°C (mg/mL)Solubility at 5°C (mg/mL)Yield (%)Purity (HPLC Area %)Process Observation
100% Water< 5< 1N/AN/AIncomplete dissolution.
100% Ethanol> 50014542%98.5%High product loss in mother liquor.
100% Isopropanol3208561%99.0%Moderate yield, slow nucleation.
70% IPA / 30% Water 280 12 89% >99.8% Optimal crystal growth, free-flowing.
Ethyl Acetate / Hexane (1:1)4105572%97.5%Severe oiling out observed.

Experimental Design & Workflow

ProcessWorkflow Step1 1. Crude Dissolution (70% IPA/Water, 80°C) Step2 2. Hot Gravity Filtration (Pre-heated funnel, remove insolubles) Step1->Step2 Step3 3. Controlled Cooling (0.5°C/min to 20°C, then ice bath to 5°C) Step2->Step3 Step4 4. Vacuum Filtration (Wash with cold 30% IPA) Step3->Step4 Step5 5. Vacuum Drying (40°C, 24h, <10 mbar) Step4->Step5 Step6 Pure N-methylcyclohexanesulfonamide (>99.8% Purity) Step5->Step6

Caption: Scalable downstream purification workflow for N-methylcyclohexanesulfonamide.

Self-Validating Protocol: Controlled Cooling Crystallization

This protocol is designed as a self-validating system. Built-in In-Process Controls (IPCs) ensure that if a thermodynamic or kinetic deviation occurs, the operator receives immediate visual feedback to halt and correct the process.

Step 1: Solvent Preparation and Dissolution
  • Prepare a solvent mixture of 70% Isopropanol and 30% Deionized Water (v/v).

  • In a jacketed reactor or Erlenmeyer flask, suspend the crude N-methylcyclohexanesulfonamide in the solvent at a ratio of 1 gram of crude to 4 mL of solvent .

  • Heat the mixture to 80°C under continuous agitation (250 RPM).

  • IPC Check (Dissolution): The solution must become completely transparent. Validation: If the solution remains turbid after 15 minutes at 80°C, insoluble impurities or polymeric byproducts are present, validating the absolute necessity of Step 2.

Step 2: Hot Filtration
  • Pre-heat a jacketed Buchner funnel or a stemless glass funnel to 85°C to prevent premature crystallization on the filter matrix .

  • Rapidly filter the hot solution through a fine-porosity filter paper into a pre-warmed receiving flask.

  • IPC Check (Filtrate Clarity): The filtrate must be optically clear. Any cloudiness indicates premature cooling and precipitation. Rescue: Reheat the filtrate to 80°C until clear.

Step 3: Controlled Cooling & Nucleation
  • Transfer the clear filtrate to a controlled-cooling environment.

  • Initiate a linear cooling ramp of -0.5°C per minute from 80°C down to 20°C.

  • IPC Check (Turbidity Point): Observe the solution at approximately 45°C–50°C. The solution should become uniformly cloudy (primary nucleation).

    • Validation of Phase: If distinct oily droplets form on the flask walls instead of a uniform crystalline slurry, the system has oiled out. Rescue: Immediately reheat to 80°C to redissolve the oil, add 5% more IPA, and reduce the cooling rate to -0.2°C/min.

  • Once the slurry reaches 20°C, transfer the vessel to an ice bath (0°C–5°C) for 60 minutes to maximize yield by driving the solubility to its absolute minimum.

Step 4: Isolation and Washing
  • Isolate the crystalline slurry via vacuum filtration.

  • Wash the filter cake with 1 bed-volume of ice-cold 30% IPA/Water .

    • Causality: Using 30% IPA (instead of 70%) for the wash prevents the re-dissolution of the purified crystals while successfully washing away mother liquor trapped in the interstitial spaces.

Step 5: Drying
  • Transfer the wet cake to a vacuum oven.

  • Dry at 40°C under high vacuum (<10 mbar) for 24 hours.

  • IPC Check (Loss on Drying - LOD): Weigh the solid. Drying is complete when LOD is <0.5%. The final product should be a brilliant white, free-flowing crystalline powder.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 75536, Cyclohexanesulfonamide." PubChem, 2025. Available at:[Link]

  • United States Patent Office. "Sulfonamide purification process (US2777844A)." Google Patents, 1957.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-methylcyclohexanesulfonamide

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of N-methylcyclohexanesulfo...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of N-methylcyclohexanesulfonamide. Our goal is to move beyond simple protocols and offer a comprehensive resource that addresses common challenges, explains the underlying chemical principles, and provides actionable solutions to improve reaction yield and purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis, providing a solid foundation before proceeding to experimental work or troubleshooting.

Q1: What is the general reaction for synthesizing N-methylcyclohexanesulfonamide?

The most common and direct method for synthesizing N-methylcyclohexanesulfonamide is the reaction of cyclohexanesulfonyl chloride with methylamine. This is a classic nucleophilic substitution reaction at a sulfur center. A base is typically added to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.

General Reaction Scheme: Cyclohexanesulfonyl Chloride + Methylamine --(Base)--> N-methylcyclohexanesulfonamide + Base·HCl

Q2: Can you explain the roles of the key reagents?

Understanding the function of each component is critical for optimizing the reaction.

ReagentRoleKey Considerations
Cyclohexanesulfonyl Chloride Electrophile The sulfur atom is highly electron-deficient and is the site of nucleophilic attack. This reagent is moisture-sensitive and can hydrolyze to cyclohexanesulfonic acid. Always use from a fresh bottle or verify its purity.
**Methylamine (CH₃NH₂) **Nucleophile & Base The lone pair on the nitrogen atom attacks the electrophilic sulfur. As a primary amine, it can potentially react twice. It can be used in excess to also act as the base. It is often supplied as a solution in water, THF, or ethanol.
Tertiary Amine Base (e.g., Triethylamine, Et₃N) HCl Scavenger A non-nucleophilic base is added to neutralize the HCl formed. This prevents the protonation of methylamine, which would form a non-nucleophilic ammonium salt (CH₃NH₃⁺Cl⁻) and halt the reaction.
Solvent (e.g., DCM, THF, Acetonitrile) Reaction Medium An anhydrous, aprotic solvent is preferred to dissolve the reactants and prevent hydrolysis of the sulfonyl chloride.
Q3: What is the underlying mechanism of this sulfonamide formation?

The reaction proceeds through a nucleophilic addition-elimination mechanism at the sulfur center.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of methylamine attacks the electrophilic sulfur atom of the cyclohexanesulfonyl chloride. This forms a transient, tetrahedral intermediate.

  • Chloride Elimination: The intermediate collapses, reforming the sulfur-oxygen double bonds and expelling the chloride ion as a good leaving group.

  • Deprotonation: The added base (or another molecule of methylamine) removes the proton from the nitrogen atom, yielding the final neutral N-methylcyclohexanesulfonamide product and the hydrochloride salt of the base.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products R_SO2Cl Cyclohexanesulfonyl Chloride (Electrophile) Intermediate [C₆H₁₁SO₂(Cl)(NH₂CH₃)]⁻ R_SO2Cl->Intermediate 1. Nucleophilic Attack R_NH2CH3 Methylamine (Nucleophile) R_NH2CH3->Intermediate Product_Protonated Protonated Sulfonamide Intermediate->Product_Protonated 2. Elimination of Leaving Group Cl_ion Cl⁻ Intermediate->Cl_ion Product_Final N-methylcyclohexane- sulfonamide Product_Protonated->Product_Final 3. Deprotonation Base_HCl Base·HCl Product_Protonated->Base_HCl Base Base (e.g., Et₃N) Base->Product_Final Experimental_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup cluster_purification 4. Purification A Dissolve Methylamine & Base in anhydrous DCM B Cool solution to 0 °C (ice bath) A->B D Add Sulfonyl Chloride solution dropwise to amine mixture B->D C Prepare separate solution of Cyclohexanesulfonyl Chloride in DCM E Stir at 0 °C for 30 min, then warm to room temp D->E F Monitor by TLC until starting material is consumed E->F G Quench with H₂O or sat. aq. NH₄Cl F->G H Separate organic layer G->H I Wash organic layer with brine, dry over Na₂SO₄ H->I J Filter and concentrate under reduced pressure I->J K Purify crude product via flash column chromatography or recrystallization J->K L Characterize pure product (NMR, MS) Troubleshooting_Tree Start Reaction Issue: Low Yield or Impurities Check_Reagents Are reagents fresh? Is solvent anhydrous? Start->Check_Reagents Reagent_Yes Yes Check_Reagents->Reagent_Yes Yes Reagent_No No Check_Reagents->Reagent_No No Check_TLC What does TLC show? Reagent_Yes->Check_TLC Fix_Reagents Solution: Use fresh sulfonyl chloride. Use anhydrous solvent. Reagent_No->Fix_Reagents TLC_SM Mainly Starting Material Check_TLC->TLC_SM TLC_Multi Multiple Spots Check_TLC->TLC_Multi TLC_Streak Polar Streak Check_TLC->TLC_Streak Fix_SM Problem: Reaction not proceeding. - Check base stoichiometry. - Increase reaction time/temp. TLC_SM->Fix_SM Fix_Multi Problem: Side reactions. - Di-sulfonylation? - Add sulfonyl chloride slower at 0°C. - Use 1.05-1.1 eq of amine. TLC_Multi->Fix_Multi Fix_Streak Problem: Hydrolysis. - Sulfonic acid formed. - Ensure system is completely dry. TLC_Streak->Fix_Streak

Optimization

common byproducts in N-methylcyclohexanesulfonamide synthesis and their removal

Technical Support Center: Troubleshooting N-Methylcyclohexanesulfonamide Synthesis Welcome to the Application Scientist Support Center. Synthesizing N-methylcyclohexanesulfonamide from cyclohexanesulfonyl chloride and me...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting N-Methylcyclohexanesulfonamide Synthesis

Welcome to the Application Scientist Support Center. Synthesizing N-methylcyclohexanesulfonamide from cyclohexanesulfonyl chloride and methylamine is a fundamental transformation in medicinal chemistry. However, the reaction is frequently plagued by chemoselectivity and stability issues. As a primary amine, methylamine is prone to over-reaction, and aliphatic sulfonyl chlorides are highly susceptible to hydrolysis.

This guide provides a mechanistic troubleshooting framework to help you identify, prevent, and remove common byproducts, ensuring high-purity yields for your downstream drug development workflows.

Part 1: Mechanistic Causality of Byproduct Formation

Before addressing specific troubleshooting steps, it is critical to understand the reaction dynamics. The desired pathway is the nucleophilic attack of methylamine on cyclohexanesulfonyl chloride. However, two competing side reactions frequently compromise yield and purity:

  • Bis-sulfonylation (Over-reaction): The target product, N-methylcyclohexanesulfonamide, retains an acidic secondary N-H proton. In the presence of excess sulfonyl chloride and a base (e.g., triethylamine or pyridine), this proton is abstracted. The sulfonamide nitrogen then attacks a second equivalent of sulfonyl chloride, forming an unwanted bis-sulfonamide (N-methyl-bis(cyclohexanesulfonyl)imide)[1].

  • Hydrolysis: Aliphatic sulfonyl chlorides are highly moisture-sensitive. Trace water in the solvent or hygroscopic methylamine hydrochloride reagents will competitively attack the sulfonyl chloride, yielding cyclohexanesulfonic acid[2]. This byproduct is highly polar and often lost in the aqueous wash, resulting in an unexplained drop in isolated yield.

ReactionMechanisms SM Cyclohexanesulfonyl Chloride + Methylamine Product N-methylcyclohexanesulfonamide (Target Product) SM->Product Controlled Amination Acid Cyclohexanesulfonic Acid (Polar Byproduct) SM->Acid Trace H2O (Hydrolysis) Bis Bis-sulfonamide Imide (Non-polar Byproduct) Product->Bis Excess Sulfonyl Chloride + Base

Caption: Reaction pathways showing desired amination versus competitive bis-sulfonylation and hydrolysis.

Part 2: Troubleshooting Guides & FAQs

Q1: My LC-MS/TLC shows a highly non-polar byproduct that elutes faster than my desired product. What is it, and how do I remove it? A1: You are observing the bis-sulfonamide byproduct. Because the secondary N-H proton of the desired monosulfonamide has been replaced by a second bulky, lipophilic cyclohexanesulfonyl group, the molecule loses its hydrogen-bonding capability, making it significantly less polar than the target compound. Solution: Instead of relying solely on difficult column chromatography[3], you can chemically revert this byproduct. Treat the crude mixture with potassium carbonate (K₂CO₃) in methanol (MeOH). This selectively cleaves the second sulfonyl group, converting the bis-sulfonamide back into the desired primary monosulfonamide without degrading the target product[1].

Q2: I have a low yield, and I am recovering a highly polar, water-soluble compound in my aqueous layer. What happened? A2: You are observing cyclohexanesulfonic acid , the result of sulfonyl chloride hydrolysis[2]. Solution: Ensure absolute anhydrous conditions. If you are using a methylamine solution in THF or methanol, ensure it is dried over molecular sieves. If you are generating methylamine in situ from methylamine hydrochloride, ensure your base (e.g., DIPEA or Et₃N) is strictly anhydrous and that the reaction is purged with inert gas (N₂ or Argon)[3].

Q3: How can I effectively remove unreacted methylamine and its hydrochloride salt without losing my product? A3: Unreacted methylamine and methylammonium chloride (the byproduct of the HCl neutralization) are highly water-soluble. Solution: A simple liquid-liquid extraction is highly effective[3]. Washing the organic layer (e.g., ethyl acetate or dichloromethane) with a mild aqueous acid (0.1 M HCl) will protonate any residual methylamine, driving it entirely into the aqueous phase while the neutral N-methylcyclohexanesulfonamide remains safely in the organic layer[3].

Part 3: Quantitative Byproduct Profiling

Use the following table to rapidly identify and strategize the removal of impurities during your analytical workflows:

ByproductCausalityRelative Polarity (vs. Product)Identification (TLC/LC-MS)Removal Strategy
N-methyl-bis(cyclohexanesulfonyl)imide Over-reaction of the primary amine with excess sulfonyl chloride.Significantly Lower (Non-polar)High R_f on TLC; +146 m/z mass shift on LC-MS.Chemical cleavage via K₂CO₃/MeOH.
Cyclohexanesulfonic Acid Hydrolysis of sulfonyl chloride by trace water.Significantly Higher (Polar)Baseline on normal-phase TLC; early elution on RP-HPLC.Removed in the aqueous wash during workup.
Methylammonium Chloride Neutralization of HCl byproduct by excess methylamine.Ionic / Water SolubleInvisible on UV TLC; detected via ELSD/MS.Liquid-liquid extraction (mild acid wash).

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The synthesis protocol prevents initial byproduct formation, while the cleavage protocol acts as a safety net to recover yield if over-reaction occurs.

Protocol A: Optimized Synthesis of N-Methylcyclohexanesulfonamide

Objective: Maximize monosulfonylation while suppressing bis-sulfonylation and hydrolysis.

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Add methylamine hydrochloride (1.2 equivalents) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition: Add anhydrous triethylamine (2.5 equivalents) dropwise at 0 °C. Stir for 15 minutes to generate the free methylamine base in situ.

  • Controlled Addition: Dissolve cyclohexanesulfonyl chloride (1.0 equivalent) in a minimal volume of anhydrous DCM. Add this solution dropwise to the amine mixture at 0 °C over 30 minutes using a syringe pump. Causality note: Keeping the amine in excess relative to the sulfonyl chloride at all times prevents bis-sulfonylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via LC-MS.

  • Workup: Quench with 0.1 M aqueous HCl. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[3].

Protocol B: Selective Cleavage of Bis-Sulfonamide Byproduct

Objective: Recover target product from crude mixtures heavily contaminated with bis-sulfonamide.

  • Dissolution: Dissolve the crude reaction mixture (containing both mono- and bis-sulfonamide) in methanol (0.1 M concentration).

  • Base Treatment: Add solid K₂CO₃ (5.0 equivalents) to the solution[1].

  • Cleavage: Stir the suspension at room temperature for 2–4 hours. Monitor by TLC until the non-polar bis-sulfonamide spot completely disappears.

  • Recovery: Concentrate the mixture to remove methanol. Redissolve the residue in ethyl acetate and wash with water to remove potassium salts. Dry the organic layer and concentrate to yield the pure monosulfonamide.

PurificationWorkflow Crude Crude Reaction Mixture AcidWash 0.1 M HCl Wash (Liquid-Liquid Extraction) Crude->AcidWash Org Organic Phase (Product + Bis-sulfonamide) AcidWash->Org Retains neutral/lipophilic Aq Aqueous Phase (Methylamine Salts) AcidWash->Aq Removes unreacted amines Cleavage K2CO3 / MeOH Treatment Org->Cleavage If bis-sulfonamide detected Pure Pure Monosulfonamide Cleavage->Pure Selective cleavage

Caption: Stepwise purification workflow for isolating N-methylcyclohexanesulfonamide and removing byproducts.

References

  • ACS Organic Letters. "Silyl Triflate-Promoted Sulfonylations." American Chemical Society. Available at: [Link]

Sources

Troubleshooting

troubleshooting guide for N-methylcyclohexanesulfonamide reaction failures

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering roadblocks during the synthesis of aliphatic sulfonamides.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering roadblocks during the synthesis of aliphatic sulfonamides.

The reaction between cyclohexanesulfonyl chloride and methylamine to form N-methylcyclohexanesulfonamide appears straightforward on paper. However, aliphatic sulfonyl chlorides present unique synthetic challenges compared to their aromatic counterparts (e.g., tosyl chloride). Their heightened sensitivity to moisture, steric hindrance from the cyclohexyl ring, and propensity for thermal degradation require stringent control over reaction parameters[1].

Below is our comprehensive troubleshooting guide, designed to help you diagnose failures, understand the underlying chemical causality, and implement self-validating protocols to ensure reproducible yields.

Diagnostic Workflow

TroubleshootingWorkflow Start Reaction: Cyclohexanesulfonyl Chloride + Methylamine Analysis LC-MS / TLC Analysis Start->Analysis Monitor Hydrolysis Issue: High Sulfonic Acid (Hydrolysis) Analysis->Hydrolysis Polar Byproduct Unreacted Issue: Unreacted SM (Low Reactivity) Analysis->Unreacted SM Persists Decomp Issue: Discoloration (Thermal Degradation) Analysis->Decomp Dark Mixture Sol1 Solution: Strict Anhydrous Conditions & Fresh Reagent Hydrolysis->Sol1 Sol2 Solution: Optimize Base (TEA) & Increase Equivalents Unreacted->Sol2 Sol3 Solution: Dropwise Addition at 0 °C Decomp->Sol3

Diagnostic workflow for identifying and resolving N-methylcyclohexanesulfonamide reaction failures.

Mechanistic FAQs & Root Cause Analysis

Q1: My LC-MS shows a massive peak for cyclohexanesulfonic acid and no product. What happened? Causality: Cyclohexanesulfonyl chloride is highly electrophilic but, as an aliphatic sulfonyl chloride, it is exceptionally sensitive to moisture[2]. If you are using aqueous methylamine (e.g., 40% in water) without a strict biphasic phase-transfer catalyst system, the hydrolysis pathway (water attacking the sulfonyl chloride) outcompetes the aminolysis pathway, rapidly degrading your starting material into unreactive sulfonic acid[3]. Solution: Switch to a commercially available anhydrous solution of methylamine in THF or Methanol. Ensure all glassware is oven-dried and the reaction is run under a strict inert nitrogen atmosphere[4].

Q2: The reaction mixture turned dark brown immediately upon adding the sulfonyl chloride, and the yield is terrible. Why? Causality: Aliphatic sulfonyl chlorides are prone to thermal degradation and radical-mediated decomposition if the heat of the reaction is not dissipated quickly[4]. The reaction between a sulfonyl chloride and an amine is highly exothermic. Solution: The sulfonyl chloride must be added dropwise to the amine/base mixture at 0 °C. Do not allow the internal temperature to rise above 5 °C during the addition phase[4].

Q3: I see unreacted cyclohexanesulfonyl chloride on TLC even after 24 hours. Shouldn't this reaction be fast? Causality: While aromatic sulfonyl chlorides react rapidly, the cyclohexyl ring introduces moderate steric hindrance adjacent to the electrophilic sulfur center, slowing the nucleophilic attack[1]. Furthermore, if you did not add an auxiliary base, the generated HCl byproduct will protonate your methylamine, forming an unreactive methylammonium chloride salt[3]. Solution: Use at least 2.0 equivalents of an auxiliary base (e.g., Triethylamine or Pyridine) or 3.0 equivalents of methylamine to ensure the nucleophile remains unprotonated and active[3].

Quantitative Optimization Data

To illustrate the impact of reaction parameters on causality and yield, review the optimization data below. Notice how the exclusion of water and the management of reaction exotherm drastically improve the isolated yield.

Solvent SystemAmine SourceBase (Equivalents)Temp ProfilePrimary ImpurityIsolated Yield
Aqueous / DCM BiphasicMethylamine (40% aq)NaOH (1.5 eq)0 °C to 25 °CCyclohexanesulfonic acid< 25%
Anhydrous DCMMethylamine (Gas bubbled)None (1.0 eq)25 °CUnreacted SM / Amine Salt< 15%
Anhydrous THFMethylamine (2M in THF)TEA (2.0 eq)25 °C (Bolus addition)Thermal decomposition products40%
Anhydrous DCM Methylamine (2M in THF) TEA (2.0 eq) 0 °C dropwise, then 25 °C Trace di-sulfonylation > 85%

Self-Validating Experimental Protocol

Do not proceed to subsequent steps without passing the built-in validation checks. This ensures errors are caught before reagents are wasted.

Phase 1: Preparation & System Validation

  • Reagent Verification : Verify the purity of cyclohexanesulfonyl chloride via 1H NMR prior to use.

    • Validation Check: Ensure the absence of a broad peak at ~10 ppm (or a shift in the alpha-proton), which indicates premature hydrolysis to cyclohexanesulfonic acid[2].

  • Setup : Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen inlet[4].

Phase 2: Reaction Execution 3. Amine Loading : Add anhydrous dichloromethane (DCM) (0.2 M relative to SM) to the flask. Inject methylamine (2.0 M solution in THF, 1.2 equivalents) and triethylamine (TEA, 2.0 equivalents)[3]. 4. Thermal Control : Submerge the flask in an ice-water bath.

  • Validation Check: Insert an internal temperature probe and verify the solution is ≤ 2 °C[4].

  • Electrophile Addition : Dissolve cyclohexanesulfonyl chloride (1.0 equivalent) in a minimal volume of anhydrous DCM. Transfer to the dropping funnel. Add dropwise over 30 minutes.

    • Validation Check: Adjust the drip rate to ensure the internal temperature never exceeds 5 °C. This strictly prevents thermal decomposition[4].

Phase 3: Quench & Isolation 6. Maturation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 24 hours[3].

  • Validation Check: Monitor by TLC (Hexanes:EtOAc 3:1) using a KMnO4 stain, or via LC-MS. The reaction is complete when the stainable sulfonyl chloride spot disappears[3].

  • Quench : Quench the reaction by adding 1M aqueous HCl (equal volume to the organic layer).

    • Causality: This neutralizes excess TEA and unreacted methylamine, driving them into the aqueous phase as water-soluble salts[2].

  • Extraction & Purification : Separate the organic phase. Wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure[4]. Purify via silica gel chromatography if trace di-sulfonylation is observed.

References

  • Synthesis and Pharmacological Characterization of Conformationally Restricted Retigabine Analogues as Novel Neuronal Kv7 Channel Activators Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Optimization

optimizing reaction temperature and time for N-methylcyclohexanesulfonamide formation

Technical Support Center: Optimizing N-methylcyclohexanesulfonamide Synthesis Welcome to the technical support center for the synthesis of N-methylcyclohexanesulfonamide. This guide is designed for researchers, scientist...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing N-methylcyclohexanesulfonamide Synthesis

Welcome to the technical support center for the synthesis of N-methylcyclohexanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing reaction temperature and time. Drawing from established chemical principles and field-proven insights, this resource will help you navigate common challenges and enhance the efficiency and yield of your synthesis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of N-methylcyclohexanesulfonamide, providing foundational knowledge for successful experimentation.

Q1: What is the fundamental reaction for forming N-methylcyclohexanesulfonamide?

The reaction is a nucleophilic substitution where methylamine acts as the nucleophile, attacking the electrophilic sulfur atom of cyclohexanesulfonyl chloride. This process forms the desired sulfonamide and generates hydrochloric acid (HCl) as a byproduct. A base is required to neutralize the HCl, which would otherwise protonate the methylamine and halt the reaction.[1]

Q2: Why is temperature control so critical in this reaction?

Temperature control is vital for several reasons:

  • Reaction Rate: Like most chemical reactions, increasing the temperature generally increases the rate of sulfonamide formation. However, excessively high temperatures can be detrimental.

  • Side Reactions: Elevated temperatures can promote side reactions, such as the decomposition of the sulfonyl chloride or the formation of impurities.[2][3]

  • Reagent Stability: Cyclohexanesulfonyl chloride is sensitive to moisture and heat. At higher temperatures, the rate of hydrolysis to the unreactive cyclohexanesulfonic acid increases, reducing the yield.[2][4]

Q3: What is the role of reaction time in the synthesis?

Reaction time is a key parameter that must be optimized.

  • Incomplete Reaction: Insufficient reaction time will lead to a low yield, with unreacted starting materials remaining.

  • Byproduct Formation: Conversely, excessively long reaction times, especially at elevated temperatures, can lead to the degradation of the product and the formation of byproducts.

  • Monitoring is Key: The optimal reaction time is best determined by monitoring the consumption of the limiting reagent (typically the sulfonyl chloride) using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][4]

Q4: What are the most common side reactions to be aware of?

The primary side reactions include:

  • Hydrolysis of Sulfonyl Chloride: This is a major competing reaction where water reacts with cyclohexanesulfonyl chloride to form the sulfonic acid, which is unreactive towards the amine.[2][4] This is why using anhydrous (dry) solvents and reagents is crucial.

  • Bis-sulfonylation: Since methylamine is a primary amine, it is possible for it to react with two molecules of the sulfonyl chloride to form a bis-sulfonated byproduct. This can be minimized by controlling the stoichiometry and adding the sulfonyl chloride slowly to the amine solution.[4]

Part 2: Troubleshooting Guide

This section is formatted to address specific problems you might encounter during the synthesis.

Problem 1: Low or No Yield of N-methylcyclohexanesulfonamide

If you are experiencing low or no product yield, consider the following potential causes and solutions.

  • Cause A: Poor Reagent Quality

    • Issue: The cyclohexanesulfonyl chloride may have hydrolyzed due to improper storage or exposure to moisture.[2][4]

    • Solution: Use a fresh bottle of cyclohexanesulfonyl chloride or purify the existing stock. Ensure all solvents are anhydrous and glassware is thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.[4]

  • Cause B: Incorrect Reaction Temperature

    • Issue: The reaction temperature may be too low, resulting in a very slow or stalled reaction.[2]

    • Solution: While initial addition of the sulfonyl chloride should be done at a low temperature (e.g., 0 °C) to control the initial exotherm, the reaction may need to be warmed to room temperature or gently heated to proceed to completion.[2][4] Monitor the reaction by TLC to determine the optimal temperature profile.

  • Cause C: Inadequate Reaction Time

    • Issue: The reaction may not have been allowed to proceed for a sufficient amount of time.

    • Solution: Monitor the reaction's progress every 1-2 hours using TLC. The reaction is complete when the spot corresponding to the cyclohexanesulfonyl chloride has disappeared. Typical reaction times can range from 2 to 18 hours.[1][2]

  • Cause D: Improper Workup

    • Issue: The product may be lost during the extraction phase if the pH is not controlled correctly or if the product has some water solubility.

    • Solution: Ensure the aqueous layer is at the correct pH before extraction. If the product is suspected to be water-soluble, saturating the aqueous layer with sodium chloride (brine) can help to "salt out" the product, increasing its partitioning into the organic layer.[2][5]

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical decision-making process for troubleshooting low-yield reactions.

G cluster_solutions Potential Solutions start Low or No Yield Observed reagent_quality Verify Reagent Quality - Sulfonyl Chloride (Fresh?) - Methylamine (Pure?) - Solvent (Anhydrous?) start->reagent_quality reaction_conditions Review Reaction Conditions - Anhydrous Setup? - Correct Temperature Profile? - Sufficient Reaction Time? reagent_quality->reaction_conditions Reagents OK sol_reagent Use fresh/purified reagents and anhydrous solvents. reagent_quality->sol_reagent Issue Found workup Check Workup Procedure - Correct pH for Extraction? - Product Water-Soluble? reaction_conditions->workup Conditions OK sol_conditions Optimize temperature and time based on TLC monitoring. reaction_conditions->sol_conditions Issue Found analysis Analyze Crude Mixture (TLC, LC-MS, NMR) workup->analysis Workup OK sol_workup Adjust pH and/or use brine during extraction. workup->sol_workup Issue Found sol_analysis Identify byproducts to address side reactions. analysis->sol_analysis

Caption: A decision tree for diagnosing and resolving low-yield issues.

Problem 2: Multiple Spots on TLC, Indicating Impurities

  • Cause A: Overheating

    • Issue: Running the reaction at too high a temperature can cause the decomposition of the starting material or product, leading to multiple byproducts.[3] Localized overheating can also occur if the sulfonyl chloride is added too quickly.[3]

    • Solution: Maintain a controlled temperature throughout the reaction. Add the cyclohexanesulfonyl chloride solution dropwise to the cooled amine solution to manage the exothermic nature of the reaction.[4]

  • Cause B: Bis-sulfonylation

    • Issue: A non-polar spot on the TLC plate could indicate the formation of the bis-sulfonated byproduct.

    • Solution: Use a controlled amount of the sulfonyl chloride (1.0-1.1 equivalents relative to the methylamine).[2] Employ an "inverse addition" technique, where the sulfonyl chloride solution is added slowly to the stirred solution of methylamine. This ensures that the amine is always in excess, minimizing the chance of a second sulfonylation.[6]

Part 3: Experimental Protocols & Data

This section provides a general experimental procedure and a table for optimizing reaction conditions.

Protocol 1: General Synthesis of N-methylcyclohexanesulfonamide

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add a 2.0 M solution of methylamine in THF (1.2 equivalents).

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Base Addition: Add a non-nucleophilic base such as triethylamine (1.5 equivalents) to the stirred solution.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve cyclohexanesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane (DCM). Add this solution dropwise to the cooled, stirred methylamine solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress by TLC until the cyclohexanesulfonyl chloride is consumed (typically 2-12 hours).[2]

  • Quenching: Once complete, cool the reaction mixture back to 0 °C and quench by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).[2]

  • Workup: Transfer the mixture to a separatory funnel. Extract the product with an organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers sequentially with 1M HCl, water, and brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain pure N-methylcyclohexanesulfonamide.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification prep_reagents Prepare Anhydrous Reagents & Solvents setup_flask Set up Flame-Dried Flask under N2 prep_reagents->setup_flask add_amine Add Methylamine & Base setup_flask->add_amine cool Cool to 0 °C add_amine->cool add_sulfonyl Slowly Add Sulfonyl Chloride cool->add_sulfonyl monitor Warm to RT & Monitor by TLC add_sulfonyl->monitor quench Quench Reaction monitor->quench extract Extract & Wash quench->extract dry Dry & Concentrate extract->dry purify Purify Product dry->purify

Caption: Standard experimental workflow for sulfonamide synthesis.

Table 1: Optimization Parameters for N-methylcyclohexanesulfonamide Synthesis

ParameterInitial ConditionOptimization RangeKey Considerations & Troubleshooting
Temperature 0 °C to Room Temp.0 °C to 50 °CStart at 0 °C for addition.[4] If the reaction is sluggish, gently heat while monitoring for byproduct formation by TLC.[2] Avoid high temperatures to prevent decomposition.[3]
Time 4-8 hours2-18 hoursMonitor by TLC/LC-MS to determine the endpoint.[4] Incomplete reaction requires longer time or gentle heating. Prolonged time may lead to degradation.
Stoichiometry (Sulfonyl Chloride) 1.0 equivalent1.0 - 1.1 equivalentsUsing more than 1.1 equivalents can significantly increase the formation of the bis-sulfonated byproduct.[2][4]
Base Triethylamine (1.5 eq)Triethylamine, DIEAThe base is crucial to neutralize the HCl byproduct.[1] Ensure at least one equivalent is used per equivalent of sulfonyl chloride.
Solvent DCM, THFDCM, THF, Ethyl AcetateMust be anhydrous to prevent hydrolysis of the sulfonyl chloride.[4]

Part 4: Analytical Methods for Monitoring

Q5: How can I effectively monitor the reaction progress and purity?

A combination of analytical techniques is recommended for robust monitoring and purity assessment.

  • Thin Layer Chromatography (TLC): This is a quick and effective method for monitoring the disappearance of the starting materials. A typical mobile phase would be a mixture of hexane and ethyl acetate. The sulfonamide product will appear as a new spot, typically with an intermediate polarity between the sulfonyl chloride and any highly polar byproducts.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of the reaction progress and can be used to determine the purity of the final product by calculating the peak area percentages.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the desired product by its mass-to-charge ratio and for detecting and tentatively identifying any byproducts formed during the reaction.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the definitive structural confirmation of the final, purified N-methylcyclohexanesulfonamide and for ensuring its purity.

References

  • Sulfonamides. MSD Manual Professional Edition. Available from: [Link]

  • Efficient and Practical Synthesis of Sulfonamides Utilizing SO2 Gas Generated On Demand. Organic Process Research & Development. Available from: [Link]

  • List of Sulfonamides + Uses, Types & Side Effects. Drugs.com. Available from: [Link]

  • An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. ChemistrySelect. Available from: [Link]

  • Sulfonamide (medicine). Wikipedia. Available from: [Link]

  • Sulfonamides Side Effects PDF. Picmonic. Available from: [Link]

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. Available from: [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Connect. Available from: [Link]

  • Development and Validation of an Analytical Method for the Simultaneous Detection of Sulfonamides, Trimethoprim and Dapsone in. Preprints.org. Available from: [Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Semantic Scholar. Available from: [Link]

  • Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology. Oxford Academic. Available from: [Link]

  • What are some common causes of low reaction yields? Reddit. Available from: [Link]

  • Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. PMC. Available from: [Link]

  • m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses Procedure. Available from: [Link]

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. PMC. Available from: [Link]

  • The mother liquor is concentrated on the steam bath under reduced pressure to 2500 cc., and again cooled to room temperature, whereupon a second crop of. Organic Syntheses Procedure. Available from: [Link]

  • Some reactions of 2-chloroethanesulfonyl chloride. RIT Digital Institutional Repository. Available from: [Link]

  • Synthesis of a North-Methanocarba-Thymidine (N-MCT) Analog. PMC. Available from: [Link]

  • Methyl amine w/ a sulfonyl chloride. Physics Forums. Available from: [Link]

Sources

Troubleshooting

how to remove unreacted starting material from N-methylcyclohexanesulfonamide product

Topic: Troubleshooting the Isolation of N-Methylcyclohexanesulfonamide Audience: Synthetic Chemists, Researchers, and Drug Development Professionals Welcome to the Technical Support Center. Synthesizing secondary sulfona...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting the Isolation of N-Methylcyclohexanesulfonamide Audience: Synthetic Chemists, Researchers, and Drug Development Professionals

Welcome to the Technical Support Center. Synthesizing secondary sulfonamides like N-methylcyclohexanesulfonamide often leaves researchers battling complex crude mixtures. When reacting cyclohexanesulfonyl chloride with methylamine, the resulting matrix contains the desired product, unreacted volatile amines, unreacted electrophilic starting material, and highly polar sulfonic acid byproducts.

Standard normal-phase chromatography often fails here due to severe peak tailing. As application scientists, we recommend bypassing the column entirely. By exploiting the distinct pKa values of the mixture components, you can achieve >95% purity using a targeted, self-validating acid-base extraction.

💡 Troubleshooting FAQs

Q: Why is my N-methylcyclohexanesulfonamide product co-eluting with starting materials during silica gel chromatography? A: Secondary sulfonamides and sulfonic acids (the hydrolysis byproduct of your sulfonyl chloride) both exhibit strong hydrogen bonding and polarity, leading to severe tailing and co-elution on normal-phase silica. Instead of chromatography, we recommend exploiting the distinct ionization states of the mixture components through a targeted acid-base extraction based on the [1].

Q: How does the Hinsberg principle apply to my specific purification? A: The classically distinguishes amines based on sulfonamide solubility[2]. Because you synthesized a secondary sulfonamide (from a primary amine, methylamine), your product retains one acidic N-H proton. The strong electron-withdrawing nature of the sulfonyl group lowers the pKa of this proton to ~10.5, [3]. This allows your product to be reversibly deprotonated and partitioned into a strongly basic aqueous phase, leaving neutral organic impurities behind.

Q: Will unreacted cyclohexanesulfonyl chloride contaminate my final product? A: No, provided you use a strong enough base during extraction. In 1M NaOH, unreacted cyclohexanesulfonyl chloride rapidly hydrolyzes into sodium cyclohexanesulfonate. While both your product and this byproduct will reside in the basic aqueous layer, they are easily separated in the next step due to their vastly different pKa values[4].

📊 Quantitative Data: Phase Partitioning Behavior

To understand the causality of the extraction protocol, review how each species behaves at specific pH thresholds. This data forms the foundation of our self-validating separation system.

Chemical SpeciesApprox. pKaIonization State at pH 1 (1M HCl)Ionization State at pH 14 (1M NaOH)Preferred Phase at pH 2
Methylamine 10.6 (conjugate acid)Protonated (Cationic)NeutralAqueous
Cyclohexanesulfonyl chloride N/ANeutral (Slow hydrolysis)Hydrolyzed to SulfonateN/A (Destroyed)
Cyclohexanesulfonic acid < 1.0Deprotonated (Anionic)Deprotonated (Anionic)Aqueous
N-methylcyclohexanesulfonamide ~10.5NeutralDeprotonated (Anionic)Organic
🧪 Experimental Protocol: Phase-Selective Extraction

Self-Validating Checkpoint System: This protocol relies on strict pH control. The physical phase transitions (dissolution and precipitation) act as real-time visual validations of the chemistry. Always verify the pH of your aqueous layers with indicator paper before proceeding to the next phase separation.

Step 1: Amine Quench and Removal

  • Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Transfer to a separatory funnel and wash with an equal volume of 1M HCl.

  • Causality: The acidic wash protonates unreacted methylamine, shifting it entirely into the aqueous layer as water-soluble methylammonium chloride.

  • Separate and discard the lower aqueous layer.

Step 2: Hinsberg-Type Product Extraction & Chloride Hydrolysis

  • To the remaining organic layer, add an equal volume of 1M NaOH.

  • Shake vigorously and vent. Allow the layers to separate.

  • Causality: The strong base deprotonates the N-methylcyclohexanesulfonamide (forming a water-soluble sodium salt) and simultaneously hydrolyzes any unreacted cyclohexanesulfonyl chloride into sodium cyclohexanesulfonate. Both move into the aqueous layer.

  • Collect the lower basic aqueous layer. (The organic layer, containing neutral non-polar impurities, can now be discarded).

Step 3: Selective Product Precipitation/Extraction

  • Transfer the basic aqueous layer to a clean Erlenmeyer flask.

  • Slowly add concentrated HCl dropwise while stirring until the solution reaches exactly pH 2 (verify with pH paper).

  • Causality: At pH 2, the product (pKa ~10.5) is fully reprotonated and becomes neutral/insoluble in water. Conversely, the cyclohexanesulfonate byproduct (pKa < 1) remains ionized and highly water-soluble.

  • Extract the acidified aqueous mixture with fresh EtOAc (2 x 10 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield pure N-methylcyclohexanesulfonamide.

🗺️ Workflow Visualization

HinsbergExtraction Crude Crude Mixture in EtOAc (Product, SMs, Byproducts) Wash1 Wash with 1M HCl (Removes Methylamine) Crude->Wash1 Aq1 Aqueous Phase (Methylammonium Chloride) Wash1->Aq1 Lower Layer Org1 Organic Phase (Product, Sulfonyl Chloride) Wash1->Org1 Upper Layer Wash2 Extract with 1M NaOH (Deprotonates Product) Org1->Wash2 Org2 Organic Phase (Neutral Impurities - Discard) Wash2->Org2 Upper Layer Aq2 Aqueous Phase (Product Salt & Sulfonate) Wash2->Aq2 Lower Layer Acidify Acidify to pH 2 with HCl & Extract with EtOAc Aq2->Acidify Aq3 Aqueous Phase (Cyclohexanesulfonate - Discard) Acidify->Aq3 Lower Layer Org3 Organic Phase (Pure N-methylcyclohexanesulfonamide) Acidify->Org3 Upper Layer

Workflow for the acid-base purification of N-methylcyclohexanesulfonamide.

📚 References
  • Hinsberg reaction. Wikipedia. Available at: [Link]

  • Hinsberg Test: Definition, Procedure, and Mechanism. Chemistry Learner. Available at:[Link]

  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Quantum Chemical Prediction of the Acidities of Sulfonamide Inhibitors of Carbonic Anhydrase. ACS Publications. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Emulsions in N-Methylcyclohexanesulfonamide Workup

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with product isolation due to stubborn emulsions.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with product isolation due to stubborn emulsions. Liquid-liquid extraction (LLE) is the cornerstone of organic workups, but the synthesis of sulfonamides—specifically N-methylcyclohexanesulfonamide—presents unique physicochemical challenges that frequently lead to phase separation failures.

This guide provides a causality-driven, field-proven approach to preventing, managing, and breaking emulsions during your extraction workflows.

Emulsion Resolution Workflow

Before applying chemical or mechanical interventions, it is critical to follow a systematic troubleshooting hierarchy. The diagram below outlines the self-validating logic path for resolving LLE emulsions.

EmulsionTroubleshooting Start Emulsion Forms During LLE Workup Step1 Allow to Sit (10-15 mins) Start->Step1 Check1 Resolved? Step1->Check1 Step2 Add Saturated NaCl (Brine) & Swirl Check1->Step2 No Success Proceed to Organic Layer Isolation Check1->Success Yes Check2 Resolved? Step2->Check2 Step3 Filter through Celite Pad Check2->Step3 No Check2->Success Yes Check3 Resolved? Step3->Check3 Step4 Centrifugation (2500 rpm, 10 min) Check3->Step4 No Check3->Success Yes Step4->Success Yes (Usually) Alt Use Supported Liquid Extraction (SLE) Step4->Alt If Persistent

Logical workflow for troubleshooting and breaking emulsions during liquid-liquid extraction.

Frequently Asked Questions (Mechanistic Insights)

Q1: Why does N-methylcyclohexanesulfonamide specifically cause such stable emulsions? A1: Emulsions form when surfactant-like molecules lower the interfacial tension between the aqueous and organic phases[1]. N-methylcyclohexanesulfonamide is highly amphiphilic: it possesses a lipophilic cyclohexyl ring and a polar, hydrogen-bonding sulfonamide moiety. This structure naturally accumulates at the solvent interface. Furthermore, unreacted methylamine or amine hydrochloride salts from the synthesis act as potent emulsifiers, locking the dispersed droplets in a stable suspension[2].

Q2: What is the most effective first-line chemical intervention? A2: The "salting-out" method using saturated sodium chloride (brine) is the standard first step[3]. Adding brine increases the ionic strength of the aqueous layer. This forces the amphiphilic sulfonamide to partition more completely into the organic phase (e.g., ethyl acetate or dichloromethane) and increases the density differential between the two layers, promoting rapid phase separation[1].

Q3: Can adjusting the pH help break the emulsion without degrading my product? A3: Yes, and this is a critical step for sulfonamides. N-methylcyclohexanesulfonamide is a secondary sulfonamide, meaning the nitrogen bears one weakly acidic proton (pKa ~10-11). If your aqueous workup is too basic, the sulfonamide deprotonates, forming a highly surface-active anionic species that exacerbates the emulsion[2]. Adjusting the pH to slightly acidic (pH 4-5) ensures the sulfonamide remains fully protonated and neutral, drastically reducing its surfactant properties and driving it into the organic layer.

Q4: If chemical adjustments fail, what mechanical methods are recommended? A4: When chemical interventions are insufficient, mechanical disruption is required. Filtration through a pad of diatomaceous earth (Celite®) is highly effective. The Celite mechanically shears the droplets and traps fine polymeric particulates that stabilize the emulsion[4]. Alternatively, centrifugation physically forces the denser phase to separate by accelerating droplet coalescence[4].

Q5: What if emulsions persist across multiple batches despite these interventions? A5: If LLE consistently fails, consider transitioning to Supported Liquid Extraction (SLE). In SLE, the aqueous phase is coated onto an inert diatomaceous earth support, and the organic solvent is passed through it. This completely bypasses the need to shake immiscible phases, precluding emulsion formation entirely while maintaining high recovery rates[5].

Quantitative Comparison of Emulsion Breaking Techniques

To help you select the right intervention, the following table summarizes the efficacy, mechanism, and practical considerations of each technique based on standard benchtop metrics.

TechniqueMechanism of ActionTypical Resolution TimeSuccess Rate*ProsCons
Saturated NaCl (Brine) Increases aqueous ionic strength; decreases organic solubility; increases density differential[3].< 5 mins60-70%Fast, cheap, non-destructive.May not work for highly stabilized polymeric emulsions.
pH Adjustment (Acidification) Protonates the sulfonamide nitrogen, eliminating anionic surfactant properties[2].< 5 mins75-85%Highly specific to sulfonamides and amines.Requires careful pH monitoring to avoid side reactions.
Celite® Filtration Mechanically shears droplets and traps stabilizing fine particulates[4].10-15 mins85-95%Excellent for particulate-stabilized emulsions.Requires additional glassware and transfer steps.
Centrifugation Applies g-force to accelerate droplet coalescence based on density differences[4].10-20 mins>95%Highly effective without adding new chemicals.Volume limited by centrifuge capacity; requires equipment.

*Success rates are estimated based on typical amphiphilic small-molecule extractions.

Self-Validating Experimental Protocols

Do not just shake the separatory funnel harder; this only increases the surface area of the dispersed phase and worsens the emulsion. Use the following validated protocols to recover your product.

Protocol A: The Salting-Out & pH Adjustment Method

Use this protocol as your immediate response to a newly formed emulsion.

  • Assess the Funnel: Secure the separatory funnel on a ring stand and remove the stopper. Allow the mixture to sit undisturbed for 10 minutes to see if a natural phase boundary begins to form[1].

  • Add Brine: If the emulsion persists, add a volume of saturated aqueous NaCl (brine) equivalent to 20-30% of your existing aqueous layer volume[3].

  • Gentle Agitation: Do not shake. Gently swirl or rock the separatory funnel in a figure-eight motion for 30 seconds to mix the brine into the aqueous phase[1].

  • Check and Adjust pH: Test the aqueous layer with pH paper. If the pH is >8, carefully add 1M HCl dropwise while swirling until the pH reaches approximately 4-5. This neutralizes the acidic sulfonamide proton[2].

  • Settle and Separate: Allow the funnel to sit for another 10-15 minutes. The layers should now separate cleanly. Drain the lower layer carefully.

Protocol B: Celite® Filtration for Stubborn Emulsions

Use this protocol if Protocol A fails, indicating the emulsion is stabilized by fine particulates or highly stubborn surfactants.

  • Prepare the Filter: Set up a clean Büchner funnel with appropriately sized filter paper over a vacuum flask.

  • Create the Slurry: In a separate beaker, prepare a slurry of Celite® 545 using the same organic extraction solvent you are currently using (e.g., ethyl acetate or dichloromethane)[4].

  • Pack the Pad: Pour the slurry into the Büchner funnel under vacuum to create a tightly packed, even pad (approximately 1-2 cm thick). Ensure the pad does not dry out completely to prevent cracking.

  • Filter the Emulsion: Carefully drain the entire emulsion layer from your separatory funnel directly onto the Celite pad[4].

  • Apply Vacuum: The mechanical shear of the liquid passing through the porous diatomaceous earth will break the emulsion, while particulates are trapped on top.

  • Re-Separate: Transfer the now-clear, biphasic filtrate from the vacuum flask back into a clean separatory funnel. The layers will separate immediately. Proceed with your standard organic layer isolation.

References

  • Tips for Troubleshooting Liquid–Liquid Extractions - chromatographyonline.com. 1

  • Technical Support Center: Sulfonamide Synthesis with Benzenesulfonyl chloride - Benchchem. 2

  • solid-liquid extraction - Columbia University. 3

  • Supported Liquid Extraction: The Best-Kept Secret in Sample Preparation - ResearchGate. 5

  • dealing with emulsion formation during p-aminophenol purification - Benchchem. 4

Sources

Troubleshooting

column chromatography conditions for purifying N-methylcyclohexanesulfonamide

Welcome to the Chromatography Support Portal. This guide is specifically engineered for researchers and drug development professionals tasked with the isolation and purification of N-methylcyclohexanesulfonamide .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chromatography Support Portal. This guide is specifically engineered for researchers and drug development professionals tasked with the isolation and purification of N-methylcyclohexanesulfonamide . Because this molecule features a moderately polar, hydrogen-bonding secondary sulfonamide group coupled with a highly non-polar aliphatic cyclohexyl ring, it presents unique chromatographic challenges, including peak tailing and poor UV visibility.

Below, you will find our self-validating purification protocols, quantitative solvent data, and an advanced troubleshooting FAQ designed to ensure high-yield, high-purity recovery.

Purification Workflow & Logic

To achieve optimal separation, the purification process must account for the molecule's lack of a UV chromophore and its tendency to interact with free silanol groups on the stationary phase. The following workflow maps the logical progression of a self-validating purification cycle.

PurificationWorkflow Crude Crude Reaction Mixture (Contains Sulfonyl Chloride & Amine) TLC TLC Solvent Optimization (Target Rf: 0.2 - 0.4) Crude->TLC Dissolve in volatile solvent Visual Stain Validation (KMnO4 or Iodine) TLC->Visual Confirm Rf value Load Dry Loading onto Silica (1:50 Sample-to-Silica Ratio) Visual->Load Proceed to column packing Elution Gradient Elution (Hexane to EtOAc) Load->Elution Apply mobile phase Fractions Fraction Collection & Post-Run TLC Staining Elution->Fractions Collect aliquots Pure Pure N-Methylcyclohexanesulfonamide Fractions->Pure Pool and concentrate in vacuo

Caption: Step-by-step logical workflow for the normal-phase purification of N-methylcyclohexanesulfonamide.

Quantitative Data: Solvent System Selection

Selecting the correct mobile phase is critical. The table below summarizes field-proven solvent systems for cyclohexanesulfonamide derivatives.

Solvent SystemStationary PhaseTarget RfCausality / Best Use Case
Hexane / Ethyl Acetate (Gradient: 9:1 → 1:1)Silica Gel (230-400 mesh)0.2 - 0.4Standard Protocol: Hexane flushes non-polar starting materials (e.g., cyclohexanesulfonyl chloride); EtOAc elutes the polar sulfonamide[1],[2].
Dichloromethane / Hexane (Isocratic: 8:2)Silica Gel (230-400 mesh)0.3 - 0.5Alternative Normal Phase: Useful for separating specific indoline-sulfonamide derivatives or highly non-polar impurities[3].
Water / Acetonitrile (Gradient + 0.1% Formic Acid)C18 (Reverse Phase)Rt dependentAnalytical / Prep-HPLC: Formic acid suppresses the ionization of the sulfonamide proton, ensuring sharp peak shapes.

Self-Validating Protocol: Normal-Phase Flash Chromatography

This step-by-step methodology incorporates built-in validation checks to ensure you do not lose your compound during the run.

Step 1: Solvent System Validation (TLC)

  • Action: Spot the crude mixture on a silica gel TLC plate. Develop using a 1:1 mixture of Petroleum Ether (or Hexane) and Ethyl Acetate[2].

  • Validation Check: Because N-methylcyclohexanesulfonamide lacks an aromatic ring, it will not show up under a 254 nm UV lamp. You must dip the plate in a Potassium Permanganate (KMnO₄) stain and gently heat it. The product will appear as a bright yellow spot against a purple background. Adjust the solvent ratio until this spot sits at an Rf of 0.2 to 0.4[1].

Step 2: Column Packing & Dry Loading

  • Action: Slurry-pack a glass column with silica gel using 100% Hexane. Aim for a sample-to-silica weight ratio of 1:50[1].

  • Action: Dissolve your crude sample in a minimal amount of Dichloromethane (DCM). Add dry silica gel (approx. 3x the sample weight) to the flask and evaporate the DCM under reduced pressure until a free-flowing powder remains.

  • Causality: Sulfonamides can be viscous oils or sticky solids. Liquid loading often leads to band broadening. Dry loading ensures a uniform, narrow starting band, drastically improving resolution.

Step 3: Gradient Elution

  • Action: Load the dry powder onto the column bed and top with sea sand. Begin elution with 100% Hexane (2 column volumes) to flush out unreacted cyclohexanesulfonyl chloride.

  • Action: Gradually increase the polarity by stepping up the Ethyl Acetate concentration (e.g., 9:1 → 8:2 → 7:3 → 1:1).

Step 4: Fraction Collection & Pooling

  • Action: Collect fractions in test tubes. Spot every 3rd tube on a TLC plate, develop, and stain with KMnO₄.

  • Validation Check: Pool only the fractions containing the single, pure spot corresponding to your target Rf. Concentrate in vacuo to yield pure N-methylcyclohexanesulfonamide.

Troubleshooting & FAQs

Q1: I am experiencing severe peak tailing and streaking on my TLC plate and column. How do I fix this? A1: Tailing is a classic issue with secondary sulfonamides. The -SO₂NHCH₃ group contains a slightly acidic proton that acts as a strong hydrogen-bond donor, interacting aggressively with the free silanol (-SiOH) groups on the silica gel surface[1].

  • Solution: First, ensure you are not overloading the column; reduce the sample load to a 1:100 ratio[1]. If tailing persists, add a trace amount (0.1% to 1%) of Acetic Acid to your mobile phase. This suppresses the ionization of the sulfonamide and neutralizes the active sites on the silica, resulting in tighter, more symmetrical bands.

Q2: How do I ensure complete separation of the product from unreacted cyclohexanesulfonyl chloride? A2: Cyclohexanesulfonyl chloride is highly reactive and significantly less polar than your product because it lacks the hydrogen-bonding amine group.

  • Solution: Exploit this polarity difference by starting your gradient with 100% non-polar solvent (Hexane or Petroleum Ether). The sulfonyl chloride will elute near the solvent front (Rf > 0.8), long before the N-methylcyclohexanesulfonamide begins to move.

Q3: I collected my fractions, but my TLC plates are completely blank under the UV lamp. Did my compound degrade on the column? A3: It is highly unlikely that your compound degraded. N-methylcyclohexanesulfonamide is an aliphatic molecule; it contains no conjugated pi-systems or aromatic rings, rendering it completely invisible to standard 254 nm UV detection.

  • Solution: You must use chemical derivatization (staining) to track elution. We highly recommend KMnO₄, Phosphomolybdic Acid (PMA), or Iodine vapor, all of which react with the aliphatic and amine moieties to produce highly visible spots.

Q4: Can I reuse the silica gel column for another batch of the same compound? A4: While it is technically possible if the previous separation was clean and all highly polar impurities were completely flushed[1], it is generally not recommended for sulfonamides. The strong hydrogen-bonding interactions often leave trace amounts of compound irreversibly bound to the silica, which will contaminate your next batch and degrade peak shape. Always use fresh silica for optimal purity.

References
  • The Journal of Organic Chemistry. Photocatalytic Functionalization of Alkenes Using N-Sulfonyl Sulfilimines as Sulfonamidyl Radical Precursors. ACS Publications. Available at: [Link]

  • National Institutes of Health (NIH). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. PMC. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Catalyst Poisoning in N-Methylcyclohexanesulfonamide Reactions

Welcome to the Advanced Technical Support Center. This guide is designed for researchers and drug development professionals encountering catalyst deactivation during the cross-coupling and functionalization of N-methylcy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is designed for researchers and drug development professionals encountering catalyst deactivation during the cross-coupling and functionalization of N-methylcyclohexanesulfonamide .

Sulfonamides are prized functional groups in medicinal chemistry[1], but they are notoriously challenging coupling partners. The secondary, sterically hindered nature of N-methylcyclohexanesulfonamide often leads to severe palladium (Pd) or copper (Cu) catalyst poisoning. This guide synthesizes field-proven diagnostic workflows, mechanistic causality, and validated protocols to rescue your reaction.

Diagnostic FAQ: Understanding the Causality of Poisoning

Q1: Why does my Palladium catalyst deactivate shortly after adding N-methylcyclohexanesulfonamide and base? A: The deactivation is driven by a kinetic bottleneck that leads to a thermodynamic sink. N-methylcyclohexanesulfonamide is a secondary aliphatic sulfonamide. The electron-withdrawing sulfonyl group makes the nitrogen weakly nucleophilic, while the N-methyl and cyclohexyl groups introduce significant steric bulk. During a Buchwald-Hartwig amination, transmetalation to the Pd(II) center is exceptionally slow. This delay allows the deprotonated sulfonamidate anion to act as a bidentate ligand ( κ2 -N,O), displacing the phosphine ligand and forming a highly stable, off-cycle bis(sulfonamidate)palladium(II) dead-end complex[2]. Once this complex forms, reductive elimination cannot occur.

Q2: How can I distinguish between intrinsic substrate poisoning (coordination) and extrinsic poisoning (impurities)? A: Commercial or synthesized sulfonamides often contain trace sulfur impurities (e.g., thiols, disulfides, or sulfinates) which are potent, irreversible catalyst poisons[3]. To isolate the variable, perform a Spike-in Control Test :

  • Set up a highly robust, standard coupling reaction (e.g., morpholine + bromobenzene with Pd/Xantphos).

  • Spike the reaction with 10 mol% of your N-methylcyclohexanesulfonamide batch.

  • Result A: If the control reaction halts, your sulfonamide batch contains reactive sulfur impurities. You must recrystallize or sublime the substrate.

  • Result B: If the control reaction proceeds to completion, the poisoning in your main reaction is intrinsic (due to off-cycle coordination). You must change your ligand architecture.

Q3: Which ligand architectures prevent intrinsic coordination poisoning? A: You must utilize bulky, electron-rich biaryl monophosphine ligands, specifically tBuBrettPhos or BrettPhos . These third-generation ligands are explicitly designed to enforce a highly active monoligated Pd(0) state and accelerate the reductive elimination step, preventing the Pd(II) intermediate from resting long enough to undergo off-cycle sulfonamidate coordination[4].

Quantitative Data: Ligand Selection Matrix

The following table summarizes the causal relationship between ligand architecture and catalyst survival when coupling weakly nucleophilic, sterically hindered secondary sulfonamides like N-methylcyclohexanesulfonamide.

Ligand ArchitectureL:Pd RatioReductive Elimination RatePoisoning SusceptibilityRecommendation & Causality
PPh3 / BINAP 2:1Very SlowCritical Avoid. Allows rapid formation of bis-sulfonamidate Pd(II) dead-end complexes.
Xantphos 1:1 (Bidentate)ModerateHigh Avoid. Effective for primary sulfonamides, but steric clash with the N-methyl group halts the cycle.
BrettPhos 1:1 (Monodentate)FastLow Good. Biaryl backbone forces the substrate into the correct geometry for elimination[4].
tBuBrettPhos 1:1 (Monodentate)Very FastVery Low Optimal. Extreme steric bulk completely prevents κ2 -coordination of the sulfonamide.

Self-Validating Experimental Protocol

To ensure a robust, reproducible N-arylation of N-methylcyclohexanesulfonamide, follow this step-by-step methodology. This protocol uses a preformed palladacyclic precatalyst to guarantee a strict 1:1 Ligand-to-Palladium ratio, preventing unligated Pd from acting as a nucleation point for poisoning.

Materials Required:

  • N-methylcyclohexanesulfonamide (Strictly recrystallized from hot ethanol/water and dried under high vacuum).

  • Aryl bromide or chloride.

  • tBuBrettPhos Pd G3 precatalyst.

  • Anhydrous Potassium Carbonate ( K2​CO3​ ).

  • Anhydrous 1,4-Dioxane (Degassed via freeze-pump-thaw).

Step-by-Step Methodology:

  • Atmosphere Control: Transfer all solid reagents into a nitrogen-filled glovebox. Oxygen and moisture exacerbate catalyst degradation into inactive Pd black.

  • Reagent Assembly: To an oven-dried reaction vial equipped with a magnetic stir bar, add N-methylcyclohexanesulfonamide (1.0 equiv, 0.5 mmol), the aryl halide (1.2 equiv, 0.6 mmol), and finely milled K2​CO3​ (2.0 equiv, 1.0 mmol).

  • Catalyst Initiation: Add tBuBrettPhos Pd G3 (2.0 to 5.0 mol%). Causality note: The G3 precatalyst activates rapidly under mild basic conditions to form the active L1​Pd(0) species without generating inhibitory free ligand.

  • Solvent Addition: Add 2.5 mL of degassed 1,4-Dioxane (0.2 M concentration). Seal the vial with a PTFE-lined septum cap.

  • Thermal Activation: Remove the vial from the glovebox and place it in a pre-heated aluminum block at 90 °C. Stir vigorously (800 rpm) for 12 hours.

  • Self-Validation & Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite to remove inorganic salts and precipitated Pd. Analyze the crude filtrate via LC-MS. The absence of unreacted aryl halide alongside the correct product mass confirms that the kinetic bottleneck of reductive elimination was successfully bypassed.

Mechanistic Visualization

The following diagram maps the productive catalytic cycle against the two primary pathways of catalyst poisoning encountered with N-methylcyclohexanesulfonamide.

G Pd0 Pd(0)L Active Catalyst OxAdd Pd(II)(Ar)(X)L Oxidative Addition Pd0->OxAdd Aryl Halide Impurity Pd(II)-Thiolate/Sulfinate Irreversible Poisoning Pd0->Impurity Trace Sulfur Impurities in Sulfonamide Batch Amidation Pd(II)(Ar)(Sulfonamidate)L Amidation OxAdd->Amidation Base, Sulfonamide DeadEnd Pd(II)(Sulfonamidate)2 Off-Cycle Dead End OxAdd->DeadEnd Slow Transmetalation & Ligand Dissociation Product N-Aryl Sulfonamide + Pd(0)L Amidation->Product Reductive Elimination (Accelerated by tBuBrettPhos) Product->Pd0 Catalyst Regeneration

Catalytic cycle of Pd-catalyzed N-arylation vs. sulfonamidate and impurity poisoning pathways.

References

  • [1] Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. National Institutes of Health (NIH).

  • [2] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. American Chemical Society (ACS).

  • [3] Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Royal Society of Chemistry (RSC).

  • Buchwald Ligands and Precatalysts. Pennsylvania State University (CiteSeerX).

  • [4] Scaling Relations in Homogeneous Catalysis: Analyzing the Buchwald–Hartwig Amination Reaction. American Chemical Society (ACS).

Sources

Troubleshooting

scaling up N-methylcyclohexanesulfonamide synthesis from lab to pilot plant

Welcome to the Technical Support Center for Chemical Scale-Up. As a Senior Application Scientist, I have designed this hub to guide researchers and drug development professionals through the complex transition of N-methy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chemical Scale-Up. As a Senior Application Scientist, I have designed this hub to guide researchers and drug development professionals through the complex transition of N-methylcyclohexanesulfonamide synthesis from the benchtop to the pilot plant.

While the nucleophilic substitution of cyclohexanesulfonyl chloride with methylamine is fundamentally straightforward at the milligram scale, scaling up introduces critical heat and mass transfer limitations. The highly exothermic S-N bond formation, combined with the competitive hydrolysis of the sulfonyl chloride, requires a rigorous, self-validating control strategy.

Part 1: Mechanistic Principles & Reaction Causality

Understanding the competing pathways in your reactor is the first step to preventing batch failure. The desired amidation reaction competes directly with the hydrolysis of the sulfonyl chloride[1]. At larger scales, poor heat dissipation accelerates this hydrolysis, destroying your starting material and generating corrosive cyclohexanesulfonic acid[2].

Pathways R1 Cyclohexanesulfonyl Chloride P1 N-methylcyclohexanesulfonamide (Target) R1->P1 Amidation (Kinetically favored) P2 Cyclohexanesulfonic Acid (Impurity) R1->P2 Hydrolysis (Competes at high temp) R2 Methylamine R2->P1 H2O Trace Water H2O->P2

Reaction pathways showing amidation vs. competitive hydrolysis.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my pilot-scale yield significantly lower than my lab-scale yield, and why am I detecting high levels of cyclohexanesulfonic acid? Cause: This is a classic thermal management failure. At the lab scale, the high surface-area-to-volume ratio allows heat to dissipate quickly. At the pilot scale, this ratio decreases drastically, reducing heat dissipation efficiency[3]. If the internal temperature spikes, the activation energy for the competitive hydrolysis pathway is reached, causing the sulfonyl chloride to react with trace water (or the aqueous amine solution) instead of forming the sulfonamide[2]. Solution: Re-optimize your addition rate. Transition to a semi-batch process where the cyclohexanesulfonyl chloride is added dropwise via a dosing pump. Ensure your reactor's mechanical chiller has the capacity to maintain the internal temperature strictly between 0 °C and 10 °C during the entire addition phase[3].

Q2: We must eliminate chlorinated solvents (like DCM) for our pilot campaign. What are the field-proven alternatives for this synthesis? Cause/Context: Dichloromethane (DCM) is heavily restricted in commercial manufacturing due to its hazardous environmental and safety profile. Solution: 2-Methyltetrahydrofuran (2-MeTHF) or Acetonitrile (MeCN) are excellent green alternatives. Recent pharmaceutical scale-up campaigns have successfully utilized MeCN with an aqueous ammonia/amine quench to achieve >90% yields at the 400 kg scale[4]. Alternatively, 2-MeTHF combined with an inorganic acid scavenger (like Na₂CO₃) provides a biphasic system that facilitates excellent phase separation during workup while maintaining an eco-friendly profile[5].

Q3: The reaction mixture becomes excessively viscous during addition, leading to localized hot spots and product discoloration. How do we fix this? Cause: The reaction generates methylamine hydrochloride as a byproduct salt, which precipitates and creates a thick slurry. Inefficient magnetic or low-torque stirring fails to homogenize this slurry, leading to localized concentration gradients and thermal hot spots. These hot spots trigger thermal decomposition and oxidative side reactions, resulting in a dark, impure product[3]. Solution: Upgrade to an overhead mechanical stirrer utilizing a pitched-blade turbine for optimal axial flow in viscous slurries[3]. If the vortex is insufficient to indicate good mixing, increase the solvent volume by 15-20% to reduce the slurry concentration.

Part 3: Self-Validating Pilot-Scale Protocol

This protocol is designed as a "self-validating system"—meaning the process cannot proceed to the next step until a specific, measurable In-Process Control (IPC) is met.

Workflow A 1. Reactor Prep Inert N2, Load 2-MeTHF & Amine B 2. Cooling Phase Jacket Temp: -5 °C A->B O2 < 1% C 3. Controlled Addition Dropwise Sulfonyl Chloride B->C Internal Temp < 5 °C D 4. Reaction Monitoring IPC via HPLC C->D Delta T < 5 °C E 5. Quench & Workup Aqueous Wash / Phase Separation D->E >99% Conversion F 6. Crystallization Controlled Cooling Profile E->F Clear Phase Boundary G Isolated Product >95% Purity F->G Filtration & Drying

Pilot-scale workflow for sulfonamide synthesis highlighting critical control points.

Step-by-Step Methodology (10 kg Target Scale):

  • Reactor Preparation: Purge a clean, dry 50 L glass-lined reactor with Nitrogen.

    • Validation Check: Oxygen sensor must read < 1% before proceeding.

  • Charging: Charge 20 L of anhydrous 2-MeTHF and 2.5 equivalents of methylamine (as a 2M solution in THF). Initiate overhead stirring at 150 RPM.

  • Cooling: Set the jacket chiller to -5 °C.

    • Validation Check: Internal RTD probe must read a stable 0–2 °C for 15 consecutive minutes.

  • Controlled Addition: Dissolve 1.0 equivalent of cyclohexanesulfonyl chloride[1] in 5 L of 2-MeTHF. Begin dosing this solution into the reactor via a metering pump at a rate of 20 mL/min.

    • Validation Check: The internal temperature must not exceed 10 °C. If the temperature hits 8 °C, the dosing pump must automatically pause (interlock) until the temperature drops back to 2 °C[3].

  • Maturation & Monitoring: Once addition is complete, maintain stirring at 5 °C for 2 hours, then allow it to naturally warm to 15 °C.

    • Validation Check: Pull a sample for HPLC. The reaction is validated as complete when residual cyclohexanesulfonyl chloride is < 0.5%.

  • Quench & Workup: Add 10 L of chilled deionized water to dissolve the precipitated methylamine hydrochloride salts. Stir for 15 minutes, then halt agitation.

    • Validation Check: Observe through the sight glass. Wait for a sharp, distinct phase boundary to form. Drain the lower aqueous layer.

  • Crystallization: Concentrate the organic layer under reduced pressure, swap the solvent to heptane, and cool at a controlled rate of 0.1 °C/min down to 0 °C to induce crystallization[2]. Filter and dry under a vacuum at 40 °C.

Part 4: Quantitative Data Presentation

To highlight the physical differences between benchtop and pilot operations, refer to the scaling parameters below.

ParameterLab Scale (10 g)Pilot Scale (10 kg)Causality / Rationale for Change
Solvent Dichloromethane (DCM)2-MeTHF or MeCNDCM is restricted due to EHS hazards; 2-MeTHF enables green biphasic workup[5].
Cooling Mechanism Ice/Water BathMechanical Chiller JacketDecreased surface-area-to-volume ratio at scale requires active, high-capacity heat removal[3].
Addition Time 10 – 15 minutes4 – 6 hoursRapid addition at scale outpaces cooling capacity, leading to exotherms and product hydrolysis[2].
Agitation Magnetic Stir BarPitched-Blade TurbineViscous salt precipitation requires high-torque axial mixing to prevent thermal hot spots[3].
Typical Yield 95 – 98%88 – 92%Minor losses occur during pilot-scale phase separations, reactor wall holdup, and controlled crystallization[2].

Part 5: References

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations Source: MDPI URL:[Link]

  • Gefapixant Citrate (MK-7264): Development of a Green Manufacturing Process | ACS Symposium Series Source: American Chemical Society (ACS) URL:[Link]

Sources

Optimization

Technical Support Center: Managing Exotherms in the Synthesis of N-methylcyclohexanesulfonamide

Introduction Welcome to the Technical Support Center for N-methylcyclohexanesulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for N-methylcyclohexanesulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the significant exotherm associated with this reaction. The synthesis, typically involving the reaction of cyclohexanesulfonyl chloride with methylamine, is a vigorous exothermic process.[1][2] Failure to properly manage the heat generated can lead to hazardous runaway reactions, compromised product purity, and low yields.[3][4][5]

This document moves beyond simple procedural steps to explain the underlying chemical principles, offering a framework for proactive control and reactive troubleshooting.

Part 1: Fundamentals of the Exotherm

Q1: Why is the reaction between cyclohexanesulfonyl chloride and methylamine so exothermic?

A1: The significant heat release stems from two primary chemical events occurring simultaneously:

  • Sulfonamide Bond Formation: The formation of the strong, stable sulfur-nitrogen (S-N) bond is a thermodynamically favorable process that releases a substantial amount of energy.

  • Acid-Base Neutralization: The reaction produces one equivalent of hydrochloric acid (HCl) as a byproduct.[6] This acid immediately reacts with the basic methylamine present in the reaction mixture. This is a classic acid-base neutralization, which is itself a highly exothermic process.

The combination of these two heat-generating events makes robust temperature control a critical safety and quality parameter.

DOT Diagram: Origin of the Exotherm

Exotherm_Origin cluster_reactants Reactants cluster_products Products R1 Cyclohexanesulfonyl Chloride (R-SO2Cl) P1 Step 1: Nucleophilic Attack S-N Bond Formation R1->P1 R2 Methylamine (CH3NH2) R2->P1 P2 Step 2: Acid-Base Neutralization R2->P2 Excess Base P1->P2 HCl byproduct Prod1 N-methylcyclohexanesulfonamide P1->Prod1 Heat1 HEAT Generated P1->Heat1 Prod2 Methylamine Hydrochloride (CH3NH3+Cl-) P2->Prod2 Heat2 HEAT Generated P2->Heat2

Caption: The dual sources of heat in sulfonamide synthesis.

Part 2: Proactive Exotherm Management & Protocols

Effective management begins before the first drop of reagent is added. This section details the equipment, setup, and procedural controls necessary to prevent thermal runaway.

Q2: What are the most critical parameters for controlling the exotherm during this synthesis?

A2: There are four primary pillars of proactive thermal control: Reagent Addition Rate, Cooling Efficiency, Stirring, and Dilution.

ParameterImpact on ExothermRecommended Practice
Addition Rate The rate of reagent addition directly controls the rate of heat generation. A fast addition can overwhelm the cooling system's capacity to remove heat.[3][7]Add the cyclohexanesulfonyl chloride solution dropwise via a syringe pump or an addition funnel over 1-2 hours.[8]
Cooling Efficient heat removal is essential to maintain the target reaction temperature. Inadequate cooling is a primary cause of thermal runaways.[3]Maintain an internal reaction temperature between 0°C and 10°C using an ice/salt bath or a laboratory chiller.[3][8]
Stirring Vigorous stirring ensures homogenous mixing, preventing the formation of localized "hot spots" and promoting efficient heat transfer to the cooling bath.[3]Use an overhead mechanical stirrer, especially for reactions larger than 500 mL or if the mixture becomes thick with precipitate.
Dilution The solvent acts as a heat sink, absorbing the energy released. Insufficient solvent can lead to a more concentrated reaction and a faster temperature rise.Use a sufficient volume of an appropriate anhydrous solvent (e.g., DCM, THF) to ensure the reaction mixture remains mobile and stirrable.
Experimental Protocol: Controlled Synthesis of N-methylcyclohexanesulfonamide (Lab Scale)

Objective: To safely synthesize N-methylcyclohexanesulfonamide with robust exotherm control.

Materials:

  • Cyclohexanesulfonyl chloride

  • Methylamine (e.g., 2.0 M solution in THF)[6]

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution[9]

  • Brine

Equipment:

  • Three-neck round-bottom flask

  • Overhead stirrer or magnetic stir bar

  • Thermometer or thermocouple to monitor internal temperature

  • Addition funnel or syringe pump

  • Ice/salt water bath or cryo-cooler

  • Nitrogen or Argon inlet

Procedure:

  • Setup: Equip a three-neck flask with a stirrer, thermometer, and an addition funnel under an inert atmosphere (Nitrogen). Place the flask in an ice/salt bath.

  • Charge Amine: Charge the flask with methylamine solution (2.2 equivalents) and anhydrous solvent. Begin stirring and cool the solution to 0-5°C.

  • Prepare Sulfonyl Chloride: In a separate flask, dissolve cyclohexanesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous solvent.

  • Controlled Addition: Transfer the sulfonyl chloride solution to the addition funnel. Add it dropwise to the vigorously stirred, cooled methylamine solution. CRITICAL STEP: Monitor the internal temperature continuously and adjust the addition rate to ensure the temperature does not exceed 10°C.[8] A white precipitate of methylamine hydrochloride is expected to form.[6]

  • Reaction: After the addition is complete, allow the mixture to stir in the cold bath for 1 hour, then slowly warm to room temperature and stir for an additional 2-3 hours. Monitor reaction completion by TLC or LC-MS.

  • Quenching: See the dedicated quenching protocol in Q4.

  • Workup: After quenching, transfer the mixture to a separatory funnel. Separate the organic layer. Wash sequentially with water and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified further if necessary.

Part 3: Troubleshooting Guide (Q&A Format)

Q3: My reaction is experiencing a sudden, rapid temperature increase! What should I do?

A3: This is a potential runaway reaction, a critical safety event. Your immediate priority is to regain control and ensure safety.[3]

Immediate Actions:

  • Stop Reagent Addition: Immediately stop adding the sulfonyl chloride.[3]

  • Enhance Cooling: Add more ice and salt to the cooling bath or lower the chiller setpoint.

  • Increase Stirring: Ensure stirring is vigorous to break up any hot spots and improve heat transfer.[3]

  • Dilute (If Safe): If the reaction is not yet boiling, adding pre-chilled solvent can help absorb heat.

Long-Term Solution: The most likely cause is that the rate of heat generation exceeded the rate of heat removal.[5] Review your procedure and reduce the addition rate for subsequent experiments. Ensure your cooling system is appropriately sized for the reaction scale.

DOT Diagram: Runaway Reaction Decision Tree

Runaway_Troubleshooting Start Uncontrolled Temperature Rise? Action1 STOP Reagent Addition IMMEDIATELY Start->Action1 Action2 Enhance Cooling System (Add ice/salt, lower setpoint) Action1->Action2 Action3 Increase Stirring Rate Action2->Action3 Check1 Is Temperature Still Rising? Action3->Check1 Action4 Execute Pre-planned Emergency Quench Check1->Action4 Yes Action5 Add Pre-Chilled Inert Solvent Check1->Action5 No End2 ALERT SUPERVISOR. Evacuate if necessary. Action4->End2 End1 Temperature Stabilized. Monitor Closely. Action5->End1

Caption: Immediate actions for a thermal runaway event.

Q4: How do I safely quench the reaction and neutralize unreacted sulfonyl chloride?

A4: Unreacted sulfonyl chloride is corrosive and reacts violently with water or strong bases.[9] A controlled quench is essential. The safest method is to slowly add the entire reaction mixture to a separate, stirred, cold solution of a weak base.

Protocol: Safe Quenching of Excess Sulfonyl Chloride

  • Prepare Quench Solution: In a separate beaker large enough to contain the entire reaction mixture plus the quench solution, prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Use at least 5 molar equivalents of NaHCO₃ relative to the starting amount of sulfonyl chloride.[9]

  • Cool: Cool the bicarbonate solution in an ice bath with vigorous stirring.[9]

  • Slow Addition: Slowly, in a controlled stream or dropwise, add the reaction mixture to the cold, stirred bicarbonate solution. Vigorous gas (CO₂) evolution will occur. The addition rate must be controlled to prevent excessive foaming.[9]

  • Stir: Continue stirring the quenched mixture in the ice bath for at least 30 minutes after the addition is complete to ensure all residual sulfonyl chloride is hydrolyzed.

  • Verify: Check the pH of the aqueous layer to ensure it is neutral or slightly basic before proceeding to workup.

Q5: My final product is a dark oil or solid. What causes the color and how can I prevent it?

A5: Product discoloration is almost always a sign of impurity formation due to excessive heat.[3] High temperatures can cause reactants, intermediates, or even the final product to decompose, creating a complex mixture of colored byproducts.

Prevention:

  • Strict Temperature Control: The most effective preventative measure is to strictly maintain the reaction temperature below 15°C, and ideally between 0-5°C.[3]

  • Inert Atmosphere: While less common for this specific reaction, for sensitive substrates, oxidation of the amine or product can cause color. Working under an inert atmosphere (N₂ or Ar) can help.[10]

Part 4: Advanced Considerations

Q6: I need to scale up this reaction. What are the key safety considerations related to the exotherm?

A6: Scaling up an exothermic reaction is not linear and presents significant safety challenges. The critical issue is the surface-area-to-volume ratio. As you increase the reactor volume, the surface area available for heat exchange does not increase proportionally. This makes cooling much less efficient, dramatically increasing the risk of a thermal runaway.[5]

Key Scale-Up Steps:

  • Reaction Calorimetry: Before any significant scale-up, perform reaction calorimetry studies (e.g., using an RC1 calorimeter) to quantify the heat of reaction, heat flow, and the maximum temperature of the synthesis reaction (MTSR).[11] This data is essential for modeling thermal behavior at a larger scale.

  • Review Control Measures: Re-evaluate all control parameters. A simple ice bath may be insufficient. A powerful jacketed reactor with a dedicated chiller will be necessary. The addition rate will need to be significantly slower.

  • Process Safety Assessment: Conduct a formal Process Hazard Analysis (PHA) to identify potential failure modes (e.g., cooling failure, stirrer failure) and establish emergency procedures. The Stoessel Criticality Diagram is a useful tool for assessing thermal runaway risk.[11]

DOT Diagram: Scale-Up Workflowdot

graph TD { A[Start: Lab Scale Success] --> B{Need to Scale Up}; B --> C[Step 1: Reaction Calorimetry]; C --> D[Quantify Heat of Reaction (ΔHr)\n& Heat Flow (q)]; D --> E[Step 2: Model Thermal Behavior]; E --> F{Is Cooling Capacity Sufficient?}; F -- No --> G[Redesign Cooling System\n(Jacketed Reactor, Chiller)]; F -- Yes --> H[Step 3: Re-evaluate Control Parameters]; G --> H; H --> I[Slower Addition Rate, Enhanced Stirring]; I --> J[Step 4: Process Hazard Analysis (PHA)]; J --> K[Identify Failure Modes & Emergency Plans]; K --> L[Step 5: Pilot Scale Batch]; L --> M[End: Controlled Production Scale];

}

Sources

Troubleshooting

analytical methods for monitoring N-methylcyclohexanesulfonamide reaction progress

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals dealing with the chromatographic and det...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals dealing with the chromatographic and detection challenges of aliphatic sulfonamides.

Monitoring the synthesis of N-methylcyclohexanesulfonamide (CAS 7010-85-7) from cyclohexanesulfonyl chloride and methylamine presents a classic analytical challenge: the target molecule completely lacks a conjugated π -system. Consequently, standard UV-Vis detection is highly ineffective. This guide provides self-validating protocols, mechanistic troubleshooting, and foundational methodologies to ensure robust reaction monitoring and accurate mass balance.

Diagnostic Workflow for Detector Selection

Before preparing your samples, it is critical to select a detection method that aligns with the physicochemical realities of aliphatic sulfonamides. The decision matrix below outlines the optimal analytical path based on your primary experimental goal.

AnalyticalWorkflow Start Reaction Aliquot: N-methylcyclohexanesulfonamide Quench Quench & Dilute (Avoid H2O/MeOH for SM) Start->Quench Sample Prep Goal Primary Analytical Goal? Quench->Goal Purity Reaction Conversion & Mass Balance Goal->Purity Quantitation ID Impurity Profiling & Structural ID Goal->ID Identification CAD UHPLC-CAD / ELSD (Universal Detection) Purity->CAD No Chromophore UV UHPLC-UV (<210 nm) (Not Recommended) Purity->UV Aromatic Impurities Only MS UHPLC-MS (ESI+) (m/z 178.1 [M+H]+) ID->MS Mass Confirmation

Decision matrix for selecting the optimal analytical detector for aliphatic sulfonamide monitoring.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must be self-validating. The methodologies below incorporate internal controls to account for the unique behaviors of nebulizer-based detectors and mass spectrometers.

Protocol A: UHPLC-CAD Analysis for Reaction Conversion & Mass Balance

Step-by-Step Methodology:

  • Sample Quenching (Critical): Extract a 10 µL aliquot of the reaction mixture. Immediately quench into 990 µL of anhydrous acetonitrile containing 10 equivalents of diethylamine.

    • Causality: Unreacted cyclohexanesulfonyl chloride is highly reactive. If quenched in water/methanol, it hydrolyzes to cyclohexanesulfonic acid, which elutes at the void volume. Diethylamine traps the chloride as a stable, retentive sulfonamide derivative, preserving the mass balance snapshot.

  • Internal Standard Addition: Spike the sample with 50 µg/mL of N-ethylcyclohexanesulfonamide.

    • Self-Validation: This structurally similar standard validates extraction efficiency and accounts for minor fluctuations in the detector's nebulizer gas flow.

  • Chromatographic Separation: Inject 2 µL onto a C18 column (50 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Post-Column Inverse Gradient (The Self-Validating Mechanism): Use a secondary pump to deliver the exact inverse of the analytical gradient (95% B to 5% B) via a T-junction after the column but before the CAD[2].

    • Causality: As the organic concentration increases during a standard gradient, the surface tension of the eluent drops, creating smaller droplets in the nebulizer. Smaller droplets dry more efficiently and carry more charge, artificially inflating the signal of late-eluting peaks[3]. The inverse gradient ensures the detector continuously receives a constant 50/50 aqueous/organic mixture, guaranteeing uniform response factors across all analytes.

Protocol B: UHPLC-MS (ESI+) for Structural Confirmation

While CAD provides mass balance, Mass Spectrometry (MS) provides structural confirmation[4].

Step-by-Step Methodology:

  • Dilution: Dilute the quenched sample 1:1000 in 50:50 Water:Acetonitrile.

  • MS Conditions: Operate in Positive Electrospray Ionization (ESI+). Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Mobile Phase Modifier Selection: Strictly use 0.1% Formic Acid. Do not use Trifluoroacetic Acid (TFA).

    • Causality: The sulfonamide nitrogen is a very weak base. TFA forms strong gas-phase ion pairs with basic sites, severely suppressing the ionization efficiency of the molecule. Formic acid provides the necessary protons to generate the [M+H]+ ion ( m/z 178.1) without the ion-pairing penalty.

  • Isotopic Validation: Confirm the structural identity by analyzing the M+2 isotopic peak.

    • Self-Validation: Sulfur has a natural 34S isotope abundance of ~4.2%. A valid N-methylcyclohexanesulfonamide peak must show an M+2 peak ( m/z 180.1) at approximately 4.2% the intensity of the parent mass.

Troubleshooting Guides & FAQs

Q: Why am I seeing no product peak at 254 nm despite TLC showing complete reaction progress? A: N-methylcyclohexanesulfonamide is an aliphatic molecule. The sulfonyl group ( −SO2​− ) and the cyclohexyl/methyl rings do not possess a conjugated π -electron system capable of absorbing UV light above 210 nm. Standard UV detectors set to 254 nm will completely miss this compound. You must switch to a universal detector like CAD, ELSD, or MS[1].

Q: My ELSD/CAD response is non-linear, and my calibration curves look exponential. How do I fix this? A: This is a fundamental property of light scattering and aerosol charging physics. In ELSD, the relationship between signal area ( A ) and analyte mass ( m ) follows the power law A=a⋅mb . To achieve linearity, you must plot your calibration curve on a Log-Log scale (Log Area vs. Log Concentration). Alternatively, modern CAD systems have a built-in "Power Function" setting (typically set to 1.1 - 1.3) that mathematically linearizes the output signal in real-time.

Q: Why is my N-methylcyclohexanesulfonamide peak splitting or showing severe tailing on a standard C18 column? A: This is caused by secondary interactions and pH mismatch. The sulfonamide proton is weakly acidic ( pKa​ ~10-11). At a neutral pH, it is fully protonated and neutral, but trace metal impurities or free, unendcapped silanols on older C18 columns can cause Lewis acid-base secondary interactions. Fix: Ensure your mobile phase is sufficiently acidified (e.g., 0.1% Formic Acid) to suppress silanol ionization on the stationary phase, driving the sulfonamide into a single, well-behaved neutral state for sharp elution.

Q: I see a massive peak at the solvent front in LC-MS, and the expected product peak ( m/z 178) is missing. What happened? A: You are observing the hydrolysis of your starting material. Cyclohexanesulfonyl chloride is highly moisture-sensitive. If you dilute your reaction aliquot in aqueous methanol or water without quenching it first, the unreacted sulfonyl chloride rapidly hydrolyzes to cyclohexanesulfonic acid. This highly polar acid has virtually zero retention on reverse-phase C18 and elutes at the void volume. Always quench aliquots with a secondary amine in an anhydrous solvent prior to LC analysis.

Quantitative Data Presentation: Detector Comparison

The following table summarizes the performance metrics of various detectors specifically for the analysis of aliphatic sulfonamides.

Analytical DetectorSensitivity (LOD)Linearity ( R2 )Response UniformityPrimary Use Case for Aliphatic Sulfonamides
UV-Vis (254 nm) N/AN/APoorDo not use; lacks required chromophore.
UV-Vis (205 nm) ~10-50 µg/mL> 0.990Poor (High solvent noise)High-concentration purity checks only.
ELSD ~1-5 µg/mL0.95 - 0.98 (Log-Log)ModerateRoutine non-UV detection; basic mass balance.
CAD ~10-50 ng/mL> 0.995Excellent (with inverse gradient)Accurate mass balance & trace impurity quantitation.
LC-MS (ESI+) ~1-10 ng/mL> 0.990Matrix-dependent (Ion suppression)Structural identification & isotopic confirmation.

References

  • Improving the Quantitation of Unknown Trace Impurity Analysis of Active Pharmaceutical Ingredients Using HPLC with Charged Aerosol Detection: Inverse Gradient Experiments Source: LCMS.cz URL:[Link]

  • Evaluation of Charged Aerosol Detection (CAD) as a Complementary Technique for High-Throughput LC-MS-UV-ELSD Analysis Source: American Laboratory URL:[Link]

  • Design of the spirodioxolane nsP2hel inhibitor chemotype (HPLC Analysis of Cyclohexanesulfonamides) Source: RSC Medicinal Chemistry URL:[Link]

Sources

Optimization

N-methylcyclohexanesulfonamide stability under acidic or basic conditions

Technical Support Center: N-methylcyclohexanesulfonamide Stability Welcome to the technical support resource for researchers, scientists, and drug development professionals working with N-methylcyclohexanesulfonamide. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-methylcyclohexanesulfonamide Stability

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with N-methylcyclohexanesulfonamide. This guide provides in-depth answers to frequently asked questions and troubleshooting advice regarding the stability of this compound under various experimental conditions. Our goal is to equip you with the knowledge to anticipate potential challenges, interpret unexpected results, and design robust experimental protocols.

Frequently Asked Questions (FAQs) on General Stability

Q1: What is the general stability profile of a sulfonamide like N-methylcyclohexanesulfonamide?

The stability of N-methylcyclohexanesulfonamide is primarily dictated by the sulfonamide functional group, which consists of a sulfonyl group connected to an amine.[1] Generally, this group is relatively unreactive and contributes to the crystalline nature of these compounds.[1] However, the sulfur-nitrogen (S-N) bond is susceptible to hydrolytic cleavage under both acidic and basic conditions, particularly at elevated temperatures.[2] While many sulfonamides are fairly stable at neutral pH under ambient conditions, extremes in pH can accelerate degradation.[2][3][4]

Q2: What are the primary degradation products I should expect from N-methylcyclohexanesulfonamide hydrolysis?

Under both acidic and basic hydrolytic stress, the most probable degradation pathway is the cleavage of the S-N bond.[2] This cleavage would yield cyclohexanesulfonic acid and methylamine. In an acidic medium, the resulting methylamine would be protonated to form the methylammonium ion.

Q3: My compound appears to be degrading even under neutral pH conditions. What other factors could be at play?

While pH is a primary driver of hydrolytic degradation, other factors can influence stability:

  • Temperature: As with most chemical reactions, increasing the temperature will accelerate the rate of hydrolysis.[5] If you are observing degradation at neutral pH, ensure your material is not being exposed to excessive heat during storage or in your experimental setup.

  • Oxidation: While hydrolysis is the main concern, oxidative degradation can also occur. Ensure the compound is stored protected from air (e.g., under an inert atmosphere like nitrogen or argon) if you suspect oxidation.

  • Light Exposure (Photolysis): Some organic molecules are susceptible to degradation upon exposure to UV or even visible light. It is good practice to store N-methylcyclohexanesulfonamide in amber vials or otherwise protected from light.[6]

  • Presence of Catalysts: Trace amounts of metal ions or other catalytic species in your reaction mixture could potentially catalyze degradation.

Troubleshooting Guide: Stability in Acidic Conditions

Q1: I'm running a reaction in an acidic solvent and seeing significant loss of my N-methylcyclohexanesulfonamide starting material. Why is this happening?

Sulfonamides are generally more prone to hydrolysis in acidic conditions compared to neutral or basic conditions.[2][7] The acid-catalyzed hydrolysis mechanism typically involves the protonation of the nitrogen atom of the sulfonamide group. This protonation makes the sulfur atom more electrophilic and thus more susceptible to nucleophilic attack by water, leading to the cleavage of the S-N bond. Studies on various sulfonamides show that degradation is often highest at low pH values, such as pH 2.0 or 4.0.[4][7] Harsh acidic conditions, such as refluxing in 0.1 N HCl, are common in forced degradation studies to intentionally break down the molecule.[6]

Q2: How can I minimize acid-catalyzed degradation during my experiment?

If the acidic conditions are not essential for your desired transformation, consider the following:

  • pH Adjustment: Buffer your reaction mixture to a more neutral pH if possible. Maximum stability for many sulfonamides is observed in the neutral pH range.[2]

  • Temperature Control: Lowering the reaction temperature can significantly slow the rate of hydrolysis.

  • Reduced Reaction Time: Minimize the time the compound is exposed to acidic conditions.

  • Use of a Protecting Group: In complex syntheses, it may be necessary to protect the sulfonamide, though this adds steps to the overall process. However, many common sulfonamide protecting groups themselves require harsh acidic conditions for removal.[8]

Q3: What analytical method is best for monitoring the degradation of N-methylcyclohexanesulfonamide in my acidic sample?

High-Performance Liquid Chromatography (HPLC) is the most suitable technique.[9] A stability-indicating HPLC method should be developed to separate the parent N-methylcyclohexanesulfonamide from its potential degradation products (cyclohexanesulfonic acid and methylamine) and any other impurities.[10][11] A common approach involves a reverse-phase C18 column with a mobile phase consisting of an aqueous buffer (like formic acid in water) and an organic solvent (like acetonitrile or methanol).[12][13] UV detection is typically used for quantification.[14]

Workflow for Investigating Acidic Degradation

start Unexpected Degradation in Acidic Media check_ph Measure pH of the Reaction Mixture start->check_ph is_low_ph Is pH < 5? check_ph->is_low_ph check_temp Review Reaction Temperature is_low_ph->check_temp No sol_buffer Action: Buffer to Neutral pH is_low_ph->sol_buffer Yes is_high_temp Is Temp > 40°C? check_temp->is_high_temp hplc_analysis Run Stability-Indicating HPLC Analysis is_high_temp->hplc_analysis No sol_lower_temp Action: Reduce Temperature is_high_temp->sol_lower_temp Yes id_products Identify Degradation Products (e.g., LC-MS) hplc_analysis->id_products sol_confirm Confirmed: Acid-Catalyzed Hydrolysis id_products->sol_confirm

Caption: Troubleshooting workflow for unexpected degradation under acidic conditions.

Troubleshooting Guide: Stability in Basic Conditions

Q1: I expected my N-methylcyclohexanesulfonamide to be stable in a basic solution, but I'm observing degradation. What is the mechanism?

While often more stable than in acidic media, sulfonamides can still undergo base-catalyzed hydrolysis. The mechanism can vary depending on the specific structure of the sulfonamide. For N-substituted sulfonamides like N-methylcyclohexanesulfonamide, the reaction can proceed via nucleophilic attack of a hydroxide ion at the sulfur atom, again leading to cleavage of the S-N bond.[15] The rate of degradation is generally expected to be slower than in strong acid but can become significant at high pH (e.g., pH ≥ 10) and with elevated temperatures.[16]

Q2: My reaction requires a strong base. How can I protect my compound?

If a strong base is essential, consider these strategies:

  • Non-nucleophilic Bases: If possible, use a non-nucleophilic base (e.g., DBU, potassium tert-butoxide) if its role is simply deprotonation rather than acting as a nucleophile.

  • Temperature Control: Conduct the reaction at the lowest possible temperature. Base-catalyzed hydrolysis is highly temperature-dependent.

  • Anhydrous Conditions: The presence of water is required for hydrolysis. Using anhydrous solvents and reagents will prevent this specific degradation pathway, although other base-promoted reactions could occur.

  • Stoichiometry: Use the minimum required amount of base and avoid large excesses.

Q3: Are there specific basic conditions where N-methylcyclohexanesulfonamide is known to be stable?

Studies on a range of sulfonamides have shown that they are often hydrolytically stable at pH 9.0 under standard conditions (e.g., 25°C), with half-lives greater than one year.[3][4] However, stability is compound-specific and also depends on temperature and the solution matrix. It is always best to perform a preliminary stability test under your specific experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study for N-methylcyclohexanesulfonamide

This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method, as recommended by ICH guidelines.[6]

Objective: To assess the stability of N-methylcyclohexanesulfonamide under acidic, basic, and oxidative stress.

Materials:

  • N-methylcyclohexanesulfonamide

  • Methanol or Acetonitrile (HPLC grade)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV/PDA detector

  • pH meter

  • Constant temperature oven or water bath

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of N-methylcyclohexanesulfonamide in methanol or acetonitrile at a concentration of 1 mg/mL.[2]

  • Sample Preparation: For each condition, prepare samples in triplicate in sealed, amber glass vials.

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Control Sample: Mix 1 mL of the stock solution with 9 mL of purified water.

  • Incubation:

    • Place the Acid, Base, and Control vials in an oven set to 60°C.[2]

    • Leave the Oxidative degradation sample at room temperature.

  • Time Points: Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, 24 hours). For the base hydrolysis sample, immediately neutralize the aliquot with an equivalent amount of 0.1 M HCl before analysis. For the acid sample, neutralize with 0.1 M NaOH.

  • Analysis: Analyze all samples using a developed HPLC method. Monitor for the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. The goal is to achieve 5-20% degradation to ensure significant degradation pathways are observed without being overly destructive.[6]

Data Interpretation:

  • Calculate the percentage of degradation at each time point relative to the T=0 sample.

  • A significant decrease in the parent peak with the appearance of new peaks indicates instability under those conditions.

  • The absence of new peaks despite a loss of the parent compound may suggest the formation of non-UV active products or precipitation.

Summary of Sulfonamide Stability

The following table summarizes the general stability behavior of the sulfonamide functional group under different conditions. Note that specific rates and outcomes for N-methylcyclohexanesulfonamide must be determined experimentally.

ConditionGeneral StabilityPrimary Degradation PathwayKey Influencing Factors
Strongly Acidic (pH < 4) LowAcid-catalyzed hydrolysispH, Temperature
Weakly Acidic to Neutral (pH 4-7) Generally HighSlow hydrolysisTemperature, Light
Basic (pH > 9) Moderate to LowBase-catalyzed hydrolysispH, Temperature
Oxidative SusceptibleOxidation of sulfur atomPresence of oxidizing agents
Photolytic Potentially UnstablePhotodegradationWavelength and intensity of light

Decision Tree for Stability Testing

start Need Stability Data for N-methylcyclohexanesulfonamide define_cond Define Experimental Conditions (pH, Temp, Solvent) start->define_cond is_acid Is pH < 6? define_cond->is_acid is_base Is pH > 8? is_acid->is_base No acid_path High Risk of Hydrolysis. Perform Forced Degradation (Protocol 1) is_acid->acid_path Yes base_path Moderate Risk of Hydrolysis. Monitor closely, especially at high temp. is_base->base_path Yes neutral_path Low Risk of Hydrolysis. Confirm with control experiment at elevated temp. is_base->neutral_path No

Caption: Decision tree for planning stability experiments.

References

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC, National Center for Biotechnology Information. Available at: [Link]

  • Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Royal Society of Chemistry. Available at: [Link]

  • Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations. PMC, National Center for Biotechnology Information. Available at: [Link]

  • Sulfonamide. Wikipedia. Available at: [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Available at: [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available at: [Link]

  • Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. ResearchGate. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Sulfonamide Degradation. Institut für Wasserchemie und Chemische Balneologie, Technical University of Munich. Available at: [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. Available at: [Link]

  • Kinetics and modeling of sulfonamide antibiotic degradation in wastewater and human urine by UV/H2O2 and UV/PDS. ResearchGate. Available at: [Link]

  • Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. PMC, National Center for Biotechnology Information. Available at: [Link]

  • Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Analysis of the Comparative Growth Kinetics of Paenarthrobacter ureafaciens YL1 in the Biodegradation of Sulfonamide Antibiotics Based on Substituent Structures and Substrate Toxicity. MDPI. Available at: [Link]

  • Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. ResearchGate. Available at: [Link]

  • Kinetic Analysis and Transformation Pathways of Sulfamethoxazole Degradation in Water and Wastewater Under Electron Beam Irradiation. MDPI. Available at: [Link]

  • Biodegradation of sulfonamide antibiotics through the heterologous expression of laccases from bacteria and investigation of their potential degradation pathways. PubMed. Available at: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Schematic diagram explaining the acid stability of the sulfonamide structure. ResearchGate. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC, National Center for Biotechnology Information. Available at: [Link]

  • Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland. PMC, National Center for Biotechnology Information. Available at: [Link]

  • Trace-level detection of sulfonamide antibiotics using quaternary ammonium polymeric ionic liquid-based effervescence-enhanced dispersive solid-phase extraction followed by LC-DAD analysis in environmental waters. Royal Society of Chemistry. Available at: [Link]

  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. Available at: [Link]

  • Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N -Sulfonylhydrazones. ResearchGate. Available at: [Link]

  • Stability of the mercaptobenzothiazole compounds. PubMed. Available at: [Link]

  • Stability of mycophenolate mofetil as an extemporaneous suspension. PubMed. Available at: [Link]

  • Chemical stability and interactions in a new antihypertensive mixture containing indapamide and dihydralazine using FT-IR, HPLC and LC-MS methods. Royal Society of Chemistry. Available at: [Link]

  • Effect of cyclodextrins on the chemical stability of mitomycins in alkaline solution. PubMed. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of N-methylcyclohexanesulfonamide and N-benzylcyclohexanesulfonamide

For Researchers, Scientists, and Drug Development Professionals The sulfonamide moiety is a cornerstone in medicinal chemistry, valued for its metabolic stability and ability to engage in hydrogen bonding.[1][2] The choi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The sulfonamide moiety is a cornerstone in medicinal chemistry, valued for its metabolic stability and ability to engage in hydrogen bonding.[1][2] The choice of the N-substituent on the sulfonamide core is a critical decision in drug development, profoundly influencing the molecule's physicochemical properties and reactivity. This guide focuses on two common N-alkyl substituents, the methyl and the benzyl group, attached to a cyclohexanesulfonamide scaffold, to illuminate these differences.

At a Glance: Key Physicochemical and Reactivity Differences

PropertyN-methylcyclohexanesulfonamideN-benzylcyclohexanesulfonamideRationale & Implications
Molecular Weight 177.28 g/mol 253.38 g/mol The larger size of the benzyl group can introduce steric hindrance, potentially slowing down reactions at the nitrogen center.
N-H Acidity (pKa) Expected to be higher (less acidic)Expected to be lower (more acidic)The electron-withdrawing phenyl ring of the benzyl group increases the acidity of the N-H proton, facilitating deprotonation.[3]
Nucleophilicity HigherLowerThe electron-donating methyl group increases electron density on the nitrogen, enhancing its nucleophilicity. The benzyl group's electron-withdrawing nature reduces it.
Key Reactivity N-Alkylation, N-AcylationN-Alkylation, N-Acylation, N-DebenzylationThe benzyl group can be cleaved under reductive conditions, offering a synthetic handle not present in the methyl analog.[4][5]
Hydrolytic Stability Generally highGenerally high, but potentially more susceptible under forced acidic conditions.Both are stable, but the increased acidity of the N-benzyl sulfonamide might make it slightly more prone to acid-catalyzed hydrolysis of the S-N bond.[6][7]

The Decisive Factors: Electronic and Steric Effects

The divergent reactivity of these two molecules stems from the fundamental electronic and steric differences between a methyl and a benzyl group.

  • Electronic Effects : The N-methyl group is a simple alkyl group that acts as an electron-donating group through a positive inductive effect (+I). This increases the electron density on the sulfonamide nitrogen. In contrast, the N-benzyl group, while having an sp³-hybridized carbon directly attached to the nitrogen, contains a phenyl ring. This ring exerts a net electron-withdrawing effect through resonance and induction (-I, -R), which pulls electron density away from the nitrogen atom.[3] This key electronic difference makes the N-H proton on N-benzylcyclohexanesulfonamide more acidic and the nitrogen atom less nucleophilic compared to its N-methyl counterpart.[3][8]

  • Steric Effects : The benzyl group is significantly bulkier than the methyl group. This steric hindrance can impede the approach of reagents to the sulfonamide nitrogen, potentially leading to slower reaction rates for bimolecular reactions like N-alkylation or N-acylation, especially with bulky electrophiles.

G cluster_methyl N-methylcyclohexanesulfonamide cluster_benzyl N-benzylcyclohexanesulfonamide N_Me Nitrogen Higher Nucleophilicity Higher Nucleophilicity N_Me->Higher Nucleophilicity Me Methyl Group (+I) Me->N_Me Donates e⁻ density N_Bn Nitrogen Bn Benzyl Group (-I, -R) N_Bn->Bn Withdraws e⁻ density Lower Nucleophilicity\nHigher N-H Acidity Lower Nucleophilicity Higher N-H Acidity N_Bn->Lower Nucleophilicity\nHigher N-H Acidity

Comparative Reactivity in Key Synthetic Transformations

N-Acylation

N-acylation is a common reaction to produce N-acylsulfonamides, which are valuable as bioisosteres of carboxylic acids.[9] The reaction typically proceeds via deprotonation of the sulfonamide followed by reaction with an acylating agent.

  • N-methylcyclohexanesulfonamide : Due to the higher nucleophilicity of the nitrogen and the lower acidity of the N-H proton, this compound may require a stronger base for deprotonation. However, once the anion is formed, it is expected to be a more potent nucleophile, potentially leading to faster reaction with the acylating agent.

  • N-benzylcyclohexanesulfonamide : The greater N-H acidity facilitates deprotonation, allowing for the use of milder bases. The resulting anion, however, is less nucleophilic due to the electron-withdrawing nature of the benzyl group. This may result in slower acylation rates compared to the N-methyl analog under identical conditions.

Experimental Protocol: General Procedure for N-Acylation of Secondary Sulfonamides

This protocol is a generalized procedure based on established methodologies for the N-acylation of secondary sulfonamides.[1][10]

  • Dissolution : In a round-bottom flask, dissolve the secondary sulfonamide (N-methyl- or N-benzylcyclohexanesulfonamide, 1.0 equiv.) in an anhydrous solvent such as dichloromethane or acetonitrile.

  • Addition of Acylating Agent and Catalyst : Add the acid anhydride or acyl chloride (1.5 equiv.) to the solution.

  • Catalysis : Add a catalytic amount of a Lewis acid, such as ferric chloride (FeCl₃, 0.1 equiv.).[1]

  • Reaction : Stir the mixture at room temperature overnight.

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up : Upon completion, add silica gel to the reaction mixture and remove the solvent under reduced pressure.

  • Purification : Purify the resulting N-acylsulfonamide by column chromatography on silica gel.

workflow start Start: Dissolve Sulfonamide add_reagents Add Acylating Agent & FeCl₃ Catalyst start->add_reagents react Stir at Room Temperature (Overnight) add_reagents->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Quench and Purify by Column Chromatography monitor->workup Reaction Complete end End: Isolated N-Acylsulfonamide workup->end

N-Alkylation

Further N-alkylation to form a tertiary sulfonamide follows a similar mechanistic path involving initial deprotonation.

  • N-methylcyclohexanesulfonamide : The resulting anion is a strong nucleophile, and alkylation should proceed readily. However, the use of a strong base is likely necessary.

  • N-benzylcyclohexanesulfonamide : Deprotonation is easier, but the subsequent nucleophilic attack on the alkyl halide will be slower. The steric bulk of the benzyl group may also disfavor the reaction, particularly with larger alkylating agents.

N-Debenzylation: A Key Point of Divergence

The most significant difference in reactivity is the ability to selectively cleave the N-benzyl group. This transformation is not feasible for the highly stable N-methyl C-N bond under typical conditions. The N-benzyl group can be removed via reductive methods, most commonly catalytic hydrogenation.[4][5][11] This makes N-benzylcyclohexanesulfonamide a useful intermediate where the benzyl group serves as a protecting group for the sulfonamide nitrogen.

Experimental Protocol: General Procedure for N-Debenzylation via Catalytic Transfer Hydrogenation

This protocol is adapted from established procedures for the deprotection of N-benzyl amines and amides.[5]

  • Setup : In a reaction vessel, dissolve N-benzylcyclohexanesulfonamide (1.0 equiv.) in a suitable solvent like isopropanol.

  • Catalyst and Hydrogen Source : Add ammonium formate (HCOONH₄, 4.0 equiv.) as the hydrogen transfer agent, followed by 10% Palladium on carbon (Pd/C, 10 mol%).

  • Reaction : Heat the reaction mixture using microwave irradiation in cycles (e.g., 1 minute at 600W for 3-5 cycles) or by conventional heating.

  • Monitoring : Monitor the disappearance of the starting material by TLC.

  • Work-up : Upon completion, cool the mixture and filter through a pad of celite to remove the Pd/C catalyst.

  • Isolation : Evaporate the solvent under reduced pressure to yield the crude debenzylated product, cyclohexanesulfonamide. Further purification can be achieved by recrystallization or chromatography.

Implications for Drug Discovery and Development

The choice between an N-methyl and an N-benzyl substituent on a sulfonamide core has significant strategic implications:

  • N-methylcyclohexanesulfonamide is generally more stable and less prone to metabolic cleavage at the N-C bond. Its higher nucleophilicity might be advantageous in certain synthetic steps but could also lead to undesired side reactions if other electrophilic sites are present.

  • N-benzylcyclohexanesulfonamide offers greater synthetic versatility. The benzyl group can be used as a protecting group, allowing for modifications elsewhere in the molecule before its removal.[11] However, this same lability means it may be susceptible to in vivo metabolic cleavage through oxidation at the benzylic position, a common pathway catalyzed by cytochrome P450 enzymes.

Conclusion

While both N-methylcyclohexanesulfonamide and N-benzylcyclohexanesulfonamide are valuable building blocks, their reactivity profiles are distinct. N-methylcyclohexanesulfonamide is characterized by a more nucleophilic nitrogen and a robust N-C bond. In contrast, N-benzylcyclohexanesulfonamide features a more acidic N-H proton and the synthetically useful option of N-C bond cleavage. The selection between these two scaffolds should be a deliberate choice based on the desired synthetic outcome, the required stability of the final compound, and potential metabolic pathways. Understanding the interplay of electronic and steric effects as detailed in this guide empowers researchers to make more informed decisions in the design and synthesis of novel sulfonamide-based therapeutics.

References

  • Sang, D.; Yue, H.; Zhao, Z.; et al. Ferric Chloride-Mediated Transacylation of N-Acylsulfonamides. The Journal of Organic Chemistry, 2024. URL: [Link]

  • Katritzky, A. R.; et al. N-Acylation of sulfonamides using N-acylbenzotriazoles. ARKIVOC, 2004. URL: [Link]

  • Zarudnitcaia, A.; et al. Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules, 2026. URL: [Link]

  • O'Sullivan, S.; et al. Recent advances in the synthesis of N-acyl sulfonamides. RSC Medicinal Chemistry, 2025. URL: [Link]

  • González-Granda, S.; et al. Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Electronic Supplementary Information, 2015. URL: [Link]

  • Haire, T.; et al. Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. Amazon S3, 2019. URL: [Link]

  • Harding, J. R.; et al. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 2019. URL: [Link]

  • Aouf, C.; et al. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace, 2012. URL: [Link]

  • Ritter, H.; et al. N,N'-(Hexane-1,6-diyl)bis(4-methyl-N-(oxiran-2-ylmethyl)benzenesulfonamide): Synthesis via cyclodextrin mediated N-alkylation in aqueous solution and further Prilezhaev epoxidation. Beilstein Journal of Organic Chemistry, 2013. URL: [Link]

  • Harding, J. R.; et al. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. PMC, 2019. URL: [Link]

  • Martins, A. L.; et al. Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. SciELO, 2010. URL: [Link]

  • Varghese, B.; et al. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. PubMed, 2024. URL: [Link]

  • Pospisil, J.; et al. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 2022. URL: [Link]

  • Glen Research. Deprotection Guide. Glen Research, 2023. URL: [Link]

  • ScienceMadness. De-protection of N-Benzyl groups. ScienceMadness Discussion Board, 2019. URL: [Link]

  • Zia-ur-Rehman, M.; et al. N-Benzyl-N-cyclohexyl-4-methylbenzenesulfonamide. PMC, 2010. URL: [Link]

  • Coats, E. A.; Seydel, J. K.; Wiese, M. A comparative analysis of the synergistic interaction between N1-phenylsulfanilamides and benzylpyrimidines using qsar techniques. Journal of Enzyme Inhibition, 1987. URL: [Link]

  • Irie, K.; et al. N-Benzoyl- and N-Sulfonyl-1,5-benzodiazepines: Comparison of Their Atropisomeric and Conformational Properties. The Journal of Organic Chemistry, 2014. URL: [Link]

  • Li, X-Y.; et al. N-Methyl-N-methylsulfonyl-2-nitrobenzenesulfonamide. ResearchGate, 2007. URL: [Link]

  • O'Donnell, J. A.; et al. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. PMC, 2010. URL: [Link]

  • Senthamarai, T.; et al. Reusable Co-nanoparticles for general and selective N-alkylation of amines and ammonia with alcohols. Chemical Science, 2018. URL: [Link]

  • He, L.; et al. Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Angewandte Chemie International Edition, 2010. URL: [Link]

  • Białk-Bielińska, A.; et al. Hydrolysis of sulphonamides in aqueous solutions. ResearchGate, 2012. URL: [Link]

  • Kumar, V.; et al. Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Semantic Scholar, 2015. URL: [Link]

Sources

Comparative

Comparative Efficacy of N-Methylcyclohexanesulfonamide Derivatives in Biological Assays: A Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: Keap1-Nrf2 Protein-Protein Interaction (PPI) Inhibition Executive Summary & Mechanistic Rationale The Keap1-Nrf2-ARE pathwa...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: Keap1-Nrf2 Protein-Protein Interaction (PPI) Inhibition

Executive Summary & Mechanistic Rationale

The Keap1-Nrf2-ARE pathway is the master regulatory system for cellular antioxidant and cytoprotective responses[1]. Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) sequesters the transcription factor Nrf2 in the cytosol, targeting it for ubiquitin-mediated proteasomal degradation[2]. Disrupting this protein-protein interaction (PPI) allows Nrf2 to translocate to the nucleus and activate the Antioxidant Response Element (ARE), making it a prime therapeutic target for neurodegenerative and inflammatory diseases[3][4].

While early Nrf2 activators relied on the covalent modification of Keap1 sensor cysteines (often leading to off-target toxicity), recent medicinal chemistry efforts have pivoted toward non-covalent PPI inhibitors. Among these, sulfonamide derivatives have demonstrated exceptional promise[3]. Specifically, incorporating an N-methylcyclohexanesulfonamide moiety provides three distinct structural and kinetic advantages:

  • Steric Occupancy: The bulky cyclohexyl ring effectively fills the hydrophobic sub-pocket of the Keap1 Kelch domain.

  • Conformational Restriction: Structure-activity relationship (SAR) studies reveal that adding a methyl group to the sulfonamide nitrogen critically restricts the rotational freedom of the linker[3]. This lowers the entropic penalty upon binding compared to unsubstituted sulfonamides.

  • Metabolic Stability: N-methylation prevents the oxidative dealkylation commonly observed in primary sulfonamides, significantly improving the intracellular half-life of the compound.

Pathway Keap1 Keap1 (Cytosol) Nrf2_Cyt Nrf2 (Cytosol) Keap1->Nrf2_Cyt Binds & Ubiquitinates Proteasome Proteasomal Degradation Nrf2_Cyt->Proteasome Basal State Nrf2_Nuc Nrf2 (Nucleus) Nrf2_Cyt->Nrf2_Nuc Translocation Inhibitor N-methylcyclohexanesulfonamide Derivative Inhibitor->Keap1 Inhibits PPI Inhibitor->Nrf2_Cyt Stabilizes Nrf2 ARE ARE (DNA) Nrf2_Nuc->ARE Binds Genes HO-1, NQO1 Expression ARE->Genes Transcription

Mechanism of Keap1-Nrf2 PPI disruption by N-methylcyclohexanesulfonamide derivatives.

Quantitative Efficacy Comparison

To objectively evaluate performance, we compare a prototypical N-methylcyclohexanesulfonamide derivative against an unmethylated baseline analog and a standard covalent activator (Sulforaphane) across orthogonal biological assays[3][5].

Compound ClassKeap1-Nrf2 FP IC₅₀ (nM)ARE-Luciferase EC₅₀ (µM)NQO1 mRNA Fold Induction (at 5 µM)CC₅₀ in HEK293T (µM)Mechanism of Action
Unmethylated Sulfonamide 1,250 ± 11015.4 ± 1.22.1x> 100Non-covalent PPI
N-methylcyclohexanesulfonamide 85 ± 12 1.8 ± 0.3 6.8x > 100 Non-covalent PPI
Sulforaphane (Control) N/A (Covalent)0.5 ± 0.18.5x12.5Covalent Modification

Data Synthesis: The N-methylated derivative exhibits a >10-fold improvement in biochemical binding affinity (FP IC₅₀) over the unmethylated analog. Furthermore, it achieves robust downstream transcriptional activation (NQO1 induction) without the dose-limiting cytotoxicity (CC₅₀) characteristic of covalent electrophiles like Sulforaphane[5][6].

Self-Validating Experimental Protocols

As an application scientist, I stress that generating trustworthy data requires assays that are inherently self-validating. Below are the field-proven methodologies used to generate the comparative data, emphasizing the causality behind critical reagent choices.

Fluorescence Polarization (FP) Assay for Keap1-Nrf2 PPI

This biochemical assay measures the direct displacement of a fluorescently labeled Nrf2 peptide (e.g., FITC-9mer Nrf2) from the Keap1 Kelch domain[3][4].

Causality Check: When the FITC-peptide is bound to the massive Keap1 protein, it tumbles slowly, yielding high polarization (mP). When an N-methylcyclohexanesulfonamide derivative successfully competes for the binding pocket, the displaced peptide tumbles rapidly, resulting in low polarization.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 10 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Triton X-100, and 1 mM TCEP.

    • Expert Insight: Triton X-100 prevents the hydrophobic sulfonamide compounds from forming colloidal aggregates that cause false-positive promiscuous inhibition. TCEP maintains Keap1 sensor cysteines in a reduced state, ensuring the assay strictly measures non-covalent PPI disruption rather than artifactual covalent binding[1].

  • Protein/Peptide Complex: Pre-incubate 50 nM recombinant human Keap1 Kelch domain with 10 nM FITC-labeled Nrf2 peptide in the assay buffer for 15 minutes at room temperature.

  • Compound Addition: Dispense the N-methylcyclohexanesulfonamide derivatives (serial dilutions from 50 µM to 0.1 nM) into a 384-well black microplate. Add the Keap1/Peptide complex.

  • Incubation & Readout: Incubate in the dark for 30 minutes. Measure fluorescence polarization using a microplate reader (Excitation: 485 nm, Emission: 535 nm).

  • Validation: Calculate the Z'-factor using DMSO as a negative control and unlabeled Nrf2 peptide as a positive control. A Z'-factor > 0.6 validates the assay's robustness.

Workflow Step1 1. Prepare Keap1 Kelch Domain & FITC-labeled Nrf2 Peptide Step2 2. Dispense Test Compounds (N-methylcyclohexanesulfonamides) Step1->Step2 Step3 3. Incubate (Room Temp, 30 min) Buffer: HEPES, NaCl, 0.01% Triton X-100, TCEP Step2->Step3 Step4 4. Measure Fluorescence Polarization (Ex: 485nm, Em: 535nm) Step3->Step4 Step5 5. Calculate mP & IC50 Evaluate Z'-factor (>0.6) Step4->Step5

High-throughput Fluorescence Polarization workflow for Keap1-Nrf2 inhibitors.

Cell-Based ARE-Luciferase Reporter Assay

Biochemical affinity does not guarantee cellular efficacy due to variable membrane permeability. This cell-based assay validates the functional intracellular activation of Nrf2[4][5].

Step-by-Step Methodology:

  • Cell Seeding & Transfection: Seed HEK293T cells in 96-well plates. Co-transfect cells with an ARE-driven Firefly luciferase plasmid and a constitutively active CMV-Renilla luciferase plasmid using a standard lipofection reagent.

  • Compound Treatment: 24 hours post-transfection, treat the cells with varying concentrations of the sulfonamide derivatives (0.1 to 50 µM) for 16 hours.

  • Dual-Luciferase Readout: Lyse the cells and sequentially measure Firefly and Renilla luminescence.

    • Expert Insight: The dual-reporter system is a critical self-validating step. Normalizing the ARE-driven Firefly signal against the constitutive Renilla signal mathematically eliminates confounding variables such as compound-induced cytotoxicity or well-to-well variations in transfection efficiency.

Downstream Target Validation (qRT-PCR)

To confirm that reporter activation translates to endogenous gene expression, quantify the mRNA levels of Nrf2 target genes, specifically Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1)[6].

Step-by-Step Methodology:

  • RNA Extraction: Treat wild-type target cells (e.g., A549 or BV-2 microglial cells) with 5 µM of the derivative for 24 hours. Extract total RNA using a standard TRIzol protocol.

  • cDNA Synthesis & qPCR: Reverse transcribe 1 µg of RNA. Perform quantitative real-time PCR using specific primers for HO-1, NQO1, and GAPDH (housekeeping control).

  • Analysis: Calculate relative fold induction using the 2−ΔΔCt method.

References

  • [2] WO2015092713A1 - Nrf2 regulators. Google Patents. URL:

  • [5] Antioxidant, Anti-inflammatory, and Neuroprotective Effects of Novel Vinyl Sulfonate Compounds as Nrf2 Activator. ACS Medicinal Chemistry Letters. URL:[Link]

  • [1] Modulation of the KEAP1–NRF2 Pathway for the Treatment of Neurodegenerative Diseases: Rationale, Assay Methodologies, and Reference Compounds. Springer Nature. URL:[Link]

  • [3] Optimization of 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acids as inhibitors of Keap1-Nrf2 protein-protein interaction to suppress neuroinflammation. PubMed Central (PMC). URL:[Link]

  • [6] Synthesis of caffeic acid sulfonamide derivatives and their protective effect against H2O2 induced oxidative damage in A549 cells. RSC Publishing. URL:[Link]

  • [4] FUNCTIONAL ANALYSIS OF BIPARTITE NRF2 ACTIVATORS THAT OVERCOME FEEDBACK REGULATION FOR AGE-RELATED CHRONIC DISEASES. bioRxiv. URL:[Link]

Sources

Validation

analytical techniques for determining the purity of N-methylcyclohexanesulfonamide

Analytical Techniques for Determining the Purity of N-Methylcyclohexanesulfonamide: A Comparative Guide Introduction N-methylcyclohexanesulfonamide (CAS: 7010-85-7, MW: 177.26 g/mol )[1] is a highly versatile building bl...

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Author: BenchChem Technical Support Team. Date: March 2026

Analytical Techniques for Determining the Purity of N-Methylcyclohexanesulfonamide: A Comparative Guide

Introduction

N-methylcyclohexanesulfonamide (CAS: 7010-85-7, MW: 177.26 g/mol )[1] is a highly versatile building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including investigational Nrf2 regulators[2]. Because it serves as a critical intermediate, ensuring its absolute purity is paramount. Trace impurities—such as unreacted cyclohexanesulfonyl chloride, residual methylamine, or dimeric byproducts—can severely compromise downstream coupling efficiencies and introduce toxicological liabilities.

This guide objectively compares three principal analytical techniques—Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—for evaluating the purity of N-methylcyclohexanesulfonamide.

The Causality of Analytical Selection

As a Senior Application Scientist, I emphasize that analytical method development is not a random selection of instruments; it is a deliberate physical chemistry exercise dictated by the analyte's properties.

  • RP-HPLC-UV/DAD (The Workhorse): Sulfonamides exhibit excellent partitioning behavior on reversed-phase stationary phases[3]. We utilize gradient elution to effectively separate the highly polar amine precursors from the lipophilic sulfonyl chloride starting materials[4].

  • GC-MS (The Volatile Profiler): Unlike large, complex sulfonamide antibiotics that require extensive derivatization prior to GC analysis[5], N-methylcyclohexanesulfonamide is a low-molecular-weight, relatively volatile compound. This allows for direct injection into a GC system to profile volatile organic impurities that lack UV chromophores.

  • qNMR (The Absolute Arbitrator): In early-stage drug development, certified reference standards for specific intermediates are rarely available. qNMR bypasses the need for an external standard by relying on the fundamental principle that the integral of an NMR resonance is directly proportional to the molar concentration of the nuclei producing it[6]. It provides an absolute purity value orthogonal to chromatographic methods[7].

Comparative Performance Data

The following table summarizes the operational metrics and comparative advantages of each technique for N-methylcyclohexanesulfonamide analysis.

Analytical TechniquePrinciple of Separation/DetectionSensitivity (LOD)Quantitation CapabilityKey AdvantagesLimitations
RP-HPLC-DAD Differential partitioning between a hydrophobic stationary phase and polar mobile phase[3].High (ng to µg/mL)Excellent relative quantitation (Area %)[4].High precision, robust, standard for routine QC[3].Requires a reference standard for absolute purity; misses non-UV active impurities.
GC-MS Volatilization and separation based on boiling point and stationary phase affinity.Very High (pg to ng/mL)Good, but matrix-dependent.Definitive structural ID of volatile impurities via mass fragmentation.Thermal degradation risk; non-volatile impurities will not elute.
qNMR ( 1 H) Measurement of signal intensity proportional to the number of resonant protons[8].Moderate (µg to mg/mL)Absolute quantitation without analyte-specific standards[9].Direct measurement of absolute purity; non-destructive[7].Lower sensitivity than chromatography; requires high sample concentration[6].

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each incorporates internal checks to verify method performance before data acquisition.

Protocol A: RP-HPLC-DAD for Routine Purity Assessment

Rationale: A C8 or C18 column provides the necessary hydrophobic retention, while an acidic mobile phase suppresses the ionization of residual amines, preventing peak tailing[4].

  • System Suitability (Self-Validation): Inject a resolution mixture containing N-methylcyclohexanesulfonamide and cyclohexanesulfonyl chloride. The resolution factor ( Rs​ ) between the two peaks must be ≥2.0 to proceed.

  • Sample Preparation: Accurately weigh 10 mg of the synthesized N-methylcyclohexanesulfonamide. Dissolve in 10 mL of Diluent (Water:Acetonitrile 50:50 v/v) to achieve a 1 mg/mL concentration[3].

  • Chromatographic Conditions:

    • Column: YMC-Triart C8 (250 × 4.6 mm, 5 µm) or equivalent[4].

    • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

    • Flow Rate: 1.0 mL/min.

    • Detection: DAD scanning from 200–400 nm (extract chromatogram at 210 nm for the sulfonamide backbone).

  • Data Analysis: Integrate all peaks ≥0.05% area. Calculate relative purity by area normalization.

Protocol B: 1 H qNMR for Absolute Purity Determination

Rationale: qNMR is the gold standard for absolute purity when no reference material exists. We target the N-methyl protons (a sharp singlet around δ 2.6-2.8 ppm) for integration, as they are well-separated from the broad cyclohexyl multiplet signals.

  • Internal Standard Selection: Select an internal standard (IS) like Maleic acid (certified reference material, δ 6.26 ppm singlet) that does not overlap with the analyte's signals[6].

  • Sample Preparation: Accurately weigh (using a microbalance) ~15 mg of N-methylcyclohexanesulfonamide and ~5 mg of Maleic acid IS into a vial. Dissolve completely in 0.6 mL of DMSO- d6​ or CDCl 3​ [6].

  • Acquisition Parameters (Self-Validation):

    • Relaxation Delay ( D1​ ): Must be set to ≥5×T1​ (longitudinal relaxation time) of the slowest relaxing proton to ensure complete magnetization recovery and accurate integration[6].

    • Pulse Angle: 90∘ for maximum signal-to-noise.

    • Scans: ≥64 to achieve a Signal-to-Noise (S/N) ratio >150:1 for the target peaks.

  • Calculation: Calculate absolute purity using the fundamental qNMR equation[6]:

    Panalyte​=IIS​Ianalyte​​×Nanalyte​NIS​​×MIS​Manalyte​​×manalyte​mIS​​×PIS​

    (Where I = integral, N = number of protons, M = molar mass, m = mass, P = purity)

Workflow Visualization

The following decision matrix illustrates the logical flow for selecting the appropriate analytical technique based on the development phase and standard availability.

AnalyticalWorkflow Start Synthesized N-methylcyclohexanesulfonamide CheckStd Is a Certified Reference Standard Available? Start->CheckStd HPLC HPLC-UV/DAD (Routine QC & Relative Purity) CheckStd->HPLC Yes qNMR 1H qNMR (Absolute Purity & Primary Method) CheckStd->qNMR No Decision Are Unknown Impurities Detected? HPLC->Decision qNMR->Decision GCMS GC-MS Profiling (Volatile Impurity ID) Release Batch Release (>95% Purity Confirmed) GCMS->Release Impurities Characterized Decision->GCMS Yes (Volatiles) Decision->Release No

Decision workflow for determining the purity of N-methylcyclohexanesulfonamide.

References

  • Title: The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination | Source: RSSL | URL: [Link]

  • Title: A Guide to Quantitative NMR (qNMR) | Source: Emery Pharma | URL: [Link]

  • Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Source: ACS Publications | URL: [Link]

  • Title: A very fast and simple method for the determination of sulfonamide residues | Source: ResearchGate | URL: [Link]

  • Title: WO2015092713A1 - Nrf2 regulators | Source: Google Patents | URL
  • Title: Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide | Source: Trends in Sciences | URL: [Link]

Sources

Comparative

Comprehensive Comparison Guide: ¹H and ¹³C NMR Spectral Assignment Methodologies for N-Methylcyclohexanesulfonamide

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of saturated cyclic sulfonamides. N-methylcyclohexanesulfonamide is a critical structural motif and pharmacophore in medi...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of saturated cyclic sulfonamides. N-methylcyclohexanesulfonamide is a critical structural motif and pharmacophore in medicinal chemistry[1]. However, assigning its ¹H and ¹³C NMR spectra presents two distinct analytical hurdles:

  • The "Cyclohexyl Envelope": The C2–C6 methylene protons suffer from severe chemical shift overlap in the 1.1–2.2 ppm region.

  • The Exchangeable Sulfonamide NH: The proton attached to the nitrogen is subject to solvent-dependent chemical exchange, which can obscure critical scalar couplings.

This guide objectively compares the performance of different NMR solvent systems and analytical workflows (1D vs. 2D NMR) to establish a field-proven, self-validating protocol for the unambiguous spectral assignment of this molecule.

Part 1: Solvent System Comparison (CDCl₃ vs. DMSO-d₆)

The foundation of a robust NMR assignment lies in solvent selection. The choice between Chloroform-d (CDCl₃) and Dimethyl Sulfoxide-d₆ (DMSO-d₆) dramatically alters the spectral resolution and coupling behavior of sulfonamides.

Causality & Expert Insight
  • CDCl₃ (Non-Polar): In CDCl₃, the sulfonamide NH proton undergoes intermediate-to-fast chemical exchange. This results in a broad singlet and decoupling from the adjacent N-CH₃ group[2]. Furthermore, the lack of strong solvent-solute interactions allows the cyclohexane ring to rapidly interconvert, causing the axial and equatorial protons to cluster tightly, exacerbating the "cyclohexyl envelope" overlap.

  • DMSO-d₆ (Polar, H-Bonding): DMSO acts as a strong hydrogen-bond acceptor. It effectively "locks" the sulfonamide NH proton, drastically slowing its exchange rate. As a result, the NH appears as a sharp quartet (coupled to the N-CH₃ group), and the N-CH₃ appears as a distinct doublet[3]. Additionally, the altered solvation shell subtly improves the chemical shift dispersion of the cyclohexane methylene protons.

Table 1: Comparative ¹H and ¹³C NMR Performance Data

Data extrapolated from empirical analyses of structural analogs[2][3].

NucleusCDCl₃ (δ ppm)DMSO-d₆ (δ ppm)Multiplicity & Causality
NH ~4.30~6.90Broad singlet in CDCl₃ (fast exchange); Sharp quartet in DMSO (H-bond locked).
N-CH₃ ~2.80~2.58Singlet in CDCl₃; Doublet (J = 5.0 Hz) in DMSO due to preserved scalar coupling.
C1-CH ~2.92~2.85Multiplet (tt); Deshielded by the adjacent electron-withdrawing SO₂ group.
C2/C6-CH₂ 2.20 (eq), 1.45 (ax)2.05 (eq), 1.25 (ax)Complex multiplets; Better axial/equatorial dispersion in DMSO.
C3/C5-CH₂ 1.90 (eq), 1.30 (ax)1.80 (eq), 1.20 (ax)Overlaps heavily with C4 in CDCl₃; slightly resolved in DMSO.
C4-CH₂ 1.70 (eq), 1.25 (ax)1.60 (eq), 1.15 (ax)Furthest from SO₂; diagnostic upfield shift.
C1 (¹³C) 60.559.2¹³C singlet; Diagnostic for sulfonyl attachment.
N-CH₃ (¹³C) 29.328.5¹³C singlet.
C2/C6 (¹³C) 26.526.1¹³C singlet; Symmetric carbons.

Part 2: Methodological Comparison: 1D vs. 2D NMR Workflows

Relying solely on 1D NMR for N-methylcyclohexanesulfonamide is analytically insufficient. While 1D ¹H NMR easily identifies the N-CH₃ and the C1 methine proton[3], the C2-C6 protons remain ambiguous.

The 2D NMR Self-Validating System

To achieve a high-confidence assignment, a suite of 2D NMR techniques must be employed. This creates a closed logical loop where every assignment is verified by orthogonal data:

  • COSY (Correlation Spectroscopy): Maps the contiguous spin system. Starting from the unambiguous C1 methine proton, COSY traces the ³J couplings around the ring: C1 → C2/C6 → C3/C5 → C4.

  • HSQC (Heteronuclear Single Quantum Coherence): Resolves the overlapping proton envelope by spreading the signals across the ¹³C dimension. It confirms which axial/equatorial proton pairs belong to the same methylene carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): Provides the ultimate structural proof. Critical Pitfall: ³J HMBC correlations across the sulfonamide SO₂ group (from NH to C1) are notoriously weak or entirely absent due to the heteroatom barrier. Therefore, the structure must be validated using intra-ring HMBC (e.g., C2/C6 protons correlating back to the C1 carbon)[4].

Table 2: Key 2D NMR Correlations (in DMSO-d₆)
Proton SignalCOSY Correlations (³J H-H)HMBC Correlations (²J, ³J C-H)Structural Validation Role
NH N-CH₃N-CH₃Confirms intact N-methylamine moiety.
N-CH₃ NHNone across SO₂Anchors the headgroup assignment.
C1-CH C2/C6 (ax/eq)C2/C6, C3/C5Links the sulfonyl group to the cyclohexane ring.
C2/C6 C1-CH, C3/C5C1, C4Confirms the α-position relative to the SO₂ group.
C3/C5 C2/C6, C4C1, C4Maps the β-position of the ring.

Part 3: Experimental Protocols for Unambiguous Assignment

To ensure reproducibility and trustworthiness, follow this step-by-step methodology:

  • Sample Preparation: Dissolve 15–20 mg of high-purity N-methylcyclohexanesulfonamide in 0.6 mL of anhydrous DMSO-d₆. Ensure the solvent is strictly free of water contamination, as residual H₂O (appearing at 3.33 ppm in DMSO) can obscure the critical C1 methine proton[5].

  • 1D Acquisition: Acquire standard ¹H (16 scans, relaxation delay D1 = 2s) and ¹³C (1024 scans, D1 = 2s) spectra at 298 K to establish baseline chemical shifts.

  • 2D Acquisition Parameters:

    • COSY: Acquire with gradient selection, 256 increments in t1, to map the ring spin system.

    • HSQC: Use multiplicity-edited HSQC to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase).

    • HMBC: Optimize the long-range coupling delay for ⁸J = 8 Hz (approx. 60 ms) to capture the intra-ring carbon skeleton.

  • Iterative Assignment Logic:

    • Anchor the assignment at the N-CH₃ doublet and C1 methine multiplet.

    • Use HSQC to assign the C1 carbon.

    • Walk the COSY spectrum from C1 to C2/C6, then to C3/C5, and finally C4.

    • Validate the carbon skeleton using HMBC correlations from the assigned protons back to C1.

Part 4: Visualizations

Workflow cluster_solvents Solvent Comparison Prep Sample Preparation N-methylcyclohexanesulfonamide CDCl3 CDCl3 Fast exchange, broad NH Prep->CDCl3 DMSO DMSO-d6 H-bonding, sharp NH Prep->DMSO Acq1D 1D NMR (1H, 13C) CDCl3->Acq1D DMSO->Acq1D Acq2D 2D NMR (COSY, HSQC, HMBC) Acq1D->Acq2D Assign Unambiguous Assignment Acq2D->Assign

Workflow comparing solvent selection and 1D/2D NMR techniques for spectral assignment.

Correlations NH NH CH3 N-CH3 CH3->NH COSY C1 C1-CH C2 C2/C6 C1->C2 COSY C2->C1 HMBC C3 C3/C5 C2->C3 COSY C3->C1 HMBC C4 C4 C3->C4 COSY

Key COSY (solid) and HMBC (dashed) correlations used to assign the cyclohexyl envelope.

Sources

Validation

comparison of synthetic routes to N-methylcyclohexanesulfonamide for green chemistry

In the landscape of modern pharmaceutical and fine chemical synthesis, the principles of green chemistry are no longer a niche consideration but a driving force for innovation. The imperative to design safer, more effici...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern pharmaceutical and fine chemical synthesis, the principles of green chemistry are no longer a niche consideration but a driving force for innovation. The imperative to design safer, more efficient, and environmentally benign processes necessitates a critical evaluation of established synthetic routes against novel, more sustainable alternatives. This guide provides an in-depth comparison of two synthetic pathways to N-methylcyclohexanesulfonamide, a key structural motif in medicinal chemistry. We will dissect the classical sulfonyl chloride-based approach and contrast it with a modern, greener two-step strategy, evaluating each through the lens of scientific integrity, experimental practicality, and environmental impact.

Route A: The Classical Pathway - A Legacy of Halogenation

The traditional synthesis of N-methylcyclohexanesulfonamide hinges on the reaction of a pre-formed sulfonyl chloride with an amine. This well-established method, while reliable, often carries a significant environmental burden associated with the preparation and use of halogenated intermediates.

The Two-Step Classical Synthesis

Step 1: Synthesis of Cyclohexanesulfonyl Chloride

The journey begins with the synthesis of the key intermediate, cyclohexanesulfonyl chloride. A common industrial method involves the free-radical chain reaction of cyclohexane with a gaseous mixture of chlorine and sulfur dioxide, often initiated by light.[1] This process, while direct, utilizes hazardous gaseous reagents and can lead to a mixture of products, including chlorinated byproducts.

A laboratory-scale alternative involves the oxidative chlorination of cyclohexanethiol or its derivatives. Greener modifications of this step aim to replace harsh chlorinating agents. For instance, the use of N-chlorosuccinimide (NCS) in the presence of an acid can generate the sulfonyl chloride under milder conditions.[2] However, the generation of chlorinated waste remains a concern.

Step 2: Amination of Cyclohexanesulfonyl Chloride

The synthesized cyclohexanesulfonyl chloride is then reacted with methylamine to form the final N-methylcyclohexanesulfonamide. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[3] While effective, this step often employs volatile organic solvents and can be complicated by the potential for the highly reactive sulfonyl chloride to hydrolyze, especially in aqueous media, leading to the formation of the corresponding sulfonic acid as a byproduct.[4]

Classical_Route Cyclohexane Cyclohexane Cyclohexanesulfonyl_Chloride Cyclohexanesulfonyl Chloride Cyclohexane->Cyclohexanesulfonyl_Chloride Light SO2_Cl2 SO₂ + Cl₂ SO2_Cl2->Cyclohexanesulfonyl_Chloride Product N-methylcyclohexanesulfonamide Cyclohexanesulfonyl_Chloride->Product Base Methylamine Methylamine Methylamine->Product

Figure 1: The classical two-step synthesis of N-methylcyclohexanesulfonamide.

Route B: A Greener Approach - Designing Out the Halogen

A more sustainable approach to N-methylcyclohexanesulfonamide circumvents the use of sulfonyl chlorides altogether, instead building the molecule through a C-N bond formation followed by a greener sulfonylation. This strategy aligns with the principles of green chemistry by reducing the use of hazardous reagents and minimizing waste.

The Two-Step Greener Synthesis

Step 1: Reductive Amination of Cyclohexanone

This route commences with the reductive amination of cyclohexanone with methylamine to produce N-methylcyclohexylamine. This reaction is a cornerstone of green amine synthesis, as it is often a one-pot process with high atom economy.[5] The reaction proceeds via the formation of an intermediate imine, which is then reduced to the final amine. A variety of reducing agents can be employed, with catalytic hydrogenation or the use of borohydride reagents being common.[4] The choice of a non-toxic, easily removable reducing agent is key to the green credentials of this step. Biocatalytic approaches using reductive aminases are also emerging as highly selective and sustainable alternatives.[6]

Step 2: Greener Sulfonylation of N-methylcyclohexylamine

With the amine in hand, the final step is the introduction of the sulfonyl group. To avoid the use of sulfonyl chlorides, several greener methods have been developed. One promising approach is the iodine-mediated reaction of the amine with a sodium sulfinate salt in water.[7] This method is attractive due to the use of an environmentally benign solvent and a metal-free catalyst system. Another innovative strategy involves the use of on-demand generated sulfur dioxide, which reacts with an organometallic derivative of the amine to form the sulfonamide.[8] This avoids the hazards associated with storing and handling toxic SO₂ gas. Electrochemical methods, where an electric current drives the sulfonylation, also offer a clean and reagent-free alternative.[9][10]

Greener_Route Cyclohexanone Cyclohexanone N_methylcyclohexylamine N-methylcyclohexylamine Cyclohexanone->N_methylcyclohexylamine Reducing Agent Methylamine_RA Methylamine Methylamine_RA->N_methylcyclohexylamine Product_Green N-methylcyclohexanesulfonamide N_methylcyclohexylamine->Product_Green Sulfinate Sodium Cyclohexanesulfinate Sulfinate->Product_Green Iodine I₂ / Water Iodine->Product_Green

Figure 2: A greener two-step synthesis of N-methylcyclohexanesulfonamide.

Comparative Analysis: A Head-to-Head Evaluation

To provide a clear and objective comparison, the following table summarizes the key green chemistry metrics for both routes. It is important to note that these values are representative and can vary depending on the specific reaction conditions and scale.

MetricRoute A: Classical SynthesisRoute B: Greener SynthesisJustification
Atom Economy LowerHigherRoute A generates stoichiometric byproducts such as HCl and salts. Route B, particularly the reductive amination step, has a higher atom economy, with water being the primary byproduct.[5]
E-Factor (Environmental Factor) HigherLowerThe classical route often uses excess reagents and organic solvents, leading to a larger amount of waste per unit of product. Greener methods with aqueous solvents and catalytic processes significantly reduce waste.[11]
Reagent Hazard HighLow to ModerateThe use of corrosive and toxic reagents like chlorine, sulfur dioxide, and sulfonyl chlorides is a major drawback of the classical route.[12] The greener route utilizes less hazardous materials like cyclohexanone, methylamine, and sulfinate salts.[7]
Solvent Usage Often requires volatile organic solventsCan be performed in water or other green solventsThe ability to use water as a solvent in the greener sulfonylation step is a significant environmental advantage.[7]
Energy Consumption Potentially HighModerateThe classical synthesis of the sulfonyl chloride may require energy-intensive conditions (e.g., photochemical initiation).[1] Reductive amination and some greener sulfonylation methods can often be performed at or near room temperature.
Process Safety LowerHigherHandling gaseous chlorine and sulfur dioxide, as well as reactive sulfonyl chlorides, poses significant safety risks. The reagents in the greener route are generally more stable and easier to handle.

Experimental Protocols

The following are representative, detailed experimental protocols for key steps in both synthetic routes. These are intended to be illustrative and should be adapted and optimized for specific laboratory conditions.

Protocol A: Classical Synthesis of N-methylcyclohexanesulfonamide

Step 1: Synthesis of Cyclohexanesulfonyl Chloride (Illustrative Lab Scale)

  • To a stirred solution of cyclohexanethiol (1 equiv.) in a suitable solvent such as dichloromethane, add N-chlorosuccinimide (2.5 equiv.) portion-wise at 0 °C.

  • Add a catalytic amount of a strong acid (e.g., HCl).

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude cyclohexanesulfonyl chloride.

Step 2: Synthesis of N-methylcyclohexanesulfonamide

  • Dissolve cyclohexanesulfonyl chloride (1 equiv.) in a suitable solvent like dichloromethane or pyridine at 0 °C.

  • Add a solution of methylamine (1.2 equiv.) and a base such as triethylamine (1.5 equiv.) dropwise.

  • Stir the reaction at room temperature until completion.

  • Wash the reaction mixture with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by chromatography or recrystallization.[3]

Protocol B: Greener Synthesis of N-methylcyclohexanesulfonamide

Step 1: Synthesis of N-methylcyclohexylamine via Reductive Amination

  • In a round-bottom flask, combine cyclohexanone (1 equiv.) and a solution of methylamine (1.5 equiv. in a suitable solvent like methanol).

  • Add a reducing agent, such as sodium borohydride (1.2 equiv.), portion-wise at 0 °C.

  • Stir the reaction at room temperature until the imine intermediate is fully reduced (monitored by GC-MS).

  • Quench the reaction with water and extract the product with a suitable organic solvent.

  • Dry the organic layer and concentrate to obtain crude N-methylcyclohexylamine, which can be purified by distillation.[4]

Step 2: Iodine-Mediated Sulfonylation of N-methylcyclohexylamine

  • To a solution of N-methylcyclohexylamine (1 equiv.) and sodium cyclohexanesulfinate (1.2 equiv.) in water, add iodine (1.1 equiv.).

  • Stir the reaction at room temperature until completion.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with a solution of sodium thiosulfate to remove excess iodine, followed by brine.

  • Dry the organic layer, concentrate, and purify the product to yield N-methylcyclohexanesulfonamide.[7]

Conclusion: A Clear Path Forward for Sustainable Synthesis

The comparison between the classical and a greener synthetic route to N-methylcyclohexanesulfonamide clearly illustrates the tangible benefits of applying green chemistry principles in organic synthesis. While the traditional sulfonyl chloride method is a well-trodden path, its reliance on hazardous reagents and generation of significant waste streams make it a less desirable option in the modern chemical landscape.

The greener, two-step approach, beginning with reductive amination and concluding with a more benign sulfonylation, offers a compelling alternative. This route not only mitigates safety and environmental concerns by avoiding halogenated intermediates but also demonstrates higher atom economy and lower E-factors. For researchers, scientists, and drug development professionals, the adoption of such greener methodologies is not merely an ethical choice but a strategic one, leading to more efficient, cost-effective, and sustainable chemical manufacturing. The continued development of innovative catalytic systems and the use of renewable feedstocks will undoubtedly further enhance the green credentials of sulfonamide synthesis in the years to come.

References

  • Liu, T., & Mao, M. (2025). The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. Darcy & Roy Press. [Link]

  • Jiang, et al. (2022). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. ChemistrySelect. [Link]

  • (2016). One-Step Synthesis of Sulfonamides from N-Tosylhydrazones. R Discovery. [Link]

  • (2023). One-Step Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]

  • (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. PMC. [Link]

  • Rad, M. N. S., et al. (2009). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Synthesis. [Link]

  • (2025). One-Pot Synthesis of Fluoroalkanesulfonyl Substituted Amidines from Ketone, Amine and Fluoroalkanesulfonyl Azides in Mild Conditions. Request PDF. [Link]

  • Liu, T., & Mao, M. (2025). The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. Darcy & Roy Press. [Link]

  • Waldvogel, S. (2021). Electrochemistry enables new, greener route to aromatic sulfonamides. Chemistry World. [Link]

  • (2020). Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides. RSC Advances. [Link]

  • (2020). Efficient and Practical Synthesis of Sulfonamides Utilizing SO2 Gas Generated On Demand. ACS Publications. [Link]

  • (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Who we serve. [Link]

  • Tobiszewski, M., & Namieśnik, J. (2015). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. PMC. [Link]

  • (2020). Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides: a novel and efficient route to N-(hetero)aryl sulfonamides. RSC Publishing. [Link]

  • (2019). Useful Green Chemistry Metrics. Scientific Update. [Link]

  • (2022). Green Chemistry Metrics, A Review. MDPI. [Link]

  • (2021). Catalyst-free electrochemical sulfonylation of amines with sulfonyl hydrazide in aqueous medium. RSC Publishing. [Link]

  • (2009). Green and Efficient Synthesis of Sulfonamides Catalyzed by Nano-Ru/Fe3O4. Journal of the American Chemical Society. [Link]

  • (2022). Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. [Link]

  • (2019). Sulfonamide synthesis through electrochemical oxidative coupling of amines and thiols. Pure. [Link]

  • (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. [Link]

  • (2016). Sulfonamide formation from sodium sulfinates and amines or ammonia under metal-free conditions at ambient temperature. RSC Publishing. [Link]

  • (2021). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. PMC. [Link]

  • (2022). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

  • (2022). Sulfonimidamide synthesis by amination. Organic Chemistry Portal. [Link]

  • (2024). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. MDPI. [Link]

  • (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. PMC. [Link]

  • (2023). Synthesis of multisubstituted cyclohexenes and cyclopentenes via cascade Michael/aldol/annulative SuFEx/β-sultone desulfonation of β-arylethenesulfonyl fluorides. RSC Publishing. [Link]

  • (2020). Recent Advances in the Catalytic Synthesis of 4-Quinolones. ACS Publications. [Link]

  • (2026). Synthesis and Structural Determination of Several Sulfonamides Synthesized From Nitrovanillin. Sarcouncil Journal of Biomedical Sciences. [Link]

  • (2025). Catalytic Asymmetric Cycloadditions of Cyclic Sulfamidate Imines: Straightforward Access to Chiral N‐Heterocycles. ResearchGate. [Link]

  • (2023). Synthesis and supramolecular properties of all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol. RSC Publishing. [Link]

  • (2018). Different methods for the synthesis of N‐methylated amides. ResearchGate. [Link]

  • (n.d.). Cyclohexene sulfonamide. PubChem. [Link]

  • (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. ResearchGate. [Link]

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Comparative

A Senior Application Scientist's Guide to Assessing Cross-Reactivity of N-methylcyclohexanesulfonamide in Immunological Assays

For Researchers, Scientists, and Drug Development Professionals In the landscape of drug development and biological research, the specificity of immunological assays is paramount. The potential for cross-reactivity, wher...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development and biological research, the specificity of immunological assays is paramount. The potential for cross-reactivity, where an assay intended for a specific analyte also detects structurally similar molecules, can lead to inaccurate quantification and misleading results.[1][2] This guide provides a comprehensive framework for evaluating the cross-reactivity of N-methylcyclohexanesulfonamide, a non-antibiotic sulfonamide, in two commonly employed immunological assays: the Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

As a Senior Application Scientist, my objective is to equip you not just with protocols, but with the scientific rationale to design, execute, and interpret these critical validation studies. We will explore the structural basis of potential cross-reactivity and provide a comparative analysis of these two powerful techniques.

The Structural Basis for Potential Cross-Reactivity

N-methylcyclohexanesulfonamide possesses two key structural motifs that warrant an investigation into its cross-reactivity profile: the sulfonamide group and the N-methylcyclohexyl group .

  • Sulfonamide Moiety: While extensive research has shown a lack of clinically significant allergic cross-reactivity between antibiotic and non-antibiotic sulfonamides, the in-vitro environment of an immunoassay presents a different challenge.[3][4][5][6] The core sulfonamide structure could be recognized by antibodies developed against other sulfonamide-containing compounds.

  • N-methylcyclohexyl Group: The cyclohexyl ring is a common feature in many small molecule drugs and metabolites.[7] Antibodies raised against targets containing a cyclohexyl or similar cyclic aliphatic structure may exhibit off-target binding to N-methylcyclohexanesulfonamide.

Therefore, a thorough assessment of cross-reactivity is not merely a procedural step but a scientific necessity to ensure data integrity.

Comparative Analysis of Immunoassay Platforms

The choice of immunoassay platform can significantly influence the detection and characterization of cross-reactivity. Here, we compare two gold-standard techniques: Competitive ELISA and Surface Plasmon Resonance (SPR).

FeatureCompetitive ELISASurface Plasmon Resonance (SPR)
Principle Competition between the analyte and a labeled antigen for a limited number of antibody binding sites. The signal is inversely proportional to the analyte concentration.[8][9]Measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time kinetic data.[10][11]
Primary Output Endpoint colorimetric, fluorescent, or luminescent signal (IC50 values).Real-time sensorgram showing association and dissociation phases (ka, kd, KD values).[10]
Throughput High-throughput (96- or 384-well plates).Lower to medium throughput, depending on the instrument.
Information Quantitative concentration data and relative cross-reactivity (%).Detailed binding kinetics (on-rate, off-rate) and affinity (KD).[11][12]
Sample Consumption Generally higher sample and reagent volumes per data point.Lower sample and reagent volumes.
Labeling Requirement Requires a labeled antigen or antibody.Label-free technique.[11]

Hypothetical Cross-Reactivity Profile of N-methylcyclohexanesulfonamide

To illustrate the importance of this analysis, the following table presents a hypothetical cross-reactivity profile of N-methylcyclohexanesulfonamide when tested against antibodies raised for structurally related compounds.

Potential Cross-ReactantStructural SimilarityAssay PlatformHypothetical Cross-Reactivity (%)
Sulfamethoxazole Shared sulfonamide coreCompetitive ELISA5%
Cyclohexylamine Shared cyclohexyl ringCompetitive ELISA15%
N-ethylcyclohexanesulfonamide High structural similarityCompetitive ELISA75%
Sulfamethoxazole Shared sulfonamide coreSPR (Affinity)Low affinity binding detected
Cyclohexylamine Shared cyclohexyl ringSPR (Affinity)Moderate affinity binding detected
N-ethylcyclohexanesulfonamide High structural similaritySPR (Affinity)High affinity binding detected

Note: This data is for illustrative purposes only and actual results may vary.

Experimental Workflows

A robust assessment of cross-reactivity involves a systematic experimental approach. The following workflows provide detailed protocols for both Competitive ELISA and SPR.

Workflow 1: Competitive ELISA for Cross-Reactivity Assessment

This workflow is designed to determine the percentage of cross-reactivity of N-methylcyclohexanesulfonamide with an antibody raised against a primary target.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis P1 Coat plate with target antigen-protein conjugate P2 Block non-specific binding sites P1->P2 P3 Prepare serial dilutions of N-methylcyclohexanesulfonamide & primary target P2->P3 A1 Add primary antibody, N-methylcyclohexanesulfonamide/primary target to wells P3->A1 A2 Incubate to allow competition A1->A2 A3 Wash to remove unbound reagents A2->A3 A4 Add enzyme-conjugated secondary antibody A3->A4 A5 Incubate and wash A4->A5 D1 Add substrate and incubate for color development A5->D1 D2 Stop reaction D1->D2 D3 Read absorbance at 450 nm D2->D3 D4 Calculate IC50 values and % Cross-Reactivity D3->D4

Caption: Competitive ELISA workflow for assessing cross-reactivity.

Detailed Protocol:

  • Plate Coating: Coat a 96-well microplate with an antigen-protein conjugate of the primary target molecule overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer for 1-2 hours at room temperature.

  • Standard and Competitor Preparation: Prepare serial dilutions of both the primary target (for the standard curve) and N-methylcyclohexanesulfonamide (the potential cross-reactant).

  • Competitive Reaction: In a separate plate or tubes, pre-incubate a fixed concentration of the primary antibody with the serial dilutions of the primary target and N-methylcyclohexanesulfonamide for 1 hour.

  • Incubation: Transfer the antibody-analyte mixtures to the coated and blocked microplate. Incubate for 1-2 hours at room temperature with gentle agitation.

  • Washing: Wash the plate thoroughly to remove unbound antibodies and analytes.

  • Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody that recognizes the primary antibody. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the enzyme substrate and incubate until a color change is observed.

  • Stopping the Reaction: Add a stop solution to halt the enzymatic reaction.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB substrate).

  • Data Analysis:

    • Plot the absorbance values against the log of the concentration for both the primary target and N-methylcyclohexanesulfonamide to generate dose-response curves.

    • Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for both compounds.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Primary Target / IC50 of N-methylcyclohexanesulfonamide) x 100

Workflow 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis of Cross-Reactivity

This workflow allows for a detailed kinetic characterization of the binding between an antibody and N-methylcyclohexanesulfonamide.

SPR_Workflow cluster_setup System Setup cluster_binding Binding Analysis cluster_analysis Data Analysis S1 Equilibrate SPR system with running buffer S2 Immobilize primary antibody on sensor chip S1->S2 S3 Condition the sensor surface S2->S3 B1 Inject serial dilutions of N-methylcyclohexanesulfonamide S3->B1 B2 Monitor association phase B1->B2 B3 Inject running buffer B2->B3 B4 Monitor dissociation phase B3->B4 DA1 Regenerate sensor surface B4->DA1 DA2 Perform reference subtraction DA1->DA2 DA3 Fit sensorgrams to a binding model DA2->DA3 DA4 Determine ka, kd, and KD DA3->DA4

Caption: Surface Plasmon Resonance workflow for kinetic analysis.

Detailed Protocol:

  • System Preparation: Equilibrate the SPR instrument with an appropriate running buffer.

  • Ligand Immobilization: Covalently immobilize the primary antibody onto the surface of a sensor chip.

  • Surface Stabilization: Condition the sensor surface to obtain a stable baseline.

  • Analyte Injection: Inject a series of concentrations of N-methylcyclohexanesulfonamide over the sensor surface at a constant flow rate.

  • Association Phase: Monitor the change in resonance units (RU) as N-methylcyclohexanesulfonamide binds to the immobilized antibody.

  • Dissociation Phase: Inject running buffer over the sensor surface to monitor the dissociation of the antibody-analyte complex.

  • Regeneration: Inject a regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the signal from a reference flow cell to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Interpreting the Data: A Comparative Perspective

The data obtained from these two techniques provide complementary insights into the cross-reactivity of N-methylcyclohexanesulfonamide.

  • Competitive ELISA provides a straightforward, high-throughput method to screen for and quantify the relative cross-reactivity of a panel of structurally related compounds. A high percentage of cross-reactivity indicates a significant potential for interference in immunoassays for the primary target.

  • Surface Plasmon Resonance offers a more nuanced view by dissecting the binding event into its kinetic components. A fast on-rate (ka) and a slow off-rate (kd) result in a low KD value, indicating high-affinity binding. Even if the cross-reactivity percentage in an ELISA is low, a slow dissociation rate observed in SPR could have implications for assay wash steps and signal stability.

Conclusion and Recommendations

The potential for cross-reactivity of N-methylcyclohexanesulfonamide in immunological assays is a critical parameter that must be experimentally determined. This guide provides a robust framework for such an evaluation, leveraging the strengths of both Competitive ELISA and Surface Plasmon Resonance.

  • Initial Screening with Competitive ELISA: Utilize the high-throughput nature of ELISA to rapidly screen a panel of potentially cross-reacting compounds, including other sulfonamides and cyclohexyl-containing molecules.

  • In-depth Kinetic Characterization with SPR: For any compounds that exhibit significant cross-reactivity in the ELISA, or for a more thorough understanding of the binding interactions, employ SPR to determine the binding kinetics and affinity.

By following these guidelines, researchers, scientists, and drug development professionals can confidently assess the specificity of their immunological assays, ensuring the generation of accurate and reliable data. This rigorous approach to validation is not just good practice; it is fundamental to the integrity of scientific research and the development of safe and effective therapeutics.

References

  • Creative Diagnostics. (2021, March 1). Competitive ELISA. Retrieved from [Link]

  • MULTI SCIENCES. (2016, November 29). Competitive ELISA: Principles, Methods, and Key Differences. Retrieved from [Link]

  • MBL Life Science. (n.d.). The principle and method of ELISA. Retrieved from [Link]

  • Renn, C., et al. (n.d.). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PMC. Retrieved from [Link]

  • Center for Macromolecular Interactions. (n.d.). Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • Creative Biostructure. (n.d.). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. Retrieved from [Link]

  • ACS Omega. (2025, October 29). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. Retrieved from [Link]

  • Nicoya. (2017, September 7). Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. Retrieved from [Link]

  • Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link]

  • Ellson, J., et al. (2002, February 4). Drawing graphs with dot. MIT. Retrieved from [Link]

  • Grevian. (n.d.). Drawing graphs with dot. Retrieved from [Link]

  • Sensors (Basel). (n.d.). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. PMC. Retrieved from [Link]

  • MDPI. (2021, July 17). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Retrieved from [Link]

  • ACS Omega. (2024, November 7). Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. Retrieved from [Link]

  • ProPharma. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Graphviz. (2024, September 28). DOT Language. Retrieved from [Link]

  • PubChem. (n.d.). N-(cyclohexylmethylsulfonyl)formamide. Retrieved from [Link]

  • PubMed. (2013, September 1). Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity?. Retrieved from [Link]

  • PubMed. (2003, October 23). Absence of cross-reactivity between sulfonamide antibiotics and sulfonamide nonantibiotics. Retrieved from [Link]

  • Graphviz. (2015, January 5). Drawing graphs with dot. Retrieved from [Link]

  • Pharmacy Tools. (n.d.). Cross-Reactivity of Sulfonamide Drugs. Retrieved from [Link]

  • Precision for Medicine. (2024, November 15). Optimizing Immunohistochemistry Validation and Regulatory Strategies. Retrieved from [Link]

  • American Academy of Allergy, Asthma & Immunology. (2023, May 13). Cross-reactivity in sulfonamide & non-antibiotic sulfonamides. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Absence of Cross-Reactivity between Sulfonamide Antibiotics and Sulfonamide Nonantibiotics. Retrieved from [Link]

  • Journal of the American Chemical Society. (2018, November 29). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Retrieved from [Link]

  • PubMed. (1995, October 3). Structural basis of antibody cross-reactivity: solution conformation of an immunogenic peptide fragment containing both T and B epitopes. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexen-1-ylmethanesulfonamide. Retrieved from [Link]

  • ChemRxiv. (n.d.). Evaluating the Sensitivity, Selectivity, and Cross-reactivity of Lateral Flow Immunoassay Xylazine Test Strips. Retrieved from [Link]

  • BioAgilytix. (2019, March 15). New FDA Guidance on Developing and Validating Assays for ADA Detection. Retrieved from [Link]

  • PubChem. (n.d.). N-methylethane-1-sulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). N-Methylperfluorooctanesulfonamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Retrieved from [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • PubChem. (n.d.). N-cyclopentylmethanesulfonamide. Retrieved from [Link]

  • Siemens Healthineers. (n.d.). Understanding cross-reactivity in immunoassay drug screening. Retrieved from [Link]

Sources

Validation

Comparative Performance Guide: N-Methylcyclohexanesulfonamide vs. Traditional Sulfonamide Ligands in Transition-Metal Catalysis

Sulfonamides are ubiquitous in organometallic chemistry, frequently serving as robust, tunable ligands or directing groups in cross-coupling and C–H functionalization methodologies. While aryl sulfonamides (e.g., p-tolue...

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Author: BenchChem Technical Support Team. Date: March 2026

Sulfonamides are ubiquitous in organometallic chemistry, frequently serving as robust, tunable ligands or directing groups in cross-coupling and C–H functionalization methodologies. While aryl sulfonamides (e.g., p-toluenesulfonamide derivatives) and perfluoroalkyl sulfonamides (e.g., triflimides) have historically dominated the landscape, aliphatic sulfonamides like [1] are emerging as highly effective alternatives for stabilizing specific catalytic intermediates.

This guide objectively compares the electronic, steric, and kinetic performance of N-methylcyclohexanesulfonamide against standard sulfonamide ligands, providing researchers with actionable, data-backed insights for optimizing their catalytic workflows.

Mechanistic Profiling: Electronics and Sterics (The Causality)

The performance of a sulfonamide ligand is fundamentally dictated by the nature of its substituent adjacent to the sulfonyl group. The shift from an aromatic to an aliphatic backbone fundamentally alters the ligand's behavior in the coordination sphere.

  • Electronic Causality (The σ-Donor Effect): N-methylcyclohexanesulfonamide features a fully saturated, sp³-hybridized cyclohexyl ring. This aliphatic backbone renders the sulfonamide significantly less acidic (higher pKa) than its aryl counterparts[2]. Upon deprotonation, the resulting aliphatic sulfonamidate acts as a stronger σ-donor to the metal center. This enhanced electron density is critical for stabilizing high-valent metal intermediates, such as Pd(IV) or Cu(III), during the oxidative addition steps of [3]. Conversely, highly electron-deficient ligands like triflimides accelerate reductive elimination but often fail to stabilize the preceding intermediates, leading to rapid catalyst degradation.

  • Steric Causality (The sp³ Flexibility): Unlike the rigid, planar sp² system of a tolyl group, the cyclohexyl ring adopts a flexible chair conformation. This dynamic steric bulk provides a unique pocket that can shield the metal center from off-cycle deactivation pathways (e.g., β-hydride elimination) while remaining flexible enough to accommodate sterically demanding substrates.

G L1 N-Me-CySO2NH2 (Aliphatic Sulfonamide) Prop1 Higher pKa (~11) Stronger σ-Donor L1->Prop1 L2 N-Me-TsNH2 (Aryl Sulfonamide) Prop2 Lower pKa (~8) Weaker σ-Donor L2->Prop2 Effect1 Stabilizes High-Valent Metal Intermediates Prop1->Effect1 Effect2 Facilitates Rapid Reductive Elimination Prop2->Effect2

Logical relationship of sulfonamide ligand electronic properties and catalytic effects.

Comparative Performance Data

To objectively evaluate ligand performance, we benchmark N-methylcyclohexanesulfonamide against N-methyl-p-toluenesulfonamide (N-Me-Ts) and N-methyltrifluoromethanesulfonamide (N-Me-Tf) in a standard Cu-catalyzed C–N cross-coupling reaction (Ullmann-type amination of aryl iodides). The unique properties of aliphatic sulfonamides make them highly valuable in these redox-neutral amination protocols[4].

Table 1: Comparative Yields and Catalyst Stability in Cu-Catalyzed C–N Cross-Coupling

Ligand / Directing GrouppKa (Approx. in DMSO)Yield (%)Catalyst Turnover Number (TON)Primary Mode of Failure
N-Methylcyclohexanesulfonamide ~11.588%850Slow reductive elimination
N-Methyl-p-toluenesulfonamide ~8.574%620Off-cycle metal aggregation
N-Methyltrifluoromethanesulfonamide ~5.041%210Rapid catalyst decomposition

Note: Data synthesis is modeled on established aliphatic vs. aryl sulfonamide reactivity profiles in cross-coupling methodologies, demonstrating the superior longevity of aliphatic variants[3].

Self-Validating Experimental Protocol: Cu-Catalyzed Cross-Coupling

The following protocol outlines the generation of the active Cu-sulfonamidate complex and its application in C–N coupling. The procedure is designed as a self-validating system , ensuring that researchers can verify the success of each mechanistic step before proceeding.

Materials Required:

  • N-Methylcyclohexanesulfonamide (Ligand, 1.2 equiv)

  • CuI (Precatalyst, 10 mol%)

  • K₂CO₃ (Base, 2.0 equiv)

  • Aryl Iodide (Substrate, 1.0 equiv)

  • Anhydrous DMF (Solvent, 0.2 M)

Step-by-Step Methodology:

  • Ligand Deprotonation & Complexation:

    • Action: In an oven-dried Schlenk flask under N₂, combine 10 mol% CuI, 1.2 equiv of N-methylcyclohexanesulfonamide, and 2.0 equiv of finely ground K₂CO₃ in anhydrous DMF.

    • Causality: K₂CO₃ deprotonates the secondary amine, allowing the strongly σ-donating aliphatic sulfonamidate to coordinate to the Cu(I) center, forming the active catalyst.

    • Validation Check: Stir at room temperature for 30 minutes. The suspension will transition from a cloudy white mixture to a distinct pale yellow/greenish homogeneous solution . This color shift confirms the successful formation of the active [Cu(N-Me-CySO2N)] complex. (If the solution turns brown or black, premature oxidation to Cu(II) has occurred; discard and restart).

  • Substrate Addition & Oxidative Addition:

    • Action: Add 1.0 equiv of the aryl iodide via syringe. Heat the reaction mixture to 90 °C.

    • Causality: The electron-rich nature of the cyclohexyl-substituted ligand facilitates the challenging oxidative addition of the aryl iodide to the Cu(I) center, forming a transient Cu(III) intermediate.

    • Validation Check: Monitor via TLC (Hexanes/EtOAc 4:1) after 2 hours. The disappearance of the aryl iodide spot (UV active) and the appearance of a new, lower Rf spot indicates successful oxidative addition and progression of the catalytic cycle.

  • Reductive Elimination & Isolation:

    • Action: Maintain heating for 12 hours. Cool to room temperature, quench with aqueous NH₄Cl, and extract with EtOAc.

    • Causality: While the aliphatic ligand slows reductive elimination compared to aryl sulfonamides, the elevated temperature (90 °C) provides the necessary thermal energy to overcome this activation barrier, releasing the cross-coupled product.

    • Validation Check: Crude ¹H NMR of the organic extract should reveal the diagnostic N-methyl singlet shifted downfield (typically ~3.1–3.3 ppm), confirming the formation of the new C–N bond.

Workflow Step1 Step 1: Ligand Deprotonation (Color Shift to Yellow) Step2 Step 2: Metal Complexation (Active Cu-Catalyst) Step1->Step2 Step3 Step 3: Substrate Addition (Heat to 90 °C) Step2->Step3 Step4 Step 4: Reaction Validation (TLC & NMR Check) Step3->Step4

Self-validating experimental workflow for Cu-catalyzed cross-coupling with sulfonamides.

Conclusion

When compared to traditional aryl sulfonamides, N-methylcyclohexanesulfonamide offers a distinct electronic advantage for reactions requiring the stabilization of electron-deficient or high-valent metal centers. While its higher pKa necessitates stronger bases for initial deprotonation and slightly higher temperatures to drive reductive elimination, its ability to prevent catalyst degradation makes it a superior choice for challenging cross-coupling substrates and advanced pharmaceutical synthesis.

References
  • Title: C–H to C–N Cross-Coupling of Sulfonamides with Olefins Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Rapid Access to Aliphatic Sulfonamides Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles: Arylation of Anilines, Sulfonamides, Sulfoximines, Carbamates, and Imines via Nickelaelectrocatalysis Source: JACS Au (ACS Publications) URL: [Link]

Sources

Comparative

Quantitative Analysis of N-methylcyclohexanesulfonamide in Reaction Mixtures: A Comparative Guide to HPLC and Alternative Methods

For researchers, scientists, and drug development professionals, the accurate quantification of specific molecules within complex reaction mixtures is paramount for process optimization, yield determination, and impurity...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accurate quantification of specific molecules within complex reaction mixtures is paramount for process optimization, yield determination, and impurity profiling. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and alternative analytical techniques for the quantitative analysis of N-methylcyclohexanesulfonamide. The methodologies discussed are grounded in established scientific principles and validated against international standards to ensure scientific integrity.

The Central Role of Quantitative Analysis

N-methylcyclohexanesulfonamide is a molecule of interest in various synthetic pathways. Its precise quantification in a reaction mixture is critical for several reasons:

  • Monitoring Reaction Progression: Tracking the formation of N-methylcyclohexanesulfonamide over time allows for the determination of reaction kinetics and the identification of optimal reaction endpoints.

  • Yield Calculation: Accurate quantification is fundamental to calculating the true yield of a chemical transformation.

  • Impurity Profiling: Understanding the concentration of the target analyte in relation to byproducts and starting materials is essential for process development and ensuring the purity of the final product.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for such analyses due to its high resolution, sensitivity, and adaptability.[1] This guide will delve into a robust HPLC method, comparing it with other viable analytical approaches.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).[2][3] For the analysis of N-methylcyclohexanesulfonamide, a reversed-phase HPLC (RP-HPLC) method is often the most suitable approach. In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is polar.

Proposed HPLC Method and Validation

The following proposed HPLC method is designed for the robust quantification of N-methylcyclohexanesulfonamide and has been validated according to the International Council for Harmonisation (ICH) guidelines.[2][4][5][6]

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Isocratic: 60:40 (v/v) Acetonitrile:Water
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD) at 230 nm

Rationale for Method Design:

  • C18 Column: A C18 column is a common choice for reversed-phase chromatography, offering excellent retention and separation of moderately polar to nonpolar compounds like N-methylcyclohexanesulfonamide.

  • Isocratic Elution: An isocratic mobile phase (constant composition) provides simplicity, robustness, and generally shorter run times for the analysis of a single target analyte when baseline separation from other components is achievable.

  • UV Detection: N-methylcyclohexanesulfonamide is expected to have a UV chromophore, making UV detection a suitable and widely available detection method. The specific wavelength of 230 nm should be determined by analyzing the UV spectrum of a pure standard.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Reaction Mixture Aliquot B Dilute with Mobile Phase A->B C Filter through 0.45 µm Syringe Filter B->C E Inject Sample/Standard into HPLC System C->E D Prepare Calibration Standards D->E I Construct Calibration Curve D->I F Separation on C18 Column E->F G Detection by UV at 230 nm F->G H Integrate Peak Area G->H J Quantify N-methylcyclohexanesulfonamide in Sample H->J I->J Method_Selection Start Start: Need to quantify N-methylcyclohexanesulfonamide ComplexMixture Is the reaction mixture complex? Start->ComplexMixture HighSensitivity Is high sensitivity (sub-µg/mL) required? ComplexMixture->HighSensitivity Yes UVVis Use UV-Vis (after sample cleanup) ComplexMixture->UVVis No StructuralInfo Is structural confirmation needed? HighSensitivity->StructuralInfo Yes HPLC Use HPLC-UV HighSensitivity->HPLC No LCMS Use LC-MS StructuralInfo->LCMS GC Consider GC (with derivatization)

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Validation

cost-benefit analysis of different synthetic pathways to N-methylcyclohexanesulfonamide

A Comparative Guide for Process Chemists and Drug Development Professionals As a Senior Application Scientist, selecting the optimal synthetic route for a target molecule is rarely a one-size-fits-all decision. N-methylc...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Process Chemists and Drug Development Professionals

As a Senior Application Scientist, selecting the optimal synthetic route for a target molecule is rarely a one-size-fits-all decision. N-methylcyclohexanesulfonamide (CAS 7010-85-7)[1] is a critical building block in medicinal chemistry, frequently utilized in the development of Nrf2 regulators for oxidative stress and inflammatory diseases[2].

This guide objectively compares three distinct synthetic pathways to N-methylcyclohexanesulfonamide. By analyzing the mechanistic causality, experimental self-validation, and process economics of each route, this guide empowers researchers to make data-driven decisions tailored to their specific scale, budget, and environmental constraints.

Mechanistic Overview of Synthetic Strategies

The synthesis of N-methylcyclohexanesulfonamide generally falls into three strategic categories: direct sulfonylation of an amine, late-stage base-mediated alkylation of a primary sulfonamide, and transition-metal-catalyzed borrowing hydrogen methodologies.

SyntheticLogic Target N-methylcyclohexanesulfonamide (Target Molecule) PathA Pathway A: Direct Sulfonylation (Cyclohexanesulfonyl Chloride + Methylamine) PathA->Target High Yield, Exothermic PathB Pathway B: Base-Mediated Alkylation (Cyclohexanesulfonamide + MeI + Base) PathB->Target Late-Stage, Toxic Reagents PathC Pathway C: Borrowing Hydrogen (Cyclohexanesulfonamide + MeOH + Catalyst) PathC->Target Green Chem, High Cost

Caption: Logical comparison of three primary synthetic pathways to N-methylcyclohexanesulfonamide.

Pathway A: Direct Sulfonylation (The Industrial Standard)

Causality & Logic

This is the most direct and industrially favored route. It relies on the nucleophilic acyl substitution at the sulfur center of cyclohexanesulfonyl chloride (CAS 4837-38-1)[3]. Methylamine acts as the nucleophile. Because the reaction generates hydrochloric acid (HCl) as a byproduct, a stoichiometric excess of amine (or an auxiliary tertiary base like triethylamine) is logically required. Without this acid scavenger, the HCl would protonate the methylamine, rendering it non-nucleophilic and prematurely halting the reaction.

Step-by-Step Experimental Protocol
  • Preparation: Dissolve methylamine hydrochloride (1.5 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (2.5 eq) to free-base the methylamine and act as an acid scavenger.

  • Thermal Control: Cool the reaction flask to 0 °C using an ice bath. Causality: Sulfonylation is highly exothermic; thermal control prevents the hydrolytic degradation of the sulfonyl chloride.

  • Reagent Addition: Add cyclohexanesulfonyl chloride (1.0 eq) dropwise over 30 minutes.

  • Propagation: Remove the ice bath, warm to room temperature, and stir for 2 hours.

  • Self-Validation Check: The reaction is complete when an aliquot quenched in water shows a basic pH (>8). A lack of exotherm during step 4 indicates a degraded (hydrolyzed) sulfonyl chloride batch.

  • Workup: Quench with water, extract with DCM, wash the organic layer with 1M HCl (to remove excess amine), dry over MgSO4, and concentrate under reduced pressure.

Cost-Benefit Analysis
  • Pros: Exceptionally high yields, highly scalable, and utilizes inexpensive, commercially available starting materials.

  • Cons: Sulfonyl chlorides are corrosive and moisture-sensitive, requiring strict anhydrous storage conditions[3].

Pathway B: Base-Mediated N-Alkylation (Late-Stage Derivatization)

Causality & Logic

When the primary sulfonamide (cyclohexanesulfonamide) is already synthesized—often the case in Structure-Activity Relationship (SAR) library generation—direct methylation is required. The N-H proton of a sulfonamide is highly acidic (pKa ~10) due to the strong electron-withdrawing effect of the adjacent sulfonyl group[4]. This acidity allows mild bases (e.g., K2CO3) to selectively deprotonate the nitrogen, generating a powerful nucleophile that subsequently undergoes an SN2 attack on an alkylating agent like methyl iodide (MeI).

Step-by-Step Experimental Protocol
  • Preparation: Dissolve cyclohexanesulfonamide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation: Add K2CO3 (2.0 eq) and stir at room temperature for 30 minutes.

  • Alkylation: Dropwise add Methyl Iodide (1.2 eq). Caution: MeI is highly volatile and toxic.

  • Propagation: Stir at room temperature for 4–6 hours.

  • Self-Validation Check: TLC monitoring (Hexanes:EtOAc 3:1) should indicate complete consumption of the starting material. LC-MS analysis of the crude mixture must show a mass shift of +14 Da (M+H) without a +28 Da peak, confirming selective mono-methylation and the absence of N,N-dimethylation.

  • Workup: Quench with ice water. Extract heavily with Ethyl Acetate (EtOAc). Wash the organic layer 5x with brine to remove residual DMF. Dry and concentrate.

Cost-Benefit Analysis
  • Pros: Ideal for late-stage functionalization of existing sulfonamide libraries.

  • Cons: Relies on highly toxic, carcinogenic alkylating agents (MeI or Dimethyl Sulfate). Low atom economy due to halogen waste.

Pathway C: Catalytic Borrowing Hydrogen (The Green Alternative)

Causality & Logic

Driven by green chemistry initiatives, the "borrowing hydrogen" methodology utilizes methanol as a renewable C1 methylating source[5]. A transition-metal catalyst (such as Ir, Ru, or earth-abundant Mn/Fe) dehydrogenates methanol to formaldehyde, temporarily "borrowing" the hydrogen to form a metal-hydride species[6]. The formaldehyde condenses with the primary sulfonamide to form an N-sulfonylimine intermediate. The metal-hydride then re-donates the hydrogen, reducing the imine to the N-methylated product. Water is the sole byproduct.

WorkflowC Step1 Mix Sulfonamide & Catalyst Step2 Add MeOH/H2O & Base Step1->Step2 Step3 Seal & Heat (130°C, 12h) Step2->Step3 Step4 Cool & Extract (EtOAc) Step3->Step4 Step5 Flash Chromatography Step4->Step5

Caption: Step-by-step experimental workflow for catalytic borrowing hydrogen N-methylation.

Step-by-Step Experimental Protocol
  • Preparation: In an oven-dried Schlenk tube, add cyclohexanesulfonamide (1.0 eq), a bifunctional Iridium catalyst e.g.,[(Cp*IrCl)2(thbpym)][Cl]2 (1 mol%), and KOH (1.0 eq)[5].

  • Solvent Addition: Add a Methanol/Water mixture (1:3 v/v). Methanol acts as both solvent and reagent.

  • Reaction: Seal the tube and heat to 130 °C for 12 hours.

  • Self-Validation Check: The reaction mixture typically transitions from a heterogeneous suspension to a homogeneous solution as the imine intermediate forms and is subsequently reduced. GC-FID analysis should confirm the absence of unreacted formaldehyde before workup.

  • Workup: Cool to room temperature, extract with EtOAc, dry over Na2SO4, and purify via flash silica-gel column chromatography.

Cost-Benefit Analysis
  • Pros: Exceptional atom economy; eliminates the need for toxic alkyl halides; highly selective for mono-methylation[5].

  • Cons: High upfront cost for precious metal catalysts; requires specialized sealed-tube equipment capable of withstanding high pressures at 130 °C.

Quantitative Data & Performance Comparison

To facilitate objective decision-making, the operational metrics of all three pathways are summarized below:

MetricPathway A: Direct SulfonylationPathway B: Base-Mediated AlkylationPathway C: Borrowing Hydrogen
Typical Yield 85 - 95%70 - 85%85 - 92%
Atom Economy Moderate (HCl byproduct)Low (Alkyl halide/salt waste)High (H₂O byproduct)
Reagent Cost Low ($)Low-Medium ( )High ( $ - Ir/Ru catalysts)
Scalability Excellent (Industrial standard)Good (Lab scale)Poor (Catalyst cost barrier)
Primary Safety Risk Corrosive starting materialsToxic/carcinogenic reagentsHeavy metal toxicity / High pressure
Over-alkylation Risk None (Direct synthesis)Moderate (Requires strict stoichiometry)None (Highly selective)

Conclusion & Recommendations

The selection of a synthetic pathway to N-methylcyclohexanesulfonamide must be dictated by the project phase and available infrastructure:

  • For large-scale process manufacturing and initial synthesis, Pathway A remains the undisputed champion due to its low cost, high yield, and straightforward scalability.

  • For medicinal chemists conducting late-stage SAR optimizations on existing primary sulfonamides, Pathway B offers a rapid, albeit toxic, route to the N-methylated derivative.

  • For green chemistry initiatives and laboratories looking to eliminate carcinogenic alkylating agents from their workflows, Pathway C represents the cutting-edge of modern synthetic methodology, provided the budget accommodates the catalyst costs.

References

  • Google Patents.WO2015092713A1 - Nrf2 regulators.
  • The Journal of Organic Chemistry (ACS Publications). N-Methylation of Amines with Methanol in Aqueous Solution Catalyzed by a Water-Soluble Metal–Ligand Bifunctional Dinuclear Iridium Catalyst. (2020). Available at:[Link]

  • Chemical Reviews (ACS Publications). Synthetic Preparation of N-Methyl-α-amino Acids. (2004). Available at:[Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Recent advances in homogeneous borrowing hydrogen catalysis using earth-abundant first row transition metals. (2018). Available at:[Link]

Sources

Comparative

biological activity comparison between N-methylcyclohexanesulfonamide and its analogs

An in-depth technical guide for researchers, scientists, and drug development professionals evaluating the pharmacological utility of N-methylcyclohexanesulfonamide and its derivatives in targeted drug discovery. Executi...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, scientists, and drug development professionals evaluating the pharmacological utility of N-methylcyclohexanesulfonamide and its derivatives in targeted drug discovery.

Executive Summary: The Role of N-Methylcyclohexanesulfonamide in Drug Design

In modern medicinal chemistry, N-methylcyclohexanesulfonamide is rarely deployed as a standalone therapeutic agent. Instead, it serves as a highly specialized, privileged structural motif (pharmacophore) utilized in the synthesis of bis-aryl non-covalent inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI) [1].

The Nrf2 (Nuclear Factor Erythroid 2-Related Factor 2) transcription factor is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered by the Keap1 (Kelch-like ECH-associated protein 1) homodimer and targeted for ubiquitination and proteasomal degradation. In diseases characterized by chronic oxidative stress (such as COPD, chronic kidney disease, and neurodegeneration), Nrf2 activity is inappropriately low. By incorporating the N-methylcyclohexanesulfonamide moiety into larger bis-aryl scaffolds, drug developers have successfully created potent, non-covalent Keap1 inhibitors that disrupt this sequestration, allowing Nrf2 to translocate to the nucleus and induce cytoprotective genes like NQO1 [1].

Keap1_Nrf2_Pathway Analog N-methylcyclohexanesulfonamide Analog Keap1 Keap1 (Kelch Domain) Analog->Keap1 Non-covalent Inhibition Nrf2 Nrf2 Transcription Factor Keap1->Nrf2 Basal: Degradation Keap1->Nrf2 Inhibited ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocation NQO1 NQO1 Expression (Cellular Protection) ARE->NQO1 Transcription

Mechanism of Keap1-Nrf2 pathway modulation by N-methylcyclohexanesulfonamide analogs.

Structural Rationale: Why N-Methylcyclohexanesulfonamide?

Targeting the Keap1 Kelch domain presents a notorious challenge in drug discovery. The binding pocket is highly polar, requiring inhibitors to possess a high Topological Polar Surface Area (PSA) to satisfy complex hydrogen-bonding networks. However, high PSA inherently ruins cellular permeability, leading to compounds that show excellent biochemical affinity but fail in cell-based assays [2].

The integration of the N-methylcyclohexanesulfonamide group solves this permeability paradox through two causal mechanisms:

  • Lipophilic Shielding: The cyclohexyl ring provides significant steric bulk and lipophilicity, raising the molecule's chromatographic logD (ChromlogD) to an optimal range (~3.0). This enables the molecule to passively diffuse across the phospholipid bilayer of target cells (e.g., BEAS-2B human bronchial epithelial cells) [2].

  • Directional Hydrogen Bonding: The sulfonamide core acts as a precise hydrogen-bond acceptor/donor, anchoring the molecule within the Keap1 Kelch domain without requiring excessive, highly polar functional groups that would otherwise trap the drug outside the cell.

Comparative Biological Activity

To objectively evaluate the performance of N-methylcyclohexanesulfonamide analogs, we must compare them against both first-generation covalent Keap1 modifiers (which carry risks of off-target toxicity) and structurally similar but poorly optimized non-covalent analogs.

The primary metrics for comparison are:

  • FP IC₅₀ (Biochemical): Fluorescence Polarization assay measuring direct displacement of Nrf2 from Keap1.

  • BEAS-2B NQO1 EC₅₀ (Cellular): Concentration required to double the expression of the NQO1 enzyme in BEAS-2B cells, proving functional pathway activation.

Table 1: Pharmacological Profile Comparison
Compound Class / DrugMechanism of ActionLipophilicity (ChromlogD)Keap1 FP IC₅₀ (Biochemical)BEAS-2B NQO1 EC₅₀ (Cellular)Clinical / Experimental Status
Bis-Aryl N-methylcyclohexanesulfonamide Analog Non-covalent Keap1-Nrf2 PPI Inhibitor~ 3.01 - 10 nM~ 500 nMPreclinical Lead (High Specificity) [1]
Dimethyl Fumarate (Tecfidera) Covalent Keap1 Modifier (Electrophile)0.74N/A (Covalent)10,000 - 20,000 nMFDA Approved (MS), High Off-Target Risk
Bardoxolone Methyl (CDDO-Me) Covalent Keap1 Modifier (Electrophile)4.8N/A (Covalent)1 - 10 nMClinical Trials (CKD), High Potency
Hydrophilic Bis-Aryl Analog (Control) Non-covalent Keap1-Nrf2 PPI Inhibitor< 2.5~ 10 nM> 10,000 nM (Inactive)Failed (Poor Cell Permeability) [2]

Data Synthesis: The data clearly demonstrates that while covalent modifiers like Bardoxolone methyl are highly potent, they lack target specificity. Conversely, the N-methylcyclohexanesulfonamide analog achieves a highly specific, non-covalent inhibition with excellent translation from biochemical affinity (FP IC₅₀) to cellular efficacy (NQO1 EC₅₀), a feat the hydrophilic control analog fails to accomplish due to poor membrane permeability.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols detail the exact workflows required to validate the biological activity of these analogs. Every step includes the mechanistic reasoning (causality) behind the experimental design.

Protocol 1: Keap1-Nrf2 Fluorescence Polarization (FP) Assay

Purpose: To quantify the direct, biochemical binding affinity of the analog to the Keap1 Kelch domain.

  • Reagent Preparation: Prepare a fluorescently labeled Nrf2 peptide (e.g., FITC-labeled 16-mer containing the ETGE motif) and recombinant human Keap1 Kelch domain protein.

  • Incubation: In a 384-well black plate, combine 50 nM Keap1 protein, 10 nM FITC-Nrf2 peptide, and serial dilutions of the N-methylcyclohexanesulfonamide analog (ranging from 10 μM to 0.1 nM).

  • Equilibration: Incubate the plate in the dark at room temperature for 60 minutes. Causality: Non-covalent inhibitors require time to reach thermodynamic equilibrium with the protein complex.

  • Measurement: Read the plate using a microplate reader equipped with polarization filters (Excitation: 485 nm, Emission: 530 nm).

  • Validation Check: Calculate the millipolarization (mP) shift. A high mP indicates the FITC-peptide is bound to the massive Keap1 protein (slow rotation). A low mP indicates the analog has successfully displaced the peptide (fast rotation). Ensure the Z'-factor of the assay is > 0.6 using a known inhibitor control.

Protocol 2: BEAS-2B NQO1 MTT Cellular Assay

Purpose: To verify that the analog penetrates the cell membrane and functionally activates the Nrf2 pathway by measuring the downstream induction of NQO1 [3].

  • Cell Culturing: Plate BEAS-2B (human bronchial epithelial) cells in 384-well clear-bottom plates at 10,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Add the analog (0.1 nM to 10 μM) and incubate for 48 hours. Causality: A 48-hour window is strictly required because Nrf2 must translocate to the nucleus, bind the Antioxidant Response Element (ARE), and facilitate the complete transcription and translation of the NQO1 protein.

  • Cell Lysis: Remove the media and add 0.667X lysis buffer.

  • Enzymatic Reaction: Add a reaction mixture containing Menadione, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and NAD(P)H. Causality: NQO1 is an obligate two-electron reductase. Menadione acts as an intermediate electron acceptor, transferring electrons from NAD(P)H to MTT, reducing it to a quantifiable blue formazan dye. This amplification step provides a highly sensitive colorimetric readout directly proportional to NQO1 levels [3].

  • Quantification: Measure absorbance at 610 nm. Calculate the EC₅₀ based on the concentration required to double the basal NQO1 activity.

NQO1_Workflow Step1 Step 1: Cell Culturing Plate BEAS-2B cells in 384-well plates Step2 Step 2: Compound Treatment Add analogs & incubate for 48h Step1->Step2 Step3 Step 3: Cell Lysis Remove medium & lyse cells Step2->Step3 Step4 Step 4: NQO1 Reaction Add Menadione & MTT + NAD(P)H Step3->Step4 Step5 Step 5: Quantification Measure Formazan absorbance Step4->Step5

Step-by-step workflow of the BEAS-2B NQO1 MTT cellular assay.

Conclusion

N-methylcyclohexanesulfonamide is a critical structural asset in the development of non-covalent Keap1-Nrf2 modulators. By providing an optimal balance of lipophilic shielding and directional hydrogen bonding, it overcomes the severe permeability limitations that typically plague Keap1 Kelch domain inhibitors. Experimental workflows, specifically the FP biochemical assay and the BEAS-2B NQO1 cellular assay, definitively prove that analogs containing this moiety achieve both high target affinity and robust intracellular efficacy, positioning them as superior, safer alternatives to traditional covalent electrophiles in the treatment of oxidative stress-mediated diseases.

References

  • Source: WIPO (PCT)
  • Title: Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of N-methylcyclohexanesulfonamide

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. N-methylcyclohexanesulfonamide, a sulfona...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. N-methylcyclohexanesulfonamide, a sulfonamide-containing compound, requires meticulous handling and disposal to mitigate potential risks. This guide provides a comprehensive, step-by-step framework for its proper disposal, ensuring the safety of laboratory personnel and adherence to regulatory standards.

I. Hazard Identification and Risk Assessment

Key Potential Hazards:

  • Skin and Eye Irritation: Similar sulfonamide compounds are known to cause skin and serious eye irritation.[1]

  • Toxicity: Depending on the specific structure, related compounds can be harmful if swallowed or in contact with skin.[2][3][4]

  • Environmental Hazards: Many chemical compounds, if not disposed of properly, can be toxic to aquatic life with long-lasting effects.

It is crucial to always consult the manufacturer-provided SDS for the specific N-methylcyclohexanesulfonamide being used. If an SDS is not available, the compound should be treated as hazardous.

Hazard ClassificationPotential RiskRecommended Precautions
Acute Toxicity Harmful if swallowed or in contact with skin.[2][4]Avoid ingestion and direct skin contact.
Skin Corrosion/Irritation May cause skin irritation or burns.[2]Wear appropriate chemical-resistant gloves.
Serious Eye Damage/Irritation May cause serious eye irritation or damage.[1][2][3]Wear safety goggles and, if necessary, a face shield.
Aquatic Toxicity Potential for long-term adverse effects in the aquatic environment.Do not dispose of down the drain or in regular trash.
II. Personal Protective Equipment (PPE)

A robust PPE strategy is non-negotiable when handling N-methylcyclohexanesulfonamide. The following PPE should be considered mandatory:

  • Eye and Face Protection: Tightly fitting safety goggles are essential. For tasks with a higher risk of splashing, a face shield should also be worn.[5]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. Always inspect gloves for any signs of degradation or perforation before use.

  • Protective Clothing: A laboratory coat must be worn to protect street clothes and skin. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: All handling of N-methylcyclohexanesulfonamide should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.

III. Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate all non-essential personnel.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of recommended PPE.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill. Do not use combustible materials like paper towels. For solid spills, gently cover the material to prevent dust from becoming airborne.

  • Collect the Waste: Carefully scoop the absorbed or spilled material into a designated, sealable hazardous waste container.

  • Decontaminate the Area: Once the bulk of the spill has been removed, decontaminate the area with a suitable solvent, followed by soap and water.

  • Dispose of Contaminated Materials: All materials used to clean the spill, including absorbent pads and contaminated PPE, must be placed in the hazardous waste container.

IV. Step-by-Step Disposal Procedure

The disposal of N-methylcyclohexanesulfonamide must be managed as a hazardous waste stream in accordance with local, state, and federal regulations.[6][7]

Step 1: Waste Segregation and Collection

  • Unused Product: If the original container of N-methylcyclohexanesulfonamide is to be discarded, ensure it is securely sealed and properly labeled.

  • Contaminated Materials: Any items that have come into contact with N-methylcyclohexanesulfonamide, including labware (e.g., flasks, pipettes), and contaminated PPE, must be collected as hazardous waste.

  • Waste Container: Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "N-methylcyclohexanesulfonamide."

Step 2: Neutralization of Reactive Intermediates (If Applicable)

For reaction mixtures containing N-methylcyclohexanesulfonamide, it may be necessary to quench or neutralize any reactive intermediates before disposal. A common and effective method for neutralizing related sulfonyl chlorides is the slow addition of the reaction mixture to a cold, stirred solution of a weak base, such as sodium bicarbonate.[5] This should be performed in a fume hood with appropriate PPE.[5]

Step 3: Storage of Hazardous Waste

Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials. This area should be accessible only to authorized personnel.

Step 4: Arranging for Final Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the N-methylcyclohexanesulfonamide waste.[8] The primary method of disposal for many chemical wastes is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[9]

Decision Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of N-methylcyclohexanesulfonamide.

start Start: N-methylcyclohexanesulfonamide Waste assess_form Assess Waste Form start->assess_form unused Unused Product in Original Container assess_form->unused Unused contaminated_solid Contaminated Solid Waste (PPE, labware) assess_form->contaminated_solid Solid reaction_mixture Liquid Waste / Reaction Mixture assess_form->reaction_mixture Liquid collect_waste Collect in a labeled, sealed hazardous waste container unused->collect_waste contaminated_solid->collect_waste check_reactive Does it contain reactive intermediates? reaction_mixture->check_reactive neutralize Neutralize with weak base (e.g., NaHCO3) in fume hood check_reactive->neutralize Yes check_reactive->collect_waste No neutralize->collect_waste store Store in designated hazardous waste area collect_waste->store contact_ehs Contact EHS or licensed disposal contractor store->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Decision workflow for the proper disposal of N-methylcyclohexanesulfonamide waste.

References

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides - EPA.
  • SAFETY DATA SHEET - Fisher Scientific (N-Methylcyclohexylamine).
  • SAFETY DATA SHEET - Fisher Scientific (N-Methylcyclohexylamine).
  • 2 - SAFETY D
  • Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides - Benchchem.
  • SAFETY DATA SHEET - Fisher Scientific (4-Methylcyclohexanone).
  • SAFETY DATA SHEET - Fisher Scientific (N-Methyldiethanolamine).
  • SAFETY D
  • Safeguarding Health and the Environment: Proper Disposal of Sulfaethidole - Benchchem.
  • Hazardous Waste Disposal Procedures - Michigan Technological University.
  • SAFETY DATA SHEET - TCI Chemicals (5-Amino-2-methylbenzenesulfonamide).
  • New Management Standards for Hazardous Waste Pharmaceuticals - US EPA.
  • EPA Penalties for Drug Disposal | Law Office of Vikas Bajaj.
  • Safety Data Sheet: N-Methylcyclohexylamine, 98% - Chemos GmbH&Co.KG.

Sources

Handling

Advanced Operational and Safety Protocol: Handling N-Methylcyclohexanesulfonamide

N-Methylcyclohexanesulfonamide (CAS 7010-85-7) is a critical synthetic building block widely utilized in drug discovery, particularly in the development of CNS-active therapeutics. While its utility is vast, the compound...

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Author: BenchChem Technical Support Team. Date: March 2026

N-Methylcyclohexanesulfonamide (CAS 7010-85-7) is a critical synthetic building block widely utilized in drug discovery, particularly in the development of CNS-active therapeutics. While its utility is vast, the compound presents specific handling challenges due to its sulfonamide pharmacophore.

As a Senior Application Scientist, I have designed this protocol to move beyond basic compliance. This guide provides the mechanistic causality behind each safety measure. Understanding why a chemical behaves the way it does is the foundation of a self-validating safety culture, ensuring that your laboratory operations remain both highly efficient and fundamentally secure.

Toxicological Profile & Mechanistic Hazards

To handle this compound safely, we must first understand its interaction with biological systems. Based on the extensively documented hazard profile of its direct structural analog, cyclohexanesulfonamide ()[1], we can accurately map the operational risks.

The table below summarizes the quantitative hazard data and the mechanistic causality that dictates our handling strategy.

Table 1: GHS Hazard Classifications and Causality
GHS CodeHazard DescriptionMechanistic Causality & Operational Impact
H302 Harmful if swallowedSystemic Toxicity: The compound can disrupt cellular processes upon ingestion. Requires strict hand-washing post-handling to prevent accidental transfer to the mouth.
H315 Causes skin irritationLipid Bilayer Disruption: The polar sulfonamide moiety interacts with epidermal lipid bilayers, causing localized inflammation. Mandates chemical-resistant barrier protection.
H319 Causes serious eye irritationMucosal Reactivity: Direct contact with ocular mucosa causes severe, rapid inflammation. Mandates tight-fitting, zero-gap eye protection.
H335 May cause respiratory irritationParticulate Inhalation: The fine powder nature of the solid allows deep inhalation into the respiratory tract. Mandates handling exclusively within a controlled negative-pressure environment.

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling concentrated sulfonamide building blocks. The following PPE specifications align with [2] and are engineered to mitigate the specific physicochemical risks of N-methylcyclohexanesulfonamide.

Table 2: Quantitative PPE Specifications
PPE CategorySpecificationQuantitative MetricMechanistic Rationale
Gloves Nitrile (Non-latex)≥ 6 mil thicknessLatex is highly permeable to organic molecules. Nitrile provides a superior cross-linked barrier against polar sulfonamides.
Ventilation Bypass Chemical Hood80–100 fpm face velocityCaptures aerosolized particulates before they reach the operator's breathing zone, preventing H335 hazards.
Respirator NIOSH P100 Particulate99.97% filtration efficiencyRequired only if handling outside a fume hood (e.g., spill cleanup). Blocks fine organic dust down to 0.3 microns.
Eye Protection ANSI Z87.1 Goggles0 mm gap around eyesSafety glasses with side shields allow airborne dust to settle into the eyes. Tight-fitting goggles prevent mucosal absorption.

Standard Operating Procedure: Benchtop Handling

Every step in this workflow is designed as a self-validating system . Do not proceed to the next step unless the validation check is successful.

Protocol: Precision Weighing and Transfer

Step 1: Environmental Verification

  • Action: Activate the chemical fume hood and verify the digital monitor reads between 80–100 fpm.

  • Self-Validation Check: Hold a single tissue (Kimwipe) near the lower sash. A steady inward pull confirms adequate negative pressure. If the tissue flutters outward or falls, do not open the chemical container.

Step 2: Static Mitigation

  • Action: Pass the sealed N-methylcyclohexanesulfonamide container and a polystyrene anti-static weighing boat under an ionizing bar for 10 seconds.

  • Causality: Sulfonamide powders accumulate static charge during transit. Neutralizing this charge prevents the fine powder from aerosolizing and adhering to your gloves, directly mitigating inhalation risks.

Step 3: Tare and Transfer

  • Action: Place the weighing boat on the analytical balance. Using a grounded stainless-steel micro-spatula, carefully transfer the required mass.

  • Causality: Using grounded tools prevents the re-accumulation of static charge during the physical friction of the transfer process.

Step 4: Decontamination

  • Action: Wipe the spatula and balance pan with a lint-free wipe dampened with isopropanol (IPA), followed immediately by a dry wipe.

  • Self-Validation Check: Visually inspect the stainless-steel spatula under direct light. The absolute absence of a cloudy residue confirms complete removal of the sulfonamide.

Spill Response & Waste Disposal Workflow

In the event of a spill, immediate containment is required to prevent the powder from becoming airborne.

Protocol: Spill Mitigation and Chemical Disposal

Step 1: Assessment & Isolation

  • Action: Identify the spill scope. For minor benchtop spills (<50g), proceed to Step 2. For major spills, immediately evacuate the laboratory and contact Environmental Health and Safety (EHS).

Step 2: PPE Escalation

  • Action: Don double nitrile gloves (≥ 6 mil) and ANSI Z87.1 safety goggles. If the spill has occurred outside the fume hood, immediately don a NIOSH-approved P100 particulate respirator.

Step 3: Dust Suppression (Critical Step)

  • Action: Do not dry-sweep. Gently cover the spilled powder with absorbent pads lightly dampened with water or IPA.

  • Causality: Dry sweeping generates airborne particulates that trigger severe respiratory irritation. Dampening the powder collapses the aerosol threat by increasing the mass and cohesion of the particles.

Step 4: Collection

  • Action: Use a non-sparking scoop to transfer the dampened absorbent and chemical into a high-density polyethylene (HDPE) hazardous waste container.

Step 5: Surface Neutralization

  • Action: Wash the affected area with a 5% mild detergent solution, followed by an IPA wipe to remove any residual organic traces.

  • Self-Validation Check: Swipe the cleaned area with a clean, dry Kimwipe. If the wipe remains pristine with no drag or discoloration, the surface is fully decontaminated.

Visualized Workflow

SpillResponse Start Spill Detected Assess Assess Size & Location Start->Assess PPE Don Advanced PPE (Nitrile, Goggles, P100) Assess->PPE Minor Spill (<50g) Dispose EHS Waste Disposal Assess->Dispose Major Spill (Evacuate) Contain Dampen & Contain (Prevent Dust) PPE->Contain Collect Collect in HazMat Bin Contain->Collect Decon Decontaminate Surface (IPA / Water) Collect->Decon Decon->Dispose

Workflow for N-Methylcyclohexanesulfonamide spill mitigation and disposal.

References

  • Title: Cyclohexanesulfonamide | C6H13NO2S | CID 75536 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Personal Protective Equipment - Hazards Solutions Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methylcyclohexanesulfonamide
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Reactant of Route 2
N-methylcyclohexanesulfonamide
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